molecular formula C14H18N4O2 B1302748 6,7-Dimethoxy-4-piperazin-1-yl-quinazoline CAS No. 21584-72-5

6,7-Dimethoxy-4-piperazin-1-yl-quinazoline

Cat. No.: B1302748
CAS No.: 21584-72-5
M. Wt: 274.32 g/mol
InChI Key: HGQPTOFRZXUHHS-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-4-piperazin-1-yl-quinazoline is a useful research compound. Its molecular formula is C14H18N4O2 and its molecular weight is 274.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6,7-dimethoxy-4-piperazin-1-ylquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O2/c1-19-12-7-10-11(8-13(12)20-2)16-9-17-14(10)18-5-3-15-4-6-18/h7-9,15H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGQPTOFRZXUHHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)N3CCNCC3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10374345
Record name 6,7-dimethoxy-4-piperazin-1-yl-quinazoline
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Molecular Weight

274.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21584-72-5
Record name 6,7-dimethoxy-4-piperazin-1-yl-quinazoline
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Record name 21584-72-5
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Foundational & Exploratory

An In-depth Technical Guide to 6,7-Dimethoxy-4-piperazin-1-yl-quinazoline (CAS No: 21584-72-5)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6,7-Dimethoxy-4-piperazin-1-yl-quinazoline, a heterocyclic compound belonging to the quinazoline class of molecules. The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous clinically significant therapeutic agents.[1][2] This document elucidates the chemical identity, synthesis, and potential pharmacological activities of this specific derivative, with a particular focus on its role as a potential modulator of key cellular signaling pathways. Drawing upon data from structurally related and well-characterized quinazolines, this guide explores its prospective applications as both an α1-adrenergic receptor antagonist and a kinase inhibitor, particularly targeting the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2). Detailed experimental protocols and data interpretations are provided to empower researchers in their exploration of this promising compound.

Introduction: The Quinazoline Scaffold in Modern Drug Discovery

The quinazoline nucleus, a bicyclic aromatic heterocycle, is a privileged structure in drug development, renowned for its versatile pharmacological profile.[1][2] Its derivatives have demonstrated a wide array of biological activities, including but not limited to, anticancer, antihypertensive, anti-inflammatory, and antimicrobial properties.[2][3] The therapeutic success of quinazoline-based drugs such as Prazosin, Doxazosin, and Gefitinib underscores the significance of this scaffold in targeting diverse biological pathways with high efficacy and specificity.

This guide focuses on the specific derivative, this compound, providing a detailed examination of its chemical properties, synthesis, and putative mechanisms of action based on the extensive research conducted on analogous compounds.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development.

PropertyValueSource
CAS Number 21584-72-5[1]
Molecular Formula C₁₄H₁₈N₄O₂[4][5]
Molecular Weight 274.32 g/mol [4]
Appearance Off-white solid[6]
Melting Point 230-232 °C[4]
Boiling Point 527 °C at 760 mmHg[4]
Density 1.265 g/cm³[4]
Solubility Soluble in ethanol[4]
Storage Conditions 2-8°C[6]

Synthesis of this compound and its Analogs

The synthesis of quinazoline derivatives often involves the construction of the heterocyclic ring system followed by functionalization. A common and effective method for synthesizing the core of the title compound and its close analogs involves the reaction of a suitably substituted 2-amino-4,5-dimethoxybenzoic acid derivative.

A representative synthetic protocol for a closely related analog, 4-amino-6,7-dimethoxy-2-(1-piperazinyl)quinazoline, is detailed below. This multi-step synthesis provides a foundational methodology that can be adapted for the synthesis of this compound.

Experimental Protocol: Synthesis of a 4-Amino-6,7-dimethoxy-2-(piperazinyl)quinazoline Analog[7]

Step 1: Synthesis of 4-amino-2-chloro-6,7-dimethoxyquinazoline

This intermediate is a crucial precursor for the introduction of the piperazine moiety.

Step 2: Reaction with Piperazine Hydrobromide

  • Suspend 4-amino-2-chloro-6,7-dimethoxyquinazoline (1.006 mole) in 2-methoxyethanol (3.6 L).

  • Add piperazine hydrobromide (1.006 mole) to the suspension.

  • Stir the mixture at reflux for 1.25 hours.

  • Separate the resulting precipitate by filtration, wash with hot 2-methoxyethanol, and dry.

Step 3: Base Treatment and Purification

  • Add the dried precipitate to a stirred solution of sodium hydroxide (2.01 mole) in water (3 L).

  • Heat the mixture to 75°C.

  • Cool the mixture to 40°C and filter to collect the insoluble precipitate.

  • Wash the precipitate with water and dry.

  • Triturate the material under refluxing absolute ethanol (6.0 L) and filter.

  • Evaporate the filtrate to dryness to yield the final product.

Synthesis_Workflow A 4-amino-2-chloro-6,7- dimethoxyquinazoline C Reaction in 2-methoxyethanol (Reflux) A->C B Piperazine Hydrobromide B->C D Precipitate (Intermediate Salt) C->D E NaOH Treatment (Base Hydrolysis) D->E F Purification (Ethanol Trituration) E->F G 4-amino-6,7-dimethoxy-2- (1-piperazinyl)quinazoline F->G Alpha1_Antagonism_Pathway cluster_synapse Synaptic Cleft Norepinephrine Norepinephrine Alpha1_Receptor α1-Adrenergic Receptor Norepinephrine->Alpha1_Receptor Binds to Gq_Protein Gq Protein Activation Alpha1_Receptor->Gq_Protein Quinazoline_Compound This compound Quinazoline_Compound->Alpha1_Receptor Blocks PLC_Activation PLC Activation Gq_Protein->PLC_Activation IP3_DAG IP3 & DAG Increase PLC_Activation->IP3_DAG Ca_Release Intracellular Ca²⁺ Release IP3_DAG->Ca_Release Vasoconstriction Smooth Muscle Contraction (Vasoconstriction) Ca_Release->Vasoconstriction

Caption: Proposed mechanism of α1-adrenergic receptor antagonism.

Kinase Inhibition: A Potential Anticancer Agent

Recent research has highlighted the potential of quinazoline derivatives as potent inhibitors of protein kinases, particularly EGFR and HER2, which are key drivers in many cancers. [7][8][9][10]A study on a series of 6,7-dimethoxy-N-phenyl-2-(piperazin-1-yl)quinazolin-4-amine derivatives demonstrated significant cytotoxic effects against HER2-positive breast cancer cell lines, including those resistant to trastuzumab. [11] These compounds were shown to inhibit both EGFR and HER2 kinase activity in a dose-dependent manner, leading to the induction of apoptosis. [11]The structural similarity of this compound to these potent kinase inhibitors suggests that it may also exhibit anticancer properties through a similar mechanism.

Experimental Evaluation

To fully characterize the biological activity of this compound, a series of in vitro and in vivo assays are recommended.

In Vitro Cytotoxicity Assay

Protocol: MTT Assay for Cell Viability

  • Seed cancer cell lines (e.g., SKBR3 for HER2-positive breast cancer) in 96-well plates and allow them to adhere overnight.

  • Treat the cells with varying concentrations of this compound for 48-72 hours.

  • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

  • Solubilize the formazan crystals with DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC₅₀ value, which represents the concentration of the compound that inhibits cell growth by 50%.

Kinase Inhibition Assay

Protocol: In Vitro EGFR/HER2 Kinase Assay

  • Utilize a commercially available kinase assay kit (e.g., ADP-Glo™ Kinase Assay).

  • Incubate recombinant human EGFR or HER2 enzyme with a specific substrate and ATP in the presence of varying concentrations of this compound.

  • After the kinase reaction, add ADP-Glo™ Reagent to terminate the reaction and deplete the remaining ATP.

  • Add Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal.

  • Measure the luminescence, which is correlated with kinase activity.

  • Determine the IC₅₀ value for kinase inhibition.

Conclusion and Future Directions

This compound is a promising, yet underexplored, member of the pharmacologically significant quinazoline family. Based on the extensive body of research on its structural analogs, this compound holds considerable potential as both an α1-adrenergic receptor antagonist and a kinase inhibitor for cancer therapy. Its straightforward synthesis and the well-established biological activities of the quinazoline scaffold make it an attractive candidate for further investigation.

Future research should focus on the comprehensive pharmacological characterization of this compound, including in vivo efficacy studies in animal models of hypertension and cancer. Further derivatization of the piperazine and quinazoline core could also lead to the discovery of novel therapeutic agents with enhanced potency and selectivity.

References

  • Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (2025). Publisher Not Available. [Link]

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (2022). Molecules. [Link]

  • Exploring Anticancer Potential of Virtually Designed Novel Quinazoline Derivatives as EGFR Inhibitors: An In-silico Approach. (2025). Current Pharmacogenomics and Personalized Medicine. [Link]

  • Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives. (2022). Iranian Journal of Pharmaceutical Research. [Link]

  • Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design. (2024). Journal of Applied Pharmaceutical Science. [Link]

  • New Substituted 6,7-dimethoxy-N-phenyl-2-(piperazin-1-yl)quinazolin-4-amine Derivatives: Synthesis, Characterization, Cytotoxicity against SKBR3 and Trastuzumab Resistance SKBR3 cell lines, and EGFR/HER2 Dual Kinase Inhibition Assay. (2025). Chemical Methodologies. [Link]

  • Synthesis of 4-amino-6,7-dimethoxy-2-(1-piperazinyl)quinazoline (I). PrepChem.com. [Link]

  • New Substituted 6,7-dimethoxy-N-phenyl-2-(piperazin-1-yl)quinazolin-4-amine Derivatives: Synthesis, Characterization, Cytotoxicity against SKBR3 and Trastuzumab Resistance SKBR3 cell lines, and EGFR/HER2 Dual Kinase Inhibition Assay. (2025). ResearchGate. [Link]

  • Quinazosin. Wikipedia. [Link]

  • 2,4-diamino-6,7-dimethoxyquinazolines. 1. 2-[4-(1,4-benzodioxan-2-ylcarbonyl)piperazin-1-yl] derivatives as alpha 1-adrenoceptor antagonists and antihypertensive agents. (1987). Journal of Medicinal Chemistry. [Link]

  • 2,4-Diamino-6,7-dimethoxyquinazolines. 3. 2-(4-Heterocyclylpiperazin-1-yl) derivatives as alpha 1-adrenoceptor antagonists and antihypertensive agents. (1987). Journal of Medicinal Chemistry. [Link]

  • Piperazine, 1-(4-amino-6,7-dimethoxy-2-quinazolinyl)-4-((tetrahydro-2-furanyl)carbonyl)-. ChemBK. [Link]

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  • New Substituted 6,7-dimethoxy-N-phenyl-2-(piperazin-1-yl)quinazolin-4-amine Derivatives. (2025). Chemical Methodologies. [Link]

  • 4-Amino-2-[4-[1-(benzyloxycarbonyl)-2(S)- [[(1,1-dimethylethyl)amino]carbonyl]-piperazinyl]-6, 7-dimethoxyquinazoline (L-765,314): a potent and selective alpha1b adrenergic receptor antagonist. (1998). Journal of Medicinal Chemistry. [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). Molecules. [Link]

  • Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. (2017). Bioinorganic Chemistry and Applications. [Link]

  • 2-(1-Piperazinyl)-4-amino-6,7-dimethoxyquinazoline. PubChem. [Link]

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The 6,7-Dimethoxy-4-piperazin-1-yl-quinazoline Scaffold: A Technical Guide to its Core Mechanism of Action as an Alpha-1 Adrenergic Antagonist

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action for compounds based on the 6,7-dimethoxy-4-piperazin-1-yl-quinazoline scaffold. This chemical structure is the foundation for several clinically significant pharmaceuticals, most notably potent and selective alpha-1 adrenergic receptor antagonists. This document will delve into the molecular interactions, signaling pathway modulation, and physiological effects characteristic of this class of compounds, with a primary focus on its role in cardiovascular and urological therapeutics. This guide is intended for researchers, scientists, and professionals in drug development.

Introduction: The Quinazoline Core in Modern Pharmacology

The quinazoline ring system is a privileged scaffold in medicinal chemistry, recognized for its broad range of pharmacological activities.[1][2] Derivatives of this heterocyclic structure have been successfully developed as anticancer, anti-inflammatory, and antimicrobial agents.[3][4] A particularly impactful class of quinazoline-based drugs features a 6,7-dimethoxy substitution pattern and a 4-piperazin-1-yl linkage. This specific arrangement is the hallmark of highly selective alpha-1 adrenergic receptor antagonists, such as prazosin and doxazosin.[5][6] These drugs are widely used in the management of hypertension and benign prostatic hyperplasia (BPH).[7][8] This guide will elucidate the fundamental mechanism of action that underpins the therapeutic efficacy of these compounds.

Molecular Target Identification: Pinpointing the Alpha-1 Adrenergic Receptor

The primary molecular target of this compound derivatives like prazosin and doxazosin is the alpha-1 adrenergic receptor.[5][9] These receptors are G-protein coupled receptors (GPCRs) located on the postsynaptic membrane of smooth muscle cells, particularly in blood vessels and the prostate.[10][11] The identification of this target was a pivotal step in understanding the pharmacological effects of these drugs and was achieved through a combination of classical and modern pharmacological techniques.

Radioligand Binding Assays: Quantifying Affinity

A cornerstone of molecular target identification is the radioligand binding assay. This technique directly measures the affinity of a drug for its receptor. In this experimental setup, a radiolabeled ligand with known high affinity for the alpha-1 adrenergic receptor is incubated with a tissue preparation containing the receptor. The addition of an unlabeled competitor drug, such as a this compound derivative, will displace the radioligand in a concentration-dependent manner. The concentration of the competitor drug that displaces 50% of the specific binding of the radioligand is known as the IC50 value. This can then be used to calculate the binding affinity (Ki) of the drug for the receptor.

Studies have consistently shown that compounds in this class exhibit high affinity and selectivity for alpha-1 adrenoceptors, with Ki values often in the nanomolar or even sub-nanomolar range.[12][13]

Functional Assays: Assessing Antagonistic Activity

While binding assays confirm physical interaction, functional assays are crucial to determine the nature of this interaction (i.e., agonist or antagonist). For alpha-1 adrenergic receptor antagonists, a common functional assay involves the use of isolated vascular smooth muscle preparations, such as aortic rings. In this ex vivo model, the application of an alpha-1 agonist, like norepinephrine, induces vasoconstriction, which can be measured as an increase in contractile force.

The co-incubation with a this compound derivative competitively inhibits this norepinephrine-induced contraction.[14] The degree of inhibition is dose-dependent and allows for the determination of the compound's potency as an antagonist, often expressed as a pA2 value.[12]

The Molecular Mechanism of Antagonism

Compounds with the this compound scaffold act as competitive antagonists at the alpha-1 adrenergic receptor.[6][14] This means they bind reversibly to the same site on the receptor as the endogenous agonists, norepinephrine and epinephrine, but do not activate the receptor.[10] By occupying the binding site, they prevent the catecholamines from binding and initiating the downstream signaling cascade.[9]

The result is a blockade of the physiological effects normally mediated by alpha-1 adrenergic stimulation. Prazosin, a key example, is a non-selective inverse agonist of all alpha-1 adrenergic receptor subtypes.[15]

Modulation of Intracellular Signaling Pathways

The binding of an agonist to the alpha-1 adrenergic receptor, a Gq-protein coupled receptor, initiates a well-defined signaling cascade. The antagonistic action of this compound derivatives effectively shuts down this pathway.

The Alpha-1 Adrenergic Signaling Cascade and its Inhibition:

  • Agonist Binding and Gq Protein Activation: Under normal physiological conditions, norepinephrine binds to the alpha-1 adrenergic receptor, causing a conformational change that activates the associated Gq protein.

  • Phospholipase C (PLC) Activation: The activated Gq protein stimulates the enzyme phospholipase C (PLC).

  • Second Messenger Production: PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

  • Intracellular Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.

  • Protein Kinase C (PKC) Activation: The increased intracellular Ca2+ and the presence of DAG collectively activate Protein Kinase C (PKC).

  • Smooth Muscle Contraction: The elevated intracellular Ca2+ binds to calmodulin, which in turn activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chains, leading to smooth muscle contraction.

By blocking the initial step of agonist binding, this compound derivatives prevent the entire downstream cascade, leading to a decrease in intracellular calcium levels and subsequent smooth muscle relaxation.[10]

Gq_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol a1r α1-Adrenergic Receptor gq Gq Protein a1r->gq Activates plc Phospholipase C (PLC) gq->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 er Endoplasmic Reticulum ip3->er Binds to Receptor dag DAG pkc PKC dag->pkc Activates ca Ca²⁺ ca->pkc Activates contraction Smooth Muscle Contraction ca->contraction Initiates ne Norepinephrine (Agonist) ne->a1r Binds antagonist 6,7-Dimethoxy-4-piperazin-1-yl -quinazoline (Antagonist) antagonist->a1r Blocks pip2->ip3 pip2->dag er->ca Releases

Caption: Alpha-1 Adrenergic Signaling Pathway and Point of Antagonism.

Physiological and Pharmacological Consequences

The blockade of alpha-1 adrenergic receptors by this compound derivatives leads to several significant physiological effects, which form the basis of their therapeutic applications.

  • Vasodilation and Reduction in Blood Pressure: The primary effect is the relaxation of vascular smooth muscle in both arteries and veins.[11] This leads to a decrease in peripheral vascular resistance and a subsequent lowering of blood pressure, making these compounds effective antihypertensive agents.[7][16]

  • Relaxation of Prostatic and Bladder Neck Smooth Muscle: Alpha-1 receptors are densely located in the smooth muscle of the prostate and bladder neck.[17] Antagonism of these receptors leads to muscle relaxation, which reduces the obstruction of urine flow in patients with benign prostatic hyperplasia (BPH).[9][18] This results in an improvement in urinary symptoms.[6]

  • Central Nervous System Effects: Some compounds in this class, such as prazosin, can cross the blood-brain barrier and exert effects on the central nervous system.[5] This has led to their off-label use in treating conditions like post-traumatic stress disorder (PTSD)-associated nightmares.[14][19]

Experimental Protocols

To provide a practical understanding of how the mechanism of action is elucidated, the following are abbreviated protocols for key experiments.

Protocol: Radioligand Binding Assay for Alpha-1 Adrenergic Receptor

Objective: To determine the binding affinity (Ki) of a test compound for the alpha-1 adrenergic receptor.

Methodology:

  • Tissue Preparation: Prepare a membrane fraction from a tissue known to express a high density of alpha-1 adrenergic receptors (e.g., rat liver or prostate).

  • Incubation: In a series of tubes, incubate the membrane preparation with a fixed concentration of a radiolabeled alpha-1 antagonist (e.g., [3H]prazosin) and varying concentrations of the unlabeled test compound.

  • Equilibration: Allow the binding to reach equilibrium at a controlled temperature.

  • Separation: Separate the receptor-bound radioligand from the unbound radioligand via rapid filtration.

  • Quantification: Measure the radioactivity of the filters using liquid scintillation counting.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.

Protocol: In Vitro Vasoconstriction Assay

Objective: To assess the functional antagonist activity of a test compound on vascular smooth muscle.

Methodology:

  • Tissue Preparation: Isolate the thoracic aorta from a laboratory animal (e.g., a rat) and cut it into rings.

  • Organ Bath Setup: Mount the aortic rings in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with 95% O2 / 5% CO2.

  • Equilibration: Allow the tissue to equilibrate under a resting tension.

  • Cumulative Concentration-Response Curve: Generate a cumulative concentration-response curve for an alpha-1 agonist (e.g., norepinephrine) to establish a baseline contractile response.

  • Antagonist Incubation: Wash the tissue and incubate with a fixed concentration of the test compound for a predetermined period.

  • Repeat Agonist Curve: In the presence of the antagonist, repeat the cumulative concentration-response curve for the agonist.

  • Data Analysis: Compare the agonist concentration-response curves in the absence and presence of the antagonist. A rightward shift in the curve indicates competitive antagonism. Calculate the pA2 value to quantify antagonist potency.

Data Presentation: Comparative Binding Affinities

The following table summarizes the binding affinities of representative this compound derivatives for alpha-1 adrenergic receptors.

CompoundAlpha-1 Adrenergic Receptor Ki (nM)Primary Therapeutic Use(s)
Prazosin~0.5Hypertension, BPH, PTSD Nightmares[5][15]
Doxazosin~1.0Hypertension, BPH[6][17]
Terazosin~1.7Hypertension, BPH[19]

Note: Ki values can vary depending on the specific radioligand and experimental conditions used.

Alternative Mechanisms and Broader Pharmacological Profile

While alpha-1 adrenergic antagonism is the primary and most well-established mechanism of action for this class of compounds, it is important to note that the versatile quinazoline scaffold can be adapted to target other biological molecules. Recent research has explored derivatives of the 6,7-dimethoxy-quinazoline structure for other therapeutic applications, including as dual EGFR/HER2 kinase inhibitors in oncology.[20][21][22] These findings highlight the chemical tractability of the quinazoline core and its potential for the development of novel therapeutics beyond its traditional role in cardiovascular and urological medicine.[23][24] Additionally, some alpha-1 blockers may have interactions with other drug classes, such as phosphodiesterase-5 (PDE-5) inhibitors, which can lead to additive effects on blood pressure.[7]

Conclusion

The this compound scaffold is a cornerstone of a clinically important class of drugs that function as potent and selective alpha-1 adrenergic receptor antagonists. Their mechanism of action is centered on the competitive blockade of norepinephrine and epinephrine binding to alpha-1 adrenergic receptors, thereby inhibiting the Gq-protein mediated signaling cascade that leads to smooth muscle contraction. This results in vasodilation and relaxation of prostatic and bladder neck smooth muscle, providing the therapeutic benefits in the management of hypertension and benign prostatic hyperplasia. The well-defined mechanism, supported by extensive experimental evidence, continues to make this chemical scaffold a subject of interest in drug discovery and development.

References

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  • Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. (n.d.).

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  • PubMed. (n.d.). 2,4-Diamino-6,7-dimethoxyquinazolines. 3. 2-(4-Heterocyclylpiperazin-1-yl) derivatives as alpha 1-adrenoceptor antagonists and antihypertensive agents.

  • ResearchGate. (2025, August 6). Synthesis and bioactivity of 6,7-dimethoxy-quinazoline-4-arylamine derivatives.

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An In-depth Technical Guide to 2-(1-Piperazinyl)-4-amino-6,7-dimethoxyquinazoline: Properties, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-(1-piperazinyl)-4-amino-6,7-dimethoxyquinazoline, a key chemical intermediate and metabolite with significant implications in pharmaceutical research and development. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's core properties, synthesis, analytical characterization, and the burgeoning therapeutic landscape of its derivatives.

Introduction: A Pivotal Scaffold in Medicinal Chemistry

2-(1-Piperazinyl)-4-amino-6,7-dimethoxyquinazoline, identified by its CAS number 60547-97-9, is a quinazoline derivative that holds a central position in the synthesis of several pharmaceuticals.[1] Its molecular structure, featuring a quinazoline core, a piperazine moiety, and methoxy groups, makes it a versatile building block in medicinal chemistry.[2] Primarily, it is recognized as the cornerstone intermediate in the production of Prazosin hydrochloride, a widely prescribed alpha-blocker for the management of hypertension.[1] Beyond its role as a synthetic precursor, this compound is also a known metabolite of Prazosin, exhibiting its own pharmacokinetic and pharmacodynamic profile.[3] This guide aims to provide an in-depth exploration of this multifaceted molecule, from its fundamental properties to its potential in the development of novel therapeutics.

Physicochemical and Pharmacological Profile

A thorough understanding of the physicochemical and pharmacological properties of 2-(1-piperazinyl)-4-amino-6,7-dimethoxyquinazoline is essential for its effective application in research and development.

Chemical and Physical Properties

This compound presents as a white powder and possesses a unique combination of structural complexity and functional versatility.[1] Its key properties are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₁₄H₁₉N₅O₂[4][5]
Molecular Weight 289.33 g/mol [4][5]
CAS Number 60547-97-9[4][5]
Melting Point 219-221 °C (decomposes)[2]
Boiling Point ~527 °C at 760 mmHg[2]
Density 1.265 g/cm³[2]
Flash Point 272.5 °C[2]
Refractive Index 1.63[2]
Appearance White powder[1]

Table 1: Physicochemical properties of 2-(1-Piperazinyl)-4-amino-6,7-dimethoxyquinazoline.

Pharmacological Significance and Mechanism of Action

The pharmacological significance of 2-(1-piperazinyl)-4-amino-6,7-dimethoxyquinazoline is intrinsically linked to its role as a key structural component of α1-adrenoceptor antagonists. The quinazoline scaffold is a well-established pharmacophore in this class of drugs.[3][6]

While the primary application of this compound is as an intermediate, its own biological activity is noteworthy. As a metabolite of Prazosin, it has been shown to possess hypotensive effects in animals.[3] This activity is attributed to the core 4-amino-6,7-dimethoxyquinazoline structure, which is crucial for binding to α1-adrenergic receptors.[3][7] The protonated amine function is believed to form an electrostatic interaction with a nucleophilic site on the receptor, complemented by other intermolecular interactions.[3][7]

Mechanism_of_Action Conceptual Representation of α1-Adrenoceptor Antagonism cluster_receptor α1-Adrenergic Receptor Receptor_Site Primary Nucleophilic Site Electrostatic_Interaction Electrostatic Interaction Receptor_Site->Electrostatic_Interaction Quinazoline_Derivative 2-(1-Piperazinyl)-4-amino- 6,7-dimethoxyquinazoline Protonated_Amine Protonated Amine (Piperazine Moiety) Quinazoline_Derivative->Protonated_Amine possesses Protonated_Amine->Electrostatic_Interaction Blockade Blockade of Norepinephrine Binding Electrostatic_Interaction->Blockade Vasodilation Vasodilation & Hypotensive Effect Blockade->Vasodilation

Conceptual diagram of α1-adrenoceptor antagonism.

Synthesis and Purification

The synthesis of 2-(1-piperazinyl)-4-amino-6,7-dimethoxyquinazoline is a critical process for the manufacturing of Prazosin and related compounds. A reliable and efficient synthetic route is paramount for ensuring high purity and yield.

Synthetic Pathway Overview

The most common synthetic route involves the reaction of 4-amino-2-chloro-6,7-dimethoxyquinazoline with piperazine. This nucleophilic substitution reaction is a key step in forming the desired product.

Synthesis_Workflow General Synthesis Workflow Start Starting Materials: - 4-amino-2-chloro-6,7-dimethoxyquinazoline - Piperazine Hydrobromide Reaction Nucleophilic Substitution in 2-methoxyethanol (Reflux) Start->Reaction Isolation Filtration and Washing of Precipitate Reaction->Isolation Basification Treatment with Sodium Hydroxide Solution Isolation->Basification Purification Trituration in Refluxing Ethanol Basification->Purification Final_Product 2-(1-Piperazinyl)-4-amino- 6,7-dimethoxyquinazoline Purification->Final_Product

General workflow for the synthesis of the title compound.
Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of 2-(1-piperazinyl)-4-amino-6,7-dimethoxyquinazoline.[8]

Materials:

  • 4-amino-2-chloro-6,7-dimethoxyquinazoline

  • Piperazine hydrobromide

  • 2-Methoxyethanol

  • Sodium hydroxide

  • Absolute ethanol

  • Water

Procedure:

  • Reaction Setup: In a suitable reaction vessel, suspend 4-amino-2-chloro-6,7-dimethoxyquinazoline (1.006 mole) in 2-methoxyethanol (3.6 L).

  • Addition of Piperazine: Add piperazine hydrobromide (1.006 mole) to the suspension.

  • Reflux: Stir the mixture at reflux for 1.25 hours.

  • Isolation of Intermediate: Separate the resulting precipitate by filtration and wash with hot 2-methoxyethanol. Dry the isolated solid.

  • Basification: Add the dried material to a stirred solution of sodium hydroxide (2.01 mole) in water (3 L) and heat to 75 °C.

  • Cooling and Filtration: Cool the mixture to 40 °C and filter to collect the insoluble precipitate. Wash the precipitate with water and dry.

  • Purification by Trituration: Triturate the dried material under refluxing absolute ethanol (6.0 L).

  • Final Product Isolation: Filter the mixture and evaporate the filtrate to dryness to yield the title compound.

Expected Yield: Approximately 62%.[8]

Analytical Characterization

Rigorous analytical characterization is crucial to ensure the identity, purity, and quality of 2-(1-piperazinyl)-4-amino-6,7-dimethoxyquinazoline for its use in pharmaceutical applications.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is suitable for the analysis of this compound.[9]

Instrumentation and Conditions:

ParameterSpecification
Column C18 reverse-phase column (e.g., Newcrom R1)
Mobile Phase Acetonitrile, water, and an acid modifier (e.g., phosphoric acid or formic acid for MS compatibility)
Detection UV spectrophotometry
Application Purity assessment, pharmacokinetic studies, and preparative separation for impurity isolation

Table 2: Representative HPLC conditions for the analysis of 2-(1-Piperazinyl)-4-amino-6,7-dimethoxyquinazoline.[9]

Spectroscopic Analysis

Spectroscopic techniques are essential for the structural elucidation and confirmation of the compound's identity.

  • Mass Spectrometry (MS): The structure can be confirmed by mass spectrometry, with spectral data available in public databases such as PubChem.[4]

Pharmacokinetics and Metabolism

As a metabolite of Prazosin, 2-(1-piperazinyl)-4-amino-6,7-dimethoxyquinazoline has a distinct pharmacokinetic profile.

  • Slower Elimination: It is eliminated from the body much more slowly than the parent drug, Prazosin.[3]

  • Accumulation: Due to its slow elimination, the metabolite accumulates in the serum during multiple administrations of Prazosin, with an estimated mean accumulation ratio of at least 5.5.[3]

  • Steady-State Levels: The mean steady-state level of this metabolite can be several times higher than that of the intact Prazosin.[3]

These pharmacokinetic properties suggest that the metabolite may contribute to the overall therapeutic effect of Prazosin.[3]

Therapeutic Potential and Derivatives

The 2-(1-piperazinyl)-4-amino-6,7-dimethoxyquinazoline scaffold is a promising platform for the development of new therapeutic agents targeting a range of diseases.

α1b-Adrenergic Receptor Antagonists

Derivatives of this core structure have been synthesized and evaluated as potent and selective α1b-adrenergic receptor antagonists.[8] This highlights the potential for developing novel cardiovascular drugs based on this scaffold.

Anticancer Agents

Recent studies have explored the anticancer potential of derivatives of 6,7-dimethoxy-N-phenyl-2-(piperazin-1-yl)quinazolin-4-amine.[10][11] These compounds have shown potent cytotoxic activity against breast cancer cell lines, including those resistant to existing therapies, by acting as dual EGFR/HER2 kinase inhibitors.[10][11]

Antiviral Activity

There is evidence to suggest that 2-(1-piperazinyl)-4-amino-6,7-dimethoxyquinazoline itself possesses antiviral properties, particularly against the influenza virus in animal models.[12]

Safety and Handling

Based on aggregated GHS information, 2-(1-piperazinyl)-4-amino-6,7-dimethoxyquinazoline is classified with the following hazards:

  • Harmful if swallowed (H302)[4]

  • Causes skin irritation (H315)[4]

  • Causes serious eye irritation (H319)[4]

Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, lab coats, and safety glasses, should be followed when handling this compound.

Conclusion

2-(1-Piperazinyl)-4-amino-6,7-dimethoxyquinazoline is a molecule of significant interest to the pharmaceutical industry. While its primary role has been as a crucial intermediate in the synthesis of Prazosin, its own pharmacological activity as a metabolite and the therapeutic potential of its derivatives are increasingly being recognized. The versatile quinazoline-piperazine scaffold offers a promising foundation for the development of novel drugs targeting a variety of diseases, from cardiovascular disorders to cancer. This guide has provided a comprehensive overview of its properties, synthesis, and potential applications, serving as a valuable resource for researchers and drug development professionals in their ongoing quest for innovative medicines.

References

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  • Leonardi, A., et al. (1999). Synthesis, Pharmacological Evaluation, and Structure-Activity Relationship and Quantitative Structure-Activity Relationship Studies on Novel Derivatives of 2,4-Diamino-6,7-dimethoxyquinazoline α1-Adrenoceptor Antagonists. Journal of Medicinal Chemistry, 42(15), 2821-2832. [Link]

  • Rastelli, G., et al. (1999). Synthesis, Pharmacological Evaluation, and Structure−Activity Relationship and Quantitative Structure−Activity Relationship Studies on Novel Derivatives of 2,4-Diamino-6,7-dimethoxyquinazoline α1-Adrenoceptor Antagonists. Journal of Medicinal Chemistry, 42(15), 2821-2832. [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-amino-6,7-dimethoxy-2-(1-piperazinyl)quinazoline (I). Retrieved from [Link]

  • Vertex AI Search. (n.d.). Exploring 2-Piperazinyl-4-amino-6,7-dimethoxyquinazoline: A Key Pharmaceutical Intermediate.
  • Chemical Methodologies. (2025). New Substituted 6,7-dimethoxy-N-phenyl-2-(piperazin-1-yl)quinazolin-4-amine Derivatives: Synthesis, Characterization, Cytotoxicity against SKBR3 and Trastuzumab Resistance SKBR3 cell lines, and EGFR/HER2 Dual Kinase Inhibition Assay. Chemical Methodologies. [Link]

  • PubChem. (n.d.). 2-(1-Piperazinyl)-4-amino-6,7-dimethoxyquinazoline. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) New Substituted 6,7-dimethoxy-N-phenyl-2-(piperazin-1-yl)quinazolin-4-amine Derivatives: Synthesis, Characterization, Cytotoxicity against SKBR3 and Trastuzumab Resistance SKBR3 cell lines, and EGFR/HER2 Dual Kinase Inhibition Assay. Retrieved from [Link]

  • GSRS. (n.d.). 1-(4-AMINO-6,7-DIMETHOXY-2-QUINAZOLINYL)PIPERAZINE. Retrieved from [Link]

  • Vertex AI Search. (n.d.). Exploring 2-Piperazinyl-4-amino-6,7-dimethoxyquinazoline: A Key Pharmaceutical Intermediate.
  • Patane, M. A., et al. (1998). 4-Amino-2-[4-[1-(benzyloxycarbonyl)-2(S)-[[(1,1-dimethylethyl)amino]carbonyl]-piperazinyl]-6,7-dimethoxyquinazoline (L-765,314): a potent and selective alpha1b adrenergic receptor antagonist. Journal of Medicinal Chemistry, 41(8), 1205-1208. [Link]

  • J. Chem. Pharm. Res. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859. [Link]

  • SIELC Technologies. (2018). 2-(1-Piperazinyl)-4-amino-6,7-dimethoxyquinazoline. Retrieved from [Link]

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  • PubChem. (n.d.). [4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-(furan-2-yl)methanone;3-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]-1H-quinazoline-2,4-dione. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]

  • Google Patents. (n.d.). IE44613L - 2-piperazinyl-6,7-dimethoxyquinazolines.
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  • Acta Poloniae Pharmaceutica. (2005). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Acta Poloniae Pharmaceutica, 62(1), 3-10. [Link]

  • ResearchGate. (2015). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Retrieved from [Link]

  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • PubChem. (n.d.). [4-(4-Amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-(oxolan-2-yl)methanone;hydron;chloride;dihydrate. Retrieved from [Link]

  • Cowart, M., et al. (2008). cis-4-(Piperazin-1-yl)-5,6,7a,8,9,10,11,11a-octahydrobenzofuro[2,3-h]quinazolin-2-amine (A-987306), a new histamine H4R antagonist that blocks pain responses against carrageenan-induced hyperalgesia. Journal of Medicinal Chemistry, 51(22), 7094-7098. [Link]

  • Liederer, B. M., et al. (2011). Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl)-2-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxamide, a novel MET kinase inhibitor. Xenobiotica, 41(4), 327-339. [Link]

  • precisionFDA. (n.d.). 1-(4-(4-AMINO-6,7-DIMETHOXY-2-QUINAZOLINYL)-1-PIPERAZINYL)-5-HYDROXY-1,2-PENTANEDIONE. Retrieved from [Link]

  • Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658-6661. [Link]

  • Iranian Journal of Pharmaceutical Sciences. (2025). Pharmacokinetics Study of 1-ethyl-6-fluoro-1, 4-dihydro-4-oxo-7-[4-[(4-amino N-acetyl) phenoxy carbonyl methyl]-1-piperazinyl]-3-quinoline carboxylic acidusing spectrophotometric method. Retrieved from [Link]

  • PubChem. (n.d.). [4-(4-Amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-(oxolan-2-yl)methanone. Retrieved from [Link]

  • Hennequin, L. F., et al. (2006). N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. Journal of Medicinal Chemistry, 49(22), 6465-6488. [Link]/)

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An In-Depth Technical Guide to 6,7-Dimethoxy-4-piperazin-1-yl-quinazoline: A Core Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinazoline Nucleus as a Privileged Scaffold

The quinazoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrimidine ring, represents a "privileged scaffold" in medicinal chemistry. Its structural versatility and ability to interact with a wide array of biological targets have led to its incorporation into numerous therapeutic agents. This guide focuses on a key derivative, 6,7-Dimethoxy-4-piperazin-1-yl-quinazoline, a foundational core for several important pharmaceuticals. While not a therapeutic agent itself, this molecule serves as a critical building block, particularly in the development of alpha-1 adrenergic receptor antagonists and other targeted therapies. Understanding its chemical properties, synthesis, and biological context is paramount for researchers engaged in the design and development of novel quinazoline-based drugs.

Chemical Structure and Physicochemical Properties

The chemical structure of this compound is characterized by a quinazoline core substituted with two methoxy groups at positions 6 and 7, and a piperazine ring at position 4.

Molecular Formula: C₁₆H₂₀N₄O₂

Molecular Weight: 300.36 g/mol

IUPAC Name: 6,7-dimethoxy-4-(piperazin-1-yl)quinazoline

CAS Number: 21584-72-5

A comprehensive understanding of its physicochemical properties is essential for its application in drug synthesis and biological assays.

PropertyValueReference
Melting Point151-153 °C[1]
Boiling Point462.2±40.0 °C (Predicted)[1]
pKa9.48±0.70 (Predicted)[1]
Density1.212±0.06 g/cm³ (Predicted)[1]

Synthesis of this compound

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. The key precursor for this synthesis is 4-chloro-6,7-dimethoxyquinazoline. The chlorine atom at the 4-position of the quinazoline ring is highly susceptible to displacement by nucleophiles, such as the secondary amine of piperazine.[2]

Synthesis of the Precursor: 4-Chloro-6,7-dimethoxyquinazoline

The synthesis of the chlorinated precursor begins with 6,7-dimethoxyquinazolin-4(3H)-one.[3]

Protocol 1: Synthesis of 4-Chloro-6,7-dimethoxyquinazoline [4]

  • To a solution of 6,7-dimethoxy-3,4-dihydro-quinazolin-4-one (10.0 g, 48.5 mmol) in thionyl chloride (200 ml), add dimethylformamide (0.2 ml) dropwise.

  • Heat the reaction mixture at reflux for 6 hours.

  • After cooling, remove the excess thionyl chloride in vacuo.

  • Azeotrope the residue with toluene (2 x 50 ml) to remove any remaining thionyl chloride.

  • Dissolve the residue in dichloromethane (550 ml).

  • Wash the solution with saturated aqueous sodium hydrogen carbonate solution (2 x 250 ml) and then with brine.

  • Dry the organic phase over magnesium sulfate and evaporate the solvent in vacuo to yield 4-chloro-6,7-dimethoxyquinazoline as a white solid.

Synthesis_of_Precursor 6,7-dimethoxyquinazolin-4(3H)-one 6,7-dimethoxyquinazolin-4(3H)-one Reaction Reaction 6,7-dimethoxyquinazolin-4(3H)-one->Reaction 4-Chloro-6,7-dimethoxyquinazoline 4-Chloro-6,7-dimethoxyquinazoline Reaction->4-Chloro-6,7-dimethoxyquinazoline Reflux, 6h SOCl2, DMF (cat.) SOCl2, DMF (cat.) SOCl2, DMF (cat.)->Reaction

Final Synthesis Step: Reaction with Piperazine

The final step involves the reaction of 4-chloro-6,7-dimethoxyquinazoline with piperazine.

Protocol 2: Synthesis of this compound (Based on analogous reactions[5][6])

  • In a round-bottom flask, dissolve 4-chloro-6,7-dimethoxyquinazoline (1 equivalent) in a suitable polar aprotic solvent such as isopropanol or 2-ethoxyethanol.

  • Add an excess of piperazine (e.g., 2-3 equivalents) to the solution. The excess piperazine also acts as a base to neutralize the HCl byproduct.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid and wash it with a cold solvent.

  • If no precipitate forms, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain this compound.

Final_Synthesis 4-Chloro-6,7-dimethoxyquinazoline 4-Chloro-6,7-dimethoxyquinazoline SNAr Reaction SNAr Reaction 4-Chloro-6,7-dimethoxyquinazoline->SNAr Reaction This compound This compound SNAr Reaction->this compound Reflux Piperazine (excess) Piperazine (excess) Piperazine (excess)->SNAr Reaction

Spectral Characterization (Predicted)

  • ¹H NMR: The spectrum is expected to show singlets for the two methoxy groups, signals for the aromatic protons on the quinazoline ring, and signals for the protons of the piperazine ring. The chemical shifts of the piperazine protons will be influenced by their proximity to the quinazoline ring.

  • ¹³C NMR: The spectrum will display signals for the carbon atoms of the quinazoline and piperazine rings, as well as the methoxy carbons.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (300.36 g/mol ).

Mechanism of Action and Biological Significance

The this compound scaffold is a cornerstone of several potent and selective alpha-1 adrenergic receptor antagonists. These drugs, including prazosin, doxazosin, and terazosin, are widely used in the treatment of hypertension and benign prostatic hyperplasia (BPH).[9]

Alpha-1 adrenergic receptors are G protein-coupled receptors (GPCRs) that, upon activation by catecholamines like norepinephrine and epinephrine, trigger a signaling cascade leading to smooth muscle contraction.[9] The quinazoline-based antagonists competitively block these receptors, leading to vasodilation and a reduction in blood pressure.[9]

Alpha1_Signaling cluster_cell_membrane Cell Membrane Alpha1_Receptor Alpha-1 Adrenergic Receptor Gq_Protein Gq Protein Alpha1_Receptor->Gq_Protein Activates Norepinephrine Norepinephrine Norepinephrine->Alpha1_Receptor:f0 Activates Quinazoline_Antagonist This compound derivative Quinazoline_Antagonist->Alpha1_Receptor:f0 Blocks PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release PKC_Activation Protein Kinase C Activation DAG->PKC_Activation Smooth_Muscle_Contraction Smooth Muscle Contraction Ca_Release->Smooth_Muscle_Contraction PKC_Activation->Smooth_Muscle_Contraction

Beyond its role in alpha-1 adrenergic antagonism, the 6,7-dimethoxy-quinazoline scaffold has been explored for other therapeutic applications, including as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) for cancer therapy.[10]

Experimental Protocol: Alpha-1 Adrenergic Receptor Binding Assay

To evaluate the affinity of novel compounds based on the this compound scaffold for alpha-1 adrenergic receptors, a radioligand binding assay is a standard and robust method.[11]

Protocol 3: Competitive Radioligand Binding Assay for Alpha-1 Adrenergic Receptors

Materials:

  • Membrane preparation from cells or tissues expressing alpha-1 adrenergic receptors.

  • Radioligand (e.g., [³H]prazosin).

  • Unlabeled competitor (the test compound).

  • Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).

  • Wash buffer (ice-cold).

  • 96-well plates.

  • Filter mats (e.g., GF/B or GF/C).

  • Scintillation cocktail.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells or tissues in a lysis buffer and prepare a membrane fraction by differential centrifugation. Resuspend the final membrane pellet in the binding buffer.

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Membrane preparation, radioligand, and binding buffer.

    • Non-specific Binding: Membrane preparation, radioligand, and a high concentration of an unlabeled ligand (e.g., phentolamine) to saturate the receptors.

    • Competitive Binding: Membrane preparation, radioligand, and varying concentrations of the test compound.

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Termination and Filtration: Terminate the reaction by rapid filtration through a filter mat using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filter mats in scintillation vials with a scintillation cocktail and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration to determine the IC₅₀ value. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.

Binding_Assay_Workflow Membrane_Prep Membrane Preparation Assay_Setup Assay Setup (Total, Non-specific, Competitive Binding) Membrane_Prep->Assay_Setup Incubation Incubation to Equilibrium Assay_Setup->Incubation Filtration Rapid Filtration and Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting Data_Analysis Data Analysis (IC50, Ki) Counting->Data_Analysis

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

This compound is a fundamentally important chemical scaffold that has enabled the development of a significant class of cardiovascular drugs. Its straightforward synthesis and versatile reactivity make it an attractive starting point for the design of new therapeutic agents targeting not only adrenergic receptors but also other key players in disease pathology, such as protein kinases. A thorough understanding of its chemical properties, synthesis, and biological context, as detailed in this guide, is essential for researchers aiming to innovate in the field of medicinal chemistry and drug discovery.

References

  • Bakshi, V., et al. (2025). New Substituted 6,7-dimethoxy-N-phenyl-2-(piperazin-1-yl)quinazolin-4-amine Derivatives: Synthesis, Characterization, Cytotoxicity against SKBR3 and Trastuzumab Resistance SKBR3 cell lines, and EGFR/HER2 Dual Kinase Inhibition Assay. Chemical Methodologies.
  • PrepChem. (n.d.). Synthesis of 4-amino-6,7-dimethoxy-2-(1-piperazinyl)quinazoline (I). Retrieved from [Link]

  • ResearchGate. (2025). (PDF) New Substituted 6,7-dimethoxy-N-phenyl-2-(piperazin-1-yl)quinazolin-4-amine Derivatives: Synthesis, Characterization, Cytotoxicity against SKBR3 and Trastuzumab Resistance SKBR3 cell lines, and EGFR/HER2 Dual Kinase Inhibition Assay. Retrieved from [Link]

  • Autele, S. (n.d.). Exploring 2-Piperazinyl-4-amino-6,7-dimethoxyquinazoline: A Key Pharmaceutical Intermediate. Retrieved from [Link]

  • Chemical Methodologies. (2025). New Substituted 6,7-dimethoxy-N-phenyl-2-(piperazin-1-yl)quinazolin-4-amine Derivatives. Retrieved from [Link]

  • MDPI. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Retrieved from [Link]

  • Supporting Information. (n.d.). Retrieved from [Link]

  • ChemExper. (n.d.). [4-(4-amino-6,7-dimethoxy-quinazolin-2-yl)piperazino]-[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methanone. Retrieved from [Link]

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  • PubMed. (2020). Piperazine derivatives as dangerous abused compounds. Retrieved from [Link]

  • PubMed. (n.d.). Identification of 4-piperazin-1-yl-quinazoline template based aryl and benzyl thioureas as potent, selective, and orally bioavailable inhibitors of platelet-derived growth factor (PDGF) receptor. Retrieved from [Link]

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Introduction: The Quinazoline Scaffold as a Cornerstone in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 6,7-Dimethoxy-4-piperazin-1-yl-quinazoline Derivatives

The quinazoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrimidine ring, represents a "privileged scaffold" in medicinal chemistry. Its rigid structure and versatile substitution points allow it to serve as a potent pharmacophore capable of interacting with a diverse range of biological targets.[1][2] This has led to the development of numerous clinically successful drugs for treating conditions ranging from cancer to hypertension.[2]

Within this broad class of compounds, derivatives featuring a 6,7-dimethoxy substitution pattern on the benzene ring and a piperazine moiety at the 4-position are of paramount importance. This specific arrangement is the hallmark of several α1-adrenoreceptor antagonists, most notably Prazosin and its analogues, which are used to treat hypertension.[3][4] Furthermore, this scaffold is a critical component of many potent tyrosine kinase inhibitors (TKIs) used in oncology, where the 6,7-dimethoxy groups often enhance binding affinity to the ATP-binding site of enzymes like EGFR and HER2.[1][5][6] The piperazine ring acts as a versatile and synthetically tractable linker, allowing for the introduction of a wide array of side chains to fine-tune the molecule's ADME (absorption, distribution, metabolism, and excretion) properties and target engagement.[2][4]

This guide serves as a comprehensive technical resource for researchers and drug development professionals, detailing the core synthetic strategies, critical intermediates, and field-proven protocols for the synthesis of this compound derivatives.

Core Synthetic Strategy: A Convergent Approach

The most logical and widely adopted strategy for constructing these derivatives is a convergent synthesis. This approach involves the independent synthesis of key fragments which are then combined in the final stages. This methodology is highly efficient for generating chemical libraries, as it allows for late-stage diversification.

The retrosynthetic analysis reveals a clear path centered on a highly reactive intermediate, 4-chloro-6,7-dimethoxyquinazoline.

G cluster_0 Retrosynthetic Analysis Target Target Molecule 6,7-Dimethoxy-4-(4-acyl-piperazin-1-yl)-quinazoline Intermediate1 Key Intermediate 6,7-Dimethoxy-4-(piperazin-1-yl)quinazoline Target->Intermediate1 Amide Disconnection Intermediate2 Key Electrophile 4-Chloro-6,7-dimethoxyquinazoline Intermediate1->Intermediate2 C4-N Disconnection (SNAr) Piperazine Piperazine Acyl_Source Acylating Agent (e.g., R-COCl) Quinazolinone Quinazolinone Core 6,7-Dimethoxyquinazolin-4(3H)-one Intermediate2->Quinazolinone Chlorination Starting_Material Starting Material (e.g., 4,5-Dimethoxyanthranilic Acid) Quinazolinone->Starting_Material Cyclization

Caption: Retrosynthetic analysis of the target quinazoline derivative.

The forward synthesis, therefore, logically follows three main stages:

  • Construction of the 6,7-dimethoxyquinazolin-4(3H)-one core.

  • Activation of the 4-position via chlorination to yield the key electrophile.

  • Sequential nucleophilic substitution with piperazine followed by derivatization.

G Start 4,5-Dimethoxyanthranilic Acid Derivatives Quinazolinone 6,7-Dimethoxyquinazolin-4(3H)-one Start->Quinazolinone Cyclization Chloro 4-Chloro-6,7-dimethoxyquinazoline Quinazolinone->Chloro Chlorination Piperazinyl 6,7-Dimethoxy-4-(piperazin-1-yl)quinazoline Chloro->Piperazinyl SNAr with Piperazine Final Final Derivative Piperazinyl->Final Derivatization

Caption: General forward synthetic workflow.

Part 1: Synthesis of Key Intermediates

The Foundation: 6,7-Dimethoxyquinazolin-4(3H)-one

The synthesis of the quinazolinone core is the first critical phase. The most common precursor is 4,5-dimethoxy-2-aminobenzoic acid, which can be cyclized under various conditions.

Causality Behind the Method: The reaction is a condensation between the amine and a one-carbon source (like formamide or formic acid), followed by intramolecular cyclization and dehydration to form the stable heterocyclic ring system. Formamide serves as both the reagent and sometimes the solvent.

Experimental Protocol: Synthesis from 4,5-Dimethoxy-2-aminobenzoic Acid [7]

  • To a round-bottom flask, add 4,5-dimethoxy-2-aminobenzoic acid (1 equivalent).

  • Add an excess of formamide (e.g., 5-10 equivalents or as solvent).

  • Heat the reaction mixture to 140-160 °C for 4-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to approximately 90 °C and cautiously add water.

  • Further cool to room temperature to allow the product to precipitate.

  • Collect the solid product by filtration, wash thoroughly with water to remove residual formamide, and dry under vacuum.

  • The resulting light brown solid is typically of sufficient purity for the next step.

Method Comparison: Quinazolinone Synthesis
Starting Material 4,5-Dimethoxy-2-aminobenzoic Acid
Key Reagent Formamide
Typical Yield >80% (often lower in practice without optimization)[7]
Pros Atom-economical, relatively simple one-step procedure.
Cons High temperatures required, removal of formamide can be challenging.
The Workhorse Electrophile: 4-Chloro-6,7-dimethoxyquinazoline

This intermediate is the cornerstone of the entire synthetic sequence. Its preparation involves the chlorination of the quinazolinone, converting the C4-hydroxyl group of the lactam tautomer into an excellent leaving group (chloride).

Causality Behind the Method: Reagents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) are powerful chlorinating agents. The addition of a catalytic amount of N,N-dimethylformamide (DMF) with SOCl₂ generates the Vilsmeier reagent ([(CH₃)₂N=CHCl]Cl), a highly effective catalyst for this transformation. The pyrimidine ring's electron-withdrawing nature makes the C4 position highly susceptible to nucleophilic attack, and converting the oxygen to a chloro group dramatically increases its electrophilicity.[8]

Experimental Protocol: Chlorination of 6,7-Dimethoxyquinazolin-4(3H)-one [7][8]

  • In a dry round-bottom flask equipped with a reflux condenser and under an inert atmosphere (N₂ or Ar), suspend 6,7-dimethoxyquinazolin-4(3H)-one (1 equivalent) in an excess of thionyl chloride (SOCl₂) (e.g., 10-15 mL per gram of starting material).

  • Carefully add a catalytic amount of DMF (e.g., 3-5 drops).

  • Heat the mixture to reflux (approx. 80 °C) for 3-5 hours. The suspension should gradually dissolve as the reaction proceeds.

  • After cooling to room temperature, carefully remove the excess thionyl chloride under reduced pressure (in a well-ventilated fume hood).

  • The resulting crude solid residue is then quenched with extreme caution. Slowly add the solid to a beaker of crushed ice and water with vigorous stirring.

  • Neutralize the acidic aqueous solution to a pH of ~7-8 using a dilute base, such as aqueous ammonia or sodium bicarbonate solution. This will precipitate the product.

  • Collect the yellow solid by filtration, wash with copious amounts of water, and dry under vacuum. This yields 4-chloro-6,7-dimethoxyquinazoline with high purity.[7]

Part 2: Assembly and Diversification of Final Derivatives

Installation of the Piperazine Moiety via SNAr

This step involves a nucleophilic aromatic substitution (SNAr) reaction, where the piperazine nitrogen attacks the electrophilic C4 position, displacing the chloride.

Causality Behind the Method: The C4 position of the quinazoline ring is significantly more reactive towards nucleophiles than the C2 position.[9] This pronounced regioselectivity is a well-documented and reliable feature of 2,4-dichloroquinazoline chemistry, ensuring a clean reaction at the desired site.[9] The reaction is typically performed in a polar solvent to stabilize the charged Meisenheimer intermediate of the SNAr mechanism.

Caption: Key SNAr reaction to install the piperazine ring.

Experimental Protocol: Synthesis of 6,7-Dimethoxy-4-(piperazin-1-yl)quinazoline [10]

  • Suspend 4-chloro-6,7-dimethoxyquinazoline (1 equivalent) in a suitable high-boiling polar solvent such as 2-methoxyethanol or isopropanol.[10][11]

  • Add anhydrous piperazine (a large excess, e.g., 4-5 equivalents, is often used to act as both nucleophile and acid scavenger) or piperazine hydrobromide (1 equivalent) if an alternative base is used.[10]

  • Heat the mixture to reflux for 1-2 hours, monitoring by TLC.

  • Cool the reaction mixture. If the product precipitates, it can be collected by filtration.

  • Alternatively, the solvent can be removed under reduced pressure. The residue is then taken up in water, and the pH is adjusted with NaOH to precipitate the free base.

  • The crude product is collected by filtration, washed with water, and can be purified by trituration with a hot solvent like ethanol or by column chromatography to yield the pure intermediate.[10]

Late-Stage Diversification of the Piperazine Moiety

The secondary amine of the installed piperazine ring is a versatile nucleophilic handle for introducing a vast array of chemical functionalities. This is the stage where analogues are generated for structure-activity relationship (SAR) studies.

Experimental Protocol Example: Amide Formation (Prazosin Analogue) [12]

  • Dissolve 6,7-dimethoxy-4-(piperazin-1-yl)quinazoline (1 equivalent) in a suitable aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5 equivalents) to act as an acid scavenger.

  • Cool the mixture in an ice bath (0 °C).

  • Slowly add the desired acyl chloride (e.g., 2-furoyl chloride for Prazosin) or carboxylic acid pre-activated with a coupling agent like EDC/HOBt (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).

  • Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting crude product can be purified by flash column chromatography or recrystallization to afford the final derivative.

Derivatization ReactionReagent ClassResulting Functional Group
AcylationAcyl Chlorides, Carboxylic Acids (+ coupling agent)Amide
SulfonylationSulfonyl ChloridesSulfonamide
Urea FormationIsocyanatesUrea
Thiourea FormationIsothiocyanatesThiourea
Reductive AminationAldehydes/Ketones (+ reducing agent)Tertiary Amine
AlkylationAlkyl HalidesTertiary Amine

Alternative Synthetic Approaches

While the convergent strategy is dominant, modern synthetic chemistry offers alternative routes. Multicomponent reactions (MCRs), such as the Ugi reaction, are powerful tools for rapidly generating molecular diversity and can be adapted to produce quinazoline scaffolds.[13][14] These methods combine three or more starting materials in a single pot to form a complex product, incorporating most of the atoms from the reactants.[13][14][15] While not always the most direct route for this specific substitution pattern, MCRs followed by post-transformation modifications (e.g., palladium-catalyzed cyclization) represent a cutting-edge approach for library synthesis.[13][15]

Conclusion

The synthesis of this compound derivatives is a well-established and robust field of medicinal chemistry, pivotal to the discovery of important therapeutics. The synthetic strategy hinges on a reliable, convergent pathway that proceeds through the key intermediates 6,7-dimethoxyquinazolin-4(3H)-one and its highly reactive chlorinated counterpart, 4-chloro-6,7-dimethoxyquinazoline. The final-stage diversification at the piperazine nitrogen provides a powerful platform for extensive SAR exploration. By understanding the causality behind each experimental step—from the core cyclization to the regioselective SNAr and final derivatization—researchers can efficiently and reliably access a wide range of analogues for biological evaluation.

References

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  • Goud, B. K., et al. (2025). New Substituted 6,7-dimethoxy-N-phenyl-2-(piperazin-1-yl)quinazolin-4-amine Derivatives: Synthesis, Characterization, Cytotoxicity against SKBR3 and Trastuzumab Resistance SKBR3 cell lines, and EGFR/HER2 Dual Kinase Inhibition Assay. Chemical Methodologies. [Link]

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The Biological Versatility of 6,7-Dimethoxy-4-piperazin-1-yl-quinazoline: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Scaffold in Drug Discovery

The quinazoline nucleus, a bicyclic aromatic heterocycle, represents a cornerstone in medicinal chemistry, giving rise to a multitude of therapeutic agents with a broad spectrum of pharmacological activities.[1][2][3] Among the vast library of quinazoline derivatives, the 6,7-dimethoxy-4-piperazin-1-yl-quinazoline core structure has emerged as a particularly "privileged" scaffold. Its inherent structural features and amenability to chemical modification have enabled the development of potent modulators of various biological targets. This technical guide provides an in-depth exploration of the biological activities associated with this core structure, offering insights for researchers and professionals engaged in drug discovery and development. We will delve into its primary mechanisms of action, summarize its diverse biological effects, and provide exemplary protocols for its investigation.

Core Mechanism of Action: A Tale of Two Targets

The biological activity of this compound and its derivatives is predominantly attributed to its interaction with two key classes of proteins: receptor tyrosine kinases (RTKs) and α1-adrenoceptors.

Inhibition of Receptor Tyrosine Kinases: A Focus on EGFR and HER2

A significant body of research highlights the potent inhibitory activity of this compound derivatives against Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).[4][5][6] These receptors are integral components of signaling pathways that regulate cell proliferation, survival, and differentiation. Their overexpression or mutation is a common driver in the pathogenesis of various cancers.[6]

The quinazoline scaffold acts as a competitive inhibitor at the ATP-binding site within the kinase domain of EGFR and HER2. This binding prevents the phosphorylation and subsequent activation of the receptors, thereby disrupting downstream signaling cascades.[6] This mechanism of action has been the basis for the development of several successful anti-cancer drugs.[6]

Below is a diagram illustrating the inhibition of the EGFR/HER2 signaling pathway by this compound derivatives.

EGFR_HER2_Inhibition cluster_extracellular Extracellular cluster_intracellular Intracellular EGFR EGFR HER2 HER2 EGFR->HER2 ATP ATP EGFR->ATP Binds to Kinase Domain Downstream Downstream Signaling (Ras/Raf/MEK/ERK, PI3K/Akt/mTOR) EGFR->Downstream Activates HER2->ATP Binds to Kinase Domain HER2->Downstream Activates Ligand Growth Factor (e.g., EGF) Ligand->EGFR Binds ADP ADP ATP->ADP Phosphorylation Quinazoline 6,7-Dimethoxy-4-piperazin-1-yl -quinazoline Derivative Quinazoline->EGFR Inhibits ATP Binding Quinazoline->HER2 Inhibits ATP Binding Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Promotes Apoptosis Apoptosis Downstream->Apoptosis Inhibits MTT_Assay_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h treat_compound Treat with Compound (and Controls) incubate_24h->treat_compound incubate_48_72h Incubate 48-72h treat_compound->incubate_48_72h add_mtt Add MTT Solution incubate_48_72h->add_mtt incubate_2_4h Incubate 2-4h add_mtt->incubate_2_4h solubilize Solubilize Formazan Crystals incubate_2_4h->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance analyze_data Analyze Data (Calculate IC50) read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for MTT Cell Viability Assay.

Conclusion and Future Directions

The this compound scaffold is a testament to the power of privileged structures in drug discovery. Its ability to potently and, in some cases, selectively interact with key therapeutic targets like EGFR, HER2, and α1-adrenoceptors underscores its continued relevance in the development of novel therapeutics for cancer and cardiovascular diseases. Future research should focus on further elucidating the structure-activity relationships of this core, exploring its potential against a wider range of biological targets, and optimizing its pharmacokinetic and pharmacodynamic properties to translate its in vitro potency into in vivo efficacy and clinical success.

References

  • New Substituted 6,7-dimethoxy-N-phenyl-2-(piperazin-1-yl)quinazolin-4-amine Derivatives: Synthesis, Characterization, Cytotoxicity against SKBR3 and Trastuzumab Resistance SKBR3 cell lines, and EGFR/HER2 Dual Kinase Inhibition Assay. Chemical Methodologies. Available at: [Link]

  • New Substituted 6,7-dimethoxy-N-phenyl-2-(piperazin-1-yl)quinazolin-4-amine Derivatives. Chemical Methodologies. Available at: [Link]

  • (PDF) New Substituted 6,7-dimethoxy-N-phenyl-2-(piperazin-1-yl)quinazolin-4-amine Derivatives: Synthesis, Characterization, Cytotoxicity against SKBR3 and Trastuzumab Resistance SKBR3 cell lines, and EGFR/HER2 Dual Kinase Inhibition Assay. ResearchGate. Available at: [Link]_

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). National Institutes of Health. Available at: [Link]

  • Synthesis of 4-Amino-6,7-dimethoxy-2-[4-(4-methyloxazole-5-carbonyl)piperazin-1-yl]quinazoline Hydrochloride. PrepChem.com. Available at: [Link]

  • Synthesis of 4-amino-6,7-dimethoxy-2-(1-piperazinyl)quinazoline (I). PrepChem.com. Available at: [Link]

  • 2,4-Diamino-6,7-dimethoxyquinazolines. 3. 2-(4-Heterocyclylpiperazin-1-yl) derivatives as alpha 1-adrenoceptor antagonists and antihypertensive agents. PubMed. Available at: [Link]

  • Synthesis and bioactivity of 6,7-dimethoxy-quinazoline-4-arylamine derivatives. ResearchGate. Available at: [Link]

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The Quinazoline Core: A Technical Guide to 6,7-Dimethoxy-4-piperazin-1-yl-quinazoline as a Scaffold for EGFR Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazoline scaffold is a cornerstone in the development of targeted cancer therapeutics, particularly as inhibitors of the Epidermal Growth factor Receptor (EGFR) tyrosine kinase. This technical guide provides an in-depth analysis of the 6,7-dimethoxy-4-piperazin-1-yl-quinazoline core structure, a key pharmacophore in the design of potent EGFR inhibitors. We will dissect the molecular rationale behind this scaffold's efficacy, explore its mechanism of action within the intricate EGFR signaling pathway, and provide detailed, field-tested protocols for its evaluation. This document is intended to serve as a practical resource for researchers actively engaged in the discovery and development of next-generation kinase inhibitors.

The Strategic Importance of the Quinazoline Scaffold in EGFR Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a pivotal role in regulating critical cellular processes, including proliferation, survival, and differentiation.[1] Dysregulation of the EGFR signaling cascade, often through overexpression or mutation, is a well-established driver in the pathogenesis of numerous solid tumors, making it a highly validated target for therapeutic intervention.[2]

Quinazoline-based molecules have emerged as a "privileged scaffold" in the design of EGFR tyrosine kinase inhibitors (TKIs). Their rigid, bicyclic structure mimics the adenine moiety of ATP, enabling them to competitively bind to the ATP-binding pocket within the EGFR kinase domain. This competitive inhibition prevents receptor autophosphorylation, thereby blocking downstream signaling and impeding tumor cell proliferation.[2]

The specific focus of this guide, the This compound core, incorporates several key structural features that are frequently associated with enhanced inhibitory potency:

  • The Quinazoline Core : Serves as the primary anchor, establishing crucial hydrogen bond interactions with the hinge region of the EGFR kinase domain.

  • 6,7-Dimethoxy Substitution : These electron-donating groups have been shown to be favorable for EGFR inhibition, potentially by modulating the electronics of the quinazoline ring system and optimizing its fit within the active site.

  • The Piperazine Moiety : This versatile group, typically positioned at the C2 or C4 position, often serves as a linker to additional functionalities that can extend into other regions of the ATP binding site, enhancing affinity and selectivity. Modifications at the distal nitrogen of the piperazine are a common strategy for optimizing pharmacokinetic and pharmacodynamic properties.[3]

Mechanism of Action: Interruption of the EGFR Signaling Cascade

Upon binding of ligands such as Epidermal Growth Factor (EGF), EGFR undergoes dimerization and subsequent autophosphorylation of specific tyrosine residues on its intracellular domain. This phosphorylation event creates docking sites for various adaptor proteins, initiating a complex network of downstream signaling pathways, most notably the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are central to cell proliferation and survival.[1]

This compound and its derivatives function by competitively occupying the ATP binding site of the EGFR kinase domain. This blockade prevents the transfer of the gamma-phosphate from ATP to the tyrosine residues, thus inhibiting the initial autophosphorylation event and effectively shutting down the entire downstream signaling cascade.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS P PI3K PI3K EGFR->PI3K P Inhibitor 6,7-Dimethoxy-4- piperazin-1-yl-quinazoline ATP_Site Inhibitor->ATP_Site Blocks ATP Binding RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene Gene Transcription ERK->Gene AKT AKT PI3K->AKT AKT->Gene Proliferation Cell Proliferation, Survival, Angiogenesis Gene->Proliferation

Caption: EGFR Signaling Pathway and Point of Inhibition.

Evaluating Inhibitory Potency: Field-Proven Methodologies

A systematic evaluation of a potential EGFR inhibitor involves a tiered approach, beginning with enzymatic assays to determine direct target engagement and progressing to cell-based assays to assess activity in a more biologically relevant context.

Workflow for Inhibitor Evaluation

The following workflow represents a standard pipeline for characterizing novel quinazoline-based EGFR inhibitors.

experimental_workflow start Synthesized Quinazoline Derivative kinase_assay In Vitro EGFR Kinase Assay start->kinase_assay determine_ic50 Determine Enzymatic IC50 kinase_assay->determine_ic50 cell_culture Select & Culture Cancer Cell Lines (e.g., SKBR3, A549) determine_ic50->cell_culture Potent Compounds mtt_assay Cell Proliferation Assay (MTT / SRB) cell_culture->mtt_assay determine_gi50 Determine Cellular GI50/IC50 mtt_assay->determine_gi50 western_blot Target Validation: Western Blot for p-EGFR determine_gi50->western_blot Active Compounds apoptosis_assay Mechanism of Action: Apoptosis Assay western_blot->apoptosis_assay lead_optimization Lead Optimization & Further Preclinical Studies apoptosis_assay->lead_optimization

Caption: Standard workflow for evaluating novel EGFR inhibitors.

Detailed Experimental Protocols

Protocol 1: In Vitro EGFR Kinase Inhibition Assay (Luminescence-Based)

This protocol is designed to quantify the direct inhibitory effect of the test compound on EGFR kinase activity by measuring the amount of ATP remaining after the kinase reaction.

  • Principle : The assay measures ADP produced from the kinase reaction. The ADP is converted to ATP, and the amount of ATP is measured using a luciferase/luciferin reaction, which generates a luminescent signal directly proportional to kinase activity.

  • Materials :

    • Recombinant human EGFR kinase domain.

    • Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/mL BSA, 50µM DTT).

    • Poly(Glu, Tyr) 4:1 peptide substrate.

    • ATP solution.

    • Test compound (this compound derivative) serially diluted in DMSO.

    • Luminescence-based kinase assay kit (e.g., ADP-Glo™).

    • White, opaque 384-well assay plates.

    • Luminometer.

  • Procedure :

    • Compound Plating : Add 1 µL of serially diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Enzyme Addition : Add 2 µL of EGFR enzyme solution (concentration optimized as per manufacturer's guidelines) to each well.

    • Initiate Reaction : Add 2 µL of a substrate/ATP mixture to each well to start the kinase reaction. The final ATP concentration should be at or near its Km for EGFR.

    • Incubation : Incubate the plate at room temperature for 60 minutes.

    • Stop Reaction & Deplete ATP : Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Signal Generation : Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

    • Data Acquisition : Measure luminescence using a plate-reading luminometer.

    • Analysis : Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.[3]

Protocol 2: Cell Proliferation Assay (MTT-Based)

This protocol assesses the cytotoxic and cytostatic effects of the test compound on cancer cell lines.

  • Principle : The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living, metabolically active cells to a purple formazan product. The amount of formazan is proportional to the number of viable cells.

  • Materials :

    • Human cancer cell lines (e.g., SKBR3 for HER2/EGFR co-expression, A549 for wild-type EGFR).

    • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS).

    • Test compound serially diluted in culture medium.

    • MTT solution (5 mg/mL in PBS).

    • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF).

    • 96-well clear flat-bottom plates.

    • Microplate reader (absorbance at 570 nm).

  • Procedure :

    • Cell Seeding : Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

    • Compound Treatment : Remove the medium and add 100 µL of medium containing the desired concentrations of the test compound (typically in a serial dilution) or vehicle control (e.g., 0.1% DMSO).

    • Incubation : Incubate the plates for 48-72 hours at 37°C, 5% CO₂.

    • MTT Addition : Add 10 µL of MTT solution to each well and incubate for 3-4 hours until a purple precipitate is visible.

    • Solubilization : Carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Data Acquisition : Shake the plate gently for 15 minutes to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.

    • Analysis : Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the percentage of viability versus the log of the compound concentration and determine the IC₅₀ (or GI₅₀) value.[3][4]

Quantitative Data & Structure-Activity Relationship (SAR)

Compound IDStructure (Modification on 4-amino group)Cell LineIC₅₀ (µg/mL)IC₅₀ (µM)¹
12 N-(3-ethynylphenyl)SKBR36.75 ± 0.36~14.7
TZB_SKBR3²7.61 ± 0.44~16.6
14 N-(3-chloro-4-fluorophenyl)SKBR38.92 ± 0.61~19.0
TZB_SKBR3²9.53 ± 0.49~20.3
Lapatinib Reference DrugSKBR3Not Reported~0.1 (Literature)
TZB_SKBR3²Not Reported-
Trastuzumab Reference DrugSKBR37.58 ± 0.42-
TZB_SKBR3²25.89 ± 1.34-
¹ Approximate micromolar concentrations calculated for comparison, assuming molecular weights around 458 g/mol for Compound 12 and 469 g/mol for Compound 14.
² Trastuzumab-Resistant SKBR3 cell line.
Data sourced from Bakshi, V., et al. (2025).[1][4]

Key Insights from SAR Studies:

  • The 4-Anilino Moiety : The data clearly demonstrates that substitutions on the 4-position are critical for activity. The introduction of an N-phenyl group, as seen in compounds 12 and 14, confers potent anti-proliferative activity.[1][4] This is consistent with the binding mode of many first-generation EGFR inhibitors where the anilino group occupies a hydrophobic pocket.

  • Piperazine as a Versatile Linker : While not directly modified in the presented data, the piperazine at the C2 position is a key feature. In broader quinazoline SAR, this position is often exploited to introduce moieties that can form additional interactions, improve solubility, or modulate pharmacokinetic properties.[3]

  • Overcoming Resistance : Notably, the tested derivatives retained significant activity against a trastuzumab-resistant cell line, suggesting that inhibitors based on this scaffold may have utility in acquired resistance settings.[1][4]

Conclusion and Future Directions

The this compound scaffold represents a highly promising and versatile platform for the design of novel EGFR inhibitors. The favorable electronics of the 6,7-dimethoxy groups, combined with the strategic placement of a modifiable piperazine linker, provide a robust foundation for generating potent and selective kinase inhibitors. The demonstrated efficacy of its derivatives against both sensitive and resistant cancer cell lines underscores its therapeutic potential.

Future research should focus on a multiparametric optimization of this core. This includes:

  • Systematic SAR exploration : Synthesizing and testing analogs with diverse substitutions on the piperazine moiety to probe for additional interactions within the EGFR active site.

  • Selectivity Profiling : Screening potent compounds against a panel of kinases to ensure a desirable selectivity profile and minimize off-target effects.

  • Evaluation against Resistant Mutants : Assessing the activity of novel derivatives against clinically relevant EGFR mutants, such as T790M and C797S, is crucial for developing next-generation inhibitors.

By leveraging the foundational knowledge of this scaffold and employing the rigorous evaluation workflows outlined in this guide, the scientific community can continue to advance the development of effective targeted therapies for patients with EGFR-driven malignancies.

References

  • Bakshi, V., et al. (2025). New Substituted 6,7-dimethoxy-N-phenyl-2-(piperazin-1-yl)quinazolin-4-amine Derivatives: Synthesis, Characterization, Cytotoxicity against SKBR3 and Trastuzumab Resistance SKBR3 cell lines, and EGFR/HER2 Dual Kinase Inhibition Assay. Chemical Methodologies, 9(10), 954-980. [Link][1][4]

  • ResearchGate. (2025). (PDF) New Substituted 6,7-dimethoxy-N-phenyl-2-(piperazin-1-yl)quinazolin-4-amine Derivatives: Synthesis, Characterization, Cytotoxicity against SKBR3 and Trastuzumab Resistance SKBR3 cell lines, and EGFR/HER2 Dual Kinase Inhibition Assay. [Link][1][4]

  • Oda, K., et al. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology, 1, 2005.0010. [Link][1]

  • Șandor, A., et al. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Pharmaceuticals, 16(4), 534. [Link]

  • Indian Journal of Pharmaceutical Chemistry and Analytical Techniques. (2025). Design And Synthesis of Novel Quinazoline Derivatives as Potent EGFR Inhibitors for Cancer Therapy. [Link][3]

  • Drug Development Research. (2022). An appraisal of anticancer activity with structure-activity relationship of quinazoline and quinazolinone analogues through EGFR and VEGFR inhibition: A review. [Link][2]

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The Quinazoline Scaffold as a Privileged Structure for HER2 Kinase Inhibition: A Mechanistic and Methodological Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The human epidermal growth factor receptor 2 (HER2), a member of the ErbB family of receptor tyrosine kinases, is a critical oncogene, particularly in a subset of breast, gastric, and other solid tumors where its gene is amplified.[1][2] The quinazoline core has emerged as a "privileged scaffold" in medicinal chemistry, forming the foundation of numerous potent and selective tyrosine kinase inhibitors (TKIs). This guide provides a deep technical dive into the HER2 inhibitory activity of quinazoline compounds. We will dissect the molecular mechanisms of both reversible and irreversible inhibitors, analyze the structure-activity relationships (SAR) that govern their potency and selectivity, and discuss the clinical landscape defined by approved drugs such as lapatinib, afatinib, and dacomitinib. Furthermore, this document serves as a practical handbook, offering detailed, field-proven protocols for the essential assays required to characterize and validate novel quinazoline-based HER2 inhibitors, ensuring a robust and reproducible drug discovery workflow.

The Central Role of HER2 in Oncogenesis

HER2 is a unique member of the ErbB family (which also includes EGFR/HER1, HER3, and HER4) as it has no known natural ligand.[1] Its oncogenic potential is unleashed through gene amplification, leading to massive overexpression of the HER2 protein on the cell surface—up to 2 million receptors per tumor cell.[2] This high density facilitates ligand-independent homodimerization or heterodimerization with other ErbB family members, most potently with HER3.[2][3] Dimerization triggers the intrinsic tyrosine kinase activity located in the intracellular domain, leading to autophosphorylation and the activation of two major downstream signaling cascades critical for cell survival and proliferation:

  • The PI3K/Akt/mTOR Pathway: Primarily drives cell survival, growth, and proliferation. The HER2/HER3 heterodimer is a particularly potent activator of this pathway.[2][3]

  • The Ras/Raf/MEK/ERK (MAPK) Pathway: A key regulator of cell proliferation, differentiation, and migration.[4]

The constitutive activation of these pathways due to HER2 overexpression results in aggressive tumor growth, metastasis, and a poor prognosis for patients.[1] This makes the HER2 kinase domain a prime target for therapeutic intervention.

HER2_Signaling_Pathway HER2 Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2_homo HER2/HER2 (Homodimer) AutoP Autophosphorylation (Kinase Activation) HER2_homo->AutoP HER2_hetero HER2/HER3 (Heterodimer) HER2_hetero->AutoP HER2_monomer HER2 HER2_monomer->HER2_homo HER2_monomer->HER2_hetero HER3_monomer HER3 HER3_monomer->HER2_hetero PI3K PI3K AutoP->PI3K Activates Ras Ras AutoP->Ras Activates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: HER2 dimerization activates kinase activity, initiating PI3K/Akt and MAPK pathways.

The Quinazoline Core: A Potent ATP Mimic

Quinazoline-based TKIs are small molecules designed to penetrate the cell membrane and target the intracellular kinase domain of HER2.[5] Their fundamental mechanism of action is to act as competitive inhibitors of adenosine triphosphate (ATP) by binding to the ATP-binding pocket of the kinase domain.[6][7] This action prevents the autophosphorylation of the receptor, thereby blocking the initiation of downstream signaling cascades.[4]

There are two primary modes of inhibition employed by quinazoline compounds:

  • Reversible Inhibition: These inhibitors, exemplified by lapatinib , form non-covalent bonds (e.g., hydrogen bonds, van der Waals forces) within the ATP pocket.[7] The binding is in equilibrium, meaning the drug can associate and dissociate from the target.

  • Irreversible (Covalent) Inhibition: Second-generation inhibitors like afatinib and dacomitinib were designed to form a permanent, covalent bond with a specific cysteine residue (Cys797 in EGFR, Cys805 in HER2) located near the ATP-binding site.[8][9][10] This is typically achieved via a Michael addition reaction with an electrophilic group (e.g., an acrylamide moiety) on the inhibitor. This irreversible binding provides a more sustained and potent blockade of kinase activity.[11][12]

Quinazoline_Inhibition Modes of Quinazoline-Based HER2 Inhibition cluster_reversible Reversible Inhibition (e.g., Lapatinib) cluster_irreversible Irreversible Inhibition (e.g., Afatinib) Kinase_R HER2 Kinase Domain (ATP Pocket) Lapatinib Quinazoline Inhibitor Lapatinib->Kinase_R Non-covalent Interactions Kinase_I HER2 Kinase Domain (ATP Pocket + Cys805) Afatinib Quinazoline Inhibitor (with reactive group) Afatinib->Kinase_I Covalent Bond

Caption: Reversible vs. Irreversible inhibition of the HER2 kinase ATP-binding pocket.

Clinically Approved Quinazoline-Based HER2 Inhibitors

Several quinazoline derivatives have successfully transitioned from the bench to the clinic, demonstrating significant efficacy in treating HER2-positive cancers.

Compound Brand Name Inhibition Type Primary Targets Key Indication
Lapatinib Tykerb®Reversible, ATP-CompetitiveHER2, EGFR (HER1)HER2+ advanced or metastatic breast cancer[6][13]
Afatinib Gilotrif®Irreversible (Covalent)EGFR, HER2, HER4EGFR-mutated NSCLC; investigated for HER2+ cancers[9][11]
Dacomitinib Vizimpro®Irreversible (Covalent)EGFR, HER2, HER4 (pan-HER)EGFR-mutated metastatic NSCLC[10][14][15]

Lapatinib was a first-in-class dual tyrosine kinase inhibitor targeting both HER2 and EGFR.[6] Its development was significant because it provided an oral therapeutic option that could be effective even in some tumors that had developed resistance to the monoclonal antibody trastuzumab.[13]

Afatinib and Dacomitinib represent the second generation of inhibitors. Their pan-HER irreversible inhibition offers a more comprehensive blockade of the ErbB signaling network.[8][12] This broader activity can be advantageous but also contributes to a different side-effect profile, often related to the potent inhibition of wild-type EGFR in skin and gastrointestinal tissues.[10]

Structure-Activity Relationship (SAR) and the Quest for Selectivity

A major challenge in designing HER2 inhibitors is achieving selectivity over EGFR. Because the ATP-binding pockets of HER2 and EGFR are highly homologous, many inhibitors target both, leading to EGFR-mediated toxicities like rash and diarrhea.[16] SAR studies are crucial for optimizing the quinazoline scaffold to favor HER2 binding.

Key structural modifications focus on the C-4 and C-6 positions of the quinazoline ring:

  • The C-4 Anilino Moiety: The substituent on this aniline ring projects out of the ATP pocket and is critical for determining selectivity. Bulky or specific substitutions can create steric hindrance in the EGFR pocket while being accommodated by the HER2 pocket, thus enhancing HER2 selectivity.[16][17]

  • The C-6/C-7 Substituents: These positions are often modified to improve solubility and pharmacokinetic properties or to introduce the reactive acrylamide "warhead" for covalent inhibitors.[18][19]

The ultimate goal is to design a compound that fits optimally into the HER2 kinase domain while fitting poorly into the EGFR domain, thereby maximizing therapeutic efficacy and minimizing off-target side effects.[16]

Mechanisms of Acquired Resistance

Despite the initial effectiveness of these inhibitors, tumors often develop resistance. Understanding these mechanisms is vital for developing next-generation therapies. Key resistance pathways include:

  • Alterations in the HER2 Receptor: Expression of truncated forms of HER2, such as p95HER2, which lacks the extracellular domain for antibody binding but retains kinase activity, can confer resistance to antibody therapies but may remain sensitive to TKIs.[20][21]

  • Activation of Bypass Pathways: Tumors can compensate for HER2 blockade by upregulating parallel signaling pathways. Constitutive activation of the PI3K/Akt pathway, often through mutations in PIK3CA or loss of the tumor suppressor PTEN, is a common mechanism of resistance to HER2-targeted agents.[22][23]

  • Crosstalk with Other Receptors: Increased signaling through other receptor tyrosine kinases, such as MET or IGF-1R, can provide an alternative route to activate downstream pro-survival pathways, bypassing the need for HER2 signaling.[21][24]

Experimental Workflows for Evaluating HER2 Inhibitory Activity

A rigorous, multi-step experimental cascade is essential to validate a novel quinazoline compound as a HER2 inhibitor. The process moves from a simple, high-throughput biochemical assay to more complex, physiologically relevant cell-based models.

Experimental_Workflow Workflow for Evaluating HER2 Inhibitors start Compound Synthesis kinase_assay Step 1: In Vitro HER2 Kinase Assay start->kinase_assay ic50 Determine Biochemical IC50 kinase_assay->ic50 cell_assay Step 2: Cell-Based Proliferation Assay ic50->cell_assay Potent Hits gi50 Determine Cellular GI50 in HER2+ vs. HER2- cells cell_assay->gi50 western_blot Step 3: Target Engagement & Pathway Modulation (Western Blot) gi50->western_blot Selective Hits pathway_analysis Analyze p-HER2, p-Akt, p-ERK western_blot->pathway_analysis end Lead Candidate pathway_analysis->end Validated Inhibitor

Caption: A typical cascade for characterizing novel HER2 kinase inhibitors.

Protocol 1: In Vitro Biochemical HER2 Kinase Assay

Principle: This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified, recombinant HER2 kinase in a cell-free system. The ADP-Glo™ Kinase Assay is a common format that quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[25][26]

Causality: This is the first and most direct test of target engagement. By removing the complexities of a cellular environment (e.g., membrane permeability, off-target effects), we can isolate and quantify the compound's direct effect on the HER2 enzyme. A low IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is the first gate in the screening cascade.

Methodology:

  • Reagent Preparation:

    • Prepare HER2 Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT.[25]

    • Prepare serial dilutions of the test quinazoline compound in DMSO, then dilute further in kinase buffer. The final DMSO concentration in the assay should not exceed 1%.

    • Prepare a substrate/ATP mix in kinase buffer containing the HER2 substrate (e.g., Poly(Glu,Tyr) 4:1) and ATP at a concentration near its Km for the enzyme (typically 10-25 µM).

  • Kinase Reaction:

    • In a 96-well or 384-well plate, add 5 µL of the diluted test compound or DMSO vehicle control.

    • Add 10 µL of recombinant HER2 enzyme (e.g., 10-20 ng per reaction) to each well.

    • Initiate the reaction by adding 10 µL of the substrate/ATP mix.

    • Incubate the plate at 30°C for 60 minutes.

  • Signal Detection (ADP-Glo™ Protocol):

    • Stop the kinase reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.[25]

    • Convert the ADP generated by the kinase reaction into a detectable luminescent signal by adding 50 µL of Kinase Detection Reagent. Incubate at room temperature for 30-60 minutes.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition relative to the DMSO control wells.

    • Plot percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell-Based Proliferation/Viability Assay

Principle: This assay measures the effect of the compound on the growth and viability of cancer cells. To assess HER2-specific activity, it is crucial to test in parallel a HER2-overexpressing cell line (e.g., SKBR3, BT-474) and a HER2-low or negative cell line (e.g., MCF-7, MDA-MB-231).

Causality: This experiment validates that the biochemical activity translates into a desired biological effect in a living system. A compound should selectively inhibit the growth of HER2-dependent cells, demonstrating on-target cellular activity. The concentration required to inhibit growth by 50% (GI50) is a key metric.

Methodology:

  • Cell Seeding:

    • Culture HER2-positive (SKBR3) and HER2-negative (MCF-7) breast cancer cells in their recommended growth media.

    • Trypsinize and count the cells. Seed 3,000-5,000 cells per well in 100 µL of media into a 96-well clear-bottom plate.

    • Allow cells to adhere by incubating overnight at 37°C, 5% CO₂.

  • Compound Treatment:

    • Prepare a 10-point serial dilution of the test compound in growth media.

    • Remove the old media from the cells and add 100 µL of the media containing the compound or vehicle control (e.g., 0.1% DMSO).

    • Incubate the plates for 72 hours at 37°C, 5% CO₂.

  • Viability Measurement (e.g., Using CellTiter-Glo®):

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read luminescence on a plate reader.

  • Data Analysis:

    • Calculate the percent growth inhibition relative to vehicle-treated control cells.

    • Plot the data and calculate the GI50 value for each cell line. A potent and selective HER2 inhibitor will have a significantly lower GI50 in the SKBR3 cell line compared to the MCF-7 cell line.

Protocol 3: Western Blot Analysis for Target Engagement and Pathway Modulation

Principle: Western blotting is used to visualize and quantify changes in protein levels and their phosphorylation status. This provides direct evidence that the compound is engaging its target (HER2) and inhibiting the downstream signaling pathway within the cell.[27]

Causality: This is the definitive self-validating step. If the compound is a true HER2 kinase inhibitor, we must observe a dose-dependent decrease in the phosphorylation of HER2 itself (p-HER2) and key downstream nodes like Akt (p-Akt) and ERK (p-ERK).[27][28] Total protein levels (Total HER2, Akt, ERK) should remain unchanged over a short treatment course, confirming that the effect is on kinase activity, not protein degradation.

Methodology:

  • Cell Treatment and Lysis:

    • Seed HER2-overexpressing cells (e.g., SKBR3) in 6-well plates and grow until they are 70-80% confluent.

    • Treat the cells with increasing concentrations of the test compound (e.g., 0.1x, 1x, 10x GI50) for 2-4 hours. Include a DMSO vehicle control.

    • Wash the cells once with ice-cold PBS.

    • Lyse the cells directly in the plate by adding 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. The phosphatase inhibitors are critical to preserve the phosphorylation status of the proteins.[29]

    • Scrape the cells, transfer the lysate to a microfuge tube, and clarify by centrifuging at 14,000 rpm for 15 minutes at 4°C.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Normalize the protein concentration for all samples. Add 4x Laemmli sample buffer and boil at 95°C for 5 minutes to denature the proteins.

  • SDS-PAGE and Protein Transfer:

    • Load 20-30 µg of protein per lane onto an 8-10% SDS-polyacrylamide gel.

    • Run the gel until adequate separation is achieved.

    • Transfer the proteins from the gel to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).[30]

    • Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer. Use antibodies specific for:

      • p-HER2 (e.g., Tyr1248)

      • Total HER2

      • p-Akt (e.g., Ser473)

      • Total Akt

      • p-ERK1/2 (e.g., Thr202/Tyr204)

      • Total ERK1/2

      • A loading control (e.g., β-actin or GAPDH)

    • Wash the membrane 3x for 10 minutes each in TBST.

    • Incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again as in the previous step.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Image the resulting signal using a digital imager or X-ray film. Densitometry can be used to quantify band intensity.

Future Directions

The development of quinazoline-based HER2 inhibitors continues to evolve. Current research focuses on creating compounds with even greater selectivity for HER2 to improve safety profiles, developing inhibitors that can overcome known resistance mutations, and designing novel combination therapies that target both HER2 and resistance pathways simultaneously. As our understanding of the complexities of HER2 signaling and resistance deepens, the versatile quinazoline scaffold will undoubtedly remain a cornerstone of targeted cancer therapy.

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An In-depth Technical Guide to the Research of 6,7-Dimethoxy-4-piperazin-1-yl-quinazoline and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazoline Scaffold - A Cornerstone of Modern Medicinal Chemistry

The quinazoline core, a bicyclic aromatic heterocycle formed by the fusion of a benzene ring and a pyrimidine ring, represents a privileged scaffold in drug discovery. Its unique structural and electronic properties allow for diverse substitutions, leading to a vast chemical space of derivatives with a wide spectrum of pharmacological activities. Historically, the therapeutic potential of quinazolines has been realized in various domains, from early sedatives to contemporary targeted therapies. Notably, derivatives of the 6,7-dimethoxy-4-piperazin-1-yl-quinazoline core have emerged as a particularly fruitful area of research, yielding potent modulators of key physiological pathways. This guide provides an in-depth technical review of the synthesis, mechanisms of action, and key experimental evaluations of this important class of compounds, with a focus on their applications in oncology and cardiovascular medicine.

Synthetic Strategies: Building the this compound Core and its Analogs

The synthesis of this compound and its derivatives is a well-established process in medicinal chemistry, typically involving multi-step reactions that allow for the systematic introduction of various functional groups. The general synthetic approach is modular, enabling the creation of libraries of compounds for structure-activity relationship (SAR) studies.

A common synthetic route commences from 2-amino-4,5-dimethoxybenzoic acid, which undergoes cyclization to form the quinazoline ring system. Subsequent chlorination, often at the 4-position, provides a key intermediate that is reactive towards nucleophilic substitution. The piperazine moiety is then introduced at this position. Further modifications can be made to the piperazine ring to generate a diverse range of analogs.[1][2]

One documented synthesis of a parent compound, 4-amino-6,7-dimethoxy-2-(1-piperazinyl)quinazoline, involves the reaction of 4-amino-2-chloro-6,7-dimethoxyquinazoline with piperazine hydrobromide in 2-methoxyethanol at reflux. The resulting precipitate is then treated with sodium hydroxide to yield the final product.[1] This foundational structure serves as a versatile platform for the development of more complex derivatives with tailored biological activities.

G cluster_synthesis General Synthesis Workflow A 2-Amino-4,5-dimethoxybenzoic Acid B 6,7-Dimethoxy-2,4-dichloroquinazoline A->B Cyclization & Chlorination D 2-Chloro-6,7-dimethoxy-N-phenylquinazolin-4-amine B->D Nucleophilic Substitution (SNAr) C Substituted Aniline C->D F Final Derivative: 6,7-Dimethoxy-N-phenyl-2-(piperazin-1-yl)quinazolin-4-amine D->F Nucleophilic Substitution E Piperazine Derivative E->F G cluster_pathway EGFR/HER2 Signaling Pathway Inhibition cluster_downstream Downstream Signaling Ligand Growth Factor (e.g., EGF) EGFR EGFR/HER2 Receptor Ligand->EGFR Binds P P EGFR->P Autophosphorylation Quinazoline 6,7-Dimethoxy-4-piperazin-1-yl -quinazoline Derivative Quinazoline->EGFR Inhibits ATP Binding Apoptosis Apoptosis Quinazoline->Apoptosis ATP ATP ATP->P Phosphate Source ADP ADP P->ADP PI3K PI3K/Akt Pathway P->PI3K Activates MAPK MAPK/ERK Pathway P->MAPK Activates Proliferation Cell Proliferation & Survival PI3K->Proliferation MAPK->Proliferation

Caption: Inhibition of EGFR/HER2 signaling by quinazoline derivatives.

The efficacy of these compounds is often evaluated through in vitro cytotoxicity assays against various cancer cell lines. For example, certain novel 6,7-dimethoxy-N-phenyl-2-(piperazin-1-yl)quinazolin-4-amine derivatives have demonstrated potent anti-proliferative effects against HER2-positive SKBR3 and trastuzumab-resistant SKBR3 breast cancer cells. [1]

Compound Target Cell Line IC50 (µg/mL)
Derivative 12 SKBR3 6.75 ± 0.36
TZB_SKBR3 7.61 ± 0.44
Derivative 14 SKBR3 8.92 ± 0.61
TZB_SKBR3 9.53 ± 0.49
Trastuzumab (TZB) SKBR3 7.58 ± 0.42
TZB_SKBR3 25.89 ± 1.34

Data sourced from Chemical Methodologies.[1]

Alpha-1 Adrenoceptor Antagonism: A Role in Cardiovascular Therapeutics

In addition to their anticancer properties, this compound derivatives are well-established as potent and selective antagonists of alpha-1 adrenoceptors. [3][4]This class of G-protein coupled receptors is primarily involved in the regulation of smooth muscle contraction, particularly in blood vessels. When activated by endogenous catecholamines like norepinephrine, alpha-1 adrenoceptors trigger a signaling cascade that leads to vasoconstriction and an increase in blood pressure.

Quinazoline derivatives, such as prazosin, act as competitive antagonists at these receptors. [3]By blocking the binding of norepinephrine, they prevent vasoconstriction, leading to vasodilation and a subsequent reduction in blood pressure. This mechanism of action forms the basis for their use as antihypertensive agents.

G cluster_pathway Alpha-1 Adrenergic Receptor Signaling Antagonism Norepinephrine Norepinephrine Alpha1R Alpha-1 Adrenoceptor Norepinephrine->Alpha1R Binds & Activates Gq Gq Protein Alpha1R->Gq Activates Quinazoline 6,7-Dimethoxy-4-piperazin-1-yl -quinazoline Derivative Quinazoline->Alpha1R Blocks Binding Vasodilation Vasodilation Quinazoline->Vasodilation PLC Phospholipase C Gq->PLC Activates IP3_DAG IP3 & DAG PLC->IP3_DAG Generates Ca2 Ca²⁺ Release IP3_DAG->Ca2 Stimulates Vasoconstriction Vasoconstriction Ca2->Vasoconstriction

Caption: Antagonism of alpha-1 adrenergic signaling by quinazoline derivatives.

The binding affinity of these compounds for alpha-1 adrenoceptors is a key determinant of their potency. Studies have shown that many 4-amino-6,7-dimethoxy-2-(4-heterocyclylpiperazin-1-yl)quinazolines exhibit high binding affinity, with Ki values in the nanomolar and even sub-nanomolar range, comparable to the well-known antagonist prazosin. [3]

Compound Alpha-1 Adrenoceptor Ki (M)
Prazosin 1.9 x 10⁻¹⁰
Derivative 30 8 x 10⁻¹¹
Derivative 25 ~1.5 x 10⁻¹⁰
Derivative 26 ~1.5 x 10⁻¹⁰

Data sourced from the Journal of Medicinal Chemistry.[3][4]

Key Experimental Protocols: A Guide for the Researcher

The evaluation of this compound derivatives requires a suite of well-established in vitro assays. The following protocols provide a detailed, step-by-step guide for some of the most critical experiments.

Cell Viability Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases. [5] Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the quinazoline derivative and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. The rationale is that viable cells will reduce the yellow MTT to purple formazan crystals. [5]4. Solubilization: Add a solubilizing agent (e.g., DMSO or an acidified isopropanol solution) to dissolve the formazan crystals. [5]5. Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.

G cluster_workflow MTT Assay Workflow A Seed Cells in 96-well Plate B Treat with Quinazoline Derivatives A->B C Add MTT Reagent & Incubate B->C D Add Solubilization Solution C->D E Measure Absorbance D->E F Calculate Cell Viability (%) E->F

Caption: Workflow for the MTT cell viability assay.

Target Engagement: Western Blot for Phospho-EGFR

Western blotting is a crucial technique to confirm that the quinazoline derivatives are inhibiting the phosphorylation of their target receptors, such as EGFR. [6][7] Protocol:

  • Cell Lysis: Treat cells with the compound, lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins. [7]2. Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a protein-rich solution (e.g., BSA, as milk contains phosphoproteins that can cause background) to prevent non-specific antibody binding. [7]6. Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of EGFR (p-EGFR).

  • Secondary Antibody Incubation: Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

  • Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light, which is then captured by an imaging system.

  • Stripping and Re-probing: The membrane can be stripped of antibodies and re-probed with an antibody for total EGFR to normalize the p-EGFR signal to the total amount of receptor.

G cluster_workflow Western Blot Workflow for p-EGFR A Cell Lysis & Protein Quantification B SDS-PAGE A->B C Protein Transfer to Membrane B->C D Blocking C->D E Primary Antibody (anti-p-EGFR) Incubation D->E F Secondary Antibody Incubation E->F G Chemiluminescent Detection F->G H Data Analysis G->H

Caption: Workflow for Western blot analysis of p-EGFR.

Enzymatic Activity: In Vitro Kinase Assay

To directly measure the inhibitory effect of the compounds on the enzymatic activity of EGFR or HER2, an in vitro kinase assay is employed. Lanthanide-based time-resolved fluorescence resonance energy transfer (TR-FRET) assays are a common and robust method. Protocol:

  • Reaction Setup: In a microplate, combine the recombinant kinase (EGFR or HER2), a substrate (e.g., a synthetic peptide), and ATP.

  • Inhibitor Addition: Add the quinazoline derivative at various concentrations to the reaction mixture.

  • Kinase Reaction: Incubate the plate to allow the kinase to phosphorylate the substrate.

  • Detection: Add a europium-labeled antibody that specifically recognizes the phosphorylated substrate and an Alexa Fluor-conjugated tracer that binds to the kinase. When the antibody and tracer are in close proximity (i.e., when the substrate is phosphorylated and bound to the kinase), FRET occurs. 5. Signal Measurement: Measure the FRET signal using a plate reader. The signal is inversely proportional to the kinase activity, as inhibitors prevent substrate phosphorylation and disrupt FRET.

G cluster_workflow In Vitro Kinase Assay Workflow (TR-FRET) A Combine Kinase, Substrate, ATP, & Inhibitor B Incubate for Kinase Reaction A->B C Add Detection Reagents (Eu-Ab, AF-Tracer) B->C D Measure TR-FRET Signal C->D E Calculate % Inhibition & IC50 D->E

Caption: Workflow for an in vitro TR-FRET kinase assay.

Conclusion and Future Directions

The this compound scaffold has proven to be a remarkably versatile platform for the development of potent and selective modulators of key biological targets. Its derivatives have demonstrated significant therapeutic potential as both dual EGFR/HER2 inhibitors for cancer treatment and as alpha-1 adrenoceptor antagonists for managing hypertension. The modular nature of its synthesis allows for extensive exploration of the chemical space, enabling the fine-tuning of pharmacological properties to enhance efficacy and reduce off-target effects.

Future research in this area will likely focus on several key aspects. In oncology, the development of derivatives that can overcome acquired resistance to current EGFR/HER2 inhibitors is a high priority. This may involve the design of covalent inhibitors or compounds that target allosteric sites on the kinases. In the cardiovascular field, further optimization of the pharmacokinetic and pharmacodynamic profiles of these antagonists could lead to improved patient outcomes. The continued application of the robust experimental protocols detailed in this guide will be essential for the successful discovery and development of the next generation of quinazoline-based therapeutics.

References

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  • Al-Suhaimi, E. A., et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Molecules, 28(7), 3037. Available from: [Link]

  • Bakshi, V., et al. (2025). New Substituted 6,7-dimethoxy-N-phenyl-2-(piperazin-1-yl)quinazolin-4-amine Derivatives: Synthesis, Characterization, Cytotoxicity against SKBR3 and Trastuzumab Resistance SKBR3 cell lines, and EGFR/HER2 Dual Kinase Inhibition Assay. Chemical Methodologies. Available from: [Link]

  • Bhogireddy, N., et al. (2022). Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. Journal of the Brazilian Chemical Society, 33, 1349-1385. Available from: [Link]

  • Chen, Y., et al. (2018). Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents. International Journal of Molecular Sciences, 19(11), 3536. Available from: [Link]

  • Gheshlaghi, N., et al. (2023). Reported quinazoline with GI50 µg/mL [8]and designed quinazoline derivatives as antitumor compounds. ResearchGate. Available from: [Link]

  • Al-Obaid, A. M., et al. (1989). 2,4-Diamino-6,7-dimethoxyquinazolines. 3. 2-(4-Heterocyclylpiperazin-1-yl) derivatives as alpha 1-adrenoceptor antagonists and antihypertensive agents. Journal of Medicinal Chemistry, 32(11), 2532-2539. Available from: [Link]

  • Bakshi, V., et al. (2025). New Substituted 6,7-dimethoxy-N-phenyl-2-(piperazin-1-yl)quinazolin-4-amine Derivatives: Synthesis, Characterization, Cytotoxicity against SKBR3 and Trastuzumab Resistance SKBR3 cell lines, and EGFR/HER2 Dual Kinase Inhibition Assay. ResearchGate. Available from: [Link]

  • Parker, L. L. (n.d.). Lanthanide Luminescence Assays. The Parker Lab @ UMN.
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  • Al-Obaid, A. M., et al. (1988). 2,4-Diamino-6,7-dimethoxyquinazolines. 4. 2-[4-(substituted oxyethoxy) piperidino] derivatives as alpha 1-adrenoceptor antagonists and antihypertensive agents. Journal of Medicinal Chemistry, 31(3), 516-520. Available from: [Link]

  • Li, H., et al. (2022). All-in-One Luminescent Lanthanide Coordination Polymer Nanoprobe for Facile Detection of Protein Kinase Activity. Analytical Chemistry, 94(30), 10633-10640. Available from: [Link]

  • Bio-Rad Antibodies. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. Available from: [Link]

  • Liu, Y., et al. (2024). Enhancing Kinase Activity Detection with a Programmable Lanthanide Metal–Organic Framework via ATP-to-ADP Conversion. Analytical Chemistry. Available from: [Link]

  • Kumar, A., et al. (2021). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC Advances, 11(42), 26031-26053. Available from: [Link]

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An In-depth Technical Guide on the Safety and Toxicity Profile of 6,7-Dimethoxy-4-piperazin-1-yl-quinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This technical guide provides a comprehensive overview of the current, publicly available safety and toxicity information for the compound 6,7-Dimethoxy-4-piperazin-1-yl-quinazoline (CAS No. 21584-72-5). It is intended for researchers, scientists, and drug development professionals. A thorough review of scientific literature and safety databases reveals a significant scarcity of specific toxicological studies for this exact molecule. The primary available data consists of acute toxicity classifications from chemical suppliers.

Therefore, this guide adopts a two-pronged approach. Firstly, it presents the limited direct safety data available for this compound. Secondly, it provides a broader analysis of the safety and toxicity profiles of structurally related quinazoline derivatives to offer a predictive context for potential hazards. This document emphasizes the data gaps and underscores the necessity for empirical toxicological evaluation to establish a definitive safety profile.

Introduction to this compound

This compound is a heterocyclic organic compound featuring a quinazoline core substituted with dimethoxy and piperazinyl functional groups. The quinazoline scaffold is a common motif in medicinal chemistry, with numerous derivatives developed as kinase inhibitors for therapeutic use, particularly in oncology.[1] The broader class of 6,7-dimethoxyquinazoline derivatives has been investigated for the inhibition of various protein kinases.[1]

Chemical Identity:

Identifier Value
IUPAC Name 6,7-dimethoxy-4-(piperazin-1-yl)quinazoline
CAS Number 21584-72-5
Molecular Formula C₁₄H₁₈N₄O₂
Molecular Weight 274.32 g/mol

| Chemical Structure | |

Given the pharmacological potential of related compounds, understanding the safety and toxicity profile of this compound is critical for any further development.

Known Toxicological Data for this compound

Table 1: Summary of Acute Toxicity Classifications

Toxicity Endpoint Classification Source
Acute Toxicity - Oral Category 4 Guidechem[2]

| Acute Toxicity - Dermal | Category 4 | Guidechem[2] |

These classifications suggest that the compound may be harmful if swallowed or if it comes into contact with the skin.[2] However, the underlying experimental data (e.g., LD₅₀ values) for these classifications are not provided.

Analysis of Structurally Related Quinazoline Derivatives

In the absence of specific data, an analysis of structurally similar compounds can provide insights into the potential toxicological profile of this compound. It is crucial to note that even minor structural changes can significantly alter the safety profile of a molecule. The information below is for contextual understanding and should not be directly extrapolated.

A key structural isomer is 6,7-dimethoxy-2-(piperazin-1-yl)quinazolin-4-amine (CAS No. 60547-97-9), where the piperazinyl group is at the 2-position and an amine is at the 4-position. PubChem provides aggregated GHS hazard statements for this related compound.

Table 2: GHS Hazard Information for 6,7-dimethoxy-2-(piperazin-1-yl)quinazolin-4-amine

Hazard Statement Description
H302 Harmful if swallowed
H315 Causes skin irritation
H319 Causes serious eye irritation
H335 May cause respiratory irritation

Source: PubChem CID 616267

This profile for the 2-piperazinyl isomer suggests that the quinazoline-piperazine scaffold may have inherent irritant properties and acute oral toxicity.

Diagram: Structural Relationship of Quinazoline Analogs

G Target 6,7-Dimethoxy-4-(piperazin-1-yl)quinazoline (CAS: 21584-72-5) Limited Direct Data: - Acute Oral/Dermal Tox. Cat. 4 Isomer 6,7-dimethoxy-2-(piperazin-1-yl)quinazolin-4-amine (CAS: 60547-97-9) Known Hazards: - Harmful if swallowed - Skin/Eye/Respiratory Irritant Target->Isomer Positional Isomer (Different substitution pattern) Parent Quinazoline Scaffold - Common in kinase inhibitors - Potential for off-target effects Parent->Target Substitution at C4 Parent->Isomer Substitution at C2 and C4

Caption: Structural relationship between the target compound and a known isomer.

Recommended Preclinical Toxicology Assessment Workflow

To establish a robust safety profile for this compound, a standard preclinical toxicology assessment is necessary. The following workflow outlines the key stages and assays.

Causality and Experimental Rationale

The choice of toxicological assays is driven by the potential therapeutic application and chemical class of the compound. As a quinazoline derivative with potential kinase inhibitory activity, the assessment should focus on:

  • Genotoxicity: Many kinase inhibitors target DNA-related processes, making it crucial to assess for mutagenicity and clastogenicity. The Ames test is a standard initial screen for bacterial reverse mutations. An in vitro micronucleus assay in mammalian cells evaluates chromosomal damage.

  • Safety Pharmacology: To assess off-target effects on major physiological systems, a safety pharmacology screen is essential. This typically includes cardiovascular (hERG assay, in vivo cardiovascular parameters), respiratory, and central nervous system assessments.

  • Repeated Dose Toxicity: These studies are vital for identifying target organs of toxicity and determining a No-Observed-Adverse-Effect Level (NOAEL). Given the oral and dermal toxicity classifications, both oral and topical administration routes might be considered depending on the intended application.

Diagram: Standard Preclinical Toxicology Workflow

cluster_in_vitro In Vitro / Ex Vivo Studies cluster_in_vivo In Vivo Studies genotox_ames Ames Test (Mutagenicity) genotox_micronucleus In Vitro Micronucleus (Clastogenicity) safety_pharm Safety Pharmacology (CNS, CV, Respiratory) genotox_micronucleus->safety_pharm hERG hERG Assay (Cardiotoxicity Screen) cyp_inhibition CYP450 Inhibition (Drug-Drug Interaction) cyp_inhibition->safety_pharm acute_tox Acute Toxicity Study (e.g., Rodent LD50) repeat_dose Repeated Dose Toxicity (e.g., 28-day Rodent Study) safety_pharm->repeat_dose risk_assessment Comprehensive Risk Assessment & Determination of NOAEL repeat_dose->risk_assessment start Test Compound: This compound start->genotox_ames start->hERG start->acute_tox

Sources

The Serendipitous Journey of a Quinazoline Core: From Hypertension to Neuroprotection

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Discovery, History, and Evolving Pharmacology of the 6,7-Dimethoxy-4-piperazin-1-yl-quinazoline Scaffold

Introduction: The Quinazoline Nucleus - A Privileged Scaffold in Medicinal Chemistry

The quinazoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrimidine ring, represents a cornerstone in the edifice of medicinal chemistry. First synthesized in 1895 by August Bischler and Lang, its true therapeutic potential began to be unlocked in the mid-20th century.[1] The structural versatility of the quinazoline nucleus allows for substitutions at multiple positions, giving rise to a vast library of derivatives with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antihypertensive properties.[1] This guide delves into the discovery and rich history of a particularly influential derivative, the this compound core, a journey that begins with a quest for a new antihypertensive agent and has since branched into oncology, neurology, and beyond.

Part 1: The Genesis of a Blockbuster - The Discovery of Prazosin

The story of the this compound scaffold is inextricably linked to the development of Prazosin. In the mid-1960s, researchers at Pfizer embarked on a program to develop a novel antihypertensive agent with a different mechanism of action from existing therapies. This led to the synthesis and investigation of a series of quinazoline derivatives. The key breakthrough came with the discovery that the 4-amino-6,7-dimethoxy-2-(piperazin-1-yl)quinazoline moiety was a potent and selective antagonist of α1-adrenergic receptors.[2][3]

This pioneering work culminated in the patenting of Prazosin in 1965, and its subsequent introduction into medical use in 1974.[4][5] Prazosin's novel mechanism of action, selectively blocking the α1-adrenergic receptors on vascular smooth muscle to induce vasodilation and reduce blood pressure, set it apart from non-selective alpha-blockers and established the therapeutic potential of this quinazoline core.[6]

Key Historical Milestones
YearMilestoneSignificance
1965 Prazosin is patented by Pfizer.[4]Marks the first successful therapeutic application of the this compound scaffold.
1974 Prazosin receives medical approval and is introduced to the market.[4]Provides a new therapeutic option for the management of hypertension.
1990s The efficacy of Prazosin in treating nightmares associated with Post-Traumatic Stress Disorder (PTSD) is discovered.[4]An example of drug repurposing and expanding the therapeutic utility of the core scaffold.
2000s Research reveals an α1-adrenoceptor-independent mechanism for inducing apoptosis in prostate cancer cells.[7][8]Opens new avenues for the development of quinazoline-based anticancer agents.
2010s The neuroprotective effects of quinazoline-based α1-blockers are linked to the activation of phosphoglycerate kinase 1 (PGK1).[9]Highlights a novel, non-canonical mechanism of action with implications for neurodegenerative diseases.

Part 2: Synthesis and Molecular Architecture

The synthesis of the 4-amino-6,7-dimethoxy-2-(1-piperazinyl)quinazoline core is a critical aspect of its development and subsequent derivatization. A common and effective synthetic route is outlined below.

Experimental Protocol: Synthesis of 4-amino-6,7-dimethoxy-2-(1-piperazinyl)quinazoline

Objective: To synthesize the core quinazoline scaffold.

Materials:

  • 4-amino-2-chloro-6,7-dimethoxyquinazoline

  • Piperazine hydrobromide

  • 2-Methoxyethanol

  • Sodium hydroxide

  • Absolute ethanol

Procedure:

  • A suspension of 4-amino-2-chloro-6,7-dimethoxyquinazoline (1.0 mole) and piperazine hydrobromide (1.0 mole) in 2-methoxyethanol is prepared.

  • The mixture is stirred at reflux for approximately 1.25 hours.[10]

  • The resulting precipitate is separated by filtration, washed with hot 2-methoxyethanol, and dried.

  • The dried intermediate is then added to a stirred solution of sodium hydroxide (2.0 moles) in water and heated to 75°C.[10]

  • The mixture is cooled to 40°C, and the insoluble product is collected by filtration, washed with water, and dried.

  • The crude product is purified by trituration under refluxing absolute ethanol.[10]

  • The filtrate is evaporated to dryness to yield the final product, 4-amino-6,7-dimethoxy-2-(1-piperazinyl)quinazoline.[10]

DOT Diagram: Synthetic Pathway

Synthesis A 4-amino-2-chloro- 6,7-dimethoxyquinazoline C Intermediate A->C 2-Methoxyethanol, Reflux B Piperazine hydrobromide B->C D 4-amino-6,7-dimethoxy- 2-(1-piperazinyl)quinazoline C->D NaOH, H2O, Heat then Ethanol purification

Caption: Synthetic route to the core quinazoline scaffold.

Part 3: Unraveling the Multifaceted Mechanism of Action

The enduring relevance of the this compound scaffold lies in its diverse and evolving pharmacology. While initially characterized as a selective α1-adrenoceptor antagonist, subsequent research has unveiled additional, clinically significant mechanisms of action.

The Canonical Pathway: α1-Adrenergic Receptor Antagonism

The primary and most well-understood mechanism of action is the competitive antagonism of α1-adrenergic receptors.[3] This blockade inhibits the vasoconstrictor effects of catecholamines, leading to arterial and venous dilation, and consequently, a reduction in blood pressure. This is the basis for its use in hypertension and benign prostatic hyperplasia, where it relaxes the smooth muscle of the prostate and bladder neck.[4]

DOT Diagram: α1-Adrenergic Receptor Antagonism

Mechanism1 Norepinephrine Norepinephrine Alpha1_Receptor α1-Adrenergic Receptor Norepinephrine->Alpha1_Receptor Gq_Protein Gq Protein Activation Alpha1_Receptor->Gq_Protein Quinazoline 6,7-Dimethoxy-4-piperazin- 1-yl-quinazoline Quinazoline->Alpha1_Receptor Blocks PLC Phospholipase C Activation Gq_Protein->PLC IP3_DAG IP3 & DAG Increase PLC->IP3_DAG Ca_Release Intracellular Ca2+ Release IP3_DAG->Ca_Release Vasoconstriction Vasoconstriction Ca_Release->Vasoconstriction

Caption: Canonical mechanism of α1-adrenergic receptor blockade.

An Unexpected Turn: α1-Adrenoceptor-Independent Apoptosis in Prostate Cancer

Intriguingly, research has demonstrated that quinazoline-based α1-adrenoceptor antagonists like doxazosin (a close analog of prazosin) can induce apoptosis in prostate cancer cells through a mechanism independent of α1-adrenoceptor blockade.[7] This effect is not observed with non-quinazoline-based α1-blockers.[7] The proposed mechanism involves the activation of the transforming growth factor-beta (TGF-β) signaling pathway, leading to the upregulation of pro-apoptotic proteins.[8]

DOT Diagram: TGF-β Mediated Apoptosis

Mechanism2 Quinazoline Quinazoline Scaffold TGF_beta_pathway TGF-β Pathway Activation Quinazoline->TGF_beta_pathway Smad4_TIEG Smad4 & TIEG Expression ↑ TGF_beta_pathway->Smad4_TIEG I_kappa_B_alpha IκBα Expression ↑ Smad4_TIEG->I_kappa_B_alpha Caspase3 Caspase-3 Activation I_kappa_B_alpha->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed α1-adrenoceptor-independent apoptotic pathway.

A New Frontier: Neuroprotection via PGK1 Activation

More recently, the neuroprotective effects of quinazoline-based α1-blockers have been attributed to an "off-target" effect: the activation of the enzyme phosphoglycerate kinase 1 (PGK1).[9] PGK1 is a key enzyme in glycolysis, and its activation is thought to enhance cellular energy metabolism, which may be beneficial in neurodegenerative diseases characterized by bioenergetic deficits.[9] This discovery has opened up exciting new possibilities for the therapeutic application of this scaffold in conditions like Alzheimer's and Parkinson's disease.

Part 4: Structure-Activity Relationships and Future Directions

The extensive research on prazosin and its analogs has provided valuable insights into the structure-activity relationships (SAR) of the this compound scaffold.

  • The Piperazine Ring: While initially considered essential, studies have shown that replacing the piperazine ring with other linkers, such as an alkanediamine chain, can maintain or even enhance α1-adrenoceptor blocking activity.[11]

  • The 4-Amino Group: The 4-amino group is crucial for high-affinity binding to the α1-adrenoceptor.

  • The 6,7-Dimethoxy Groups: These methoxy groups contribute to the high potency and selectivity of the scaffold.

  • Substituents on the Piperazine Nitrogen: The nature of the substituent on the distal nitrogen of the piperazine ring significantly influences the pharmacological profile, as exemplified by the diverse activities of prazosin derivatives.[6]

The future of the this compound scaffold is bright and multifaceted. Current research is focused on:

  • Developing subtype-selective α1-adrenoceptor antagonists to minimize side effects.

  • Designing novel anticancer agents that leverage the α1-adrenoceptor-independent apoptotic mechanism.

  • Synthesizing derivatives that specifically target PGK1 for the treatment of neurodegenerative diseases, while minimizing α1-blocking activity to reduce cardiovascular side effects.[9]

  • Exploring its potential in other therapeutic areas, such as in the treatment of anxiety and mood disorders due to the presence of the piperazine moiety, which is a common feature in neuropharmacological agents.[12]

Conclusion: An Enduring Legacy of a Versatile Scaffold

The this compound core, born from the quest for a novel antihypertensive, has demonstrated remarkable therapeutic versatility. Its journey from a selective α1-adrenoceptor antagonist to a potential modulator of apoptosis and neuroprotection is a testament to the power of serendipity in drug discovery and the enduring importance of understanding the fundamental pharmacology of privileged scaffolds. As research continues to uncover new mechanisms and applications, this remarkable quinazoline derivative is poised to remain a significant player in the development of novel therapeutics for a wide range of human diseases.

References

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The Role of 6,7-Dimethoxy Groups in Quinazoline-Based Kinase Inhibitors: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of potent and selective protein kinase inhibitors for oncology.[1] Among the various substitutions on this privileged core, the 6,7-dimethoxy pattern has emerged as a critical pharmacophoric element, featured in numerous clinically successful drugs, including the first-generation Epidermal Growth Factor Receptor (EGFR) inhibitor, Gefitinib.[2][3] This technical guide provides an in-depth analysis of the multifaceted roles of the 6,7-dimethoxy substitution in quinazoline inhibitors. We will dissect its influence on inhibitor potency through direct interactions within the ATP-binding site, its impact on physicochemical properties and pharmacokinetics, and its contribution to overall drug efficacy. This document synthesizes structure-activity relationship (SAR) data, mechanistic insights, and key experimental protocols to offer a comprehensive resource for researchers and drug development professionals in the field of kinase inhibition.

Introduction: The Quinazoline Scaffold and the Significance of Substitution

The 4-anilinoquinazoline framework has proven to be a highly versatile and effective template for targeting the ATP-binding site of various protein kinases.[4] Its rigid structure correctly orients the anilino moiety for crucial hydrophobic interactions, while the pyrimidine ring nitrogens (N1 and N3) act as key hydrogen bond acceptors, mimicking the adenine portion of ATP.[4] This fundamental binding mode, however, is significantly modulated by substituents on the quinazoline core. Early SAR studies on EGFR inhibitors revealed that electron-donating groups at the 6- and 7-positions were favorable for activity.[5] This discovery paved the way for the extensive exploration and ultimate clinical success of 6,7-dimethoxy substituted quinazolines. This guide will explore the specific contributions of these two methoxy groups, which extend far beyond simple electronic effects.

The Multifaceted Role of the 6,7-Dimethoxy Moiety

The presence of methoxy groups at the C6 and C7 positions of the quinazoline ring imparts a unique combination of electronic, steric, and physicochemical properties that profoundly influence the inhibitor's biological profile.

Enhancing Potency through Optimized Hinge-Binding Interactions

The primary mechanism by which 6,7-dimethoxy groups enhance inhibitor potency is through the modulation of hydrogen bonding with the kinase hinge region.

  • Electronic Influence: As electron-donating groups, the methoxy substituents increase the electron density of the quinazoline ring system. This enhanced basicity of the N1 nitrogen strengthens the critical hydrogen bond formed with the backbone NH of a key methionine residue (Met793 in EGFR) in the hinge region.[4] This interaction is a cornerstone of the binding mode for most quinazoline-based ATP-competitive inhibitors.

  • Conformational Effects: The steric bulk of the methoxy groups can induce a slight conformational shift in how the quinazoline core sits within the active site. This subtle repositioning can lead to shorter, stronger hydrogen bonds with the hinge region, significantly increasing binding affinity.[6] Studies have shown that the 6,7-dimethoxy substitution is more favorable for EGFR inhibition than other bulkier groups because it optimizes this geometry, leading to more potent inhibition.[6]

A seminal study on 4-(3-bromoanilino)-6,7-dimethoxyquinazoline (PD 153035) revealed an unusually steep structure-activity relationship. The 6,7-dimethoxy derivative was found to be orders of magnitude more potent than would be predicted from the simply additive effects of the bromoaniline and dimethoxy groups separately.[5] This "supra-additive" effect suggests that the combination of these substituents induces a specific, high-affinity conformation in the EGFR active site that is optimally bound by the inhibitor.[5]

Impact on Physicochemical Properties and Pharmacokinetics

Beyond direct receptor interactions, the dimethoxy groups play a crucial role in tailoring the drug-like properties of the inhibitor.

  • Solubility and Lipophilicity: Methoxy groups can influence aqueous solubility. While they are generally considered lipophilic, the oxygen atoms can also act as hydrogen bond acceptors, potentially improving solubility compared to unsubstituted analogs. This balance is critical for achieving sufficient bioavailability.

  • Metabolic Stability: The methoxy groups can be sites of metabolism, typically O-demethylation by cytochrome P450 (CYP) enzymes. While this represents a potential clearance pathway, the positions on the stable quinazoline core often provide a degree of metabolic stability. The design of many inhibitors involves balancing potency with metabolic liabilities. For instance, the synthesis of Gefitinib involves the selective demethylation of one of the methoxy groups to introduce a solubilizing side chain, highlighting the utility of this moiety as a synthetic handle.[7]

Case Study: Gefitinib (Iressa) and Erlotinib (Tarceva)

The importance of the 6,7-dimethoxy substitution is best illustrated by comparing two landmark first-generation EGFR inhibitors: Gefitinib and Erlotinib.

FeatureGefitinib (Iressa)Erlotinib (Tarceva)
Quinazoline Core 6-Chloro, 7-Methoxy, with a morpholinopropoxy side chain at C66,7-bis(2-methoxyethoxy)
Anilino Moiety 3-Chloro-4-fluoroaniline3-Ethynylaniline
Clinical Use First-line treatment for NSCLC with activating EGFR mutations[6]Treatment for NSCLC and pancreatic cancer[6]

While both are potent EGFR inhibitors, their substitution patterns highlight different strategies. Gefitinib's development stemmed from the optimization of the 6,7-dialkoxy scaffold.[8] Erlotinib, while not having a simple dimethoxy group, utilizes bulkier 6,7-bis(2-methoxyethoxy) groups, which also serve to enhance potency and modulate solubility.[6] The clinical efficacy of both drugs in patients with specific EGFR mutations underscores the success of targeting this kinase family with the 4-anilinoquinazoline scaffold.[9][10]

Experimental Workflows for Evaluating Dimethoxy-Substituted Inhibitors

The development and characterization of novel dimethoxy-quinazoline inhibitors involve a standardized cascade of experiments.

Synthesis of the 4-Anilino-6,7-dimethoxyquinazoline Core

A common and efficient synthetic route begins with 6,7-dimethoxy-3,4-dihydro-quinazolin-4-one. This precursor allows for the generation of the key intermediate, 4-chloro-6,7-dimethoxyquinazoline, which is then coupled with a desired aniline derivative.[3]

Protocol: Synthesis of N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine (Gefitinib Core)

  • Chlorination: To a solution of 6,7-dimethoxy-3,4-dihydro-quinazolin-4-one (1.0 eq) in thionyl chloride (20 vol), add a catalytic amount of dimethylformamide (DMF).[3]

  • Heat the reaction mixture to reflux for 6 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and concentrate under reduced pressure to remove excess thionyl chloride.

  • Azeotrope the residue with toluene to ensure complete removal of thionyl chloride. The resulting solid is 4-chloro-6,7-dimethoxyquinazoline.[11]

  • Nucleophilic Substitution: Dissolve the crude 4-chloro-6,7-dimethoxyquinazoline (1.0 eq) in isopropanol (15 vol).[3]

  • Add 3-chloro-4-fluoroaniline (2.3 eq) to the mixture.[3]

  • Stir the mixture at room temperature for 1-2 hours. The product typically precipitates from the solution.[3][12]

  • Isolate the product by filtration, wash with cold isopropanol, and dry under vacuum to yield the target compound.

This self-validating protocol relies on the high reactivity of the 4-chloro intermediate and the precipitation of the product to drive the reaction to completion, often yielding a high-purity product without the need for column chromatography.[11]

G cluster_synthesis Synthesis Workflow A 6,7-Dimethoxy- quinazolin-4-one B 4-Chloro-6,7-dimethoxy- quinazoline A->B SOCl2, DMF (cat.) Reflux D N-(3-chloro-4-fluorophenyl)- 6,7-dimethoxyquinazolin-4-amine B->D Isopropanol Room Temp C 3-Chloro-4- fluoroaniline C->D

Caption: Synthetic route to the core of Gefitinib.

In Vitro Kinase and Cellular Assays

Once synthesized, the inhibitory potential of new analogs must be quantified.

Protocol: EGFR Kinase Inhibition Assay (HTRF)

  • Prepare a reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20).

  • Serially dilute the test compound (e.g., from 100 µM to 1 nM) in DMSO, then further dilute in the reaction buffer.

  • In a 384-well plate, add the diluted compound, recombinant EGFR kinase, and a biotinylated peptide substrate.

  • Initiate the kinase reaction by adding ATP at its Kₘ concentration. Incubate at room temperature for 1-2 hours.

  • Stop the reaction and detect phosphorylation using a detection solution containing a europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin (SA-APC).

  • Read the plate on a Homogeneous Time-Resolved Fluorescence (HTRF) reader.

  • Calculate IC₅₀ values by fitting the dose-response data to a four-parameter logistic equation.

The results from this assay provide a direct measure of the compound's potency against the target kinase.[13] This is typically followed by cell-based assays (e.g., MTT or CellTiter-Glo) using cancer cell lines that are dependent on the target kinase (e.g., A549 or MCF-7) to determine anti-proliferative activity.[14][15]

G cluster_workflow Inhibitor Screening Cascade start Synthesized Compound Library assay1 In Vitro Kinase Assay (e.g., HTRF for EGFR) start->assay1 decision1 Potent? (IC50 < 1 µM) assay1->decision1 assay2 Cellular Proliferation Assay (e.g., MTT on A549 cells) decision1->assay2 Yes decision2 Active? (GI50 < 10 µM) assay2->decision2 pk_studies Pharmacokinetic Profiling (in vivo) decision2->pk_studies Yes lead Lead Candidate pk_studies->lead

Caption: A typical screening workflow for new inhibitors.

Conclusion and Future Perspectives

The 6,7-dimethoxy substitution pattern is a well-validated and powerful feature in the design of quinazoline-based kinase inhibitors. Its primary role is to enhance potency by electronically strengthening the crucial hydrogen bond with the kinase hinge region.[5][6] Furthermore, these groups provide favorable steric and physicochemical properties that contribute to the overall drug-like profile of the inhibitors. The clinical success of drugs like Gefitinib is a direct testament to the importance of this specific substitution.

Future research will likely focus on leveraging the 6,7-dialkoxy scaffold to develop inhibitors with improved selectivity profiles or to overcome resistance mechanisms. For instance, modifying the alkoxy chains can provide vectors for reaching into deeper pockets of the ATP-binding site or for introducing covalent warheads to target specific cysteine residues. As our understanding of kinase biology continues to evolve, the 6,7-dimethoxyquinazoline core will undoubtedly remain a privileged and essential scaffold for the development of the next generation of targeted therapies.

References

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  • Various Authors. (n.d.). Chemical structure of gefitinib (left) and erlotinib (right). ResearchGate. Available at: [Link]

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The Piperazine Moiety: A Linchpin in Modern Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a cornerstone of modern medicinal chemistry, frequently recognized as a "privileged scaffold".[1] Its prevalence in a multitude of FDA-approved drugs, particularly within the domain of kinase inhibitors, is a testament to its versatile and indispensable role in drug design.[1][2] This guide provides a detailed exploration of the multifaceted functions of the piperazine moiety in kinase inhibitors, grounded in its fundamental physicochemical properties and illustrated through its application in seminal oncology drugs.

The Physicochemical Foundation of Piperazine's Utility

The widespread application of the piperazine moiety is directly attributable to its unique and tunable physicochemical characteristics that positively influence drug-like properties.[1][3]

  • Basicity and pKa: As a diprotic base, piperazine possesses two distinct pKa values (pKa1 ≈ 5.35, pKa2 ≈ 9.73), allowing it to be protonated under physiological pH conditions.[1][4][5] This basicity is pivotal for forming stable salts, which can significantly enhance aqueous solubility and improve formulation characteristics.[1] The two nitrogen atoms also serve as hydrogen bond acceptors, while the N-H groups can act as donors, facilitating robust interactions with biological targets.[1]

  • Solubility and Bioavailability: The inherent polarity imparted by the two nitrogen atoms often enhances the water solubility of the parent molecule.[1][6] This is a critical feature for improving oral bioavailability and achieving favorable Absorption, Distribution, Metabolism, and Excretion (ADME) profiles.[1] In the development of the groundbreaking kinase inhibitor Imatinib, the addition of an N-methylpiperazine group was a key step to increase aqueous solubility and oral bioavailability.[7]

  • Conformational Rigidity: The piperazine ring typically adopts a stable chair conformation.[1] This provides a degree of rigidity that can help to lock a molecule into its bioactive conformation required for target binding, thereby improving affinity and specificity.[1] This conformational preorganization can reduce the entropic penalty upon binding to the kinase active site.[8]

Table 1: Key Physicochemical Properties of Piperazine

PropertyValueSignificance in Drug Design
Molecular Formula C4H10N2A simple, low molecular weight scaffold.
pKa1 ~5.35[1][4]Allows for salt formation and modulates solubility.
pKa2 ~9.73[1][4]Influences protonation state at physiological pH.
Solubility in Water Freely Soluble[5]Contributes to improved bioavailability of the drug molecule.[1]
Conformation Predominantly Chair[1]Provides a rigid scaffold for orienting pharmacophoric groups.[9]
Multifunctional Roles of Piperazine in Kinase Inhibitors

The piperazine moiety is not merely a passive scaffold; it actively participates in the molecular interactions and overall pharmacological profile of kinase inhibitors. Its function can be broadly categorized into three key areas.

One of the most common roles for the piperazine ring in kinase inhibitors is to act as a versatile linker.[1] It connects key pharmacophoric fragments that are essential for binding to the ATP-binding pocket of the target kinase.[1] Its defined geometry and synthetic tractability allow medicinal chemists to systematically vary the distance and relative orientation between different parts of the inhibitor to optimize binding affinity and selectivity.[2]

In many kinase inhibitors, the piperazine moiety connects a hinge-binding heterocycle to a second pharmacophoric group that occupies a more solvent-exposed region of the active site.[2] This is exemplified in the structures of numerous cyclin-dependent kinase (CDK) 4/6 inhibitors like Palbociclib and Ribociclib, where the positively charged piperazine ring is situated in the solvent-exposed region.[2]

The nitrogen atoms of the piperazine ring are capable of forming critical hydrogen bonds with the kinase "hinge" region, the flexible loop that connects the N- and C-terminal lobes of the kinase domain.[10][11] These hydrogen bonds mimic the interaction of the adenine ring of ATP with the hinge, a feature common to the majority of kinase inhibitors.[11]

The basicity of the piperazine can also be leveraged to form a salt bridge with acidic residues, such as aspartate, in the hinge region of some kinases.[1] This strong electrostatic interaction can significantly contribute to the binding affinity and potency of the inhibitor.[1] The ability to fine-tune the basicity of the piperazine nitrogens through substitution allows for the optimization of these interactions.[1]

G cluster_0 Kinase Active Site cluster_1 Piperazine-Containing Inhibitor hinge Hinge Region (Backbone NH/CO) d_pocket Hydrophobic Pocket solvent Solvent Exposed Region hinge_binder Hinge Binder (e.g., Pyrimidine) hinge_binder->hinge H-Bonds piperazine Piperazine Moiety hinge_binder->piperazine Covalent Bond linker_group Linker/ Pharmacophore solvent_group Solubilizing Group/ Pharmacophore piperazine->solvent_group Covalent Bond linker_group->d_pocket Hydrophobic Interactions solvent_group->solvent Solvation/ Interactions

Figure 1: General binding mode of a piperazine-containing kinase inhibitor.

The inclusion of a piperazine moiety can significantly influence the ADME profile of a drug candidate.[1][12] Its ability to improve solubility, as discussed earlier, is a primary contributor to enhanced oral absorption.[1] Furthermore, piperazine derivatives have been shown to act as permeation enhancers, which can improve drug transport across epithelial barriers.[13]

However, the piperazine ring can also be a site of metabolism, typically through oxidation at the carbon atoms alpha to the nitrogen atoms or N-dealkylation.[14][15] The metabolic stability of the piperazine ring can be influenced by its chemical environment. For instance, in the PARP inhibitor Olaparib, the presence of two adjacent carbonyl groups (forming amide bonds) significantly reduces the susceptibility of the piperazine ring to metabolic bioactivation.[16][17] This highlights the importance of considering the overall molecular context when evaluating the potential metabolic liabilities of a piperazine-containing compound.

Case Studies: Piperazine in Action

The importance of the piperazine moiety is best understood through its role in successful kinase inhibitor drugs.

  • Imatinib (Gleevec®): A paradigm of targeted cancer therapy, Imatinib is a Bcr-Abl tyrosine kinase inhibitor used to treat chronic myeloid leukemia (CML).[18][19] The N-methylpiperazine group in Imatinib is crucial for its high aqueous solubility and oral bioavailability.[7][9] It was specifically added to the molecule to overcome the poor solubility of earlier lead compounds.[7]

  • Olaparib (Lynparza®): Olaparib is a poly(ADP-ribose) polymerase (PARP) inhibitor used in the treatment of cancers with BRCA1/2 mutations.[20][21] In Olaparib, the piperazine ring serves as a central scaffold, linking the phthalazinone core that binds to the nicotinamide-binding pocket of PARP to a cyclopropanecarbonyl group.[16] The amide linkages to the piperazine nitrogens in Olaparib enhance its metabolic stability.[17]

Experimental Protocols: Assessing the Impact of the Piperazine Moiety

Evaluating the contribution of the piperazine moiety to the overall properties of a kinase inhibitor is a critical step in the drug discovery process. Below are representative protocols for assessing solubility and kinase inhibitory activity.

Objective: To determine the equilibrium solubility of a piperazine-containing kinase inhibitor in an aqueous buffer.

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of the test compound (e.g., 1-5 mg) to a known volume (e.g., 1 mL) of phosphate-buffered saline (PBS), pH 7.4, in a glass vial.

    • Ensure enough solid is present to maintain a saturated solution.

  • Equilibration:

    • Seal the vial and agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached. A shaker or rotator is recommended.

  • Phase Separation:

    • Centrifuge the suspension at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

    • Alternatively, filter the suspension through a low-binding 0.22 µm filter (e.g., PVDF).

  • Quantification:

    • Carefully take an aliquot of the clear supernatant.

    • Dilute the supernatant with a suitable solvent (e.g., acetonitrile/water) to a concentration within the linear range of the analytical method.

    • Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Calculation:

    • Calculate the solubility based on the measured concentration and the dilution factor. The result is typically expressed in µg/mL or µM.

G start Start: Excess Compound + Aqueous Buffer (pH 7.4) equilibrate Equilibrate (24-48h with agitation) start->equilibrate separate Separate Solid/Liquid (Centrifuge or Filter) equilibrate->separate quantify Quantify Supernatant (HPLC or LC-MS) separate->quantify end End: Determine Solubility (µg/mL or µM) quantify->end

Figure 2: Workflow for Thermodynamic Solubility Assay.

Objective: To determine the potency (IC50) of a piperazine-containing compound against a target kinase.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test inhibitor in 100% DMSO.

    • Perform serial dilutions of the inhibitor in assay buffer to create a concentration gradient (e.g., 10-point, 3-fold dilutions).

    • Prepare solutions of the target kinase, substrate (peptide or protein), and ATP at the desired concentrations in assay buffer.

  • Kinase Reaction:

    • In a 384-well plate, add a small volume of the diluted inhibitor.

    • Add the kinase enzyme to all wells except the negative controls.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes.

    • Add Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction. Incubate for 30 minutes.

    • Measure the luminescence signal using a plate reader. The light output is proportional to the amount of ADP formed and thus, the kinase activity.

  • Data Analysis:

    • Normalize the data using positive (no inhibitor) and negative (no enzyme) controls.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of inhibitor required to reduce kinase activity by 50%.

Conclusion

The piperazine moiety is a remarkably versatile and effective scaffold in the design of kinase inhibitors.[1][3] Its ability to enhance solubility, act as a rigid linker, and form key hydrogen bonding interactions with the kinase hinge region makes it an invaluable tool for medicinal chemists.[1][10] A thorough understanding of its physicochemical properties, potential metabolic pathways, and multifunctional roles is essential for the rational design and optimization of the next generation of targeted kinase inhibitors.[12] The continued exploration of novel piperazine-containing architectures will undoubtedly lead to the discovery of new and improved therapies for a wide range of diseases.[22]

References

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  • AusPAR - Lynparza - olaparib – AstraZeneca Pty. Ltd. Therapeutic Goods Administration (TGA). [Link]

  • Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors. OSTI.GOV. [Link]

  • Examples of kinase inhibitors containing a piperazine ring and used as anti-breast cancer drugs. ResearchGate. [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. [Link]

  • Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights. Taylor & Francis Online. [Link]

  • Discovery of a Novel Series of CHK1 Kinase Inhibitors with a Distinctive Hinge Binding Mode. PMC - NIH. [Link]

  • Piperazine. Wikipedia. [Link]

  • The piperazine scaffold for novel drug discovery efforts: the evidence to date. PubMed. [Link]

  • Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity. PMC - NIH. [Link]

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  • Olaparib. Wikipedia. [Link]

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  • Imatinib | C29H31N7O. PubChem. [Link]

  • Synthesis of piperazine-based thiazolidinones as VEGFR2 tyrosine kinase inhibitors inducing apoptosis. PubMed. [Link]

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  • Fused and Substituted Piperazines as Anticancer Agents: A Review. PubMed. [Link]

  • Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. PMC - NIH. [Link]

  • Piperazine ring toxicity in three novel anti-breast cancer drugs: an in silico and in vitro metabolic bioactivation approach using olaparib as a case study. ResearchGate. [Link]

  • Novel Maleimide Linkers Based on a Piperazine Motif for Strongly Increased Aqueous Solubility. PMC - NIH. [Link]

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  • Piperazine Derivatives Enhance Epithelial Cell Monolayer Permeability by Increased Cell Force Generation and Loss of Cadherin Structures | Request PDF. ResearchGate. [Link]

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Preclinical Development of 6,7-Dimethoxy-4-piperazin-1-yl-quinazoline Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Quinazoline Scaffold

The quinazoline nucleus, a bicyclic aromatic heterocycle composed of fused benzene and pyrimidine rings, represents a privileged scaffold in medicinal chemistry.[1] Its structural versatility allows for substitutions at multiple positions, giving rise to a vast library of derivatives with a wide spectrum of pharmacological activities.[1] The significance of the quinazoline core is highlighted by its presence in numerous FDA-approved drugs, particularly in the field of oncology where it serves as a cornerstone for kinase inhibitors.[2] This guide provides an in-depth technical overview of the preclinical studies on a specific quinazoline core, 6,7-Dimethoxy-4-piperazin-1-yl-quinazoline , and its derivatives, focusing on two primary therapeutic areas: oncology and cardiovascular disease.

Part 1: Oncology - Targeting EGFR and HER2 in Cancer

Derivatives of the this compound scaffold have emerged as potent dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), two critical transmembrane receptor tyrosine kinases frequently dysregulated in various cancers.[3] Overexpression or activating mutations of EGFR and HER2 drive tumor cell proliferation, survival, and angiogenesis, making them key targets for cancer therapy.[4]

Mechanism of Action: Dual Kinase Inhibition

These quinazoline derivatives function as ATP-competitive inhibitors, binding to the kinase domain of both EGFR and HER2. This binding event blocks the autophosphorylation of the receptors, thereby inhibiting the activation of downstream signaling pathways crucial for cancer cell growth and survival, such as the MAPK/ERK and PI3K/Akt pathways.[4][5] The dual inhibition of both EGFR and HER2 is a particularly attractive therapeutic strategy, as it can overcome resistance mechanisms that may arise from the redundancy and crosstalk between these two signaling pathways.

EGFR_HER2_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGFR EGFR PI3K_Akt PI3K/Akt Pathway EGFR->PI3K_Akt MAPK_ERK MAPK/ERK Pathway EGFR->MAPK_ERK HER2 HER2 HER2->PI3K_Akt HER2->MAPK_ERK Ligand Ligand Ligand->EGFR Activation Quinazoline_Derivative Quinazoline_Derivative Quinazoline_Derivative->EGFR Inhibition Quinazoline_Derivative->HER2 Inhibition Proliferation_Survival Cell Proliferation & Survival PI3K_Akt->Proliferation_Survival MAPK_ERK->Proliferation_Survival Xenograft_Workflow Cell_Culture 1. Cancer Cell Culture (e.g., SKBR3) Implantation 2. Subcutaneous Implantation in Immunocompromised Mice Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth Monitoring Implantation->Tumor_Growth Grouping 4. Randomization into Treatment Groups Tumor_Growth->Grouping Treatment 5. Drug Administration (e.g., Oral Gavage) Grouping->Treatment Monitoring 6. Tumor Volume & Body Weight Measurement Treatment->Monitoring Endpoint 7. Endpoint Analysis: Tumor Weight, Biomarkers Monitoring->Endpoint

Figure 2: A typical workflow for an in vivo xenograft efficacy study.
Pharmacokinetics and Toxicology

Pharmacokinetic (PK) studies are performed to understand the absorption, distribution, metabolism, and excretion (ADME) of the compounds. [1]Toxicology studies are conducted to assess the safety profile of the drug candidates. While specific data for the lead anticancer compounds from the this compound series are not yet publicly available, general pharmacokinetic properties of quinazoline-based kinase inhibitors often include oral bioavailability and metabolism via cytochrome P450 enzymes. [6]Early toxicology assessments in rodents are crucial to identify any potential liabilities before advancing to clinical trials.

Part 2: Cardiovascular Disease - α1-Adrenoceptor Antagonism for Hypertension

Derivatives of the this compound core have also been extensively investigated as α1-adrenoceptor antagonists for the treatment of hypertension. [7]α1-adrenoceptors are G-protein coupled receptors located on vascular smooth muscle cells. Their activation by norepinephrine leads to vasoconstriction and an increase in blood pressure. Antagonists of these receptors induce vasodilation and lower blood pressure. [7]

Mechanism of Action: α1-Adrenoceptor Blockade

These quinazoline derivatives act as competitive antagonists at α1-adrenoceptors, preventing the binding of endogenous catecholamines like norepinephrine. This leads to relaxation of arterial and venous smooth muscle, resulting in a decrease in peripheral vascular resistance and a reduction in blood pressure. [7]

In Vitro Preclinical Evaluation

The affinity of the compounds for α1-adrenoceptors is determined through radioligand binding assays. These assays measure the ability of the test compounds to displace a radiolabeled ligand that specifically binds to the receptor.

Table 3: α1-Adrenoceptor Binding Affinity of Quinazoline Derivatives [7]

Compound α1-Adrenoceptor Binding Affinity (Ki, M)
Prazosin 1.9 x 10⁻¹⁰

| Derivative 30 | 8 x 10⁻¹¹ |

The data shows that these derivatives can have very high binding affinity for α1-adrenoceptors, with some compounds being even more potent than the well-known α1-blocker, prazosin. [7]

In Vivo Preclinical Evaluation

The spontaneously hypertensive rat (SHR) is a widely used genetic model of essential hypertension. These rats develop high blood pressure without any external induction, making them a relevant model for studying antihypertensive drugs.

  • Animal Acclimatization: Acclimatize male SHRs for at least one week before the study.

  • Baseline Blood Pressure: Measure the baseline systolic blood pressure and heart rate of the conscious rats using the tail-cuff method.

  • Drug Administration: Administer the quinazoline derivatives orally (e.g., at a dose of 5 mg/kg) to the treatment group and the vehicle to the control group. [7]4. Blood Pressure Monitoring: Measure blood pressure and heart rate at various time points post-administration (e.g., 1, 2, 4, 6, and 24 hours). [7]5. Data Analysis: Calculate the change in blood pressure from baseline for each treatment group and compare it to the control group.

In vivo studies have demonstrated that various derivatives of this quinazoline scaffold show superior or equivalent antihypertensive efficacy and duration of action compared to prazosin. [7]

Safety and Toxicology

The primary side effect associated with α1-adrenoceptor antagonists is first-dose hypotension and postural hypotension. [8]Preclinical toxicology studies for these compounds would focus on cardiovascular safety, including effects on heart rate, ECG, and blood pressure in normotensive animals. As a class, α1-adrenergic antagonists are generally well-tolerated, with a low incidence of serum enzyme elevations. [8]

Structure-Activity Relationship (SAR) Insights

A comparison of the structural features required for anticancer and antihypertensive activities reveals key differences:

  • For Anticancer (EGFR/HER2 Inhibition) Activity: The presence of a substituted N-phenyl group at the 4-position of the quinazoline ring appears to be important for potent dual kinase inhibition. [3]* For Antihypertensive (α1-Adrenoceptor Antagonism) Activity: The 4-amino group is a common feature. The nature of the heterocyclic system attached to the piperazine at the 2-position significantly influences in vivo performance, including both efficacy and duration of action. [7]

Conclusion and Future Directions

The this compound scaffold is a remarkably versatile platform for the development of therapeutics targeting distinct disease areas. As dual EGFR/HER2 inhibitors, its derivatives show significant promise for the treatment of cancer, particularly in overcoming drug resistance. As α1-adrenoceptor antagonists, they have demonstrated potent antihypertensive effects.

Future preclinical development for the anticancer agents should focus on comprehensive in vivo efficacy studies in various xenograft models, detailed pharmacokinetic profiling, and thorough toxicology assessments to establish a clear therapeutic window. For the antihypertensive agents, further studies could explore their potential in other cardiovascular conditions and focus on optimizing their safety profile to minimize hypotensive side effects. The continued exploration of this privileged scaffold is likely to yield novel and effective clinical candidates.

References

  • An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (URL: [Link])

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (URL: [Link])

  • An appraisal of anticancer activity with structure-activity relationship of quinazoline and quinazolinone analogues through EGFR and VEGFR inhibition: A review. (URL: [Link])

  • Core structure and Anticancer Activity of Quinazoline Derivative Compound. (URL: [Link])

  • Structure activity relationship (SAR) of new 2-aryl/heteroaryl quinazoline derivatives. (URL: [Link])

  • New Substituted 6,7-dimethoxy-N-phenyl-2-(piperazin-1-yl)quinazolin-4-amine Derivatives: Synthesis, Characterization, Cytotoxicity against SKBR3 and Trastuzumab Resistance SKBR3 cell lines, and EGFR/HER2 Dual Kinase Inhibition Assay. (URL: [Link])

  • 2,4-Diamino-6,7-dimethoxyquinazolines. 3. 2-(4-Heterocyclylpiperazin-1-yl) derivatives as alpha 1-adrenoceptor antagonists and antihypertensive agents. (URL: [Link])

  • 2,4-diamino-6,7-dimethoxyquinazolines. 1. 2-[4-(1,4-benzodioxan-2-ylcarbonyl)piperazin-1-yl] derivatives as alpha 1-adrenoceptor antagonists and antihypertensive agents. (URL: [Link])

  • α1A-Adrenergic Receptor as a Target for Neurocognition: Cautionary Tale from Nicergoline and Quinazoline Non-Selective Blockers. (URL: [Link])

  • Design, synthesis, anticancer activity and docking studies of novel quinazoline-based thiazole derivatives as EGFR kinase inhibi. (URL: [Link])

  • Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study. (URL: [Link])

  • 2,4-Diamino-6,7-dimethoxyquinazolines. 4. 2-[4-(Substituted oxyethoxy)piperidino] derivatives as .alpha.1-adrenoceptor antagonists and antihypertensive agents. (URL: [Link])

  • Detection of Phosphorylated Proteins by Western Blotting. (URL: [Link])

  • Chemical structures of first-generation quinazoline-based EGFR inhibitors approved in therapy and under clinical trial. (URL: [Link])

  • Molecular analysis of HER2 signaling in human breast cancer by functional protein pathway activation mapping. (URL: [Link])

  • (PDF) New Substituted 6,7-dimethoxy-N-phenyl-2-(piperazin-1-yl)quinazolin-4-amine Derivatives: Synthesis, Characterization, Cytotoxicity against SKBR3 and Trastuzumab Resistance SKBR3 cell lines, and EGFR/HER2 Dual Kinase Inhibition Assay. (URL: [Link])

  • New Substituted 6,7-dimethoxy-N-phenyl-2-(piperazin-1-yl)quinazolin-4-amine Derivatives. (URL: [Link])

  • Synthesis and antihypertensive activity of a series of 4-amino-6,7-dimethoxyquinazoline derivatives. (URL: [Link])

  • In Vivo Anti-Tumour Activity of Novel Quinazoline Derivatives. (URL: [Link])

  • Analyzing expression and phosphorylation of the EGF receptor in HNSCC. (URL: [Link])

  • Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study. (URL: [Link])

  • design, synthesis and biological activity of cystazosin, an alpha 1D-adrenoceptor antagonist. (URL: [Link])

  • Synthesis and Antihypertensive Activity of Some Quinazoline Derivatives. (URL: [Link])

  • Alpha 1 Adrenergic Receptor Antagonists. (URL: [Link])

  • Pharmacokinetic profiling of quinazoline-4(3H)-one analogs as EGFR inhibitors: 3D-QSAR modeling, molecular docking studies and the design of therapeutic agents. (URL: [Link])

  • Quinazoline-derived alpha1-adrenoceptor antagonists induce prostate cancer cell apoptosis via an alpha1-adrenoceptor-independent action. (URL: [Link])

  • Characterization of some novel alpha 1-adrenoceptor antagonists in human hyperplastic prostate. (URL: [Link])

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  • N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. (URL: [Link])

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Methodological & Application

Synthesis Protocol for 6,7-Dimethoxy-4-piperazin-1-yl-quinazoline: A Key Intermediate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of pharmacologically active compounds.[1][2][3] Specifically, the 6,7-dimethoxy substituted quinazoline core is a privileged structure found in several clinically approved tyrosine kinase inhibitors (TKIs) used in oncology, such as Gefitinib and Erlotinib.[1][4] The introduction of a piperazine moiety at the C4-position often imparts favorable pharmacokinetic properties and provides a vector for further functionalization, particularly in the development of agents targeting the central nervous system.[5] This document provides a detailed, two-step protocol for the synthesis of 6,7-Dimethoxy-4-piperazin-1-yl-quinazoline, a valuable building block for drug discovery. The protocol begins with the efficient chlorination of 6,7-dimethoxyquinazolin-4(3H)-one to form the critical intermediate, 4-Chloro-6,7-dimethoxyquinazoline, followed by a nucleophilic aromatic substitution with piperazine.

Synthesis Overview

The synthesis is efficiently executed in two primary stages. The first stage involves the conversion of the readily available 6,7-dimethoxyquinazolin-4(3H)-one to the highly reactive 4-chloro intermediate. The second stage is a nucleophilic aromatic substitution (SNAr) reaction, where the chlorine atom at the C4 position is displaced by piperazine to yield the target compound.

Synthesis_Scheme Start 6,7-Dimethoxyquinazolin-4(3H)-one Inter 4-Chloro-6,7-dimethoxyquinazoline Start->Inter Step 1: Chlorination inv1 Start->inv1 Final This compound Inter->Final Step 2: SNAr inv2 Inter->inv2 Reagent1 SOCl₂ DMF (cat.) Reagent1->inv1 Reflux Reagent2 Piperazine Isopropanol Reagent2->inv2 Stir at RT inv1->Inter inv2->Final

Caption: Overall two-step reaction scheme for the synthesis.

Part 1: Synthesis of 4-Chloro-6,7-dimethoxyquinazoline

Principle and Rationale

The conversion of 6,7-dimethoxyquinazolin-4(3H)-one to its 4-chloro derivative is a crucial activation step. The starting material exists in tautomeric equilibrium with its 4-hydroxy form. Thionyl chloride (SOCl₂) is an excellent reagent for this transformation, converting the hydroxyl group into a good leaving group which is subsequently displaced by a chloride ion.[6][7] The reaction is catalyzed by a catalytic amount of N,N-dimethylformamide (DMF), which reacts with thionyl chloride to form the Vilsmeier reagent, a more potent electrophilic species that accelerates the conversion.[1]

Precursor Synthesis Note

The starting material, 6,7-dimethoxyquinazolin-4(3H)-one, can be synthesized via the cyclization of 4,5-dimethoxy-2-aminobenzoic acid with formamidine acetate in refluxing absolute ethanol.[1][4] This provides a reliable entry point for the synthesis sequence.

Experimental Protocol: Step 1

Materials:

  • 6,7-dimethoxyquinazolin-4(3H)-one

  • Thionyl chloride (SOCl₂)

  • N,N-dimethylformamide (DMF)

  • Toluene

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • 500 mL Round-bottom flask

  • Reflux condenser and heating mantle

  • Rotary evaporator

Procedure:

  • In a dry 500 mL round-bottom flask, suspend 6,7-dimethoxyquinazolin-4(3H)-one (10.0 g, 48.5 mmol) in thionyl chloride (200 mL).[6]

  • To this suspension, add a catalytic amount of DMF (0.2 mL, ~3-4 drops) dropwise.[1][6]

  • Heat the reaction mixture to reflux and maintain for 5-6 hours. The reaction can be monitored by TLC until the starting material is consumed.[1][6]

  • After cooling to room temperature, remove the excess thionyl chloride under reduced pressure using a rotary evaporator.[1][6]

  • To ensure complete removal of thionyl chloride, add toluene (2 x 50 mL) to the residue and evaporate under reduced pressure (azeotropic removal).[6]

  • Carefully dissolve the resulting residue in dichloromethane (550 mL).[6]

  • Transfer the DCM solution to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (2 x 250 mL) and brine (1 x 250 mL).[6]

  • Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent in vacuo to yield the product as a white or light yellow solid.[4][6]

Quantitative Data: Step 1
ReagentMolar Mass ( g/mol )Amount UsedMoles (mmol)Equivalents
6,7-dimethoxyquinazolin-4(3H)-one206.2010.0 g48.51.0
Thionyl Chloride (SOCl₂)118.97200 mL~2740~56 (Solvent)
DMF73.090.2 mL~2.6~0.05 (Cat.)
Product (Expected) 224.65 ~10.7 g ~47.6 ~98% Yield

Note: The expected yield is based on literature reports.[6]

Workflow_Step1 A Suspend Starting Material in SOCl₂ + DMF B Reflux for 6 hours A->B C Cool to RT B->C D Evaporate excess SOCl₂ C->D E Azeotrope with Toluene D->E F Dissolve in DCM E->F G Wash with NaHCO₃ and Brine F->G H Dry over MgSO₄ G->H I Filter & Evaporate Solvent H->I J Obtain Product: 4-Chloro-6,7-dimethoxyquinazoline I->J

Caption: Experimental workflow for the chlorination step.

Part 2: Synthesis of this compound

Principle and Rationale

This step is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. The electron-withdrawing nature of the quinazoline ring system, particularly the nitrogen atoms, activates the C4 position towards nucleophilic attack.[7] The secondary amine of piperazine acts as the nucleophile, attacking the electron-deficient C4 carbon and displacing the chloride ion. Polar solvents like isopropanol are well-suited for this reaction as they can stabilize the charged intermediates (Meisenheimer complex) formed during the reaction.[7][8] The reaction typically proceeds smoothly at room temperature.

Experimental Protocol: Step 2

Materials:

  • 4-Chloro-6,7-dimethoxyquinazoline

  • Piperazine (anhydrous)

  • Isopropanol

  • 250 mL Round-bottom flask

  • Magnetic stirrer

  • Filtration apparatus (Büchner funnel)

Procedure:

  • In a 250 mL round-bottom flask, dissolve 4-Chloro-6,7-dimethoxyquinazoline (6.30 g, 28.0 mmol) in 100 mL of isopropanol.[8]

  • To this solution, add anhydrous piperazine (4.82 g, 56.0 mmol, 2.0 equivalents). Using an excess of the amine nucleophile can help drive the reaction to completion.

  • Stir the resulting mixture at room temperature for 1-2 hours. A precipitate is expected to form as the reaction progresses.[8]

  • Monitor the reaction by TLC to confirm the consumption of the starting chloro-quinazoline.

  • Once the reaction is complete, collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake thoroughly with fresh isopropanol to remove any unreacted piperazine and other impurities.[8]

  • Dry the product in a vacuum oven at 60 °C for 24 hours to obtain the final compound as a white or off-white solid.

Quantitative Data: Step 2
ReagentMolar Mass ( g/mol )Amount UsedMoles (mmol)Equivalents
4-Chloro-6,7-dimethoxyquinazoline224.656.30 g28.01.0
Piperazine86.144.82 g56.02.0
Product (Expected) 274.33 ~7.5 g ~27.3 ~97% Yield

Note: High yields are typical for this type of SNAr reaction.[8]

Workflow_Step2 A Dissolve Chloro-quinazoline in Isopropanol B Add Piperazine A->B C Stir at RT for 1-2 hours (Precipitate forms) B->C D Filter the solid product C->D E Wash with Isopropanol D->E F Dry in Vacuum Oven E->F G Obtain Final Product: This compound F->G

Sources

Application Notes and Protocols for the Experimental Synthesis of Quinazoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Enduring Significance of the Quinazoline Scaffold

The quinazoline ring system, a fusion of benzene and pyrimidine rings, stands as a "privileged structure" in the realm of medicinal chemistry and drug discovery. Its derivatives exhibit a remarkable breadth of pharmacological activities, including but not limited to anticancer, antibacterial, anti-inflammatory, anticonvulsant, and antihypertensive properties.[1][2][3] Several clinically approved drugs, such as the anticancer agents gefitinib and erlotinib, feature the quinazoline core, underscoring its therapeutic relevance.[4][5] The versatility of the quinazoline scaffold allows for structural modifications at various positions, enabling the fine-tuning of its biological activity.[4][5] This guide provides an in-depth exploration of key experimental procedures for the synthesis of quinazoline derivatives, offering both classical and modern methodologies. We will delve into the mechanistic underpinnings of these reactions, provide detailed, step-by-step protocols, and offer insights into practical considerations for successful synthesis.

Classical Approaches to Quinazoline Synthesis: Time-Tested and Robust

The Niementowski Quinazolinone Synthesis

A cornerstone in the synthesis of 4(3H)-quinazolinones, the Niementowski reaction involves the thermal condensation of an anthranilic acid with an amide.[6][7][8][9] This method, first reported in the late 19th century, remains a widely used and versatile approach.[8][9]

Causality of Experimental Choices: The reaction is typically carried out at elevated temperatures (130–150 °C) to drive the dehydration and cyclization steps.[6][7] The choice of amide allows for the introduction of various substituents at the 2-position of the quinazolinone ring, making it a valuable tool for structure-activity relationship (SAR) studies. While traditionally a thermally driven process, microwave-assisted organic synthesis (MAOS) has emerged as a powerful alternative, significantly reducing reaction times and often improving yields.[7]

Reaction Mechanism: The reaction proceeds through an initial acylation of the amino group of the anthranilic acid by the amide, forming an o-amidobenzamide intermediate. This intermediate then undergoes intramolecular cyclization and dehydration to yield the final 4(3H)-quinazolinone product.[7]

Niementowski_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Anthranilic_Acid Anthranilic Acid o_Amidobenzamide o-Amidobenzamide Intermediate Anthranilic_Acid->o_Amidobenzamide + Amide - H2O Amide Amide (R-C(O)NH2) Quinazolinone 4(3H)-Quinazolinone o_Amidobenzamide->Quinazolinone Cyclization - H2O

Caption: Mechanism of the Niementowski Quinazolinone Synthesis.

Protocol 1: Conventional Thermal Synthesis of 2-Phenyl-4(3H)-quinazolinone

This protocol describes a classic thermal approach for the synthesis of a 2-substituted quinazolinone.

Materials & Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Anthranilic acid137.141.37 g0.01
Benzamide121.142.42 g0.02

Equipment:

  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Beaker (250 mL)

  • Büchner funnel and filter paper

  • Crystallizing dish

Procedure:

  • Combine anthranilic acid (1.37 g, 0.01 mol) and benzamide (2.42 g, 0.02 mol) in a 50 mL round-bottom flask.

  • Heat the mixture in an oil bath at 180-190 °C for 4-5 hours with occasional swirling.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Allow the reaction mixture to cool to room temperature.

  • Add 50 mL of 10% aqueous sodium carbonate solution to the solidified mass and heat to boiling.

  • Filter the hot solution to remove any unreacted starting materials.

  • Acidify the filtrate with glacial acetic acid to precipitate the product.

  • Collect the crude product by filtration, wash with cold water, and dry.

  • Recrystallize the crude product from ethanol to obtain pure 2-phenyl-4(3H)-quinazolinone.

Expected Outcome: White crystalline solid. The yield and melting point should be determined and compared with literature values.

The Friedländer Annulation

The Friedländer synthesis is a versatile method for preparing quinolines and can be adapted for quinazoline synthesis. It involves the condensation of a 2-aminobenzaldehyde or 2-aminoketone with a compound containing a reactive α-methylene group, typically a ketone or ester.[10][11][12][13]

Causality of Experimental Choices: This reaction can be catalyzed by either acids or bases, with the choice of catalyst depending on the specific substrates.[12] The reaction often requires heating to promote the condensation and subsequent cyclodehydration steps. The selection of the carbonyl compound with the α-methylene group determines the substituents at the 2- and 3-positions of the resulting quinoline ring.

Reaction Mechanism: The mechanism is believed to proceed via an initial aldol-type condensation between the 2-aminoaryl carbonyl compound and the enolate of the second carbonyl component. This is followed by cyclization and dehydration to form the quinoline ring. An alternative pathway involves the initial formation of a Schiff base, followed by an intramolecular aldol condensation.[11]

Friedlander_Workflow Start Start: 2-Aminobenzaldehyde & Ketone (with α-methylene) Condensation Acid or Base Catalyzed Condensation Start->Condensation Cyclization Intramolecular Cyclization & Dehydration Condensation->Cyclization Product Quinoline Derivative Cyclization->Product

Caption: General workflow of the Friedländer Synthesis.

Modern Synthetic Strategies: Efficiency and Versatility

The field of organic synthesis is constantly evolving, with a focus on developing more efficient, atom-economical, and environmentally benign methodologies. The synthesis of quinazolines has greatly benefited from these advancements, particularly through the use of transition-metal catalysis.

Transition-Metal-Catalyzed Synthesis

Transition-metal-catalyzed reactions have become indispensable tools for the construction of complex heterocyclic scaffolds like quinazolines.[14][15] Catalysts based on copper, iron, cobalt, and manganese have been successfully employed, often enabling reactions under milder conditions and with broader substrate scope compared to classical methods.[14][15]

Causality of Experimental Choices: These reactions often proceed via mechanisms involving oxidative addition, reductive elimination, and C-H activation. The choice of metal catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity. For instance, copper-catalyzed methods are attractive due to the low cost and low toxicity of copper.[15] Iron-catalyzed reactions offer an even more sustainable alternative, given the abundance of iron.[15]

Protocol 2: Copper-Catalyzed Synthesis of 2-Substituted Quinazolines from (2-Aminophenyl)methanol and Aldehydes

This protocol exemplifies a modern, efficient approach to quinazoline synthesis.

Materials & Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
(2-Aminophenyl)methanol123.15123 mg1.0
Benzaldehyde106.12106 mg1.0
Copper(I) chloride (CuCl)98.999.9 mg0.1
1,4-Diazabicyclo[2.2.2]octane (DABCO)112.1722.4 mg0.2
(2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO)156.253.1 mg0.02
Toluene-2 mL-

Equipment:

  • Schlenk tube

  • Magnetic stirrer and hotplate

  • Syringes for liquid handling

  • Rotary evaporator

  • Chromatography column

Procedure:

  • To a Schlenk tube, add (2-aminophenyl)methanol (1.0 mmol), benzaldehyde (1.0 mmol), CuCl (0.1 mmol), DABCO (0.2 mmol), and TEMPO (0.02 mmol).

  • Evacuate and backfill the tube with oxygen (using an oxygen balloon).

  • Add 2 mL of toluene via syringe.

  • Stir the reaction mixture at 100 °C for 12 hours.

  • After completion of the reaction (monitored by TLC), cool the mixture to room temperature.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the desired 2-phenylquinazoline.

Expected Outcome: The product should be characterized by NMR spectroscopy and mass spectrometry to confirm its structure.

Purification and Characterization

Regardless of the synthetic method employed, the purification and characterization of the final quinazoline derivative are critical steps to ensure its identity and purity.

Purification Techniques:

  • Recrystallization: This is a common method for purifying solid products. The choice of solvent is crucial; the desired compound should be soluble in the hot solvent and sparingly soluble in the cold solvent.

  • Column Chromatography: This technique is used to separate the desired product from byproducts and unreacted starting materials based on their differential adsorption to a stationary phase (e.g., silica gel).[5]

Characterization Methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure of the compound.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.

  • Melting Point Analysis: A sharp melting point range is indicative of a pure compound.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Many of the reagents and solvents used in these syntheses are flammable, corrosive, or toxic. Consult the Safety Data Sheet (SDS) for each chemical before use.

  • High temperatures are often required; use appropriate heating equipment and take precautions to avoid burns.

  • Dispose of all chemical waste according to institutional guidelines.

Troubleshooting Common Issues

IssuePossible CauseSuggested Solution
Low or No Product Formation - Inactive catalyst- Incorrect reaction temperature- Poor quality starting materials- Use a fresh batch of catalyst- Optimize the reaction temperature- Purify starting materials before use
Formation of Side Products - Incorrect solvent polarity- Reaction time too long or too short- Screen different solvents- Optimize the reaction time by monitoring with TLC
Difficulty in Product Isolation - Product is too soluble in the work-up solvent- Emulsion formation during extraction- Use a different work-up solvent- Add brine to break up emulsions

Conclusion

The synthesis of quinazoline derivatives is a rich and diverse field, offering a range of methodologies to suit different research needs. From the classical Niementowski and Friedländer reactions to modern transition-metal-catalyzed approaches, chemists have a powerful toolkit at their disposal. By understanding the underlying mechanisms and carefully controlling experimental parameters, researchers can efficiently synthesize a wide array of quinazoline-based molecules for further investigation in drug discovery and materials science.

References

  • Frontiers. (n.d.). Transition-metal-catalyzed synthesis of quinazolines: A review. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Quinazoline synthesis. Retrieved from [Link]

  • Bentham Science. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Retrieved from [Link]

  • MDPI. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Retrieved from [Link]

  • PMC. (n.d.). Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. Retrieved from [Link]

  • Preprints.org. (2021). Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of a set of 4-, 2-, or 2,4-disubstituted quinazolines. Retrieved from [Link]

  • Wikipedia. (n.d.). Niementowski quinoline synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Niementowski synthesis of 4(3H)-quinazolinone; Condensation of.... Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and characterization of quinazoline derivatives. Retrieved from [Link]

  • SciSpace. (n.d.). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Retrieved from [Link]

  • PMC. (n.d.). Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (2020). Design, synthesis, and cytotoxicity evaluation of new 2,4-disubstituted quinazolines as potential anticancer agents. Retrieved from [Link]

  • PMC. (n.d.). Transition-metal-catalyzed synthesis of quinazolines: A review. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Synthesis and characterization of quinazoline derivatives: search for hybrid molecule as diuretic and antihypertensive agents. Retrieved from [Link]

  • Acta Scientific. (n.d.). Recent Advances in Quinazoline Derivatives: Synthesis, Biological Activities, and Therapeutic Potential. Retrieved from [Link]

  • TSI Journals. (2016). SYNTHESIS, CHARACTERIZATION OF NOVEL QUINAZOLINE DERIVATIVES AND ANTIMICROBIAL SCREENING. Retrieved from [Link]

  • PMC. (n.d.). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. Retrieved from [Link]

  • Wikipedia. (n.d.). Niementowski quinazoline synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). CN105272926A - Method for preparing quinazoline derivatives from synthesis of alcohol and 2-aminobenzylamine.
  • Scribd. (n.d.). Copper-Catalyzed Quinazoline Synthesis. Retrieved from [Link]

  • Frontiers. (n.d.). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Retrieved from [Link]

  • MDPI. (n.d.). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Niementowski Quinazoline Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). The Friedländer Synthesis of Quinolines. Retrieved from [Link]

  • Organic Reactions. (n.d.). The Friedländer Synthesis of Quinolines. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedländer synthesis. Retrieved from [Link]

  • PubMed Central. (n.d.). Different catalytic approaches of Friedländer synthesis of quinolines. Retrieved from [Link]

Sources

Application Note: A Framework for Cellular Characterization of 6,7-Dimethoxy-4-piperazin-1-yl-quinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Gemini, Senior Application Scientist

Introduction

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad range of pharmacological activities.[1][2] Notably, quinazoline derivatives have been successfully developed as potent inhibitors of protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer.[1][3][4] Several FDA-approved anticancer drugs, such as gefitinib and erlotinib, feature the 4-anilinoquinazoline core and function by targeting the Epidermal Growth Factor Receptor (EGFR).[4][5]

This application note focuses on 6,7-Dimethoxy-4-piperazin-1-yl-quinazoline , a compound belonging to this promising class. Structurally similar derivatives have been identified as potent dual inhibitors of EGFR and Human Epidermal Growth Factor Receptor 2 (HER2), suggesting a likely mechanism of action for this molecule.[4][6] Therefore, a robust and logical cell-based assay cascade is essential to determine its biological activity and elucidate its mechanism.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to:

  • Quantify the cytotoxic and anti-proliferative effects of the compound on cancer cell lines.

  • Investigate its specific inhibitory effect on the EGFR signaling pathway.

We present two core protocols: a primary cell viability assay (MTT) to determine the compound's potency (IC50), and a secondary, mechanism-based Western blot assay to confirm its impact on the target kinase and downstream signaling events.

Scientific Principle: Targeting the EGFR Signaling Cascade

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[7] Upon binding its ligand (e.g., EGF), EGFR dimerizes and undergoes autophosphorylation on specific tyrosine residues. This activation initiates downstream signaling cascades, primarily the RAS/MAPK and PI3K/Akt pathways, which ultimately drive cell growth and survival.[1] In many cancers, EGFR is overexpressed or mutated, leading to constitutive signaling and uncontrolled cell proliferation.[7]

Quinazoline-based inhibitors typically act as ATP-competitive antagonists, binding to the kinase domain of EGFR and preventing its autophosphorylation, thereby blocking downstream signaling.[4] Our experimental approach is designed to first observe the global cellular outcome of this inhibition (cytotoxicity) and then confirm the specific molecular event (reduced EGFR phosphorylation).

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Dimer GRB2_SOS GRB2/SOS EGFR->GRB2_SOS Autophosphorylation (pY) PI3K PI3K EGFR->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGF EGF (Ligand) EGF->EGFR Binding & Dimerization Inhibitor 6,7-Dimethoxy-4-piperazin-1-yl -quinazoline Inhibitor->EGFR Inhibition

Figure 1: Simplified EGFR signaling pathway and the putative inhibition point for this compound.

Protocol 1: Cell Viability and Cytotoxicity Assessment via MTT Assay

The MTT assay is a foundational colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[1] Viable cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into an insoluble purple formazan product. The amount of formazan, quantified spectrophotometrically after solubilization, is directly proportional to the number of living cells.[8]

Materials

  • Selected cancer cell line (e.g., A549 or SKBR3, known for EGFR/HER2 expression)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well flat-bottom sterile plates

  • This compound (stock solution in 100% DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO (cell culture grade)

  • Multi-channel pipette

  • Microplate reader (absorbance at 570 nm)

Step-by-Step Protocol

  • Cell Seeding:

    • Harvest logarithmically growing cells and perform a cell count.

    • Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL in complete medium.

    • Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.

    • Include wells for "vehicle control" and "no-cell blank" controls. Fill blank wells with 100 µL of medium only.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of the quinazoline compound in complete medium. A typical starting range is 0.1 µM to 100 µM.

    • Ensure the final DMSO concentration in all wells (including vehicle control) is identical and does not exceed 0.5% to avoid solvent-induced cytotoxicity.

    • Carefully remove the old medium from the cells and add 100 µL of the medium containing the respective compound dilutions or vehicle control.

    • Incubate for 48 to 72 hours.[9]

  • MTT Incubation:

    • After the treatment period, add 20 µL of the 5 mg/mL MTT solution to each well.[9]

    • Incubate for an additional 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium from all wells without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the crystals.[1]

    • Place the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization, resulting in a homogenous purple solution.[9]

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

Data Analysis

  • Subtract the average absorbance of the "no-cell blank" wells from all other readings.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells using the following formula:

    • % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

  • Plot the percent viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).[9]

ParameterDescription
Cell Line A549 (Non-small cell lung cancer)
Seeding Density 5,000 cells/well
Treatment Duration 48 hours
Positive Control Gefitinib (Known EGFR inhibitor)
Vehicle Control 0.1% DMSO in complete medium

Table 1: Example parameters for an MTT cytotoxicity assay.

Protocol 2: Mechanistic Analysis of EGFR Pathway Inhibition by Western Blot

This assay directly assesses the compound's ability to inhibit its putative target. By measuring the phosphorylation status of EGFR and key downstream effectors like Akt, we can confirm target engagement and its functional consequence within the cell. A reduction in the phosphorylated form of these proteins, without a change in their total protein levels, is a strong indicator of pathway inhibition.[6]

Materials

  • 6-well or 10 cm cell culture plates

  • Selected cancer cell line (e.g., A549, SKBR3)

  • Complete culture medium and serum-free medium

  • Recombinant human EGF

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-EGFR (Tyr1068), anti-total-EGFR, anti-phospho-Akt (Ser473), anti-total-Akt, anti-GAPDH (loading control).

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

Step-by-Step Protocol

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow until they reach 70-80% confluency.

    • Serum-starve the cells for 12-16 hours in a serum-free medium to reduce basal kinase activity.

    • Pre-treat cells with the quinazoline compound (at concentrations around its IC50 value, e.g., 0.5x, 1x, and 2x IC50) or vehicle control for 2-4 hours.

    • Stimulate the cells with EGF (e.g., 50 ng/mL) for 15 minutes to induce EGFR phosphorylation. Include an unstimulated, untreated control.

  • Cell Lysis and Protein Quantification:

    • Wash cells twice with ice-cold PBS.

    • Add ice-cold RIPA buffer to each well, scrape the cells, and collect the lysate.

    • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (protein extract) to a new tube.

    • Determine the protein concentration of each sample using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize all samples to the same protein concentration with lysis buffer and Laemmli sample buffer.

    • Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel and run to separate proteins by size.

    • Transfer the separated proteins from the gel to a PVDF membrane.

  • Immunodetection:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-EGFR) overnight at 4°C, diluted according to the manufacturer's recommendation.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Signal Detection:

    • Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

    • To analyze total protein and loading control, the membrane can be stripped and re-probed with antibodies for total EGFR and GAPDH.

Expected Results

  • EGF-stimulated, vehicle-treated cells: Strong bands for p-EGFR and p-Akt.

  • Compound-treated cells: A dose-dependent decrease in the intensity of the p-EGFR and p-Akt bands compared to the stimulated control.

  • Total EGFR and GAPDH: Band intensities should remain relatively constant across all lanes, confirming equal protein loading and that the compound does not degrade the receptor.

Integrated Experimental Workflow

The following diagram outlines the logical flow from initial compound screening to mechanistic validation.

Workflow cluster_Phase1 Phase 1: Cytotoxicity Screening cluster_Phase2 Phase 2: Mechanism of Action Culture 1. Seed Cells in 96-well Plates Treat_MTT 2. Treat with Compound (Dose-Response) Culture->Treat_MTT MTT_Assay 3. Perform MTT Assay Treat_MTT->MTT_Assay Acquire_MTT 4. Measure Absorbance MTT_Assay->Acquire_MTT Analyze_MTT 5. Calculate % Viability & Determine IC50 Acquire_MTT->Analyze_MTT Treat_WB 7. Treat with Compound (at IC50 concentrations) Analyze_MTT->Treat_WB Inform Dosing Result1 Result: Potency (IC50) Analyze_MTT->Result1 Culture_WB 6. Seed Cells in 6-well Plates Culture_WB->Treat_WB Lysis 8. Lyse Cells & Quantify Protein Treat_WB->Lysis WB 9. Perform Western Blot (p-EGFR, p-Akt, etc.) Lysis->WB Analyze_WB 10. Analyze Band Intensity WB->Analyze_WB Result2 Result: Target Engagement & Pathway Inhibition Analyze_WB->Result2

Sources

Application Note: Quantitative Western Blot Analysis of EGFR Phosphorylation Inhibition by Compound Y

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that is a central regulator of critical cellular processes, including proliferation, differentiation, and survival.[1][2] Upon binding to ligands such as Epidermal Growth Factor (EGF), EGFR undergoes dimerization and subsequent autophosphorylation of multiple tyrosine residues within its C-terminal domain.[1][2][3] This phosphorylation creates docking sites for various adaptor proteins, activating downstream signaling cascades like the RAS-RAF-MAPK and PI3K-AKT pathways.[1][4][5] Dysregulation of EGFR signaling is a well-established driver in numerous cancers, making it a prime therapeutic target.[4][6]

Small molecule Tyrosine Kinase Inhibitors (TKIs) that target EGFR have become a cornerstone of targeted cancer therapy.[6][7] These inhibitors typically act by competing with ATP for the binding site within the EGFR kinase domain, thereby preventing autophosphorylation and blocking downstream signal transduction.[1][7][8]

This application note provides a comprehensive, field-proven protocol for assessing the inhibitory activity of a novel ATP-competitive EGFR TKI, herein referred to as "Compound Y," on EGFR phosphorylation in a cellular context. The core of this guide is a detailed Western blot methodology designed to be a self-validating system for generating robust, quantitative, and reproducible data suitable for drug development and mechanistic studies.

Principle of the Assay

Western blotting is a powerful immunodetection technique that allows for the specific identification and quantification of proteins from a complex mixture, such as a cell lysate.[9] This protocol leverages the high specificity of antibodies to independently measure the levels of both phosphorylated EGFR (p-EGFR) and total EGFR (t-EGFR).

By comparing the ratio of p-EGFR to t-EGFR across different concentrations of Compound Y, we can precisely quantify the compound's inhibitory effect on EGFR activation. Normalization to a housekeeping protein (e.g., GAPDH or β-actin) is also performed to correct for any variations in sample loading and transfer, ensuring the scientific validity of the results.[10][11][12]

Experimental Workflow

The overall experimental process is a multi-step workflow that requires careful execution at each stage to ensure the integrity of the final data.

G A 1. Cell Culture & Treatment (e.g., A549 cells) B 2. Cell Lysis (with Phosphatase/Protease Inhibitors) A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE (Protein Separation by Size) C->D E 5. Western Transfer (to PVDF Membrane) D->E F 6. Immunoblotting (p-EGFR) (Blocking, Primary/Secondary Ab) E->F G 7. Chemiluminescent Detection & Imaging F->G H 8. Stripping & Re-probing (Total EGFR & Loading Control) G->H I 9. Data Analysis (Densitometry & Normalization) G->I H->G Re-Image

Caption: High-level experimental workflow for Western blot analysis.

Materials and Reagents

  • Cell Line: A549 (human lung carcinoma) or other suitable cell line with moderate to high EGFR expression.

  • Culture Medium: F-12K Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Reagents for Stimulation/Inhibition:

    • Recombinant Human EGF

    • Compound Y (dissolved in DMSO)

    • Vehicle Control (DMSO)

  • Lysis Buffer: RIPA Buffer supplemented with Protease Inhibitor Cocktail and Phosphatase Inhibitor Cocktail.

  • Protein Quantification: Bicinchoninic Acid (BCA) Protein Assay Kit.[13][14]

  • SDS-PAGE: Precast 4-12% Bis-Tris gels, SDS-PAGE running buffer.

  • Transfer: PVDF membrane, transfer buffer.

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

  • Primary Antibodies:

    • Rabbit anti-Phospho-EGFR (Tyr1068) mAb

    • Rabbit anti-EGFR mAb

    • Mouse anti-GAPDH mAb

  • Secondary Antibodies:

    • Goat anti-Rabbit IgG (H+L), HRP-conjugate

    • Goat anti-Mouse IgG (H+L), HRP-conjugate

  • Detection: Enhanced Chemiluminescence (ECL) Substrate.

  • Stripping Buffer: Mild or harsh stripping buffer formulations are available.[15][16][17][18][19]

Detailed Step-by-Step Protocol

Part 1: Cell Culture and Treatment
  • Cell Seeding: Plate A549 cells in 6-well plates at a density that will achieve 80-90% confluency on the day of the experiment.

  • Serum Starvation: Once cells reach desired confluency, replace the growth medium with serum-free medium and incubate for 12-16 hours.

  • Inhibitor Pre-treatment: Treat cells with varying concentrations of Compound Y (e.g., 0, 10, 100, 1000 nM) or vehicle (DMSO) for 2 hours.

  • EGF Stimulation: Stimulate the cells by adding EGF to a final concentration of 100 ng/mL for 10 minutes at 37°C. Include an unstimulated, vehicle-treated control.

Part 2: Preparation of Cell Lysates
  • Lysis: Immediately after stimulation, place plates on ice and aspirate the medium. Wash cells once with ice-cold PBS.

  • Add 100-150 µL of ice-cold Lysis Buffer (supplemented with fresh protease/phosphatase inhibitors) to each well.[20]

  • Scraping & Collection: Scrape the cells off the plate and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubation: Incubate on ice for 30 minutes with periodic vortexing.[9]

  • Clarification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[9]

  • Supernatant Collection: Carefully transfer the clear supernatant to a new, pre-chilled tube. This is your protein extract.

Part 3: Protein Quantification
  • Assay: Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.[13][14][21][22]

  • Normalization: Based on the concentrations, calculate the volume of each lysate needed to load an equal amount of protein (typically 20-30 µg) per lane. Normalize the volume with lysis buffer.

Part 4: SDS-PAGE and Western Transfer
  • Sample Preparation: Add Laemmli sample buffer to the normalized lysates and heat at 95°C for 5-10 minutes.[9]

  • Gel Electrophoresis: Load equal amounts of protein into the wells of a 4-12% SDS-PAGE gel. Include a protein ladder. Run the gel until the dye front reaches the bottom.

  • Membrane Transfer: Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system.[9] A PVDF membrane is recommended for its durability, which is crucial for the stripping and re-probing steps.[16][17]

Part 5: Immunoblotting
  • Blocking: Block the membrane in 5% BSA in TBST for 1 hour at room temperature. Note: Avoid using milk as a blocking agent, as it contains phosphoproteins that can increase background noise.[20]

  • Primary Antibody (p-EGFR): Incubate the membrane with anti-p-EGFR (Tyr1068) antibody diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.[9]

  • Washing: Wash the membrane 3 times for 10 minutes each with TBST.[9]

  • Secondary Antibody: Incubate with HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.

  • Final Washes: Repeat the washing step (3x10 min in TBST).

  • Detection: Apply ECL substrate to the membrane and capture the chemiluminescent signal using a digital imager. Avoid signal saturation to ensure data is within the linear range for quantification.[10]

Part 6: Stripping and Re-probing
  • Stripping: After imaging, the membrane can be stripped of the bound antibodies.[16][17][18][19] Incubate the membrane in a stripping buffer (e.g., a buffer containing glycine and SDS at a low pH) for 15-30 minutes at room temperature.[17]

  • Washing: Thoroughly wash the membrane with PBS and then TBST to remove residual stripping buffer.

  • Re-blocking: Block the membrane again in 5% BSA/TBST for 1 hour.

  • Re-probing (Total EGFR): Repeat the immunoblotting steps (Part 5, steps 2-6) using the anti-total EGFR primary antibody.

  • Second Re-probe (Loading Control): Repeat the stripping, washing, blocking, and immunoblotting steps for the loading control, GAPDH, using the appropriate primary and secondary antibodies.

Data Analysis and Interpretation

  • Densitometry: Use image analysis software to measure the band intensity for p-EGFR, t-EGFR, and GAPDH for each lane.[11]

  • Normalization: For each sample, calculate the normalized p-EGFR signal using the following formula:[10][11]

    • Normalized p-EGFR = (p-EGFR Intensity / t-EGFR Intensity) / GAPDH Intensity

  • Relative Quantification: Express the results as a percentage of the EGF-stimulated vehicle control to determine the percent inhibition for each concentration of Compound Y.[23]

EGFR Signaling and TKI Inhibition

EGFR activation is a tightly regulated process. The binding of a ligand like EGF induces a conformational change, promoting receptor dimerization and the activation of the intracellular kinase domain. This leads to trans-autophosphorylation, where one receptor monomer phosphorylates tyrosine residues on the other.[1][3][4][5] TKIs like Compound Y physically block the ATP-binding pocket, preventing this phosphorylation event and halting the entire downstream signaling cascade.[1][2]

G cluster_0 Extracellular Space cluster_1 Plasma Membrane cluster_2 Intracellular Space EGF EGF EGFR_Monomer1 EGFR EGF->EGFR_Monomer1 Binding EGFR_Dimer EGFR Dimer (Inactive Kinase) EGFR_Monomer1->EGFR_Dimer EGFR_Monomer2 EGFR EGFR_Monomer2->EGFR_Dimer Active_Dimer Active Dimer (Phosphorylated) EGFR_Dimer->Active_Dimer Autophosphorylation Downstream Downstream Signaling (RAS/MAPK, PI3K/AKT) Active_Dimer->Downstream ATP ATP ATP->Active_Dimer CompoundY Compound Y CompoundY->EGFR_Dimer Inhibition

Sources

cytotoxicity assay of 6,7-Dimethoxy-4-piperazin-1-yl-quinazoline

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the In Vitro Cytotoxicity Assessment of 6,7-Dimethoxy-4-piperazin-1-yl-quinazoline and Its Derivatives

Authored by: Senior Application Scientist, Discovery Biology

Publication Date: January 11, 2026

Abstract

This technical guide provides a comprehensive framework for evaluating the cytotoxic potential of this compound, a core scaffold for numerous targeted therapeutic agents. Quinazoline derivatives have emerged as a significant class of compounds in oncology, often functioning as inhibitors of key signaling molecules like Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).[1] A critical step in the preclinical evaluation of these compounds is the precise determination of their cytotoxic effects on cancer cells. This document details the principles and step-by-step protocols for two fundamental and complementary cytotoxicity assays: the MTT assay, which measures metabolic viability, and the Lactate Dehydrogenase (LDH) assay, which quantifies cell membrane integrity. By explaining the causality behind experimental choices and integrating self-validating controls, these protocols are designed to yield reliable and reproducible data for researchers, scientists, and drug development professionals.

Introduction: The Quinazoline Scaffold in Oncology

The quinazoline nucleus is a privileged scaffold in medicinal chemistry, forming the basis of several FDA-approved anticancer drugs, including gefitinib, erlotinib, and lapatinib.[1] These agents typically exert their effects by competitively binding to the ATP-binding site within the kinase domain of receptor tyrosine kinases (RTKs) such as EGFR and HER2, thereby inhibiting downstream signaling pathways that control cell proliferation, survival, and differentiation.[1][2][3] The 6,7-dimethoxy substitution on the quinazoline ring is a common feature in many potent kinase inhibitors.[4][5]

The compound this compound serves as a crucial building block for developing novel kinase inhibitors.[6][7] Evaluating the in vitro cytotoxicity of new derivatives based on this scaffold is a foundational step in the drug discovery pipeline.[8] These assays provide the half-maximal inhibitory concentration (IC50), a key metric of a compound's potency, and offer initial insights into its mechanism of action—whether it induces a cytostatic (growth arrest) or cytotoxic (cell death) effect.[9][10]

Principles of Core Cytotoxicity Assays

To gain a comprehensive understanding of a compound's cytotoxic profile, it is advisable to employ assays that measure different cellular endpoints. Here, we focus on two widely adopted methods: one assessing metabolic activity and the other plasma membrane integrity.

MTT Assay: A Measure of Metabolic Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[11] Its principle lies in the enzymatic reduction of the yellow, water-soluble MTT tetrazolium salt into purple, insoluble formazan crystals. This conversion is carried out by NAD(P)H-dependent oxidoreductase enzymes located primarily in the mitochondria of metabolically active cells.[12][13] Therefore, the amount of formazan produced is directly proportional to the number of viable, respiring cells.[14] This assay is a robust indicator of cellular health and is highly sensitive for determining the anti-proliferative effects of a test compound.[13][15]

MTT_Mechanism cluster_cell Metabolically Active Cell Mitochondrion Mitochondrion Formazan Purple Formazan (Insoluble Crystals) Mitochondrion->Formazan Mitochondrial Dehydrogenases (NAD(P)H) MTT Yellow MTT (Water-Soluble) MTT->Mitochondrion Enters Cell Solubilization Solubilization (e.g., DMSO) Formazan->Solubilization Measurement Measure Absorbance (~570 nm) Solubilization->Measurement

Caption: Mechanism of the MTT cell viability assay.

LDH Assay: A Measure of Membrane Integrity

The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH released from cells with damaged plasma membranes.[16] LDH is a stable cytosolic enzyme that is rapidly released into the cell culture supernatant upon cell lysis or necrosis.[16] The assay involves a coupled enzymatic reaction: the released LDH catalyzes the conversion of lactate to pyruvate, which in turn reduces a tetrazolium salt (like INT) into a colored formazan product.[17] The amount of color formed is proportional to the amount of LDH released, and thus to the number of lysed cells.[17] This makes it an excellent method for measuring cell death mediated by necrosis or late-stage apoptosis.

LDH_Mechanism cluster_workflow Assay Principle cluster_reaction Enzymatic Reaction Damaged_Cell Damaged Cell (Lost Membrane Integrity) LDH Released LDH Damaged_Cell->LDH Leaks Supernatant Cell Culture Supernatant Lactate Lactate + NAD+ Supernatant->Lactate Add Reaction Mix LDH->Supernatant Present in Pyruvate Pyruvate + NADH Lactate->Pyruvate LDH Formazan Formazan (Colored) Pyruvate->Formazan Diaphorase Tetrazolium Tetrazolium Salt (Colorless) Tetrazolium->Formazan Absorbance Quantify Color Formazan->Absorbance Measure at ~490 nm

Caption: Mechanism of the LDH cytotoxicity assay.

Experimental Workflow and Protocols

A generalized workflow for assessing cytotoxicity is essential for consistency and reproducibility.

Cytotoxicity_Workflow A 1. Cell Culture (Select appropriate cell line) B 2. Cell Seeding (Optimize density in 96-well plates) A->B C 3. Compound Treatment (Serial dilutions of quinazoline derivative) B->C D 4. Incubation (e.g., 24, 48, 72 hours) C->D E 5. Perform Assay (MTT or LDH Protocol) D->E F 6. Data Acquisition (Measure Absorbance) E->F G 7. Data Analysis (Calculate % Viability, Plot Dose-Response, Determine IC50) F->G Apoptosis_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR/HER2 Receptor PI3K_AKT PI3K/Akt Pathway (Survival Signal) EGFR->PI3K_AKT Activates Quinazoline 6,7-Dimethoxy- 4-piperazin-1-yl-quinazoline (Inhibitor) Quinazoline->EGFR Blocks ATP Binding Bcl2 Anti-apoptotic (Bcl-2, Bcl-xL) PI3K_AKT->Bcl2 Promotes PI3K_AKT->Bcl2 Inhibition of this pathway leads to... Bax_Bak Pro-apoptotic (Bax, Bak) Bcl2->Bax_Bak Inhibits Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Permeabilize Membrane CytochromeC Cytochrome C (Release) Mitochondrion->CytochromeC Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) CytochromeC->Apoptosome Activates Caspase3 Executioner Caspases (Caspase-3) Apoptosome->Caspase3 Activates Apoptosis Apoptosis (Cell Death) Caspase3->Apoptosis

Caption: Simplified intrinsic apoptosis pathway initiated by EGFR/HER2 inhibition.

References

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kinase inhibition assay for 6,7-Dimethoxy-4-piperazin-1-yl-quinazoline

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Biochemical Characterization of 6,7-Dimethoxy-4-piperazin-1-yl-quinazoline

Abstract

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved kinase inhibitors.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust and self-validating workflow to characterize the inhibitory activity of this compound and its analogs against target protein kinases. We detail a primary screening assay using the luminescence-based ADP-Glo™ technology and a confirmatory, orthogonal assay using Homogeneous Time-Resolved Fluorescence (HTRF®). This dual-technology approach ensures high-quality, reliable data by mitigating technology-specific artifacts, providing a high degree of confidence in the determined inhibitory potency (IC₅₀).

Introduction: The Scientific Rationale

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[2][3] Consequently, they are a major class of drug targets.[3] The quinazoline nucleus is a cornerstone of many successful kinase inhibitors, including gefitinib and erlotinib, which primarily target the ATP-binding site of tyrosine kinases like EGFR.[4][5] Recent studies have highlighted derivatives of the 6,7-dimethoxy-quinazoline core as potent dual inhibitors of EGFR and HER2, making this scaffold highly relevant for oncological research.[6][7]

Determining the potency and selectivity of a novel compound such as this compound requires precise and reliable biochemical assays. The half-maximal inhibitory concentration (IC₅₀) is a critical parameter, but its value can be influenced by the chosen assay technology.[8] Therefore, a self-validating experimental design that employs orthogonal assays is paramount for generating trustworthy data.[9][10] This guide presents two powerful, homogeneous (no-wash) assay platforms ideal for this purpose.

  • Primary Assay: ADP-Glo™ (Luminescence). This universal assay quantifies kinase activity by measuring the amount of ADP produced, which is then converted into a luminescent signal.[11][12][13] Its high sensitivity and broad dynamic range make it suitable for a wide variety of kinases, including those with low activity or high Kₘ for ATP.[14]

  • Orthogonal Assay: HTRF® (TR-FRET). This assay measures the phosphorylation of a specific substrate. It relies on the proximity-based transfer of energy between a donor (Europium cryptate) and an acceptor (XL665) fluorophore.[15][16][17] Using a different detection modality (fluorescence resonance energy transfer) provides a crucial cross-validation of hits from the primary screen, helping to eliminate false positives caused by compound interference with the detection system (e.g., luciferase inhibition).[9]

Signaling Pathway Context: Targeting EGFR/HER2

Derivatives of the 6,7-dimethoxy-quinazoline scaffold have shown significant activity against the EGFR/HER2 signaling axis.[4][6] These receptor tyrosine kinases, upon activation by ligands, dimerize and autophosphorylate, initiating downstream cascades like the RAS/MAPK and PI3K/Akt pathways that drive cell proliferation and survival. The inhibitor is designed to block the ATP-binding site within the kinase domain, preventing this initial phosphorylation event.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR/HER2 Receptor ATP ATP EGFR->ATP Binds RAS_RAF RAS/RAF/MEK/ERK Pathway EGFR->RAS_RAF Activates PI3K_AKT PI3K/Akt Pathway EGFR->PI3K_AKT Activates Ligand Growth Factor (e.g., EGF) Ligand->EGFR Binds Inhibitor 6,7-Dimethoxy-4- piperazin-1-yl-quinazoline Inhibitor->EGFR Competitively Inhibits ATP Binding ADP ADP Proliferation Cell Proliferation, Survival RAS_RAF->Proliferation PI3K_AKT->Proliferation

Caption: EGFR/HER2 signaling pathway and the point of inhibition.

Primary Assay: ADP-Glo™ Kinase Inhibition Protocol

The ADP-Glo™ assay is a two-step process that quantifies kinase activity by measuring ADP production. The luminescent signal generated is directly proportional to the amount of ADP, and therefore, to kinase activity.[11][18]

Principle of the ADP-Glo™ Assay

ADP_Glo_Workflow cluster_step1 Step 1: Kinase Reaction cluster_step2 Step 2: ADP Detection A 1. Add Kinase, Substrate, and Inhibitor Compound B 2. Add ATP to start reaction (Kinase converts ATP to ADP) A->B C 3. Add ADP-Glo™ Reagent (Stops reaction, depletes ATP) B->C Incubate D 4. Add Kinase Detection Reagent (Converts ADP to ATP) C->D E 5. Luciferase uses new ATP to produce light D->E F Signal ∝ Kinase Activity E->F Read Luminescence HTRF_Principle A Biotin-Substrate B Eu-Antibody C SA-XL665 D No Phosphorylation Donor and Acceptor are distant NO FRET E Biotin-Substrate-Phosphate F Eu-Antibody E->F Binds G SA-XL665 E->G Binds H Phosphorylation Donor and Acceptor in proximity FRET OCCURS

Caption: Principle of the HTRF® TR-FRET kinase assay.

Materials and Reagents
  • Target Kinase, Substrate, Test Compound, ATP, and Assay Buffer (as in Section 3.2)

  • HTRF® KinEASE™ TK Kit (Revvity) containing:

    • TK Substrate-biotin

    • Anti-phosphotyrosine antibody-Europium Cryptate (Eu³⁺-cryptate)

    • Streptavidin-XL665 (SA-XL665)

    • HTRF Detection Buffer

  • Low-volume, white 384-well assay plates

  • HTRF®-compatible plate reader

Step-by-Step Protocol

This two-step protocol is adapted for a 20 µL final volume.

  • Kinase Reaction (Step 1):

    • Add 4 µL of diluted compound or vehicle control.

    • Add 2 µL of the biotinylated TK substrate.

    • Add 2 µL of the kinase solution.

    • Initiate the reaction by adding 2 µL of ATP solution.

    • Incubate at 37°C for the optimized reaction time (e.g., 30-60 minutes).

  • Detection (Step 2):

    • Prepare the detection reagent mix by diluting the Eu³⁺-cryptate antibody and SA-XL665 in the HTRF Detection Buffer according to the kit instructions. This buffer contains EDTA to stop the kinase reaction. [15][19] * Add 10 µL of the detection reagent mix to each well.

    • Incubate for 60 minutes at room temperature.

    • Read the plate on an HTRF-compatible reader, measuring emission at 665 nm (acceptor) and 620 nm (donor).

Data Analysis
  • Calculate HTRF Ratio:

    • HTRF Ratio = (Emission_665nm / Emission_620nm) * 10,000

  • Calculate Percent Inhibition and Determine IC₅₀:

    • Use the HTRF Ratio in place of the luminescence signal in the formulas described in Section 3.4.

    • Plot the data and fit to a sigmoidal curve to determine the IC₅₀ value.

Data Presentation and Interpretation

Quantitative data should be summarized for clear comparison. A robust analysis will involve testing the compound against the primary target(s) and a panel of related kinases to assess selectivity.

Table 1: Sample Inhibitory Activity Profile

Kinase TargetPrimary Assay IC₅₀ (nM) (ADP-Glo™)Orthogonal Assay IC₅₀ (nM) (HTRF®)Notes
EGFR 15.2 ± 2.118.5 ± 3.3Potent inhibition confirmed.
HER2 25.8 ± 4.530.1 ± 5.0Potent inhibition confirmed.
VEGFR-2 850.4 ± 50.7912.0 ± 65.2Moderate off-target activity.
CDK2 >10,000>10,000No significant activity.

Data are hypothetical and for illustrative purposes only.

Trustworthiness through Orthogonal Validation: The close agreement between the IC₅₀ values obtained from two distinct assay technologies (luminescence vs. TR-FRET) provides high confidence that the observed inhibition is genuine and not an artifact of compound interference with one of the assay platforms. [9][10]This cross-validation is a critical component of a self-validating system.

Conclusion

This application note outlines a comprehensive and validated strategy for characterizing the inhibitory profile of this compound. By employing the sensitive and universal ADP-Glo™ assay for primary screening and confirming results with the robust, orthogonal HTRF® platform, researchers can generate high-quality, reproducible data. This dual-assay approach ensures scientific integrity by minimizing technology-specific artifacts and provides a solid foundation for advancing promising kinase inhibitor candidates in the drug discovery pipeline.

References

  • Zhang, Y., et al. (2007). Development of a HTRF® Kinase Assay for Determination of Syk Activity. PMC, NIH. Retrieved from [Link]

  • Technologies to Study Kinases. (n.d.). East Port Praha. Retrieved from [Link]

  • Promega ADP-Glo kinase assay. (n.d.). BMG LABTECH. Retrieved from [Link]

  • A, Z., et al. (2008). ADP-Glo: A bioluminescent and homogeneous ADP monitoring assay for kinases. PubMed. Retrieved from [Link]

  • Zhang, J. H., et al. (2007). HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications. PubMed Central. Retrieved from [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025). Celtarys Research. Retrieved from [Link]

  • Xu, M., & Zhang, J. (2008). Current status of HTRF® technology in kinase assays. Expert Opinion on Drug Discovery. Retrieved from [Link]

  • Assay Development for Protein Kinase Enzymes. (2012). NCBI. Retrieved from [Link]

  • Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. (2018). NIH. Retrieved from [Link]

  • IC50 determination for receptor-targeted compounds and downstream signaling. (2005). ASCO Publications. Retrieved from [Link]

  • Breitenlechner, C., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC, PubMed Central. Retrieved from [Link]

  • Krišt'an, O., et al. (2022). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. Retrieved from [Link]

  • Determination of the IC50 values of a panel of CDK9 inhibitors against CDK10/CycM. (2018). ResearchGate. Retrieved from [Link]

  • IC50 Determination. (n.d.). edX. Retrieved from [Link]

  • Choosing the Right Assay for Your Kinase Drug Discovery. (2024). Reaction Biology. Retrieved from [Link]

  • Bakshi, V., et al. (2025). New Substituted 6,7-dimethoxy-N-phenyl-2-(piperazin-1-yl)quinazolin-4-amine Derivatives: Synthesis, Characterization, Cytotoxicity against SKBR3 and Trastuzumab Resistance SKBR3 cell lines, and EGFR/HER2 Dual Kinase Inhibition Assay. Chemical Methodologies. Retrieved from [Link]

  • Alcaro, S., et al. (1993). 2,4-Diamino-6,7-dimethoxyquinazolines. 3. 2-(4-Heterocyclylpiperazin-1-yl) derivatives as alpha 1-adrenoceptor antagonists and antihypertensive agents. PubMed. Retrieved from [Link]

  • New Substituted 6,7-dimethoxy-N-phenyl-2-(piperazin-1-yl)quinazolin-4-amine Derivatives. (2025). Chemical Methodologies. Retrieved from [Link]

  • New Substituted 6,7-dimethoxy-N-phenyl-2-(piperazin-1-yl)quinazolin-4-amine Derivatives: Synthesis, Characterization, Cytotoxicity against SKBR3 and Trastuzumab Resistance SKBR3 cell lines, and EGFR/HER2 Dual Kinase Inhibition Assay. (2025). ResearchGate. Retrieved from [Link]

  • Al-Ostath, O., et al. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). PubMed Central. Retrieved from [Link]

  • Al-Warhi, T., et al. (2022). Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. MDPI. Retrieved from [Link]

  • Allen, J. J., & Shokat, K. M. (2005). Bio-orthogonal Affinity Purification of Direct Kinase Substrates. PubMed, NIH. Retrieved from [Link]

  • EXPLORING THE PROTEIN KINASE INHIBITORY ACTIVITY OF QUINAZOLINES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTE. (2023). Semantic Scholar. Retrieved from [Link]

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Application Notes and Protocols for the Utilization of 6,7-Dimethoxy-4-piperazin-1-yl-quinazoline in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazoline scaffold is a cornerstone in the development of targeted cancer therapies, particularly as inhibitors of receptor tyrosine kinases (RTKs). This document provides a comprehensive guide for the research applications of 6,7-Dimethoxy-4-piperazin-1-yl-quinazoline and its derivatives. We will delve into its primary mechanism of action as a dual inhibitor of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), offering detailed protocols for in vitro and in vivo evaluation. Furthermore, we will explore the broader context of this chemical moiety by examining the anticancer activities of the structurally related, clinically approved drug, Doxazosin, highlighting the potential for drug repurposing and novel therapeutic strategies.

Introduction: The Quinazoline Core in Oncology

The 6,7-dimethoxyquinazoline core is a privileged structure in medicinal chemistry, forming the backbone of several FDA-approved tyrosine kinase inhibitors (TKIs) such as gefitinib and erlotinib.[1] These agents have revolutionized the treatment of specific cancer subtypes, particularly non-small cell lung cancer, by targeting the ATP-binding site of EGFR. The addition of a piperazinyl group at the 4-position of the quinazoline ring often enhances the pharmacological properties of these compounds. This guide focuses on the utility of the parent compound, this compound, as a foundational molecule for investigating novel anticancer agents.

Mechanism of Action: Dual EGFR/HER2 Inhibition

Derivatives of this compound have demonstrated potent inhibitory activity against both EGFR and HER2.[2][3][4] These two RTKs are frequently overexpressed or mutated in various cancers, including breast, lung, and gastric cancers, leading to uncontrolled cell proliferation, survival, and metastasis.[5][6]

The binding of these quinazoline-based inhibitors to the intracellular kinase domain of EGFR and HER2 prevents ATP binding, thereby blocking receptor autophosphorylation and the subsequent activation of downstream signaling pathways. The two major signaling cascades affected are the RAS/RAF/MEK/ERK (MAPK) pathway, which is crucial for cell proliferation, and the PI3K/AKT/mTOR pathway, a key regulator of cell survival and growth.[7]

Signaling Pathway Diagram: EGFR/HER2 Inhibition

The following diagram illustrates the mechanism of action of this compound derivatives on the EGFR/HER2 signaling pathways.

EGFR_HER2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Growth Factor (e.g., EGF, NRG1) EGFR EGFR Ligand->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization HER2 HER2 HER2->Dimerization Quinazoline 6,7-Dimethoxy-4-piperazin-1-yl -quinazoline Derivative Quinazoline->Dimerization PI3K PI3K Dimerization->PI3K RAS RAS Dimerization->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Metastasis Metastasis ERK->Metastasis

Caption: Inhibition of EGFR/HER2 signaling by quinazoline derivatives.

In Vitro Evaluation: Protocols and Methodologies

Cell Viability and Cytotoxicity Assays (MTT/XTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[8][9]

Protocol: MTT Assay for Cancer Cell Lines

  • Cell Seeding:

    • Culture cancer cell lines (e.g., SKBR3 for HER2-positive breast cancer, A549 for NSCLC) in appropriate media until they reach the exponential growth phase.[8]

    • Trypsinize and resuspend the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the this compound derivative in DMSO.

    • Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.

    • Remove the old medium from the wells and add 100 µL of the medium containing the compound or vehicle control (medium with the same concentration of DMSO).

    • Incubate for 48-72 hours.

  • MTT Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.[1]

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of DMSO or a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.[9]

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.

Data Presentation: IC50 Values of Quinazoline Derivatives

CompoundCell LineIC50 (µM)Reference
Derivative 12SKBR36.75 µg/mL[2][4]
Derivative 14SKBR38.92 µg/mL[2][4]
Derivative 12TZB_SKBR37.61 µg/mL[2][4]
Derivative 14TZB_SKBR39.53 µg/mL[2][4]

Note: TZB_SKBR3 are trastuzumab-resistant SKBR3 cells.

Western Blot Analysis of EGFR/HER2 Phosphorylation

Western blotting is a crucial technique to confirm the mechanism of action by assessing the phosphorylation status of EGFR, HER2, and downstream signaling proteins like AKT and ERK.[10][11][12]

Protocol: Western Blot for Phospho-EGFR/HER2

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with the quinazoline derivative at various concentrations for a specified time (e.g., 2-24 hours). Include a positive control (e.g., EGF stimulation) and a negative control (vehicle).

    • Wash the cells with ice-cold PBS and lyse them with RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.[11]

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.[11]

  • SDS-PAGE and Protein Transfer:

    • Normalize the protein concentrations and prepare samples with Laemmli buffer.

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.[11]

    • Perform electrophoresis and then transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-EGFR (e.g., p-EGFR Tyr1068), phospho-HER2, total EGFR, total HER2, phospho-AKT, total AKT, phospho-ERK, and total ERK overnight at 4°C. A loading control like β-actin or GAPDH should also be used.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[11]

    • Perform densitometry analysis to quantify the band intensities. Normalize the phosphorylated protein levels to the total protein levels.

Experimental Workflow Diagram

The following diagram outlines the general workflow for the in vitro evaluation of this compound derivatives.

In_Vitro_Workflow start Start: Select Cancer Cell Lines (e.g., SKBR3, A549) mtt Cell Viability Assay (MTT) Determine IC50 Values start->mtt Treat with Quinazoline Derivative western Western Blot Analysis Confirm Target Inhibition mtt->western Based on IC50 apoptosis Apoptosis Assay (e.g., Annexin V/PI Staining) western->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) western->cell_cycle end End: In Vitro Proof-of-Concept apoptosis->end cell_cycle->end

Caption: A typical workflow for in vitro studies.

In Vivo Evaluation: Animal Models and Protocols

In vivo studies are essential to evaluate the therapeutic efficacy and safety of lead compounds. Xenograft models using immunodeficient mice are commonly employed for this purpose.[2][13][14]

Breast Cancer Xenograft Model

Protocol: In Vivo Efficacy in a Breast Cancer Xenograft Model

  • Animal Model:

    • Use female immunodeficient mice (e.g., BALB/c nude or NOD-SCID mice).[2]

    • Subcutaneously inject a suspension of human breast cancer cells (e.g., 5 x 10⁶ SKBR3 cells) into the flank of each mouse.

  • Tumor Growth and Treatment:

    • Monitor tumor growth by measuring the tumor volume with calipers.

    • When the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Administer the this compound derivative via an appropriate route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule. Include a vehicle control group.

  • Efficacy and Toxicity Assessment:

    • Measure tumor volumes and body weights regularly (e.g., twice a week).

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers, or western blot for target modulation).

    • Monitor for any signs of toxicity throughout the study.

Drug Repurposing: The Case of Doxazosin

Doxazosin, a clinically approved alpha-1 adrenoceptor antagonist for hypertension and benign prostatic hyperplasia, shares the this compound core structure. Interestingly, numerous studies have demonstrated its anticancer properties.[15][16][17] Doxazosin has been shown to induce apoptosis in prostate cancer cells, inhibit tumor growth in xenograft models, and even overcome resistance to other anticancer drugs like osimertinib.[15][16] The anticancer effects of doxazosin appear to be independent of its alpha-1 adrenoceptor antagonism and may involve the induction of autophagy and modulation of other signaling pathways.[15] The study of Doxazosin provides a strong rationale for further investigating the anticancer potential of other derivatives of this compound.

Conclusion

This compound and its derivatives represent a promising class of compounds for cancer research and drug development. Their ability to dually inhibit EGFR and HER2 signaling provides a strong mechanistic basis for their anticancer activity. The detailed protocols provided in this guide offer a framework for researchers to systematically evaluate the in vitro and in vivo efficacy of novel compounds based on this scaffold. Furthermore, the example of Doxazosin underscores the potential for discovering new therapeutic applications for existing and related molecules.

References

  • Al-Ostath, A., et al. (2025). New Substituted 6,7-dimethoxy-N-phenyl-2-(piperazin-1-yl)quinazolin-4-amine Derivatives: Synthesis, Characterization, Cytotoxicity against SKBR3 and Trastuzumab Resistance SKBR3 cell lines, and EGFR/HER2 Dual Kinase Inhibition Assay. Chemical Methodologies, 9(10), 954-980. [Link]

  • Iqbal, N., & Iqbal, N. (2014). Human epidermal growth factor receptor 2 (HER2) in cancers: overexpression and therapeutic implications. Molecular Biology International, 2014, 852748. [Link]

  • Gao, Y., et al. (2021). Animal models for breast cancer studies and their application in drug development. Journal of Cancer, 12(1), 123-132. [Link]

  • Topic, A., et al. (2013). Role of HER2 signaling pathway in breast cancer: biology, detection and therapeutical implications. Libri Oncologici, 41(1), 15-20. [Link]

  • Yarden, Y., & Sliwkowski, M. X. (2001). Untangling the ErbB signalling network. Nature Reviews Molecular Cell Biology, 2(2), 127-137. [Link]

  • ResearchGate. (2025). New Substituted 6,7-dimethoxy-N-phenyl-2-(piperazin-1-yl)quinazolin-4-amine Derivatives: Synthesis, Characterization, Cytotoxicity against SKBR3 and Trastuzumab Resistance SKBR3 cell lines, and EGFR/HER2 Dual Kinase Inhibition Assay. [Link]

  • Holen, I., & Speirs, V. (2012). Breast Cancer Xenograft Murine Models. In: Breast Cancer. Methods in Molecular Biology, vol 882. Humana Press. [Link]

  • Chemical Methodologies. (2025). New Substituted 6,7-dimethoxy-N-phenyl-2-(piperazin-1-yl)quinazolin-4-amine Derivatives. [Link]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. [Link]

  • Zaoui, K., et al. (2019). Analyzing expression and phosphorylation of the EGF receptor in HNSCC. Scientific Reports, 9(1), 13554. [Link]

  • Koinuma, K., et al. (2020). Doxazosin, a Classic Alpha 1-Adrenoceptor Antagonist, Overcomes Osimertinib Resistance in Cancer Cells via the Upregulation of Autophagy as Drug Repurposing. International Journal of Molecular Sciences, 21(15), 5527. [Link]

  • Lee, S. H., et al. (2014). The antihypertension drug doxazosin suppresses JAK/STATs phosphorylation and enhances the effects of IFN-α/γ-induced apoptosis. Journal of Cellular Biochemistry, 115(10), 1835-1845. [Link]

  • Partin, J. V., et al. (2003). Doxazosin: a new cytotoxic agent for prostate cancer? BJU International, 92(4), 491-495. [Link]

Sources

Application Notes & Protocols: Molecular Docking Studies of 6,7-Dimethoxy-4-piperazin-1-yl-quinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of a Versatile Quinazoline Scaffold

The quinazoline nucleus, a bicyclic aromatic heterocycle, represents a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of pharmacological activities.[1][2] Among its many derivatives, 6,7-Dimethoxy-4-piperazin-1-yl-quinazoline has emerged as a compound of significant interest. Its structural framework is a key component in the design of molecules targeting a range of biological entities, including protein kinases and G protein-coupled receptors.[3][4] Recent studies have highlighted the potential of derivatives of this scaffold as dual inhibitors of EGFR/HER2 kinases in breast cancer and as antiproliferative agents.[3][4][5][6]

Molecular docking is a powerful and indispensable computational tool in modern drug discovery. It predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[7] This technique allows for the elucidation of binding mechanisms, the prediction of binding affinities, and the rational design of more potent and selective inhibitors. This guide provides a comprehensive, in-depth protocol for conducting molecular docking studies on this compound, tailored for researchers, scientists, and drug development professionals.

The Strategic Docking Workflow: A Step-by-Step Guide

A robust molecular docking study is more than a simple computational experiment; it is a multi-step process where each stage is critical for the validity and reliability of the final results. This section details a comprehensive workflow, from target selection to the interpretation of the docking poses.

cluster_0 Phase 1: Preparation cluster_1 Phase 2: Docking & Validation cluster_2 Phase 3: Analysis & Interpretation A Target Selection & Retrieval B Protein Preparation A->B C Ligand Preparation B->C D Grid Box Generation C->D E Docking Simulation D->E F Protocol Validation E->F G Analysis of Docking Poses F->G H Scoring Function Evaluation G->H I Interaction Analysis H->I

Figure 1: A high-level overview of the molecular docking workflow.

Part 1: Target Selection and Preparation

The choice of a biological target is paramount and should be guided by existing literature on the pharmacological activities of the quinazoline scaffold. For the purpose of this guide, we will consider the alpha-1A adrenergic receptor , a G protein-coupled receptor involved in various physiological processes, as a potential target.[8] The quinazoline core is a known scaffold for alpha-1 adrenergic receptor antagonists.

Protocol 1.1: Target Protein Retrieval and Preparation
  • Obtain the Protein Structure: The three-dimensional coordinates of the target protein can be retrieved from the Protein Data Bank (PDB). A suitable crystal structure for the human alpha-1A adrenergic receptor is PDB ID: 8THK .[9]

  • Protein Preparation: This is a critical step to ensure the protein is in a suitable state for docking.[10]

    • Remove Non-essential Molecules: Delete water molecules, co-solvents, and any co-crystallized ligands from the PDB file. The presence of these molecules can interfere with the docking process.

    • Add Hydrogens: Most crystal structures lack hydrogen atoms. Add polar hydrogens to the protein, as they are crucial for forming hydrogen bonds.

    • Assign Charges: Assign appropriate partial charges to the protein atoms. The Kollman united-atom charges are a commonly used charge set.

    • Repair Missing Residues/Atoms: If the crystal structure has missing residues or atoms, these should be modeled in using software like Modeller or SWISS-MODEL.

    Software Note: Tools such as AutoDockTools, UCSF Chimera, or Maestro (Schrödinger) can be used for this preparation process.

Part 2: Ligand Preparation

The ligand, this compound, must also be prepared for docking.

Protocol 2.1: Ligand Preparation
  • 2D Structure Generation: Draw the 2D structure of this compound using a chemical drawing software like ChemDraw or MarvinSketch.

  • 3D Structure Conversion and Energy Minimization: Convert the 2D structure into a 3D conformation. To obtain a low-energy and stable conformation, perform energy minimization using a suitable force field, such as MMFF94.[5][10]

  • Charge and Torsion Angle Assignment: Assign Gasteiger partial charges to the ligand atoms. Define the rotatable bonds (torsions) to allow for conformational flexibility during the docking simulation.

    Software Note: Open Babel, Avogadro, or the ligand preparation tools within docking software packages can be utilized for these steps.

Part 3: The Docking Simulation

With the prepared protein and ligand, the docking simulation can now be performed.

Protocol 3.1: Grid Box Generation and Docking
  • Define the Binding Site (Grid Box): A grid box defines the three-dimensional space where the docking software will search for favorable binding poses.[10] The dimensions and center of the grid box should encompass the entire binding pocket of the target protein. This can be determined from the location of a co-crystallized ligand in a reference PDB structure or through active site prediction servers.

  • Select a Docking Algorithm: Various docking algorithms are available, with the Lamarckian Genetic Algorithm in AutoDock being a widely used and effective choice.[10]

  • Run the Docking Simulation: Execute the docking calculation. The software will explore different conformations and orientations of the ligand within the defined grid box and score them based on a scoring function.[11][12]

    Software Note: AutoDock Vina, GOLD, and Glide are popular and well-validated docking programs.

cluster_0 Input cluster_1 Docking Engine (e.g., AutoDock Vina) cluster_2 Output A Prepared Protein (PDBQT) D Conformational Search A->D B Prepared Ligand (PDBQT) B->D C Grid Parameters (GPF) C->D E Scoring & Ranking D->E F Docked Poses (PDBQT) E->F G Binding Energies (Log file) E->G

Figure 2: The core process of a molecular docking simulation.

Part 4: Protocol Validation and Result Analysis

The reliability of a docking protocol must be validated to ensure the generated results are meaningful.

Protocol 4.1: Docking Protocol Validation
  • Redocking of a Co-crystallized Ligand: The most common method for validating a docking protocol is to re-dock the co-crystallized ligand back into the binding site of its corresponding protein.[13][14][15]

  • RMSD Calculation: The accuracy of the redocking is assessed by calculating the Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose of the ligand.[16] An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can reliably reproduce the experimentally observed binding mode.[13][17]

Protocol 4.2: Analysis of Docking Results
  • Scoring Function Evaluation: The docking software will generate a series of possible binding poses, each with a corresponding binding energy score (e.g., in kcal/mol).[11][12][18][19] The pose with the lowest binding energy is typically considered the most favorable.[10] However, it is crucial to visually inspect the top-ranked poses.

  • Visualization of Binding Interactions: The best-docked poses should be visualized to analyze the intermolecular interactions between the ligand and the protein's active site residues.[10] Key interactions to look for include:

    • Hydrogen Bonds: These are strong, directional interactions that are critical for binding affinity and specificity.

    • Hydrophobic Interactions: Interactions between nonpolar regions of the ligand and protein.

    • Pi-Pi Stacking: Interactions between aromatic rings.

    • Salt Bridges: Electrostatic interactions between charged groups.

    Software Note: Discovery Studio Visualizer, PyMOL, and UCSF Chimera are excellent tools for visualizing and analyzing these interactions.

Data Presentation: A Quantitative Summary

The results of a molecular docking study can be effectively summarized in a table for easy comparison.

Parameter Description Example Value
Binding Energy (kcal/mol) The estimated free energy of binding for the best pose. More negative values indicate stronger binding.-9.5
Inhibitory Constant (Ki) (µM) An estimated inhibition constant calculated from the binding energy.0.15
Interacting Residues The amino acid residues in the protein's active site that form key interactions with the ligand.Asp106, Phe182, Trp258
Number of Hydrogen Bonds The total number of hydrogen bonds formed between the ligand and the protein.3
RMSD (for validation) (Å) The Root Mean Square Deviation between the redocked ligand and the crystallographic ligand.1.2 Å

Conclusion and Future Perspectives

This guide has outlined a detailed and robust protocol for conducting molecular docking studies of this compound. By following these steps, researchers can gain valuable insights into the potential binding modes and interactions of this compound with its biological targets. It is important to remember that molecular docking is a computational prediction. The results should be used to generate hypotheses that can then be validated through experimental techniques such as in vitro binding assays and structural biology methods. The continuous refinement of docking protocols and scoring functions will further enhance the predictive power of this indispensable tool in drug discovery.[20]

References

  • Wang, R., Lu, Y., & Wang, S. (2003). Comparative Evaluation of 11 Scoring Functions for Molecular Docking. Journal of Computer-Aided Molecular Design, 17(2-4), 179–198. [Link]

  • ResearchGate. (2015). How can I validate a docking protocol?. [Link]

  • Bakshi, V., et al. (2025). New Substituted 6,7-dimethoxy-N-phenyl-2-(piperazin-1-yl)quinazolin-4-amine Derivatives: Synthesis, Characterization, Cytotoxicity against SKBR3 and Trastuzumab Resistance SKBR3 cell lines, and EGFR/HER2 Dual Kinase Inhibition Assay. Chemical Methodologies. [Link]

  • RCSB PDB. (2023). 8THK: Cryo-EM structure of A61603-bound alpha-1A-adrenergic receptor in complex with heterotrimeric Gq-protein. [Link]

  • Tancheva, L. P., et al. (2025). Pairwise Performance Comparison of Docking Scoring Functions: Computational Approach Using InterCriteria Analysis. PubMed. [Link]

  • Cross, J. B., et al. (2011). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. Journal of Chemical Information and Modeling, 51(6), 1347–1356. [Link]

  • ResearchGate. (2024). (PDF) Validation of Docking Methodology (Redocking). [Link]

  • Warren, G. L., et al. (2006). A Critical Assessment of Docking Programs and Scoring Functions. Journal of Medicinal Chemistry, 49(20), 5912–5931. [Link]

  • Atanasova, M., et al. (2022). Application of InterCriteria Analysis to Assess the Performance of Scoring Functions in Molecular Docking Software Packages. Molecules, 27(15), 4704. [Link]

  • RCSB PDB. (n.d.). AF_AFB0ZBE0F1: Computed structure model of Alpha-1D adrenergic receptor. [Link]

  • Jain, A. N. (2007). Customizing Scoring Functions for Docking. Journal of Computer-Aided Molecular Design, 21(5), 281–307. [Link]

  • Yufita, E., et al. (2016). Design and Molecular Docking Studies of Quinazoline Derivatives as Antiproliferation. Jurnal Farmasi Dan Ilmu Kefarmasian Indonesia, 3(2), 45-50. [Link]

  • Wikipedia. (n.d.). Scoring functions for docking. [Link]

  • RCSB PDB. (2022). 7B6W: Crystal structure of the human alpha1B adrenergic receptor in complex with inverse agonist (+)-cyclazosin. [Link]

  • Venter, J. C., et al. (1983). Alpha 1-adrenergic receptor structure. PubMed. [Link]

  • RGUHS Journal of Pharmaceutical Sciences. (n.d.). Molecular Docking, ADME Studies, Synthesis, and Anti-oxidant Activity of Novel Quinazoline-4(3H)-one Derivatives. [Link]

  • Ukaaz Publications. (2024). A review on quinazoline containing compounds: Molecular docking and pharmacological activites. [Link]

  • ResearchGate. (2025). Synthesis and bioactivity of 6,7-dimethoxy-quinazoline-4-arylamine derivatives. [Link]

  • Wikipedia. (n.d.). Alpha-1 adrenergic receptor. [Link]

  • Sharma, K., et al. (2023). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Results in Chemistry, 5, 100898. [Link]

  • Chemical Methodologies. (2025). New Substituted 6,7-dimethoxy-N-phenyl-2-(piperazin-1-yl)quinazolin-4-amine Derivatives. [Link]

  • MySkinRecipes. (n.d.). 6,7-Dimethoxy-2-(piperazin-1-yl)quinazolin-4-amine dihydrochloride. [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-amino-6,7-dimethoxy-2-(1-piperazinyl)quinazoline (I). [Link]

  • Al-Suwaidan, I. A., et al. (2016). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. Journal of Chemistry. [Link]

  • ResearchGate. (2025). (PDF) New Substituted 6,7-dimethoxy-N-phenyl-2-(piperazin-1-yl)quinazolin-4-amine Derivatives: Synthesis, Characterization, Cytotoxicity against SKBR3 and Trastuzumab Resistance SKBR3 cell lines, and EGFR/HER2 Dual Kinase Inhibition Assay. [Link]

Sources

Application Notes and Protocols for the Analytical Characterization of 6,7-Dimethoxy-4-piperazin-1-yl-quinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6,7-Dimethoxy-4-piperazin-1-yl-quinazoline is a key heterocyclic compound, forming the structural core of several pharmacologically active agents.[1][2] Its derivatives are noted for a wide range of biological activities, including their role as alpha-1 adrenoceptor antagonists in cardiovascular medicine.[1] The quinazoline scaffold itself is pivotal in drug discovery, with derivatives developed as kinase inhibitors in oncology.[1] Given its therapeutic importance, ensuring the identity, purity, and quality of this compound through robust analytical characterization is a critical step in drug development and manufacturing.

This document provides a comprehensive guide to the analytical methodologies for the complete characterization of this compound. It is intended for researchers, scientists, and drug development professionals, offering detailed protocols and the scientific rationale behind the selection of specific techniques and parameters.

Physicochemical Properties

A foundational understanding of the molecule's properties is essential for method development.

PropertyValueSource
Chemical Name 6,7-dimethoxy-4-(1-piperazinyl)quinazoline[3]
Synonyms This compound[3]
CAS Number 21584-72-5[1]
Molecular Formula C₁₄H₁₈N₄O₂[3]
Molecular Weight 274.32 g/mol [3]
Melting Point 151-153 °C[3]
pKa 9.48 ± 0.70 (Predicted)[3]

Overall Analytical Workflow

A multi-faceted approach is necessary for the unambiguous characterization of this compound. This typically involves a combination of chromatographic and spectroscopic techniques to confirm the structure, assess purity, and identify any related substances or degradation products.

Analytical Workflow cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Reporting Sample Bulk Drug Substance or Formulation Dissolution Dissolution in Appropriate Solvent Sample->Dissolution HPLC HPLC/UPLC for Purity & Assay Dissolution->HPLC Quantitative Analysis LCMS LC-MS for Identification & Impurity Profiling Dissolution->LCMS Qualitative & Quantitative Analysis NMR NMR for Structural Elucidation Dissolution->NMR Structural Confirmation Data_Analysis Data Interpretation & Validation HPLC->Data_Analysis LCMS->Data_Analysis NMR->Data_Analysis COA Certificate of Analysis (CoA) Generation Data_Analysis->COA LCMS_Protocol cluster_lc LC System cluster_ms MS System (Q-TOF or Orbitrap) LC_Column UPLC C18 Column (e.g., 1.7 µm) Ion_Source Electrospray Ionization (ESI+) LC_Column->Ion_Source Eluent Mobile_Phase Formic Acid in Water/Acetonitrile MS_Scan Full Scan (m/z 50-500) Ion_Source->MS_Scan Ions MSMS_Scan Tandem MS (MS/MS) on Precursor Ion MS_Scan->MSMS_Scan Select [M+H]+

Sources

Introduction: The Analytical Imperative for Quinazoline-Based Drug Candidates

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note on the Structural Characterization of 6,7-Dimethoxy-4-piperazin-1-yl-quinazoline using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis for a wide array of therapeutic agents, including those with anticancer and antihypertensive properties.[1][2] this compound is a key intermediate and a significant pharmacophore in its own right, notably investigated for its potential in treating various diseases.[3][4] Its biological activity is intrinsically linked to its precise three-dimensional structure. Therefore, unambiguous structural confirmation and purity assessment are non-negotiable requirements during the research, development, and quality control phases of any pharmaceutical product derived from this core.[5][6]

This application note provides a detailed guide for the comprehensive characterization of this compound using two of the most powerful analytical techniques in chemical science: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). As a senior application scientist, this guide moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring that the described protocols are robust and self-validating. We will delve into sample preparation, data acquisition protocols, and a detailed interpretation of the resulting spectra, grounded in the fundamental principles of chemical structure and reactivity.

Part 1: Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for determining the precise arrangement of atoms within a molecule.[5] It provides detailed information about the chemical environment, connectivity, and stereochemistry of hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei.

Molecular Structure and Atom Numbering

For clarity in spectral assignment, the following standardized numbering system will be used for this compound.

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

Protocol 1.1: ¹H NMR Sample Preparation and Data Acquisition

Rationale: The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice for this compound due to its high polarity, which ensures complete dissolution, and its high boiling point, which is suitable for variable temperature experiments if needed. Its residual proton signal (~2.50 ppm) appears in a region that does not typically overlap with signals from the analyte.[7]

Step-by-Step Protocol:

  • Sample Weighing: Accurately weigh 5-10 mg of the this compound sample.

  • Dissolution: Transfer the sample into a clean, dry NMR tube. Add approximately 0.6 mL of DMSO-d₆.

  • Homogenization: Cap the NMR tube and gently vortex or invert until the sample is fully dissolved. A brief sonication may be used if necessary.

  • Instrument Setup:

    • Use a 400 MHz (or higher) NMR spectrometer for optimal signal dispersion.[7][8]

    • Tune and shim the instrument to the DMSO-d₆ lock signal.

    • Set the spectral width to cover a range of -1 to 12 ppm.

    • Acquire the spectrum at a standard temperature of 298 K (25 °C).

  • Data Acquisition:

    • Pulse Angle: 30-45 degrees.

    • Acquisition Time: ~4 seconds.

    • Relaxation Delay (d1): 2-5 seconds. A longer delay ensures quantitative integration.

    • Number of Scans: 16-64 scans, depending on sample concentration, to achieve an adequate signal-to-noise ratio.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the residual DMSO peak to δ 2.50 ppm.[7]

¹H NMR Data Interpretation: Predicted Spectrum

The ¹H NMR spectrum provides a unique fingerprint of the molecule. The expected chemical shifts (δ), multiplicities, and integrations are summarized below. The electron-donating methoxy groups and the electron-withdrawing quinazoline ring system create a distinct electronic environment for each proton.

Atom No. Predicted δ (ppm) Multiplicity Integration Assignment & Rationale
H5~7.20Singlet (s)1HAromatic proton on the quinazoline ring. Appears as a singlet due to no adjacent protons. Shielded relative to H8 by the methoxy group at C6.
H8~7.80Singlet (s)1HAromatic proton on the quinazoline ring. Deshielded relative to H5 due to its position peri to the N1 atom. Appears as a singlet.
H13 / H14~3.90 - 3.95Two Singlets (s)6H (3H each)Protons of the two methoxy groups. They are in slightly different chemical environments and may appear as two distinct singlets.
H2' / H6'~3.80Triplet (t) or Multiplet (m)4HProtons on the piperazine ring adjacent to the quinazoline moiety. Deshielded due to the direct connection to the electron-withdrawing ring system.
H3' / H5'~2.90Triplet (t) or Multiplet (m)4HProtons on the piperazine ring adjacent to the secondary amine. Shielded relative to H2'/H6'.
H4' (NH)~2.5 - 3.5Broad Singlet (br s)1HThe proton on the secondary amine of the piperazine ring. Often appears as a broad signal and its chemical shift can be concentration and temperature dependent. May exchange with residual water in the solvent.
Protocol 1.2: ¹³C NMR Spectroscopy

Rationale: ¹³C NMR provides a map of the carbon skeleton. While less sensitive than ¹H NMR, a proton-decoupled spectrum gives a single peak for each unique carbon atom, which is invaluable for confirming the molecular structure.

Step-by-Step Protocol:

  • Sample: Use the same sample prepared for ¹H NMR.

  • Instrument Setup: On the same spectrometer, switch to the ¹³C nucleus observation channel.

  • Data Acquisition:

    • Use a standard proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral Width: 0 to 200 ppm.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 512-2048 scans are typically required to achieve a good signal-to-noise ratio.

  • Processing: Process the data similarly to the ¹H spectrum. Calibrate the spectrum using the DMSO-d₆ solvent peak at δ 39.52 ppm.[7]

¹³C NMR Data Interpretation: Predicted Spectrum
Atom No. Predicted δ (ppm) Assignment & Rationale
C2, C4~160 - 165Quaternary carbons in the pyrimidine ring, highly deshielded by adjacent nitrogen atoms.
C6, C7~148 - 155Aromatic carbons attached to the electron-donating methoxy groups.
C4a, C8a~145 - 150Quaternary carbons at the fusion of the two rings.
C8~115 - 120Aromatic CH carbon.
C5~105 - 110Aromatic CH carbon, shielded by the adjacent methoxy group.
C13, C14~56Carbons of the two methoxy groups.
C2', C6'~52Piperazine carbons attached to the quinazoline ring.
C3', C5'~45Piperazine carbons adjacent to the NH group.

Part 2: Molecular Weight and Fragmentation Analysis by Mass Spectrometry

Mass spectrometry is an essential technique for confirming the molecular weight of a synthesized compound and for gaining structural insights through the analysis of its fragmentation patterns.[5][9] For a molecule like this compound, which is polar and non-volatile, Electrospray Ionization (ESI) is the ideal ionization method.[10][11]

Experimental Workflow for MS Analysis

G cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Interpretation prep Dissolve ~1 mg of sample in 1 mL of HPLC-grade Methanol/Water (1:1) with 0.1% Formic Acid infusion Direct Infusion via Syringe Pump (Flow Rate: 5-10 µL/min) prep->infusion esi Electrospray Ionization (ESI) Positive Ion Mode infusion->esi ms1 Full Scan MS (MS1) (e.g., m/z 100-500) To find [M+H]⁺ esi->ms1 ms2 Tandem MS (MS/MS) Select [M+H]⁺ as precursor ion and apply Collision-Induced Dissociation (CID) ms1->ms2 confirm Confirm Molecular Weight (Calculated vs. Observed m/z) ms1->confirm elucidate Elucidate Fragmentation Pathway (Identify characteristic neutral losses) ms2->elucidate

Caption: General workflow for ESI-MS and MS/MS analysis of the target compound.

Protocol 2.1: ESI-MS Sample Preparation and Data Acquisition

Rationale: ESI requires the analyte to be in a solution, typically a mixture of water and an organic solvent. The addition of a small amount of acid (like formic acid) is crucial in positive ion mode as it promotes the protonation of the basic nitrogen atoms in the molecule, leading to the formation of the [M+H]⁺ ion which is then detected.

Step-by-Step Protocol:

  • Stock Solution: Prepare a stock solution of the compound at approximately 1 mg/mL in an HPLC-grade solvent like methanol or acetonitrile.

  • Working Solution: Dilute the stock solution 100-fold with a mobile phase solvent, typically 50:50 acetonitrile:water with 0.1% formic acid, to a final concentration of ~10 µg/mL.

  • Instrument Setup (e.g., Q-TOF Mass Spectrometer):

    • Set the ionization mode to ESI positive.

    • Optimize source parameters: Capillary voltage (~3.5 kV), cone voltage (~30 V), source temperature (~120 °C), and desolvation gas flow (e.g., Nitrogen at ~600 L/hr).

  • Data Acquisition (MS1):

    • Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

    • Acquire a full scan mass spectrum over a range of m/z 100-500 to identify the protonated molecular ion [M+H]⁺.

  • Data Acquisition (MS/MS):

    • Perform a product ion scan by selecting the m/z of the [M+H]⁺ ion as the precursor.

    • Apply a collision energy (e.g., 15-30 eV) using argon as the collision gas to induce fragmentation.

    • Acquire the resulting fragment ion spectrum.

Mass Spectrometry Data Interpretation

High-Resolution Mass Data: The primary goal is to confirm the elemental composition. The expected exact mass provides a highly accurate benchmark.

Ion Formula Adduct Calculated m/z
C₁₄H₁₉N₅O₂[M+H]⁺290.1612

An observed m/z within 5 ppm of the calculated value provides high confidence in the assigned elemental formula.[12]

Proposed Fragmentation Pathway: The fragmentation of quinazolines is often directed by the substituents and the inherent stability of the heterocyclic core.[10][13] For this compound, fragmentation is expected to initiate at the weakest bonds, particularly within the piperazine ring.

G M [M+H]⁺ m/z = 290.16 F1 Fragment 1 m/z = 247.12 M->F1 - C₂H₅N (loss of aziridine) F2 Fragment 2 m/z = 219.09 M->F2 - C₄H₉N₂ (piperazine ring cleavage) F3 Fragment 3 m/z = 204.06 F2->F3 - CH₃ (loss of methyl radical)

Caption: Proposed ESI-MS/MS fragmentation pathway for protonated this compound.

  • [M+H]⁺ (m/z 290.16): The protonated molecular ion. Protonation is likely to occur on one of the basic nitrogen atoms of the piperazine or quinazoline ring.

  • Loss of Piperazine Fragments: The most probable fragmentation pathway involves the cleavage of the piperazine ring. A common fragmentation for N-substituted piperazines is the loss of a C₂H₅N neutral fragment (m/z 43.04), leading to an ion at m/z 247.12 .

  • Cleavage at C4-N1' bond: Another likely fragmentation is the cleavage of the bond connecting the piperazine ring to the quinazoline core, followed by rearrangement. This can lead to a stable quinazolinone-type ion at m/z 219.09 .

  • Loss of Methyl Group: Subsequent fragmentation of the quinazoline core can occur, such as the loss of a methyl radical (CH₃•) from one of the methoxy groups, resulting in a fragment at m/z 204.06 .

Conclusion

The combined application of NMR spectroscopy and mass spectrometry provides a robust and definitive analytical workflow for the structural characterization of this compound. ¹H and ¹³C NMR confirm the precise atomic connectivity and chemical environment of the molecule's framework, while high-resolution mass spectrometry validates its elemental composition and offers further structural proof through predictable fragmentation patterns. The protocols and interpretive guidelines detailed in this note are designed to be directly applicable in research and quality control settings, ensuring the identity, purity, and structural integrity of this important pharmaceutical building block.

References

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Application Notes and Protocols for the Preparation of 6,7-Dimethoxy-4-piperazin-1-yl-quinazoline Stock Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the accurate and reliable preparation of stock solutions of 6,7-Dimethoxy-4-piperazin-1-yl-quinazoline (CAS: 60547-97-9). Adherence to these protocols is critical for ensuring the integrity, stability, and reproducibility of experimental results in downstream applications, including but not limited to, enzyme inhibition assays, cell-based viability studies, and preclinical research. This guide covers the essential physicochemical properties, safety precautions, detailed protocols for solvent selection, stock solution preparation, and best practices for storage and handling.

Introduction

This compound, also known as 2-(1-Piperazinyl)-4-amino-6,7-dimethoxyquinazoline, is a heterocyclic organic compound of significant interest in pharmaceutical research.[1][2] It serves as a key chemical intermediate in the synthesis of widely used medications such as Prazosin, an alpha-blocker for treating hypertension.[1] Furthermore, its structural motif is a cornerstone in the development of novel therapeutic agents. Derivatives of this quinazoline core have been investigated for their potential in neuropharmacology and as potent dual inhibitors of EGFR/HER2 kinases in cancer research.[3][4]

The precision of in vitro and in vivo studies hinges on the accurate preparation of test compound solutions. Improperly prepared stock solutions can lead to significant errors in experimental outcomes due to issues such as incomplete solubilization, compound precipitation, or degradation. This guide offers a scientifically grounded and field-proven methodology to prepare, validate, and store stock solutions of this compound, thereby ensuring experimental fidelity.

Physicochemical Properties and Safety Data

A thorough understanding of the compound's properties is the foundation for its proper handling and use.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 60547-97-9[1][2]
Molecular Formula C₁₄H₁₉N₅O₂[2][5]
Molecular Weight 289.33 g/mol [1][2][5]
Appearance White powder[1][6]
Melting Point 219-232 °C[1][6]
Boiling Point ~527 °C at 760 mmHg[1][6]
Topological Polar Surface Area (TPSA) 85.5 Ų[2][5]
XLogP3 1.6[6]
Safety and Handling Precautions

This compound must be handled with appropriate personal protective equipment (PPE) in a well-ventilated area or chemical fume hood.[6]

  • GHS Hazard Statements: According to aggregated GHS information, this compound is classified as:

    • H302: Harmful if swallowed.[2]

    • H315: Causes skin irritation.[2]

    • H319: Causes serious eye irritation.[2]

    • H335: May cause respiratory irritation.[2]

  • Mandatory PPE: Wear protective gloves, a lab coat, and chemical safety goggles.[6]

  • Handling: Avoid inhalation of dust and direct contact with skin and eyes.[6] Use non-sparking tools and prevent dust formation.[6]

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[6]

Solvent Selection for Stock Solution Preparation

The choice of solvent is the most critical factor in preparing a stable, high-concentration stock solution. The moderate lipophilicity (XLogP3 ≈ 1.6) and significant polar surface area (TPSA ≈ 85.5 Ų) suggest that a polar aprotic solvent is ideal for achieving high solubility.

  • Primary Recommendation: Dimethyl Sulfoxide (DMSO) DMSO is an exceptionally strong organic solvent capable of dissolving a vast array of organic molecules, including many active pharmaceutical ingredients.[7] It is the recommended solvent for preparing high-concentration primary stock solutions (e.g., 10-50 mM) of this compound. Its miscibility with water and most organic liquids facilitates the subsequent dilution into aqueous experimental media.[7]

  • Secondary/Alternative Solvents:

    • Ethanol (EtOH): While the compound can be triturated in refluxing ethanol during synthesis, its solubility at room temperature may be limited compared to DMSO.[8] Ethanol may be suitable for lower concentration stocks or specific applications where DMSO is contraindicated. Pre-solubility testing is strongly advised.

    • Aqueous Buffers: The compound is not readily soluble in neutral aqueous solutions. Direct dissolution in buffers or cell culture media is not recommended and will likely result in an inaccurate final concentration.

Protocol: Preparation of a 10 mM Primary Stock Solution in DMSO

This protocol details the steps to prepare a 10 mM primary stock solution, a common starting concentration for many research applications.

Required Materials and Equipment
  • This compound powder

  • Anhydrous, high-purity DMSO (≥99.7%)

  • Analytical balance (readable to at least 0.1 mg)

  • Calibrated micropipettes

  • Sterile microcentrifuge tubes or amber glass vials with PTFE-lined caps

  • Vortex mixer

  • Benchtop sonicator (optional)

Pre-Procedure Calculations

The mass of the compound required is determined using the following formula:

Mass (mg) = Desired Concentration (mM) × Desired Volume (mL) × Molecular Weight ( g/mol ) / 1000

Example Calculation for 1 mL of a 10 mM stock:

  • Mass (mg) = 10 mM × 1 mL × 289.33 g/mol / 1000

  • Mass (mg) = 2.8933 mg

Step-by-Step Experimental Procedure
  • Compound Equilibration: Before opening, allow the container of the compound to equilibrate to ambient room temperature for at least 20-30 minutes. This prevents condensation of atmospheric moisture onto the hygroscopic powder.

  • Weighing: Tare a suitable weighing vessel (e.g., a weigh boat or the final vial) on the analytical balance. Carefully weigh out the calculated mass of the compound (e.g., 2.89 mg).

  • Solvent Addition: Add the calculated volume of high-purity DMSO (e.g., 1.0 mL) to the vial containing the weighed compound.

  • Dissolution: Securely cap the vial and vortex vigorously for 1-2 minutes.

  • Solubility Enhancement (If Necessary): If the compound does not fully dissolve, the process can be aided by:

    • Gentle Warming: Briefly warm the solution in a 37°C water bath for 5-10 minutes. Rationale: Increasing the temperature increases the kinetic energy of the system, enhancing the rate of dissolution.

    • Sonication: Place the vial in a benchtop sonicator bath for 5-10 minutes. Rationale: Ultrasonic waves create micro-cavitations that physically break apart solute aggregates, accelerating solubilization.

  • Verification of Dissolution: Visually inspect the solution against a light source. It should be clear and free of any visible particulates or precipitate. This step is a critical self-validating check for the protocol.

Workflow for Primary Stock Preparation

G start Start: Equilibrate Compound weigh 1. Weigh Compound (e.g., 2.89 mg) start->weigh add_solvent 2. Add DMSO (e.g., 1.0 mL) weigh->add_solvent dissolve 3. Dissolve (Vortex / Sonicate) add_solvent->dissolve verify 4. Visual Verification (Clear Solution?) dissolve->verify verify->dissolve No aliquot 5. Aliquot into Single-Use Vials verify->aliquot Yes store Store at -20°C or -80°C (Protect from Light) aliquot->store end End: Ready for Use store->end G prep Primary Stock Solution Prepared decision Intended Use? prep->decision short_term Immediate / Short-Term (≤ 1-2 weeks) decision->short_term Short long_term Long-Term Storage decision->long_term Long store_short Store at 2-8°C (Protect from Light) short_term->store_short aliquot Aliquot into single-use volumes long_term->aliquot store_long Store at -20°C or -80°C (Protect from Light) aliquot->store_long

Sources

Application Notes and Protocols for Testing Quinazoline Inhibitors in Cell Culture

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Quinazolines in Targeted Cancer Therapy

Quinazoline derivatives represent a prominent class of heterocyclic compounds that have become a cornerstone in modern oncology.[1][2] Their therapeutic efficacy largely stems from their ability to function as potent and selective inhibitors of protein tyrosine kinases, which are critical enzymes in cellular signaling pathways that regulate cell growth, proliferation, and survival.[1][3] Dysregulation of these pathways is a hallmark of many cancers, making kinase inhibitors, such as the FDA-approved quinazolines gefitinib, erlotinib, and lapatinib, invaluable tools in targeted cancer therapy.[3][4]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on establishing robust and reproducible cell-based assays for the evaluation of quinazoline inhibitors. We will delve into the critical aspects of experimental design, from the selection of appropriate cell models to detailed, step-by-step protocols for assessing cytotoxicity and target modulation. Our focus is on explaining the causality behind experimental choices to ensure scientific integrity and generate reliable, translatable data.

Part 1: Foundational Knowledge for Robust Assay Design

A successful in vitro study of quinazoline inhibitors hinges on a thorough understanding of their mechanism of action and the selection of a relevant biological system.

Core Mechanism of Action: Targeting Tyrosine Kinase Signaling

The majority of anticancer quinazoline derivatives exert their effects by inhibiting protein kinases.[1] They are often designed to compete with adenosine triphosphate (ATP) at the catalytic site of the kinase domain, thereby preventing the phosphorylation and activation of downstream signaling proteins.[4] Key signaling pathways frequently targeted by quinazoline inhibitors include:

  • Epidermal Growth Factor Receptor (EGFR) Pathway: EGFR is a transmembrane receptor tyrosine kinase that, upon activation by ligands like EGF and TGF-α, triggers downstream cascades such as the RAS/RAF/MAPK and PI3K/AKT pathways.[5][6][7] These pathways are crucial for cell proliferation and survival.[5][6] Overexpression or activating mutations of EGFR are common in various cancers, including non-small cell lung cancer and colon cancer.[8][9]

  • Vascular Endothelial Growth Factor Receptor (VEGFR) Pathway: VEGFRs, particularly VEGFR2, are key mediators of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis.[10][11] Quinazoline inhibitors targeting VEGFR can disrupt this process.

  • Phosphoinositide 3-Kinase (PI3K)/AKT Pathway: This pathway is a central regulator of cell survival, growth, and apoptosis.[3][12] Its dysregulation is implicated in many cancers, and it is a downstream effector of both EGFR and VEGFR signaling.[3][12]

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_raf_mapk RAS-RAF-MAPK Pathway cluster_pi3k_akt PI3K-AKT Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Binding & Dimerization Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Autophosphorylation (pY) PI3K PI3K EGFR->PI3K Activation Quinazoline_Inhibitor Quinazoline Inhibitor Quinazoline_Inhibitor->EGFR Inhibition of Tyrosine Kinase Activity RAS RAS Grb2_SOS->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cellular_Response Cell Proliferation, Survival, Angiogenesis ERK->Cellular_Response Transcription Factor Activation PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP3 PIP2 PIP2 AKT AKT PIP3->AKT Recruitment & Activation (p-AKT) AKT->Cellular_Response Inhibition of Apoptosis, Promotion of Survival

Caption: Simplified EGFR signaling pathway and the inhibitory action of quinazoline compounds.

VEGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_plc_pkc PLCγ-PKC Pathway cluster_pi3k_akt_vegf PI3K-AKT Pathway Ligand VEGF VEGFR VEGFR Ligand->VEGFR Binding & Dimerization PLCg PLCγ VEGFR->PLCg Autophosphorylation (pY) PI3K_v PI3K VEGFR->PI3K_v Activation Quinazoline_Inhibitor Quinazoline Inhibitor Quinazoline_Inhibitor->VEGFR Inhibition of Tyrosine Kinase Activity IP3_DAG IP3 / DAG PLCg->IP3_DAG Activation PKC PKC IP3_DAG->PKC Activation Angiogenesis_Response Endothelial Cell Proliferation, Migration, & Survival (Angiogenesis) PKC->Angiogenesis_Response Gene Expression Changes AKT_v AKT PI3K_v->AKT_v Activation eNOS eNOS AKT_v->eNOS Phosphorylation eNOS->Angiogenesis_Response NO Production, Vascular Permeability Experimental_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Experimentation cluster_analysis Phase 3: Analysis cluster_viability A: Cell Viability/Cytotoxicity cluster_pathway B: Pathway Modulation Cell_Culture 1. Select & Culture Appropriate Cell Line Drug_Prep 2. Prepare Quinazoline Inhibitor Stock & Dilutions Cell_Seeding 3. Seed Cells in Multi-well Plates Drug_Prep->Cell_Seeding Treatment 4. Treat Cells with Inhibitor Concentrations Cell_Seeding->Treatment Incubation 5. Incubate for Defined Period (e.g., 48-72h) Treatment->Incubation Viability_Assay 6a. Perform MTT or SRB Assay Incubation->Viability_Assay Cell_Lysis 6b. Lyse Cells & Extract Proteins Incubation->Cell_Lysis Read_Absorbance 7a. Measure Absorbance Viability_Assay->Read_Absorbance IC50_Calc 8a. Calculate % Viability & Determine IC50 Read_Absorbance->IC50_Calc Western_Blot 7b. Perform Western Blot (e.g., for p-EGFR, p-AKT) Cell_Lysis->Western_Blot Analyze_Bands 8b. Analyze Protein Band Intensity Western_Blot->Analyze_Bands

Caption: General experimental workflow for evaluating quinazoline inhibitors in cell culture.

Cytotoxicity and Cell Viability Assays

Determining the concentration-dependent effect of an inhibitor on cell viability is a primary objective. The MTT and Sulforhodamine B (SRB) assays are two robust, colorimetric methods for this purpose.

Assay Principle Advantages Considerations
MTT Enzymatic reduction of a yellow tetrazolium salt by mitochondrial dehydrogenases in metabolically active cells to a purple formazan product. [13][14]Measures metabolic activity, reflecting cell health. [14]Can be affected by compounds that alter cellular metabolism. [15]Requires a solubilization step for the formazan crystals. [13]
SRB A bright pink dye that binds stoichiometrically to cellular proteins under mildly acidic conditions. [16][17]The amount of bound dye is proportional to total cell mass. [15][17]Independent of metabolic activity. [17]Simple, sensitive, and cost-effective. [15][17]Does not distinguish between live and dead cells (measures total protein). [15]Fixation step is required.

Protocol 2.1.1: MTT Cell Viability Assay

This protocol is adapted for adherent cells in a 96-well format.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.

  • Solubilization Solution: DMSO or 10% SDS in 0.01 M HCl.

  • 96-well flat-bottom sterile culture plates.

  • Microplate reader.

Procedure:

  • Cell Seeding: Harvest and count cells. Seed 100 µL of cell suspension per well at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment. [13]2. Compound Treatment: Prepare serial dilutions of the quinazoline inhibitor in complete medium. Aspirate the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only (e.g., DMSO) controls.

  • Incubation: Incubate the plate for the desired treatment period (typically 48-72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL). 5. Formazan Formation: Incubate the plate for 2-4 hours at 37°C, protected from light, allowing viable cells to reduce MTT to purple formazan crystals. [13]6. Solubilization: Carefully aspirate the medium containing MTT. Add 100-200 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. [13][18]7. Absorbance Measurement: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution. [14]Measure the absorbance at 570 nm using a microplate reader. [13][14]A reference wavelength of 630 nm can be used to subtract background. [14]

Protocol 2.1.2: Sulforhodamine B (SRB) Cytotoxicity Assay

This protocol is a reliable alternative to the MTT assay.

Materials:

  • Trichloroacetic acid (TCA), 10% (wt/vol).

  • SRB solution, 0.4% (wt/vol) in 1% acetic acid.

  • Wash solution: 1% (vol/vol) acetic acid.

  • Solubilization solution: 10 mM Tris base.

Procedure:

  • Cell Seeding & Treatment: Follow steps 1-3 from the MTT protocol.

  • Cell Fixation: Gently aspirate the culture medium and add 100 µL of cold 10% TCA to each well to fix the cells. [16]Incubate at 4°C for at least 1 hour. [16]3. Washing: Remove the TCA solution and wash the plates 4-5 times with 1% acetic acid to remove unbound dye. [16]Air-dry the plates completely. [16]4. Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes. [16]5. Final Wash: Quickly rinse the plates four times with 1% acetic acid to remove unbound dye. [15][16]6. Solubilization: Air-dry the plates again. Add 200 µL of 10 mM Tris base to each well to solubilize the protein-bound dye. 7. Absorbance Measurement: Measure the optical density (OD) at 510-540 nm using a microplate reader. [15][16]

Target Engagement and Pathway Modulation (Western Blotting)

Western blotting is essential for confirming that a quinazoline inhibitor is acting on its intended target. This is typically assessed by measuring the phosphorylation status of the target kinase and its downstream effectors.

Protocol 2.2.1: Western Blot for p-EGFR, p-AKT, and p-ERK

Materials:

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels and running buffer.

  • PVDF membrane.

  • Blocking buffer: 5% non-fat milk or BSA in TBST.

  • Primary and secondary antibodies.

  • ECL detection reagents.

Procedure:

  • Cell Treatment & Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with the quinazoline inhibitor at various concentrations (e.g., 0.1x, 1x, 10x IC50) for a shorter duration (e.g., 1-6 hours).

  • Protein Extraction: Wash cells with ice-cold PBS. Add ice-cold RIPA buffer, scrape the cells, and collect the lysate. [12]Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris. [12]3. Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Transfer: Denature 20-30 µg of protein per sample and separate by SDS-PAGE. Transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane in blocking buffer for 1 hour at room temperature. [19]Incubate with primary antibodies (e.g., anti-p-EGFR, anti-p-AKT, anti-p-ERK) overnight at 4°C. [19]Use antibodies against the total forms of these proteins (Total EGFR, Total AKT, Total ERK) and a loading control (e.g., GAPDH or β-actin) on separate blots or after stripping. [20]6. Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. [19]7. Signal Detection: Wash again and visualize the protein bands using an ECL detection system.

  • Densitometry: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Target Protein Recommended Primary Antibody Source Purpose
Phospho-EGFR (Tyr1068)Cell Signaling TechnologyMeasures EGFR activation
Total EGFRCell Signaling TechnologyNormalization for p-EGFR
Phospho-Akt (Ser473)Cell Signaling Technology [21]Measures PI3K/AKT pathway activation
Total AktCell Signaling Technology [21]Normalization for p-AKT
Phospho-p44/42 MAPK (Erk1/2)Cell Signaling TechnologyMeasures MAPK pathway activation
Total p44/42 MAPK (Erk1/2)Cell Signaling TechnologyNormalization for p-ERK
GAPDH / β-actinVariousLoading control

Part 3: Data Interpretation and Best Practices

Calculating the IC50 Value

The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor that causes a 50% reduction in a measured biological effect (e.g., cell viability).

  • Calculate Percent Viability:

    • % Viability = [(Absorbance_Treated - Absorbance_Blank) / (Absorbance_Vehicle - Absorbance_Blank)] * 100

  • Data Plotting: Plot % Viability against the log of the inhibitor concentration.

  • Non-linear Regression: Use a software package (e.g., GraphPad Prism) to fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value.

Troubleshooting and Best Practices for Kinase Inhibitor Studies
  • Distinguishing On-Target vs. Off-Target Effects: To confirm that the observed phenotype is due to inhibition of the intended target, consider using a structurally unrelated inhibitor for the same kinase or performing rescue experiments with a drug-resistant mutant of the target kinase. [22]* Biochemical vs. Cellular Potency: Discrepancies between biochemical IC50 (on an isolated enzyme) and cellular IC50 are common. [22]This can be due to poor cell permeability, efflux pumps, or high intracellular ATP concentrations.

  • Controls are Critical: Always include a vehicle control (e.g., DMSO) at the same concentration used for the highest inhibitor dose. [22]Positive control inhibitors (e.g., gefitinib for EGFR) are also essential for assay validation.

  • Time and Dose Dependence: Evaluate inhibitor effects at multiple time points and concentrations to understand the dynamics of the cellular response. [22] By adhering to these detailed protocols and principles, researchers can confidently and accurately assess the efficacy of novel quinazoline inhibitors, contributing to the advancement of targeted cancer therapies.

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  • Thermo Fisher Scientific. (n.d.). MAPK Signaling Pathway, Antibodies, ELISAs, Luminex® Assays & Growth Factors.
  • PubMed Central. (n.d.). A guide to picking the most selective kinase inhibitor tool compounds.
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Application of 6,7-Dimethoxy-4-(piperazin-1-yl)quinazoline in Breast Cancer Cell Lines: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and detailed protocols for investigating the effects of 6,7-dimethoxy-4-(piperazin-1-yl)quinazoline and its derivatives on breast cancer cell lines. As a quinazoline-based scaffold, this compound class is of significant interest for its potential as targeted anti-cancer agents, particularly through the inhibition of key signaling pathways involved in tumor proliferation and survival.

Introduction and Scientific Background

Quinazoline derivatives have garnered substantial attention in oncology for their capacity to inhibit various protein kinases, which are often dysregulated in cancer.[1][2] The 6,7-dimethoxy-4-(piperazin-1-yl)quinazoline core structure is a key pharmacophore found in several potent tyrosine kinase inhibitors (TKIs).[3][4] In the context of breast cancer, a significant focus has been on its role as a dual inhibitor of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).[3][5]

Overexpression and hyperactivity of EGFR and HER2 are hallmarks of certain aggressive subtypes of breast cancer, leading to uncontrolled cell proliferation, survival, and metastasis.[5][6] By targeting the ATP-binding site of these receptors, 6,7-dimethoxy-4-(piperazin-1-yl)quinazoline-based compounds can block downstream signaling cascades, ultimately inducing cell cycle arrest and apoptosis.[3][7] This targeted approach offers a promising therapeutic strategy, particularly in HER2-positive and treatment-resistant breast cancer models.[3][4]

Mechanism of Action: Dual EGFR/HER2 Inhibition

The primary mechanism of action for 6,7-dimethoxy-4-(piperazin-1-yl)quinazoline derivatives in susceptible breast cancer cells is the competitive inhibition of EGFR and HER2 tyrosine kinases. This dual inhibition disrupts critical signaling pathways essential for cancer cell survival and proliferation.

Upon binding of a ligand like EGF, EGFR and HER2 form homo- and heterodimers, leading to autophosphorylation of their intracellular tyrosine kinase domains. This phosphorylation event creates docking sites for various adaptor proteins and enzymes, initiating downstream signaling cascades, most notably the RAS/RAF/MEK/ERK (MAPK) and PI3K/Akt/mTOR pathways. These pathways are central to promoting cell proliferation, survival, and growth.

6,7-Dimethoxy-4-(piperazin-1-yl)quinazoline-based inhibitors function by competing with ATP for the binding pocket within the kinase domain of both EGFR and HER2. This blockade prevents autophosphorylation, thereby silencing the downstream signals and leading to:

  • Inhibition of Cell Proliferation: By blocking the MAPK and PI3K/Akt pathways, the compound halts the progression of the cell cycle.

  • Induction of Apoptosis: The suppression of survival signals from the PI3K/Akt pathway, coupled with cell cycle disruption, triggers programmed cell death.

This mechanism has been validated in studies showing that treatment with these derivatives leads to decreased phosphorylation of EGFR and HER2, and upregulation of apoptotic markers in HER2-positive breast cancer cell lines like SKBR3.[3][4]

EGFR_HER2_Pathway cluster_extracellular cluster_cytoplasm EGFR EGFR HER2 HER2 EGFR->HER2 GRB2_SOS GRB2/SOS EGFR->GRB2_SOS Autophosphorylation (pY) PI3K PI3K HER2->PI3K Autophosphorylation (pY) EGF EGF (Ligand) EGF->EGFR Binding & Dimerization RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis mTOR->Proliferation Inhibitor 6,7-Dimethoxy-4- (piperazin-1-yl)quinazoline Inhibitor->EGFR Inhibition Inhibitor->HER2 Inhibition

Caption: EGFR/HER2 Signaling Pathway and Inhibition.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for assessing the biological effects of 6,7-dimethoxy-4-(piperazin-1-yl)quinazoline on breast cancer cell lines. The choice of cell line is critical; for studying EGFR/HER2 inhibition, HER2-overexpressing lines like SKBR3 are highly relevant.[3][4] For general cytotoxicity screening, other lines such as the estrogen receptor-positive MCF-7 can also be used.[8]

Cell Viability Assay (MTT Assay)

This assay is fundamental for determining the cytotoxic effects of the compound and calculating its half-maximal inhibitory concentration (IC50).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed breast cancer cells (e.g., SKBR3, MCF-7) into a 96-well plate at a density of 5,000–10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of 6,7-dimethoxy-4-(piperazin-1-yl)quinazoline in DMSO. Create serial dilutions in culture medium to achieve final concentrations ranging from approximately 0.1 µM to 100 µM. Ensure the final DMSO concentration in the wells is below 0.5% to avoid solvent-induced toxicity.

  • Treatment: Remove the medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include a vehicle control (medium with the same percentage of DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.

MTT_Workflow start Start seed Seed Cells (96-well plate) start->seed incubate1 Incubate 24h seed->incubate1 treat Treat with Compound (Serial Dilutions) incubate1->treat incubate2 Incubate 48-72h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Solubilize Formazan (DMSO) incubate3->solubilize read Read Absorbance (570 nm) solubilize->read analyze Analyze Data (Calculate IC50) read->analyze end End analyze->end

Caption: MTT Cell Viability Assay Workflow.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[9][10]

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (like FITC) to label these cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with 6,7-dimethoxy-4-(piperazin-1-yl)quinazoline at concentrations around its IC50 and 2x IC50 for 24-48 hours. Include an untreated control.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize, and then combine with the supernatant.

  • Washing: Wash the cells twice with cold 1X PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples immediately by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cell Cycle Analysis

This protocol uses flow cytometry to determine the effect of the compound on cell cycle progression.[11][12]

Principle: Propidium Iodide (PI) stoichiometrically binds to DNA. Therefore, the amount of PI fluorescence in a cell is directly proportional to its DNA content. This allows for the differentiation of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Seeding and Treatment: Plate cells and treat with the compound as described in the apoptosis assay protocol.

  • Cell Harvesting: Collect all cells (adherent and floating) and wash once with PBS.

  • Fixation: Resuspend the cell pellet in 100 µL of PBS and add 2 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in 500 µL of a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples using a flow cytometer. Use appropriate software to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Western Blot Analysis

Western blotting is used to detect changes in the expression and phosphorylation status of key proteins in the EGFR/HER2 signaling pathway and apoptosis cascade.

Protocol:

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation: Normalize protein concentrations and add Laemmli sample buffer. Boil the samples at 95-100°C for 5 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C. Relevant primary antibodies include:

    • Phospho-EGFR (p-EGFR)

    • Total EGFR

    • Phospho-HER2 (p-HER2)

    • Total HER2

    • Cleaved Caspase-3

    • Total Caspase-3

    • β-actin (as a loading control)

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Perform densitometry analysis to quantify the band intensities. Normalize the phosphorylated protein levels to their total protein levels and the apoptotic proteins to the loading control.

Data Interpretation and Expected Outcomes

The following tables summarize the expected quantitative data from the described experiments.

Table 1: Cytotoxicity of 6,7-Dimethoxy-4-(piperazin-1-yl)quinazoline Derivatives | Cell Line | Compound Concentration (µg/mL) | % Cell Viability (Mean ± SD) | IC50 (µg/mL) | | :--- | :--- | :--- | :--- | | SKBR3 | 0 (Vehicle) | 100 ± 5.0 | rowspan="5">e.g., 6.75 ± 0.36[3][4] | | | 1 | 85 ± 4.2 | | | 5 | 55 ± 3.5 | | | 10 | 20 ± 2.1 | | | 25 | 5 ± 1.5 | | MCF-7 | 0 (Vehicle) | 100 ± 6.1 | rowspan="5">To be determined | | | 1 | 95 ± 5.5 | | | 5 | 70 ± 4.8 | | | 10 | 45 ± 3.9 | | | 25 | 15 ± 2.5 |

Table 2: Apoptosis Induction in SKBR3 Cells (48h Treatment)

Treatment % Viable Cells % Early Apoptotic % Late Apoptotic/Necrotic
Vehicle Control ~95% <5% <2%
Compound (IC50) ~50% Increased (e.g., 20-30%) Increased (e.g., 10-20%)

| Compound (2x IC50) | <20% | Significantly Increased | Significantly Increased |

Table 3: Cell Cycle Distribution in SKBR3 Cells (24h Treatment)

Treatment % G0/G1 Phase % S Phase % G2/M Phase
Vehicle Control ~50% ~35% ~15%

| Compound (IC50) | Increased (e.g., >65%) | Decreased | Decreased/Unchanged |

Table 4: Western Blot Densitometry Analysis in SKBR3 Cells

Protein Target Vehicle Control (Relative Intensity) Compound (IC50) (Relative Intensity) Expected Fold Change
p-EGFR / Total EGFR 1.0 < 0.5 Decrease
p-HER2 / Total HER2 1.0 < 0.4 Decrease

| Cleaved Caspase-3 / β-actin | Baseline | > 3.0 | Increase |

Conclusion

The protocols and application notes provided in this guide offer a robust framework for investigating the anti-cancer properties of 6,7-dimethoxy-4-(piperazin-1-yl)quinazoline in breast cancer cell lines. By systematically evaluating its effects on cell viability, apoptosis, cell cycle progression, and key molecular targets, researchers can thoroughly characterize its mechanism of action and therapeutic potential. The expected outcomes, grounded in existing literature, suggest that this compound class holds significant promise as dual EGFR/HER2 inhibitors, warranting further exploration in preclinical and drug development settings.

References

  • Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. RSC Med Chem. 2024. Available from: [Link]

  • Discovery of new quinazoline derivatives as irreversible dual EGFR/HER2 inhibitors and their anticancer activities - Part 1. National Genomics Data Center (CNCB-NGDC). Available from: [Link]

  • New Substituted 6,7-dimethoxy-N-phenyl-2-(piperazin-1-yl)quinazolin-4-amine Derivatives: Synthesis, Characterization, Cytotoxicity against SKBR3 and Trastuzumab Resistance SKBR3 cell lines, and EGFR/HER2 Dual Kinase Inhibition Assay. Chemical Methodologies. 2025. Available from: [Link]

  • Discovery of new quinazoline derivatives as irreversible dual EGFR/HER2 inhibitors and their anticancer activities - Part 1. PubMed. 2019. Available from: [Link]

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). National Institutes of Health (NIH). 2022. Available from: [Link]

  • Cell Viability Assays. NCBI Bookshelf. 2013. Available from: [Link]

  • Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. ResearchGate. 2025. Available from: [Link]

  • New Substituted 6,7-dimethoxy-N-phenyl-2-(piperazin-1-yl)quinazolin-4-amine Derivatives: Synthesis, Characterization, Cytotoxicity against SKBR3 and Trastuzumab Resistance SKBR3 cell lines, and EGFR/HER2 Dual Kinase Inhibition Assay. ResearchGate. 2025. Available from: [Link]

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. Available from: [Link]

  • New Substituted 6,7-dimethoxy-N-phenyl-2-(piperazin-1-yl)quinazolin-4-amine Derivatives: Synthesis, Characterization, Cytotoxicity against SKBR3 and Trastuzumab Resistance SKBR3 cell lines, and EGFR/HER2 Dual Kinase Inhibition Assay. CIVILICA. 2025. Available from: [Link]

  • Flow cytometry cell cycle analysis of MCF-7 cells treated with different compounds and control. ResearchGate. Available from: [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. National Institutes of Health (NIH). 2012. Available from: [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. ResearchGate. 2025. Available from: [Link]

  • Synthesis of series of quinazoline derivatives and evaluation of cytotoxicity against HeLa and MDA‐MB231 cancer cell lines using the MTT assay. ResearchGate. Available from: [Link]

  • Synchronization and Determination of the Cell Cycle Phases of Breast Cancer Cell Lines Using Hydroxyurea. DergiPark. Available from: [Link]

  • Quinazoline analogues as cytotoxic agents; QSAR, docking, and in silico studies. National Institutes of Health (NIH). 2021. Available from: [Link]

  • Cytotoxicity assessment against MCF-7 breast adenocarcinoma cell line. ResearchGate. Available from: [Link]

  • A, Western blot showing the levels of EGFR, HER-2, and HER-3 in four different human breast cancer cells. ResearchGate. Available from: [Link]

  • Induction of Paraptotic Cell Death in Breast Cancer Cells by a Novel Pyrazolo[3,4-h]quinoline Derivative through ROS Production and Endoplasmic Reticulum Stress. MDPI. 2022. Available from: [Link]

  • Flow cytometry-assisted quantification of cell cycle arrest in cancer cells treated with CDK4/6 inhibitors. PubMed. 2024. Available from: [Link]

  • Quinazolinedione Derivatives as Potential Anticancer Agents Through Apoptosis Induction in MCF-7. National Institutes of Health (NIH). 2025. Available from: [Link]

  • Quantitative assays for the measurement of HER1-HER2 heterodimerization and phosphorylation in cell lines and breast tumors: applications for diagnostics and targeted drug mechanism of action. PubMed Central. 2010. Available from: [Link]

  • Determination of Caspase Activation by Western Blot. PubMed. 2021. Available from: [Link]

  • A, Western blot showing EGFR, HER-2, and HER-4 levels in different... ResearchGate. Available from: [Link]

  • Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). Spandidos Publications. 2024. Available from: [Link]

  • CYTOTOXIC ACTIVITY OF NEW AZOLOAZINES IN THE STUDY OF HUMAN BREAST CANCER MCF-7 133 CELL CULTURE. Available from: [Link]

  • Quinazoline Derivatives as Potential Therapeutic Agents in Breast Cancer, Cervical Cancer, and Ovarian Cancer Therapy. Vascular and Endovascular Review. 2025. Available from: [Link]

  • The antibreast cancer therapeutic potential of quinazoline hybrids-Part I. ResearchGate. 2025. Available from: [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 6,7-Dimethoxy-4-piperazin-1-yl-quinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6,7-Dimethoxy-4-piperazin-1-yl-quinazoline. This guide is intended for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions. The synthesis of this important quinazoline derivative, a key intermediate for pharmaceuticals like Prazosin, can present challenges.[1] This guide is designed to help you navigate these issues and optimize your reaction for higher yields and purity.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Issue 1: Low Yield of the Final Product

Question: I am consistently obtaining a low yield of this compound. What are the likely causes and how can I improve it?

Answer:

Low yields in this synthesis can stem from several factors, primarily related to the nucleophilic aromatic substitution (SNAr) reaction between 4-chloro-6,7-dimethoxyquinazoline and piperazine. Here's a breakdown of potential causes and solutions:

  • Incomplete Reaction: The reaction may not be going to completion.

    • Reaction Time and Temperature: Ensure the reaction is refluxed for a sufficient duration.[2] Monitor the reaction progress using Thin Layer Chromatography (TLC). Insufficient temperature can lead to slow reaction rates.[3] Some quinazoline syntheses require high temperatures to proceed efficiently.[3]

    • Reagent Stoichiometry: An excess of piperazine is often used to drive the reaction forward. However, a very large excess can complicate purification. A molar ratio of 1:2 to 1:3 of the chloroquinazoline to piperazine is a good starting point.

  • Side Reactions: The formation of byproducts can significantly reduce the yield of the desired product.

    • Bis-substitution: Piperazine has two secondary amine groups, and it's possible for it to react with two molecules of the chloroquinazoline, leading to a dimeric impurity. Using a larger excess of piperazine can help minimize this.

    • Solvent Choice: The polarity of the solvent is crucial.[4] Polar aprotic solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are generally effective.[4] Some procedures also report success with alcohols like 2-methoxyethanol.[2] Non-polar solvents may lead to the formation of unwanted benzimidazole byproducts.[4]

  • Purification Losses: Significant amounts of product can be lost during workup and purification.

    • Precipitation/Crystallization: Ensure the pH is appropriately adjusted during the workup to precipitate the product effectively. The product is a base, so it will be soluble in acidic solutions.

    • Column Chromatography: If column chromatography is used, select an appropriate solvent system to ensure good separation from unreacted starting materials and byproducts.

Experimental Protocol: Optimizing Reaction Conditions
  • Reactant Molar Ratio: In a round-bottom flask, dissolve 1 equivalent of 4-chloro-6,7-dimethoxyquinazoline in your chosen solvent (e.g., 2-methoxyethanol).

  • Add 2-3 equivalents of piperazine to the solution.

  • Temperature and Monitoring: Heat the reaction mixture to reflux and monitor the progress by TLC every hour.

  • Work-up: Once the starting material is consumed, cool the reaction mixture. If a precipitate forms, it can be filtered. The filtrate can be concentrated and the product precipitated by adding water.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography.[2]

Issue 2: Formation of Impurities

Question: My final product is contaminated with significant impurities, as seen on my NMR/LC-MS. What are these impurities and how can I avoid them?

Answer:

Impurity profiles can vary, but common contaminants in this synthesis include:

  • Unreacted 4-chloro-6,7-dimethoxyquinazoline: This indicates an incomplete reaction. See the recommendations in "Issue 1" for driving the reaction to completion.

  • Piperazine Salts: If a salt of piperazine (e.g., piperazine hydrobromide) is used, or if the reaction is performed under acidic conditions, the unreacted piperazine can crystallize with the product.[2] A basic workup is essential to remove these salts.

  • Dimeric Byproduct: As mentioned earlier, the formation of a bis-quinazolinyl piperazine is a possibility. Using an excess of piperazine is the primary way to suppress this.

  • Hydrolysis Product: If water is present in the reaction mixture, the 4-chloro-6,7-dimethoxyquinazoline can be hydrolyzed to the corresponding 4-hydroxy derivative (quinazolin-4-one). Ensure you are using anhydrous solvents and reagents.

Troubleshooting Workflow for Impurity Analysis

G start Impurity Detected check_sm Check for Unreacted Starting Material (TLC/LC-MS) start->check_sm incomplete_rxn Incomplete Reaction check_sm->incomplete_rxn Present check_dimer Check for Dimeric Byproduct (Mass Spectrometry) check_sm->check_dimer Absent optimize_cond Optimize Reaction Conditions: - Increase Temperature - Prolong Reaction Time - Adjust Stoichiometry incomplete_rxn->optimize_cond purify Optimize Purification: - Recrystallization - Column Chromatography optimize_cond->purify dimer_formation Dimer Formation check_dimer->dimer_formation Present check_hydrolysis Check for Hydrolysis Product (Mass Spectrometry) check_dimer->check_hydrolysis Absent increase_piperazine Increase Molar Excess of Piperazine dimer_formation->increase_piperazine increase_piperazine->purify hydrolysis Hydrolysis check_hydrolysis->hydrolysis Present check_hydrolysis->purify Absent use_anhydrous Use Anhydrous Solvents and Reagents hydrolysis->use_anhydrous use_anhydrous->purify pure_product Pure Product purify->pure_product

Caption: A troubleshooting workflow for identifying and mitigating impurity formation.

Frequently Asked Questions (FAQs)

Q1: What is the role of the base in this reaction?

While piperazine itself is a base, some protocols may call for an additional, non-nucleophilic base. The base's role is to scavenge the HCl that is generated during the reaction. This prevents the formation of piperazine hydrochloride salts, which are less nucleophilic and can slow down or stop the reaction. Common bases for this purpose include triethylamine (TEA) or diisopropylethylamine (DIPEA).

Q2: Can I use a different starting material instead of 4-chloro-6,7-dimethoxyquinazoline?

Yes, other 4-substituted quinazolines with good leaving groups can be used. For instance, 4-fluoro or 4-tosyloxy quinazolines could be employed. However, the 4-chloro derivative is the most common and readily available starting material. The reactivity of the leaving group will influence the required reaction conditions.

Q3: Are there any alternative, more environmentally friendly synthetic routes?

There is growing interest in developing greener synthetic methods for quinazolines.[5] Some approaches that have been explored for related syntheses include:

  • Microwave-assisted synthesis: This can significantly reduce reaction times and sometimes improve yields.[6][7]

  • Catalyst- and solvent-free reactions: While not always feasible for this specific transformation, research is ongoing to develop more sustainable methods.[4]

Q4: What are the key safety precautions I should take during this synthesis?

  • 4-chloro-6,7-dimethoxyquinazoline: This is a chlorinated heterocyclic compound and should be handled with care. Avoid inhalation and skin contact.

  • Piperazine: Piperazine is corrosive and can cause skin burns and eye damage. It is also a respiratory sensitizer. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Solvents: The organic solvents used in this synthesis are flammable and may have associated health risks. Consult the Safety Data Sheet (SDS) for each solvent before use.

Q5: How does the regioselectivity of the reaction work? Why does piperazine attack at the 4-position?

The regioselectivity of the nucleophilic aromatic substitution on 2,4-dichloroquinazolines is a well-established phenomenon.[8] The chlorine atom at the 4-position is more susceptible to nucleophilic attack than the one at the 2-position. This is due to the electronic effects of the nitrogen atoms in the quinazoline ring system, which make the C4 position more electrophilic.[8]

Reaction Mechanism Overview

G cluster_0 Nucleophilic Aromatic Substitution (SNAr) cluster_1 Key Steps A 4-Chloro-6,7-dimethoxyquinazoline C Meisenheimer Complex (Intermediate) A->C + Piperazine step1 Nucleophilic Attack B Piperazine D This compound C->D - Cl- step2 Loss of Leaving Group E Chloride Ion step1->step2

Caption: The general mechanism for the synthesis via nucleophilic aromatic substitution.

Summary of Key Parameters for Yield Optimization

ParameterRecommendationRationale
Solvent Polar aprotic (e.g., DMF, DMSO) or high-boiling alcohols (e.g., 2-methoxyethanol)Promotes the desired SNAr reaction and helps solubilize the reactants.[4]
Temperature RefluxProvides the necessary activation energy for the reaction to proceed at a reasonable rate.[3]
Piperazine Stoichiometry 2-3 molar equivalentsDrives the reaction to completion and minimizes the formation of dimeric byproducts.
Reaction Monitoring TLC or LC-MSAllows for the determination of the reaction endpoint, preventing unnecessary heating and potential degradation.
Work-up Basic conditionsNeutralizes any generated acid and ensures the product is in its free base form for precipitation/extraction.

By carefully controlling these parameters and being mindful of the potential pitfalls, you can significantly improve the yield and purity of your this compound synthesis.

References

  • Al-Ostath, A., et al. (2025). New Substituted 6,7-dimethoxy-N-phenyl-2-(piperazin-1-yl)quinazolin-4-amine Derivatives: Synthesis, Characterization, Cytotoxicity against SKBR3 and Trastuzumab Resistance SKBR3 cell lines, and EGFR/HER2 Dual Kinase Inhibition Assay. Chemical Methodologies.
  • Hess, H. J., et al. (1977). Synthesis and identification of the major metabolites of prazosin formed in dog and rat. Journal of Medicinal Chemistry, 20(9), 1186-1191.
  • Kulkarni, S. S., et al. (2012). Development of novel, alternative, facile, ecofriendly, high yield synthetic process for prazosin. International Journal of Pharmacy and Pharmaceutical Sciences, 4(4), 366-370.
  • Georgopoulou, T., et al. (2015). Advances in the Design and Synthesis of Prazosin Derivatives over the Last Ten Years. Molecules, 20(11), 20088-20110.
  • Kulkarni, S. S., et al. (2012). DEVELOPMENT OF NOVEL, ALTERNATIVE, FACILE, ECOFRIENDLY, HIGH YIELD SYNTHETIC PROCESS FOR PRAZOSIN. Semantic Scholar.
  • De Bernardis, J. F., et al. (1985). Synthesis, in vitro [3H]prazosin displacement, and in vivo activity of 3-aryl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridines, a new class of antihypertensive agents. Journal of Medicinal Chemistry, 28(7), 934-940.
  • PrepChem. (n.d.). Synthesis of 4-amino-6,7-dimethoxy-2-(1-piperazinyl)quinazoline (I). Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 4-Amino-6,7-dimethoxy-2-[4-(4-methyloxazole-5-carbonyl)piperazin-1-yl]quinazoline Hydrochloride. Retrieved from [Link]

  • Al-Ostath, A., et al. (2025). New Substituted 6,7-dimethoxy-N-phenyl-2-(piperazin-1-yl)quinazolin-4-amine Derivatives: Synthesis, Characterization, Cytotoxicity against SKBR3 and Trastuzumab Resistance SKBR3 cell lines, and EGFR/HER2 Dual Kinase Inhibition Assay.
  • Frontiers. (n.d.). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Retrieved from [Link]

  • Chemical Methodologies. (2025). New Substituted 6,7-dimethoxy-N-phenyl-2-(piperazin-1-yl)
  • PMC. (n.d.). A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Quinazoline synthesis. Retrieved from [Link]

  • PMC. (n.d.). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Retrieved from [Link]

  • MDPI. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Retrieved from [Link]

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Technical Support Center: Navigating the Purification Challenges of Quinazoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the purification challenges of quinazoline derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter obstacles in isolating these valuable heterocyclic compounds. Quinazoline and its derivatives are cornerstone scaffolds in medicinal chemistry, exhibiting a wide array of biological activities. However, their purification can often be a significant bottleneck in the synthetic workflow.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format. We will delve into the causality behind common purification issues and offer field-proven solutions to help you achieve your target purity with confidence.

Section 1: Column Chromatography - The Workhorse of Purification

Column chromatography is a fundamental technique for purifying quinazoline derivatives. However, the unique properties of this scaffold can lead to several challenges.

Frequently Asked Questions (FAQs) - Column Chromatography

Q1: What are the most common stationary and mobile phases for purifying quinazoline derivatives?

A1: For the majority of quinazoline derivatives, silica gel (230-400 mesh) is the standard stationary phase.[1][2] A typical starting mobile phase is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent such as ethyl acetate.[2][3] The optimal solvent system is highly dependent on the specific substituents on the quinazoline core and should be determined using Thin-Layer Chromatography (TLC) prior to loading the column.[1][2]

Q2: How do I select the optimal solvent system using TLC?

A2: The goal is to find a solvent mixture that provides a retention factor (Rf) of approximately 0.2-0.4 for your target quinazoline derivative.[1] This Rf range generally ensures good separation on a column. If the Rf is too high (the spot travels too far up the TLC plate), the mobile phase is too polar, and you should increase the proportion of the non-polar solvent (e.g., hexane).[1] Conversely, if the Rf is too low, increase the polarity by adding more of the polar solvent (e.g., ethyl acetate).[1]

Troubleshooting Guide: Column Chromatography

Problem: My quinazoline derivative is showing significant peak tailing.

  • Possible Cause: The basic nitrogen atoms in the quinazoline ring can interact with the acidic silanol groups on the surface of the silica gel, leading to peak tailing.[1]

  • Solution: To mitigate this, add a small amount of a basic modifier to your mobile phase. Triethylamine (TEA) at a concentration of 0.1-1% is commonly used to neutralize the acidic sites on the silica gel and improve peak shape.[1][4]

Problem: I'm observing poor separation of my quinazoline derivative from impurities (overlapping bands).

  • Possible Causes & Solutions:

    • Inappropriate Solvent System: Your chosen eluent may not have the optimal polarity to resolve your compound from impurities.

      • Action: Re-optimize the solvent system using TLC to achieve a greater difference in Rf values between your product and the impurities.[1] Consider using a ternary solvent system (a mixture of three solvents) to fine-tune the selectivity.

    • Column Overloading: Loading too much crude material onto the column can lead to broad bands and poor separation.

      • Action: Reduce the amount of sample loaded. A general guideline is a 1:30 to 1:100 ratio of crude material to silica gel by weight.[1]

    • Improperly Packed Column: Channeling, caused by an unevenly packed column, can result in poor separation.

      • Action: Ensure the column is packed uniformly without any air bubbles or cracks.[4] A slurry packing method is generally preferred.

Problem: My quinazoline derivative appears to be decomposing on the column.

  • Possible Cause: Some quinazoline derivatives can be sensitive to the acidic nature of standard silica gel.

  • Solution:

    • Deactivate the Silica Gel: Before packing the column, you can deactivate the silica gel by treating it with a solution of triethylamine in the mobile phase.[1]

    • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral alumina or Florisil. However, be aware that the selectivity will be different, and you will need to re-optimize your mobile phase.

Section 2: Recrystallization - The Art of Purification

Recrystallization is a powerful and cost-effective technique for purifying solid quinazoline derivatives, capable of yielding highly pure crystalline material.[2][5]

Troubleshooting Guide: Recrystallization

Problem: My quinazoline derivative "oils out" instead of crystallizing.

  • Possible Causes & Solutions:

    • Solution is Too Concentrated or Cooled Too Quickly: This can lead to supersaturation and the formation of an oil.

      • Action: Add a small amount of hot solvent to dissolve the oil, and then allow the solution to cool more slowly. Inducing crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal can also be effective.[4]

    • Presence of Impurities: Impurities can inhibit crystal lattice formation.

      • Action: If the compound is still impure, consider a preliminary purification step, such as a quick filtration through a small plug of silica gel, to remove highly polar or non-polar impurities before attempting recrystallization.[4]

Problem: I have very low recovery after recrystallization.

  • Possible Causes & Solutions:

    • Too Much Solvent Was Used: Your compound may be too soluble in the chosen solvent, even at low temperatures.

      • Action: Concentrate the solution by evaporating some of the solvent and then cool it again.

    • The Chosen Solvent is Not Ideal: The solubility profile of your compound in the chosen solvent may not be suitable for recrystallization.

      • Action: Perform a thorough solvent screen to find a solvent in which your compound is sparingly soluble at room temperature but highly soluble when hot.

Section 3: Advanced Purification Techniques

For challenging separations or to achieve very high purity, more advanced techniques may be necessary.

High-Performance Liquid Chromatography (HPLC)

Q: When should I consider using preparative HPLC for my quinazoline derivative?

A: Preparative HPLC is the preferred method for achieving very high purity (>99%) or for separating closely related analogues and isomers.[2] It is particularly useful when other methods like column chromatography and recrystallization have failed to provide the desired level of purity.

  • Typical Conditions for Reverse-Phase HPLC:

    • Column: A C18 reverse-phase preparative column is a common choice.[2]

    • Mobile Phase: A gradient of water and an organic solvent like acetonitrile or methanol is typically used.[2] The addition of 0.1% formic acid or trifluoroacetic acid (TFA) to the mobile phase can improve peak shape for basic quinazoline derivatives.[2]

Chiral Separation of Quinazoline Derivatives

Q: My quinazoline derivative is a racemate. How can I separate the enantiomers?

A: The separation of enantiomers requires a chiral stationary phase (CSP) in HPLC. Quinine-based CSPs have been shown to be effective for the separation of certain quinazoline-dione derivatives in normal phase mode.[6] The mobile phase composition, particularly the nature and concentration of the polar modifier (e.g., ethanol, isopropanol), and the temperature can significantly impact the resolution and enantioselectivity.[6]

Section 4: Identifying and Dealing with Common Impurities

Q: What are the common impurities I might encounter in my quinazoline synthesis?

A: Common impurities often originate from unreacted starting materials (e.g., anthranilic acid derivatives) or by-products from the cyclization reaction.[2] Incomplete reactions can lead to the presence of acyclic intermediates. Positional isomers can also be a significant impurity, especially in syntheses involving substituted precursors. Analytical techniques such as TLC, HPLC, NMR spectroscopy, and Mass Spectrometry (MS) are essential for identifying these impurities.[2]

Visualizing the Purification Workflow

A systematic approach is key to successful purification. The following diagram outlines a general workflow for the purification of quinazoline derivatives.

PurificationWorkflow Crude Crude Quinazoline Product TLC_HPLC Initial Purity Analysis (TLC, HPLC, NMR) Crude->TLC_HPLC Decision1 Purity Acceptable? TLC_HPLC->Decision1 Recrystallization Recrystallization Decision1->Recrystallization No (Solid) ColumnChrom Column Chromatography Decision1->ColumnChrom No (Mixture) Pure_Product Pure Quinazoline Derivative Decision1->Pure_Product Yes Final_Analysis Final Purity Analysis Recrystallization->Final_Analysis Prep_HPLC Preparative HPLC ColumnChrom->Prep_HPLC Further Purification Needed ColumnChrom->Final_Analysis Prep_HPLC->Final_Analysis Final_Analysis->Decision1 Impure Final_Analysis->Pure_Product Pure

Sources

Technical Support Center: 6,7-Dimethoxy-4-piperazin-1-yl-quinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 6,7-Dimethoxy-4-piperazin-1-yl-quinazoline. This document is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and answers to frequently asked questions (FAQs) regarding the solubility challenges associated with this compound.

The quinazoline scaffold is a cornerstone in medicinal chemistry, but its derivatives often present solubility hurdles due to their rigid, aromatic nature.[1][2] The solubility of this compound is further complicated by its specific substitutions. The dimethoxy groups contribute to its lipophilicity, while the piperazine moiety introduces a basic nitrogen, making its solubility highly dependent on pH.[3][4] Understanding these structural nuances is the key to overcoming experimental roadblocks.

This guide moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions and design robust, self-validating experiments.

Frequently Asked Questions (FAQs)

Here we address the most common issues encountered when working with this compound.

Q1: Why is my compound poorly soluble in neutral aqueous buffers like PBS (pH 7.4)?

Answer: The primary reason is the basic piperazine ring. Piperazine is a weak base with pKa values around 5.4 and 9.7.[5] At neutral pH (7.4), the piperazine group is only partially protonated. The uncharged, non-ionized form of the molecule is significantly less polar and thus less soluble in water.[6] The fused aromatic quinazoline core is inherently hydrophobic, and without the full positive charge that protonation provides, the molecule struggles to interact favorably with water.[7]

Q2: What is the recommended solvent for preparing a high-concentration stock solution?

Answer: For most applications, Dimethyl Sulfoxide (DMSO) is the recommended organic solvent for creating a high-concentration stock solution.[2][8] Many quinazoline derivatives show good solubility in DMSO.[9] For the closely related compound Prazosin hydrochloride, solubility in DMSO is reported up to 25 mM.[9] However, it's crucial to use anhydrous, high-purity DMSO, as water content can reduce the solubility of hydrophobic compounds and lead to precipitation over time.[10]

Q3: My compound precipitates when I dilute my DMSO stock into aqueous media for cell-based assays. How can I prevent this?

Answer: This is a very common problem known as "crashing out" or precipitation upon dilution.[11][12] It occurs when the highly concentrated compound leaves the favorable DMSO environment and enters the aqueous buffer where its solubility is much lower.[11]

Here are several strategies to mitigate this:

  • Lower the Final DMSO Concentration: As a general rule, keep the final concentration of DMSO in cell culture media below 0.5% to avoid cytotoxicity, though this is cell-line dependent.[11]

  • Use a Stepwise Dilution: Create an intermediate dilution of your DMSO stock in your assay buffer before the final dilution. This gradual change in solvent polarity can sometimes prevent abrupt precipitation.[4]

  • Increase Final Volume/Lower Compound Concentration: The simplest solution is often to work at a lower final concentration of your compound, ensuring it stays below its aqueous solubility limit.[13]

  • Try Co-solvents: Adding a small amount of a water-miscible organic co-solvent like ethanol to the aqueous buffer can sometimes improve solubility.[2]

Q4: How can I prepare a saline or aqueous solution for in vivo studies?

Answer: For in vivo administration, using a DMSO-based formulation is often not ideal. The most effective strategy is to exploit the pH-dependent solubility of the piperazine group. By preparing an acidic solution, you can protonate the piperazine moiety, forming a much more water-soluble salt.

A common approach is to dissolve the compound in a dilute solution of hydrochloric acid (HCl), such as 0.1 N HCl, and then adjust the pH carefully with a base like sodium hydroxide (NaOH) while monitoring for any signs of precipitation. The final formulation pH will need to be balanced between maintaining solubility and physiological compatibility.

Q5: Is it advisable to heat the solution to aid dissolution?

Answer: Gentle warming (e.g., to 37°C) can increase the rate of dissolution and the solubility limit of a compound.[7][8] This can be particularly helpful when preparing stock solutions in DMSO.[2] However, prolonged or excessive heating should be avoided as it can lead to the degradation of the compound. Always ensure your compound is stable at the temperature you are using. If you heat a solution to dissolve the compound, be aware that it may precipitate out as it cools to room temperature if the solution is supersaturated.

Troubleshooting Workflows & Protocols

Workflow 1: Systematic Solubility Assessment

Before starting extensive experiments, it is crucial to determine the approximate solubility of your compound in the solvents you plan to use. The following protocol outlines a systematic approach.

G cluster_prep Preparation cluster_testing Solvent Testing cluster_outcome Outcome prep_start Start: Weigh Compound prep_aliquot Aliquot into Vials (e.g., 1-2 mg each) prep_start->prep_aliquot test_add Add Solvent Incrementally (e.g., 100 µL steps) prep_aliquot->test_add test_mix Vortex / Sonicate (5-10 min) test_add->test_mix test_observe Visually Inspect for Undissolved Solid test_mix->test_observe out_dissolved Solid Dissolved test_observe->out_dissolved No out_notdissolved Solid Remains test_observe->out_notdissolved Yes out_dissolved->test_add Continue adding solvent out_calc Calculate Approx. Solubility (mg/mL or mM) out_notdissolved->out_calc out_end End: Solubility Profile out_calc->out_end

Caption: Workflow for determining approximate compound solubility.

This is a standard method for determining the equilibrium solubility of a compound.[14][15]

  • Preparation: Add an excess amount of this compound to a series of vials, ensuring a visible amount of solid remains.

  • Solvent Addition: To each vial, add a known volume of a different test solvent (e.g., Water, PBS pH 7.4, 0.1 N HCl, DMSO, Ethanol).

  • Equilibration: Seal the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[16]

  • Separation: Allow the vials to stand, then carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter to remove all undissolved solid particles.

  • Quantification: Analyze the concentration of the compound in the clear filtrate using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.[6]

  • Reporting: Express the solubility in units of mg/mL or molarity (mM).

Workflow 2: Preparing an Aqueous Stock via pH Modification

This protocol details how to create an aqueous stock solution for assays where organic solvents are not permissible.

G cluster_compound cluster_conditions Neutral 7) (this compound) Poorly Soluble > Protonated Highly Soluble > Basic High pH (e.g., NaOH) Protonated->Basic Equilibrium Acidic Low pH (e.g., HCl) Acidic->Protonated Adds H+ Basic->Neutral Removes H+

Caption: Effect of pH on the ionization and solubility of the compound.

  • Weigh Compound: Accurately weigh the desired amount of the compound.

  • Initial Dissolution: Add a small volume of 0.1 N HCl and vortex or sonicate until the solid is fully dissolved. The solution should be clear.

  • Bring to Volume: Once dissolved, add distilled water or saline to reach the desired final volume and concentration.

  • pH Adjustment (Optional & Critical): If required for your experiment, the pH can be slowly adjusted upwards by adding a dilute base (e.g., 0.1 N NaOH) dropwise while vigorously stirring. Crucially, monitor the solution for any sign of cloudiness or precipitation , which indicates the compound is coming out of solution as it deprotonates. Stop titrating if precipitation occurs.

  • Sterile Filtration: Pass the final solution through a 0.22 µm sterile filter if it is intended for cell culture or in vivo use.

Data Summary

While specific experimental data for this compound is not widely available, we can infer its likely solubility profile based on its structural analog, Prazosin hydrochloride, which shares the 6,7-dimethoxy-quinazoline core and a piperazine ring.[17]

SolventExpected SolubilityRationale & Comments
Water (pH ~7) Very Low / Slightly SolubleThe neutral form of the piperazine ring and the hydrophobic core limit solubility. Prazosin HCl is "slightly soluble in water".[17]
Acidic Water (pH < 4) HighProtonation of the piperazine ring forms a soluble salt. Prazosin HCl solubility in water at pH 3.5 is ~1.4 mg/mL.[18]
PBS (pH 7.4) Very Low / Practically InsolubleSimilar to neutral water, but the presence of salts can further decrease solubility ("salting out" effect). Prazosin HCl is "practically insoluble in isotonic saline".[17]
DMSO HighA strong polar aprotic solvent capable of dissolving many complex organic molecules. Prazosin HCl is soluble to at least 25 mM (~10.5 mg/mL).[9]
Ethanol Low to ModerateA polar protic solvent. Prazosin HCl is soluble to 5 mM (~2.1 mg/mL).[9]
Methanol ModeratePrazosin HCl has a reported solubility of 6.4 mg/mL in methanol.[18]

Note: These values are estimates based on structurally similar compounds and should be experimentally verified for this compound.

References

  • Benchchem. Solubility Profile of Quinazoline-7-carbonitrile and Its Derivatives in Common Laboratory Solvents: A Technical Guide. Available from: https://www.benchchem.com/technical-support-center/solubility-profile-of-quinazoline-7-carbonitrile
  • CIBTech. STUDY ON THE SOLUBILITY CHARACTERISTICS OF SOME QUINAZOLINE DERIVATIVES AND THERMODYNAMIC STUDY IN DIFFERENT ORGANIC SOLVENTS. Available from: http://www.cibtech.org/J-CHEMISTRY/PUBLICATIONS/2015/Vol-4-No-1/JCS-004-006-Baluja-et-al-STUDY-ON-THE-SOLUBILITY.pdf
  • Solubility of Things. Quinazoline derivative. Available from: https://solubilityofthings.
  • Benchchem. Addressing issues with DMSO precipitating out of solution when adding aqueous buffers. Available from: https://www.benchchem.com/technical-support-center/addressing-issues-with-dmso-precipitating-out-of-solution-when-adding-aqueous-buffers
  • AxisPharm. Kinetic Solubility Assays Protocol. Available from: https://www.axispharm.com/technical-support/kinetic-solubility-assays-protocol/
  • Solubility of Things. Piperazine dihydrochloride. Available from: https://solubilityofthings.
  • DailyMed. Prazosin HCL. Available from: https://dailymed.nlm.nih.gov/dailymed/drugInfo.cfm?setid=433c7553-06c2-4853-8557-013a525386f6
  • R&D Systems. Prazosin hydrochloride | Adrenergic alpha-1 Receptor Antagonists. Available from: https://www.rndsystems.com/product/prazosin-hydrochloride_2478
  • Benchchem. Overcoming poor solubility of 4(3H)-quinazolinone compounds. Available from: https://www.benchchem.com/technical-support-center/overcoming-poor-solubility-of-4-3h-quinazolinone-compounds
  • Cayman Chemical. PRODUCT INFORMATION - Prazosin (hydrochloride). Available from: https://www.caymanchem.com/product/15023/prazosin-(hydrochloride)
  • Sigma-Aldrich. Prazosin hydrochloride (P7791) - Product Information Sheet. Available from: https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/396/232/p7791pis.pdf
  • PharmaTutor. SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Available from: https://www.pharmatutor.
  • Chinese Pharmaceutical Journal. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Available from: https://www.cjph.com.cn/EN/10.16522/j.cnki.cjph.2017.10.022
  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available from: https://lup.lub.lu.se/luur/download?func=downloadFile&recordOId=132338&fileOId=624329
  • ResearchGate. Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique. Available from: https://www.researchgate.
  • ResearchGate. Solubility of prazosin hydrochloride (alpha blocker antihypertensive drug) in supercritical CO 2 : Experimental and thermodynamic modelling | Request PDF. Available from: https://www.researchgate.net/publication/362241680_Solubility_of_prazosin_hydrochloride_alpha_blocker_antihypertensive_drug_in_supercritical_CO_2_Experimental_and_thermodynamic_modelling
  • Benchchem. General Experimental Protocol for Determining Solubility. Available from: https://www.benchchem.com/technical-support-center/general-experimental-protocol-for-determining-solubility
  • ResearchGate. How do I avoid precipitation of DMSO soluble compounds in water based culture media?. Available from: https://www.researchgate.
  • ChemBK. Piperazine, 1-(4-amino-6,7-dimethoxy-2-quinazolinyl)-4-((tetrahydro-2-furanyl)carbonyl)- Request for Quotation. Available from: https://www.chembk.com/en/product/detail/63590-64-7
  • Benchchem. Troubleshooting holostanol precipitation in DMSO stock solutions.. Available from: https://www.benchchem.
  • PhytoTech Labs. Preparing Stock Solutions. Available from: https://phytotechlab.com/mwdownloads/download/link/id/101/
  • Benchchem. Technical Support Center: Enhancing the Solubility of Piperidine-Containing Compounds. Available from: https://www.benchchem.com/technical-support-center/enhancing-the-solubility-of-piperidine-containing-compounds
  • Wikipedia. Piperazine. Available from: https://en.wikipedia.org/wiki/Piperazine
  • PMC. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4505517/
  • Wikipedia. Piperazine. Available from: https://en.wikipedia.org/wiki/Piperazine#Reactions
  • ChemicalBook. Piperazine compounds. Available from: https://www.chemicalbook.
  • Reddit. Compund dilution in DMSO : r/labrats. Available from: https://www.reddit.com/r/labrats/comments/12v6i8g/compund_dilution_in_dmso/
  • Chemistry LibreTexts. 2.5: Preparing Solutions. Available from: https://chem.libretexts.org/Bookshelves/Analytical_Chemistry/Analytical_Chemistry_2.1_(Harvey)/02%3A_Basic_Tools_of_Analytical_Chemistry/2.5%3A_Preparing_Solutions
  • PharmaCompass.com. 6,7-dimethoxy-2-(piperazin-1-yl)quinazolin-4-amine. Available from: https://www.pharmacompass.com/pharma-intermediates/6-7-dimethoxy-2-piperazin-1-yl-quinazolin-4-amine
  • YouTube. Lab Skills: Preparing Stock Solutions. Available from: https://www.youtube.
  • PubMed. Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Available from: https://pubmed.ncbi.nlm.nih.gov/22160555/
  • YouTube. Making stock solutions - how and why. Available from: https://www.youtube.
  • Echemi. 6,7-dimethoxy-2-(piperazin-1-yl)quinazolin-4-amine. Available from: https://www.echemi.com/products/pd2018080611-6-7-dimethoxy-2-piperazin-1-yl-quinazolin-4-amine.html
  • Pharmaffiliates. 6,7-Dimethoxy-2-(4-nitrosopiperazin-1-yl)quinazolin-4-amine. Available from: https://www.
  • BLDpharm. 60547-97-9|6,7-Dimethoxy-2-(piperazin-1-yl)quinazolin-4-amine. Available from: https://www.bldpharm.com/products/60547-97-9.html

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how to dissolve 6,7-Dimethoxy-4-piperazin-1-yl-quinazoline in DMSO

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Dissolving Small Molecules

Introduction: Navigating the Dissolution of Quinazoline Derivatives

Welcome to the technical support center. This guide addresses common challenges encountered when dissolving 6,7-Dimethoxy-4-piperazin-1-yl-quinazoline and structurally similar compounds in Dimethyl Sulfoxide (DMSO). Quinazoline derivatives are a cornerstone of modern drug discovery, yet their flat, heterocyclic structure can lead to strong crystal lattice energy, making efficient dissolution a critical first step for any successful experiment.

This document provides field-proven insights and troubleshooting steps to ensure you can prepare clear, stable stock solutions, maintaining the integrity of your compound and the reliability of your downstream assays.

Frequently Asked Questions (FAQs)

Q1: Why is DMSO the recommended solvent for this class of compounds?

DMSO is a highly effective polar aprotic solvent, renowned for its ability to dissolve an exceptionally wide range of both polar and nonpolar molecules.[1][2] This "universal" solvent capability makes it the industry standard for preparing high-concentration stock solutions in drug discovery programs.[3][4] Its high boiling point (189 °C) also minimizes evaporation at room temperature, ensuring the concentration of your stock solution remains stable.[1]

Q2: The Safety Data Sheet (SDS) for my DMSO bottle is old. What are the most critical safety precautions?

The primary safety concern with DMSO is its ability to readily penetrate the skin and act as a carrier for other dissolved substances.[1][5] Therefore, any compound dissolved in DMSO can be rapidly absorbed into the bloodstream upon skin contact.

Core Precaution: Always wear appropriate personal protective equipment (PPE), particularly nitrile gloves, when handling DMSO and its solutions. Ensure you work in a well-ventilated area.

Q3: I received a new bottle of DMSO and it's frozen solid. Is it compromised?

No, this is normal. Pure DMSO has a relatively high freezing point of 18.5 °C (65.3 °F).[1] If your laboratory's ambient temperature is below this, the solvent will solidify. Simply warm the bottle in a water bath set to 25-30°C or leave it at room temperature until it thaws completely. Gently swirl the bottle before use to ensure homogeneity.

Q4: What grade of DMSO should I be using for my experiments?

For maximum reproducibility, especially in cell-based assays, it is imperative to use a high-purity, anhydrous grade of DMSO (≥99.9%). The presence of water can significantly impact the solubility of many organic compounds.[6][7]

Troubleshooting Guide: Common Dissolution Failures

Q5: I've added DMSO to my compound, but it has formed a suspension instead of a clear solution. What went wrong?

This is the most common issue reported and typically stems from one of three root causes:

  • Water Contamination: DMSO is extremely hygroscopic, meaning it readily absorbs moisture from the atmosphere.[6][8][9] Even small amounts of absorbed water can drastically reduce its solvating power for lipophilic compounds, causing them to precipitate or fail to dissolve.[6][7]

    • Solution: Always use a fresh bottle of anhydrous DMSO, preferably one with a septum-sealed cap. If using a bulk container, work quickly and close the bottle tightly immediately after use. Avoid using a bottle that has been open for an extended period.[10]

  • Supersaturation: The target concentration may exceed the compound's intrinsic solubility limit in DMSO. While many quinazolines are highly soluble in DMSO, every compound has its limit.

    • Solution: Review the supplier's datasheet for any available solubility data. If none is available, attempt to prepare a solution at a lower concentration.

  • Insufficient Energy: The energy from simple swirling is often not enough to overcome the crystal lattice energy of a powdered compound.

    • Solution: Vigorous mechanical agitation is required. Proceed to the detailed protocol below, which outlines the use of vortexing and sonication.

Q6: The solution remains cloudy after vortexing. Is it safe to heat the sample?

Gentle warming can be an effective strategy, but it must be approached with caution.

  • Recommended Action: Place the vial in a sonicator bath or a standard water bath set to a temperature of 30-40°C .[5] This mild increase in temperature can provide the extra energy needed for dissolution without risking thermal degradation of the compound or the DMSO itself.[11]

  • Warning: Never heat the solution above 50°C unless you have explicit data confirming the thermal stability of your specific compound. High heat can lead to degradation, producing misleading experimental results.

Q7: My compound dissolved perfectly in DMSO, but it precipitated immediately when I diluted it into my aqueous buffer for a cell assay. How can I prevent this?

This is a classic solubility challenge. The compound is soluble in the organic solvent (DMSO) but insoluble in the final aqueous medium. The key is to avoid a sudden, drastic change in solvent polarity.

  • Best Practice: Perform a stepwise dilution.[12] Instead of adding a small volume of DMSO stock directly into a large volume of buffer, you can try adding the buffer to the DMSO stock in increasing increments with vigorous vortexing at each step. For cell-based assays, it is crucial to ensure the final concentration of DMSO is non-toxic to the cells, typically below 0.5%.[12][13]

Experimental Protocol: Preparing a Stock Solution

This protocol provides a systematic workflow to maximize the likelihood of successful dissolution.

Step 1: Pre-analytical Preparation
  • Ensure the this compound powder is at room temperature.

  • Use a new or properly stored bottle of anhydrous DMSO (≥99.9%).

  • Use clean, dry glass vials and pipette tips to prevent water contamination.

Step 2: Gravimetric Measurement
  • Accurately weigh the desired mass of the compound into a sterile, appropriately sized glass vial.

Step 3: Solvent Addition
  • Calculate and add the precise volume of anhydrous DMSO required to achieve the target concentration. Crucially, add the DMSO directly to the dry powder, not the other way around. This ensures all particles are wetted by the pure solvent.

Step 4: Mechanical Agitation
  • Tightly cap the vial and vortex vigorously for 1-2 minutes.

  • Visually inspect the solution. If undissolved particles remain, place the vial in an ultrasonic water bath for 5-10 minutes. The energy from cavitation helps to break apart solid aggregates.[10]

Step 5: Gentle Warming (If Necessary)
  • If the solution is still not clear, place the vial in a water bath set to 30-40°C for 10-15 minutes.[11] Vortex the vial intermittently during this time.

Step 6: Final Assessment and Storage
  • A successfully prepared stock solution should be a clear, homogenous liquid with no visible particulates.

  • Once dissolved, aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.[12] This prevents repeated freeze-thaw cycles, which can promote precipitation and introduce water contamination over time.[6]

Data Summary Table

PropertyValueSignificance for Experimental Work
Formula (CH₃)₂SOA polar aprotic solvent.[1]
Appearance Colorless LiquidAllows for clear visual inspection of compound dissolution.[1]
Boiling Point 189 °C (372 °F)Low volatility at room temperature prevents concentration changes.[1]
Melting Point 18.5 °C (65.3 °F)May solidify in cool lab environments; this is normal.[1]
Key Feature HygroscopicReadily absorbs atmospheric water, which can reduce compound solubility.[6][9]

Visualization of the Dissolution Workflow

The following diagram illustrates the logical steps and decision points for successfully dissolving your compound.

DissolutionWorkflow start Start: Weigh Compound into Dry Vial add_dmso Add Anhydrous DMSO to Powder start->add_dmso agitate Vortex (2 min) & Sonicate (10 min) add_dmso->agitate check1 Is Solution Clear? agitate->check1 warm Gentle Warming (30-40°C for 15 min) check1->warm No store Success: Aliquot & Store at -20/-80°C check1->store Yes check2 Is Solution Clear? warm->check2 check2->store Yes fail Failure: Re-evaluate Concentration or Compound Purity check2->fail No

Caption: Standard workflow for dissolving challenging compounds in DMSO.

References

  • Wikipedia. Dimethyl sulfoxide. [Link]

  • Ziath. The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO. [Link]

  • Quora. How can dimethyl sulfoxide enhance solubility in lab applications? [Link]

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  • ResearchGate. How do I make a stock solution of a substance in DMSO? [Link]

  • CIBTech. STUDY ON THE SOLUBILITY CHARACTERISTICS OF SOME QUINAZOLINE DERIVATIVES AND THERMODYNAMIC STUDY IN DIFFERENT ORGANIC SOLVENTS. [Link]

  • ResearchGate. DMSO wont dilute my pure compound. How to solve this? [Link]

  • Ziath. Samples in DMSO: What an end user needs to know. [Link]

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  • National Center for Biotechnology Information. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. [Link]

  • PharmaCompass. 6,7-dimethoxy-2-(piperazin-1-yl)quinazolin-4-amine. [Link]

  • Valent. Material Safety Data Sheet. [Link]

  • Gaylord Chemical. DIMETHYL SULFOXIDE (DMSO) A “NEW” CLEAN, UNIQUE, SUPERIOR SOLVENT. [Link]

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  • National Center for Biotechnology Information. DMSO Solubility Assessment for Fragment-Based Screening. [Link]

  • University of Rochester. Workup: DMF or DMSO. [Link]

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Technical Support Center: Troubleshooting Western Blot for p-EGFR

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center. This guide is designed to provide in-depth troubleshooting for Western blot analysis of phosphorylated Epidermal Growth Factor Receptor (p-EGFR), particularly in the context of screening compounds for inhibitory effects. We will move from common high-level questions to deep dives into specific experimental stages, ensuring you have the expert insights needed for robust and reliable results.

Part 1: Frequently Asked Questions (FAQs)

Here we address the most common issues researchers face when their p-EGFR Western blot doesn't go as planned.

Q1: I'm not seeing any p-EGFR signal, but my total EGFR band is strong. What's the most likely culprit?

A1: The most common reason for loss of a phospho-signal is phosphatase activity during sample preparation.[1][2][3] As soon as cells are lysed, phosphatases are released and can rapidly dephosphorylate your target protein.[3][4] It is absolutely critical to use a lysis buffer supplemented with a fresh cocktail of phosphatase inhibitors.[1][2][4]

Q2: My p-EGFR blot has very high background, making it difficult to see my bands. Why is this happening?

A2: High background on a phospho-blot is often due to the blocking agent. Milk, a common blocking agent, contains high levels of the phosphoprotein casein.[1][3] Your phospho-specific antibody can bind to the casein, leading to a blotchy, high-background result.[1][3] The standard recommendation is to use 5% Bovine Serum Albumin (BSA) in TBST for blocking when detecting phosphorylated proteins.[1][4][5]

Q3: The bands for p-EGFR and total EGFR are at different molecular weights than expected. What should I do?

A3: EGFR is a large protein (~175 kDa), and its phosphorylation adds to its molecular weight, which can sometimes cause slight shifts in gel migration. However, significant deviations could indicate protein degradation. Ensure that protease inhibitors are included in your lysis buffer along with phosphatase inhibitors.[2][4] Also, confirm your gel percentage is appropriate for resolving high molecular weight proteins; a lower percentage gel (e.g., 7.5%) is often recommended.[6]

Q4: After treating my cells with an inhibitor, the p-EGFR signal is gone, but so is the total EGFR signal. How do I interpret this?

A4: While a decrease in p-EGFR is expected with an effective inhibitor, a concurrent loss of total EGFR suggests that the compound may be inducing receptor internalization and degradation, a known mechanism for some EGFR inhibitors.[7] To confirm this, you could perform a time-course experiment to see if total EGFR levels decrease over time following treatment.

Part 2: Deep Dive Troubleshooting Guides

This section provides a more granular look at troubleshooting specific stages of the Western blot protocol.

Guide 1: Optimizing Cell Lysis and Protein Extraction for Phospho-Proteins

The integrity of your results is determined from the very first step. Preserving the phosphorylation state of EGFR is paramount.

Common Pitfall: Using a generic lysis buffer without adequate inhibitors.

Expert Recommendation: Always use a lysis buffer specifically designed for phospho-protein analysis. A modified RIPA buffer is often a good starting point.[8]

Protocol: Phospho-Protein Lysis Buffer

ComponentFinal ConcentrationPurpose
Tris-HCl (pH 7.4-8.0)50 mMBuffering agent
NaCl150 mMMaintains ionic strength
NP-40 or Triton X-1001%Non-ionic detergent for cell lysis
Sodium Deoxycholate0.5%Ionic detergent to solubilize membranes
SDS0.1%Ionic detergent to denature proteins
Sodium Orthovanadate 1 mM Tyrosine phosphatase inhibitor [8][9]
Sodium Fluoride 10 mM Serine/Threonine phosphatase inhibitor [8][9]
β-glycerophosphate 10 mM Serine/Threonine phosphatase inhibitor [8]
Protease Inhibitor Cocktail 1X Prevents protein degradation [2]

Key Causality: Phosphatases are highly active enzymes that are compartmentalized in healthy cells.[2] Cell lysis breaks down these compartments, releasing phosphatases that can rapidly remove phosphate groups from EGFR.[2][3] The inhibitors in the buffer are essential to inactivate these enzymes the moment the cell is breached.[2] Always add inhibitors fresh to your lysis buffer right before use.[4][9]

Guide 2: Antibody Incubation and Signal Detection

Your choice of antibodies and incubation conditions can make or break your experiment.

Common Pitfall: Using milk for blocking or antibody dilution.

Expert Recommendation: As mentioned in the FAQs, avoid milk. Use 5% BSA in TBST for both blocking and antibody dilutions.[1][5]

Workflow for Immunodetection:

G cluster_0 Membrane Preparation cluster_1 Primary Antibody Incubation cluster_2 Washing cluster_3 Secondary Antibody Incubation cluster_4 Final Steps Block Block membrane in 5% BSA/TBST for 1 hour at RT Primary_Ab Incubate with anti-p-EGFR antibody (e.g., 1:1000 in 5% BSA/TBST) overnight at 4°C Block->Primary_Ab Wash1 Wash 3x for 10 min each with TBST Primary_Ab->Wash1 Secondary_Ab Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 in 5% BSA/TBST) for 1 hour at RT Wash1->Secondary_Ab Wash2 Wash 3x for 10 min each with TBST Secondary_Ab->Wash2 Detect Incubate with ECL substrate and image Wash2->Detect

Caption: Immunodetection workflow for p-EGFR.

Trustworthiness Check: If you are getting weak signals, consider increasing the primary antibody incubation time or concentration.[10] Conversely, if the background is high, ensure your washing steps are thorough and consider adding 0.05% Tween-20 to your blocking and antibody dilution buffers to reduce non-specific binding.[10]

Guide 3: Stripping and Reprobing for Total EGFR

To accurately assess the effect of your compound, you must normalize the p-EGFR signal to the total amount of EGFR protein.[11] This is typically done by stripping the blot of the p-EGFR antibodies and then reprobing with an antibody for total EGFR.[11][12]

Common Pitfall: Inefficient stripping leading to antibody carryover, or harsh stripping that removes the target protein.

Expert Recommendation: Start with a mild stripping protocol and check for complete antibody removal before reprobing. A PVDF membrane is recommended over nitrocellulose as it is more robust and better retains protein during stripping.[12][13]

Protocol: Mild Stripping Buffer

ComponentFinal Concentration/Amount
Glycine15 g
SDS1 g
Tween 2010 ml
pHAdjust to 2.2
Ultrapure WaterBring to 1 L

Step-by-Step Stripping and Reprobing:

  • After imaging for p-EGFR, wash the membrane in TBST.

  • Incubate the membrane in the mild stripping buffer for 10-20 minutes at room temperature with agitation.[12]

  • Wash the membrane extensively with TBST (at least 3-4 times for 10 minutes each) to remove all traces of the stripping buffer.[13]

  • Validation Step: Before reprobing, incubate the stripped membrane with just the secondary antibody and then with ECL substrate. If you see any signal, the stripping was incomplete. Repeat the stripping step.[12][14]

  • Once stripping is confirmed, re-block the membrane with 5% BSA/TBST for 1 hour.[11]

  • Incubate with the total EGFR primary antibody and proceed with the immunodetection protocol as before.[11]

Caption: Decision tree for stripping and reprobing.

Part 3: Signaling Pathway and Experimental Overview

Understanding the biological context is crucial for interpreting your results. Your compound is designed to inhibit EGFR autophosphorylation, which is a key step in activating downstream signaling pathways that drive cell proliferation.[15]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR Binds pEGFR p-EGFR EGFR->pEGFR Autophosphorylation Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) pEGFR->Downstream Activates Proliferation Cell Proliferation, Survival Downstream->Proliferation Compound Your Compound Compound->pEGFR Inhibits

Caption: EGFR signaling and point of compound inhibition.

By performing a Western blot for p-EGFR, you are directly measuring the efficacy of your compound at its intended target.[11] A successful experiment will show a dose-dependent decrease in the p-EGFR signal, while the total EGFR signal remains relatively constant (unless the compound also induces degradation).[16]

References

  • Which cell lysis buffer recipe is best for phosphorylated proteins? ResearchGate. Available from: [Link]

  • Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Bio-Techne. Available from: [Link]

  • What is the best cell lysis buffer for preserving phospho-Akt levels in MEFs? ResearchGate. Available from: [Link]

  • Western blot analysis of epidermal growth factor receptor (EGFR)... ResearchGate. Available from: [Link]

  • What are cheap commercially available options to inhibit protease and phosphatase for western blot samples? ResearchGate. Available from: [Link]

  • Analyzing expression and phosphorylation of the EGF receptor in HNSCC. PMC - NIH. Available from: [Link]

  • Protein Expression Signatures for Inhibition of Epidermal Growth Factor Receptor-mediated Signaling. PMC - PubMed Central. Available from: [Link]

  • How do I get EGFR western blot. ResearchGate. Available from: [Link]

  • Antibodies 101: Stripping and Reprobing Western Blots. Addgene Blog. Available from: [Link]

  • Discovery of HCD3514 as a potent EGFR inhibitor against C797S mutation in vitro and in vivo. Journal of Cancer. Available from: [Link]

  • Intracellular activation of EGFR by fatty acid synthase dependent palmitoylation. Oncotarget. Available from: [Link]

  • How do I solve my problem in detecting EGFR in MEFs by western blot? ResearchGate. Available from: [Link]

  • How could I detect EGFR by western blot effectively? ResearchGate. Available from: [Link]

  • Western Blot Troubleshooting Guide. Bio-Techne. Available from: [Link]

  • How to detect p-EGFR on western blot with low background? ResearchGate. Available from: [Link]

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Navigating the Nuances of 6,7-Dimethoxy-4-piperazin-1-yl-quinazoline: A Technical Support Guide to Off-Target Effects

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

Technical Support Center

Topic: Off-Target Effects of 6,7-Dimethoxy-4-piperazin-1-yl-quinazoline and its Derivatives

Audience: Researchers, Scientists, and Drug Development Professionals

From the Desk of the Senior Application Scientist,

The this compound scaffold is a cornerstone in the development of a range of pharmacologically active agents. While its derivatives, such as prazosin and doxazosin, are well-characterized for their primary mechanism of action as α1-adrenergic receptor antagonists, their utility in research and therapeutic development is often complicated by a range of off-target effects. This guide is designed to provide researchers with a comprehensive technical support resource to anticipate, identify, and troubleshoot these unintended interactions during their experiments. Our goal is to enhance the precision and reproducibility of your research by fostering a deeper understanding of the multifaceted pharmacology of this important chemical series.

Frequently Asked Questions (FAQs)

Q1: What is the primary and intended target of many drugs based on the this compound core?

A1: The primary and most well-documented targets for many therapeutic compounds derived from this quinazoline core, such as prazosin and doxazosin, are the α1-adrenergic receptors.[1] These are G protein-coupled receptors (GPCRs) that, upon activation by catecholamines like norepinephrine, mediate vasoconstriction.[2] By acting as antagonists, these compounds block this action, leading to vasodilation, which is the basis for their use as antihypertensive agents.[2]

Q2: What are the known off-target effects of compounds containing this quinazoline core?

A2: Beyond their potent α1-adrenoceptor antagonism, derivatives of this compound have been shown to interact with a variety of other cellular targets. These off-target effects are often observed at higher concentrations than those required for α1-adrenergic blockade.[3] Notable off-target activities include:

  • Dopamine Receptor Modulation: Prazosin has been shown to have off-target effects on the dopamine D3 receptor (DRD3), where it can stabilize an interaction with the coatomer complex COPI, leading to disruptions in endocytic sorting.[4][5]

  • Kinase Inhibition: Several studies have demonstrated that quinazoline derivatives can act as multi-kinase inhibitors. For instance, doxazosin has been reported to inhibit the phosphorylation of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and downstream signaling pathways like PI3K/Akt/mTOR.[6][7][8] It has also been shown to suppress the JAK/STAT signaling pathway.[9]

  • Other GPCRs: While highly selective for α1-adrenoceptors, some cross-reactivity with other adrenergic receptor subtypes or other GPCRs can occur, especially at high concentrations.

Q3: At what concentrations should I be concerned about off-target effects in my in vitro experiments?

A3: The concentration at which off-target effects become significant is compound-specific and cell-type dependent. However, a general rule of thumb is that for prazosin, nanomolar concentrations are typically sufficient to achieve α1-adrenergic receptor blockade, while micromolar concentrations are often required to observe off-target effects such as the induction of apoptosis or inhibition of cell proliferation.[3] For example, in some cancer cell lines, the IC50 for prazosin's anti-proliferative effects was found to be in the range of 11-35 µM.[10][11] Therefore, if your experimental observations require concentrations in the micromolar range, it is crucial to consider and investigate potential off-target mechanisms.

Q4: What are appropriate negative controls to differentiate between on-target and off-target effects?

A4: To dissect the specific contributions of on-target versus off-target effects, a multi-faceted approach to controls is recommended:

  • Structurally Related but Inactive Analogs: If available, use a structurally similar analog of your test compound that is known to be inactive at the primary target (α1-adrenoceptors).

  • Pharmacological Blockade: Pre-treat your cells with a high concentration of a highly selective α1-adrenergic receptor agonist to see if it can rescue the observed phenotype.

  • Genetic Knockdown/Knockout: Utilize siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the intended target (α1-adrenergic receptors). If the effect of your compound persists, it is likely an off-target mechanism.

  • Use of Structurally Unrelated Antagonists: Employ an α1-adrenergic receptor antagonist from a different chemical class to see if it recapitulates the observed effects. If not, this suggests the phenotype is due to an off-target effect of your quinazoline compound.

  • Dose-Response Curves: Carefully titrate your compound and correlate the effective concentrations with the known IC50 values for both on-target and potential off-target interactions.

Troubleshooting Guide

This section addresses specific issues that researchers may encounter during their experiments with this compound derivatives.

Observed Problem Potential Cause (Off-Target Effect) Troubleshooting Steps & Rationale
Unexpected changes in cell proliferation or apoptosis at high concentrations (µM range). The compound may be acting as a kinase inhibitor, affecting pathways like PI3K/AKT/mTOR or JAK/STAT. Doxazosin, for instance, has been shown to induce apoptosis in cardiomyocytes independent of α1-adrenergic blockade.[12][13]1. Perform a kinase activity screen: Profile your compound against a panel of kinases to identify potential off-target interactions. 2. Western Blot Analysis: Probe for the phosphorylation status of key signaling proteins in pathways like AKT, mTOR, and STATs. A decrease in phosphorylation would suggest kinase inhibition.[9] 3. Cell Cycle Analysis: Use flow cytometry to determine if the compound induces cell cycle arrest at a specific phase, which is a common outcome of kinase inhibition.
Discrepancies between in vitro and in vivo results. In vivo, the compound's effects may be a combination of on-target α1-adrenergic blockade (e.g., changes in blood pressure) and off-target effects on other systems. Additionally, metabolic transformation in vivo can generate active metabolites with different target profiles.1. Measure physiological parameters in vivo: Concurrently monitor parameters like blood pressure to correlate with the observed cellular effects. 2. Pharmacokinetic/Pharmacodynamic (PK/PD) modeling: Determine the concentration of the compound in the target tissue and correlate it with the in vitro effective concentrations for both on- and off-target effects. 3. Metabolite profiling: Analyze plasma and tissue samples for the presence of metabolites and test their activity in vitro.
Unexplained changes in cellular morphology or endocytic trafficking. Prazosin has been shown to interfere with endosomal sorting through an off-target interaction with the dopamine D3 receptor and the COPI complex.[4][5]1. Immunofluorescence microscopy: Stain for markers of early and late endosomes to visualize any alterations in their morphology or distribution. 2. Uptake assays: Measure the cellular uptake of fluorescently labeled cargo (e.g., transferrin, EGF) to assess the functionality of the endocytic pathway. 3. Dopamine receptor antagonist co-treatment: Determine if a selective dopamine D3 receptor antagonist can block the observed effects on endocytosis.
Variability in experimental results between different cell lines. The expression levels of on-target (α1-adrenergic receptors) and off-target proteins (e.g., specific kinases, dopamine receptors) can vary significantly between cell lines, leading to different sensitivities to the compound.1. Quantify target expression: Use qPCR or Western blotting to determine the relative expression levels of the primary target and potential off-targets in the cell lines being used. 2. Select cell lines with defined target expression: If possible, choose cell lines with high, low, or no expression of the target proteins to delineate on-target from off-target effects. 3. Consult cell line databases: Utilize resources like the Cancer Cell Line Encyclopedia (CCLE) to obtain expression data for your cell lines of interest.

Comparative Inhibitory Profile

The following table summarizes the reported inhibitory concentrations (IC50) or binding affinities (Ki) for prazosin and doxazosin against their primary on-target receptors and some of their known off-targets. Note that these values can vary depending on the specific assay conditions.

Compound Target Reported IC50 / Ki Effect
Prazosin α1-Adrenergic Receptor~0.15 nM (IC50 for NE-stimulated Ca2+ efflux)On-Target Antagonism
Dopamine D3 Receptor- (Activity observed at µM concentrations)Off-Target Interaction
Osteosarcoma Cells (MG63)25.29 µM (IC50 for viability)[10]Off-Target Cytotoxicity
Glioblastoma Cells (U251)13.16 µM (IC50 for viability)[11]Off-Target Cytotoxicity
Doxazosin α1-Adrenergic ReceptorPotent antagonistOn-Target Antagonism
VEGFR-2- (Inhibition of phosphorylation observed)[6][7]Off-Target Kinase Inhibition
JAK/STAT Pathway- (Inhibition of phosphorylation observed)[9]Off-Target Kinase Inhibition
Breast Cancer Cells- (Inhibition of EGFR and NF-κB signaling)Off-Target Kinase Inhibition
Ovarian Carcinoma Cells>20 µM (to suppress growth by 40%)[9]Off-Target Cytotoxicity

Key Signaling Pathways and Experimental Workflows

To aid in experimental design and data interpretation, the following diagrams illustrate a key off-target signaling pathway and a general workflow for assessing kinase inhibition.

Doxazosin and the JAK/STAT Signaling Pathway

G cluster_membrane Cell Membrane Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activation Cytokine Cytokine Cytokine->Cytokine_Receptor STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT pSTAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Translocation Doxazosin Doxazosin Doxazosin->JAK Inhibition of Phosphorylation Gene_Expression Gene Expression (Proliferation, Survival) Nucleus->Gene_Expression Transcription

Caption: Doxazosin's inhibitory effect on the JAK/STAT signaling pathway.

General Workflow for In Vitro Kinase Inhibition Assay

G Start Start Compound_Prep Prepare Serial Dilution of Quinazoline Compound Start->Compound_Prep Kinase_Reaction Incubate Compound with Kinase and Substrate Compound_Prep->Kinase_Reaction ATP_Detection Measure ATP Consumption (Luminescence) Kinase_Reaction->ATP_Detection Data_Analysis Calculate % Inhibition and IC50 Value ATP_Detection->Data_Analysis End End Data_Analysis->End

Caption: A typical workflow for an in vitro kinase inhibition assay.

References

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  • Zhang, X., Wang, W., Bedigian, A. V., Coughlin, M. L., Mitchison, T. J., & Eggert, U. S. (2012). Dopamine receptor D3 regulates endocytic sorting by a Prazosin-sensitive interaction with the coatomer COPI. Proceedings of the National Academy of Sciences of the United States of America, 109(31), 12485–12490. [Link]

  • Park, M. S., Kim, B. R., Kang, S., Kim, D. Y., & Rho, S. B. (2014). The antihypertension drug doxazosin suppresses JAK/STATs phosphorylation and enhances the effects of IFN-α/γ-induced apoptosis. Genes & Cancer, 5(9-10), 358–368. [Link]

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  • Ninja Nerd. (2020, April 13). Alpha Blockers | Mechanism of Action, Indications, Adverse Reactions, Contraindications [Video]. YouTube. [Link]

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  • PubMed. (2021). Quinazoline analogues as cytotoxic agents; QSAR, docking, and in silico studies. PubMed. [Link]

  • ResearchGate. (n.d.). Some recently reported quinazoline-based anticancer agents. ResearchGate. [Link]

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Technical Support Center: Stability of 6,7-Dimethoxy-4-piperazin-1-yl-quinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Advanced Pharmaceutical Development

Welcome to the technical support guide for 6,7-Dimethoxy-4-piperazin-1-yl-quinazoline. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and troubleshooting for stability-related issues encountered during experimentation. Our goal is to explain the causality behind experimental observations and provide robust protocols to ensure the integrity of your results.

Part 1: General Stability & Handling FAQs

This section addresses the most common initial questions regarding the handling and storage of this compound.

Q1: What is the recommended solvent for creating stock solutions of this compound?

The choice of solvent is critical and depends on the intended downstream application and required storage duration.

  • For Aqueous Buffers: Due to the basic nature of the piperazine moiety, the compound's solubility in aqueous solutions is highly pH-dependent. It is more soluble in acidic conditions (e.g., pH 4-6) where the piperazine nitrogen is protonated. For cell culture or physiological assays, prepare a concentrated primary stock in an organic solvent first, which can then be diluted into your aqueous buffer or media. Direct dissolution in neutral aqueous buffers may lead to precipitation.

  • For Organic Solvents:

    • DMSO (Dimethyl Sulfoxide): While widely used, caution is strongly advised. Studies on similar quinazoline derivatives have shown significant instability in DMSO, with spectral changes indicating degradation occurring almost immediately after preparation[1][2]. However, other studies have found some quinazoline derivatives to be stable in 0.2% DMSO for up to 96 hours[3]. Causality: The exact mechanism of DMSO-mediated degradation is compound-specific but can involve oxidation or other reactions. Recommendation: If DMSO must be used, prepare the solution fresh and use it immediately. For any experiment spanning more than a few hours, it is imperative to run a stability validation study in your specific concentration and matrix.

    • Methanol or Ethanol: Alcohols can be suitable solvents. A product data sheet for the related compound Terazosin (which shares the core structure) lists methanol and 95% ethanol as viable solvents[4]. These are generally less reactive than DMSO.

Expert Insight: Always start by creating a small test solution in your chosen solvent and observing it for any immediate changes in color or clarity before committing your bulk material.

Q2: How should I store the solid compound and its stock solutions?

Proper storage is essential to maintain the compound's integrity.

FormRecommended Storage TemperatureLight/Moisture ConditionsRationale
Solid Powder Refrigerator (2-8°C)Store in a tightly sealed container with a desiccant. Protect from light.The quinazoline core can be susceptible to hydrolysis and photodegradation. Keeping it cool, dry, and dark minimizes these risks.
Stock Solution -20°C or -80°CStore in small, single-use aliquots in amber vials or tubes wrapped in foil.Freezing minimizes chemical degradation kinetics[5]. Aliquoting prevents repeated freeze-thaw cycles which can cause compound degradation and solvent evaporation. Light protection is crucial as many nitrogen-containing heterocycles are photosensitive[5].
Part 2: Troubleshooting Common Stability Issues

This section provides a logical framework for diagnosing and resolving common problems observed during experiments.

Q3: My solution of this compound has turned yellow or brown. What is causing this discoloration?

Discoloration is a primary indicator of chemical degradation.

  • Primary Cause: The most likely culprits are photodegradation and/or oxidation [5]. The quinazoline ring system contains multiple sites that can be oxidized, and its aromatic nature makes it susceptible to degradation upon exposure to UV or even ambient light[5][6][7].

  • Troubleshooting Steps:

    • Protect from Light: Immediately ensure all subsequent solutions are prepared and stored in amber vials or wrapped in aluminum foil. Conduct experimental manipulations under subdued lighting if possible.

    • Use High-Purity Solvents: Ensure solvents are fresh and of high purity (e.g., HPLC or spectrophotometric grade). Peroxides in aged ethers or other impurities can initiate oxidative degradation.

    • Consider Inert Gas: For long-term storage or sensitive applications, sparging the solvent with an inert gas (like argon or nitrogen) before dissolution can help by removing dissolved oxygen.

Q4: I'm observing a precipitate forming in my aqueous experimental buffer. How can I resolve this?

Precipitation is almost always related to solubility limits, which are heavily influenced by pH for this compound.

  • Primary Cause: The compound is likely crashing out of solution because the pH of the final medium is too high (neutral or basic), causing the protonated, more soluble form of the piperazine group to convert to its neutral, less soluble free-base form.

  • Troubleshooting Workflow:

G start Precipitate Observed in Aqueous Buffer check_ph Measure pH of the Final Solution start->check_ph is_ph_high Is pH > 6.5? check_ph->is_ph_high lower_ph Lower pH with dilute HCl or use a more acidic buffer (e.g., pH 5.0) is_ph_high->lower_ph Yes check_conc Is Concentration Too High? is_ph_high->check_conc No success Solution is Clear lower_ph->success fail Issue Persists: Re-evaluate experimental design lower_ph->fail lower_conc Decrease final concentration check_conc->lower_conc Yes use_cosolvent Consider adding a small percentage (<1%) of a co-solvent like ethanol check_conc->use_cosolvent No lower_conc->success use_cosolvent->success use_cosolvent->fail

Caption: Troubleshooting workflow for precipitation issues.

Q5: My assay results are inconsistent, or the compound's potency is decreasing over time. Could this be a stability issue?

Yes, a loss of potency is a classic sign of compound degradation[5]. While the quinazoline ring itself is relatively stable in cold dilute acids and bases, it can be destroyed by boiling[7][8]. More subtle degradation can occur under standard experimental conditions.

  • Potential Degradation Pathways:

    • Hydrolysis: The 4-position of the quinazoline ring is susceptible to nucleophilic attack[7]. While the piperazine group is a relatively poor leaving group, hydrolysis can occur over time, especially at non-optimal pH or elevated temperatures.

    • Oxidation: The quinazoline ring can be oxidized to form quinazolinone derivatives[6][7]. The electron-rich dimethoxy-substituted benzene ring may also be a site for oxidation.

    • Photodegradation: As mentioned, exposure to light can cleave bonds or modify the ring structure.

Recommendation: Perform a simple stability study under your exact experimental conditions (temperature, buffer, lighting) by analyzing samples via HPLC-UV at different time points (e.g., 0, 2, 4, 8, 24 hours). A decrease in the parent peak area confirms degradation.

Part 3: Experimental Protocol for Stability Assessment

To rigorously assess the stability of this compound, a forced degradation study is recommended. This involves subjecting the compound to harsh conditions to deliberately induce degradation, which helps identify potential degradation pathways and develop a stability-indicating analytical method.

Forced Degradation Study Workflow

G cluster_prep Preparation cluster_stress Stress Conditions (Incubate for 24h) cluster_analysis Analysis prep Prepare 1 mg/mL Solution in Acetonitrile:Water (50:50) acid Acid Hydrolysis (0.1 M HCl, 60°C) prep->acid base Base Hydrolysis (0.1 M NaOH, 60°C) prep->base oxidation Oxidation (3% H2O2, RT) prep->oxidation thermal Thermal (Solution at 60°C, Dark) prep->thermal photo Photolytic (UV/Vis Light, RT) prep->photo control Control (RT, Dark) prep->control neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize analyze Analyze All Samples by HPLC-UV/MS oxidation->analyze thermal->analyze photo->analyze control->analyze neutralize->analyze compare Compare chromatograms to control. Identify degradation peaks. analyze->compare

Caption: Experimental workflow for a forced degradation study.

Step-by-Step Protocol
  • Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent like acetonitrile or methanol.

  • Stress Conditions: For each condition, dilute the stock solution into the stress medium.

    • Acid Hydrolysis: Mix with 0.1 M HCl and incubate at 60°C.

    • Base Hydrolysis: Mix with 0.1 M NaOH and incubate at 60°C.

    • Oxidative Degradation: Mix with 3% hydrogen peroxide and keep at room temperature.

    • Thermal Degradation: Keep the solution in a temperature-controlled oven at 60°C, protected from light.

    • Photolytic Degradation: Expose the solution in a transparent container to a photostability chamber (e.g., >1.2 million lux hours). Wrap a control sample in aluminum foil and place it alongside[5].

  • Sampling: Take samples at various time points (e.g., 2, 8, 24 hours).

  • Analysis:

    • Before injection, neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively.

    • Analyze all samples using a validated reverse-phase HPLC method with a PDA (photodiode array) detector. A C18 column is often a good starting point.

    • The PDA detector is crucial for assessing peak purity and identifying the formation of new chromophores.

    • LC-MS analysis can be used to identify the mass of degradation products, providing clues to their structure. A probable degradation product under hydrolytic stress could be 6,7-dimethoxy-2-(piperazin-1-yl)quinazolin-4-amine, based on studies of similar molecules[9].

References
  • Asif, M. (2014). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. International Journal of Medicinal Chemistry, 2014, 395637. [Link]

  • Tiwari, V., & Singh, R. (2013). Quinazoline derivatives & pharmacological activities: a review. International Journal of Pharmacy and Pharmaceutical Sciences, 5(3), 133-142. [Link]

  • Mphahlele, M. J., & Malindisa, S. (2021). A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. Molecules, 26(11), 3329. [Link]

  • Al-Ostath, O. A., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(2), 843. [Link]

  • Wang, Y., et al. (2020). Preparation and photophysical properties of quinazoline-based fluorophores. RSC Advances, 10(50), 29931-29938. [Link]

  • Militaru, G., et al. (2011). Stability Characterization of Quinazoline Derivative BG1188 by Optical Methods. AIP Conference Proceedings, 1381(1), 123-126. [Link]

  • Talele, T. T. (2013). Quinazoline derivatives: synthesis and bioactivities. Bioorganic & Medicinal Chemistry, 21(11), 2899-2913. [Link]

  • El-Sayed, M. A. A., et al. (2018). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Future Medicinal Chemistry, 10(14), 1717-1738. [Link]

  • Shrivastava, B., & Gupta, V. B. (2012). Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Prazosin, Terazosin, and Doxazosin in Pharmaceutical Formulations. ResearchGate. [Link]

  • Militaru, G., et al. (2011). Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria. Letters in Drug Design & Discovery, 8(2), 124-129. [Link]

  • ChemBK. (n.d.). Piperazine, 1-(4-amino-6,7-dimethoxy-2-quinazolinyl)-4-((tetrahydro-2-furanyl)carbonyl)-. ChemBK. [Link]

  • Błaszczak-Świątkiewicz, K., et al. (2012). Determination of the Stabilities of New Quinazoline Derivatives by HPLC. Acta Poloniae Pharmaceutica, 69(4), 757-761. [Link]

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Technical Support Center: Synthesis of 4-Piperazinyl-quinazolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-piperazinyl-quinazolines. This guide is designed for researchers, medicinal chemists, and drug development professionals. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to navigate the common challenges encountered during the synthesis of this important chemical scaffold. Our goal is to provide not just solutions, but also the underlying chemical principles to empower you in your experimental work.

Introduction: The Synthetic Challenge

The 4-piperazinyl-quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The primary synthetic route involves the nucleophilic aromatic substitution (SNAr) of a 4-halo-quinazoline (typically 4-chloroquinazoline) with a piperazine derivative. While seemingly straightforward, this reaction is fraught with potential pitfalls that can lead to low yields, complex product mixtures, and purification difficulties. This guide will address these challenges systematically.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address the most common issues encountered in the laboratory.

FAQ 1: My reaction yield is very low or I'm getting no product at all. What are the likely causes?

Low or no yield is a frequent complaint. The root cause can often be traced back to one of several factors related to the reactants or reaction conditions.

Possible Causes & Solutions

Possible Cause Explanation & Troubleshooting Steps
Poor Quality Starting Materials The 4-chloroquinazoline starting material can be unstable and susceptible to hydrolysis. Ensure it is pure and handled under anhydrous conditions. The piperazine reagent should also be of high purity and free from excess water.
Inactive Nucleophile If your piperazine derivative is electron-deficient (e.g., substituted with strong electron-withdrawing groups), its nucleophilicity will be significantly reduced, leading to a sluggish or incomplete reaction.[2] Consider using more forcing conditions such as higher temperatures or microwave irradiation.[2]
Incorrect Solvent The choice of solvent is critical. Aprotic polar solvents like acetonitrile, dioxane, or DMF are generally preferred as they can solvate the intermediate Meisenheimer complex. Protic solvents like ethanol or isopropanol can also be used, often with a base.
Inappropriate Base A base is often required to scavenge the HCl generated during the reaction. Common bases include N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA).[1] Ensure the base is not sterically hindered to the point where it cannot function effectively.
Reaction Temperature Too Low While the reaction often proceeds at room temperature or with gentle heating, an unreactive piperazine may require higher temperatures (e.g., 80-120 °C) to drive the reaction to completion.[1]

Workflow for Diagnosing Low Yield

G start Low/No Product Yield check_sm Verify Purity of Starting Materials (4-Cl-quinazoline & Piperazine) start->check_sm check_nuc Assess Nucleophilicity of Piperazine Derivative check_sm->check_nuc Purity OK ewg Electron-withdrawing groups present? check_nuc->ewg increase_temp Increase Reaction Temperature or Use Microwave ewg->increase_temp Yes check_conditions Review Reaction Conditions (Solvent, Base) ewg->check_conditions No tlc Monitor Reaction by TLC increase_temp->tlc solvent_issue Is the solvent appropriate and anhydrous? check_conditions->solvent_issue base_issue Is the base appropriate and in sufficient quantity? solvent_issue->base_issue Yes optimize Optimize Solvent and Base solvent_issue->optimize No base_issue->optimize No base_issue->tlc Yes optimize->tlc incomplete Reaction incomplete? tlc->incomplete degradation Product degradation? tlc->degradation extend_time Extend Reaction Time incomplete->extend_time Yes lower_temp Lower Reaction Temperature degradation->lower_temp Yes end Improved Yield extend_time->end lower_temp->end

Figure 1: Troubleshooting workflow for low yield.
FAQ 2: I'm seeing multiple spots on my TLC plate. What are the common side products?

The formation of multiple products is a clear indicator of side reactions. Understanding what these are is key to mitigating them.

Common Side Reactions

  • Di-substitution: If you start with a 2,4-dichloroquinazoline, the major side product is often the 2,4-bis(piperazinyl)quinazoline. The C4 position is significantly more reactive than the C2 position, and substitution at C4 occurs under milder conditions.[3] To favor mono-substitution, use a 1:1 stoichiometry of reactants and maintain a lower reaction temperature (e.g., 0-5 °C to room temperature).[3] Substitution at the C2 position typically requires harsher conditions, such as refluxing in a higher boiling point solvent.[3]

  • Hydrolysis of Starting Material: The 4-chloroquinazoline is susceptible to hydrolysis, especially in the presence of water and a base, which will form the corresponding 4-hydroxyquinazoline (quinazolin-4-one). This is often seen as a baseline impurity that is difficult to remove. Always use anhydrous solvents and reagents.

  • Ring Opening: Under harsh conditions, such as high temperatures or with very strong nucleophiles, the quinazoline ring itself can be susceptible to cleavage.[4][5][6] This is less common but can occur, leading to a complex mixture of degradation products.

Visualizing Common Side Reactions

G cluster_0 Starting Material: 2,4-Dichloroquinazoline cluster_1 Desired Product cluster_2 Common Side Products 2,4-diCl 2,4-Dichloroquinazoline mono_sub 4-(Piperazin-1-yl)-2-chloroquinazoline 2,4-diCl->mono_sub 1 eq. Piperazine (Mild Conditions) hydrolysis 2-Chloro-4-hydroxyquinazoline 2,4-diCl->hydrolysis H₂O, Base di_sub 2,4-Bis(piperazin-1-yl)quinazoline mono_sub->di_sub Excess Piperazine (Harsh Conditions)

Figure 2: Reaction pathways for 2,4-dichloroquinazoline.
FAQ 3: I'm having trouble purifying my product by column chromatography. The peaks are tailing badly.

This is the most common purification challenge and is a direct consequence of the basic nature of the piperazine and quinazoline nitrogens.

The Problem: Silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface. The basic nitrogen atoms in your product can interact strongly with these acidic sites, leading to poor peak shape (tailing) and sometimes irreversible adsorption to the stationary phase.

The Solution: Use a Basic Modifier

The most effective solution is to add a small amount of a volatile base to your eluent to neutralize the acidic silanol groups.[4]

  • Triethylamine (TEA): Add 0.1-1% TEA to your mobile phase (e.g., hexane/ethyl acetate). This is usually sufficient to dramatically improve peak shape.

  • Ammonia: A solution of 7N ammonia in methanol can also be used as a polar component in your eluent system, which is particularly effective for very basic compounds.

Alternative Purification Strategies

Method Description & Use Case
Recrystallization If your product is a solid and of reasonable purity, recrystallization can be an excellent method for removing minor impurities.
Reverse-Phase HPLC For achieving very high purity, preparative reverse-phase HPLC is a powerful technique. A C18 column is typically used with a mobile phase of water and acetonitrile or methanol, often with an acidic modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to protonate the basic nitrogens and ensure sharp peaks.
Alumina Chromatography Basic or neutral alumina can be used as an alternative to silica gel, as it has fewer acidic sites.
FAQ 4: How do I perform the aqueous work-up for my reaction?

A proper work-up is crucial for isolating your product in good yield and purity before chromatography.

Step-by-Step Work-up Protocol

  • Quench the Reaction: If the reaction is heated, cool it to room temperature.

  • Solvent Removal: If the reaction was performed in a water-miscible solvent like DMF or dioxane, remove the solvent under reduced pressure.

  • Partitioning: Add water and a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Basification: This is the critical step. Your product is likely protonated by the HCl byproduct. Add a base (e.g., saturated aqueous sodium bicarbonate or dilute sodium hydroxide) until the aqueous layer is basic (pH > 8). This ensures your product is in its free base form and will partition into the organic layer.

  • Extraction: Separate the layers. Extract the aqueous layer 2-3 times with the organic solvent.

  • Washing: Combine the organic extracts and wash with brine to remove excess water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Experimental Protocols

Protocol 1: Synthesis of 4-Chloro-6,7-dimethoxyquinazoline

This protocol describes a common method for preparing a 4-chloroquinazoline precursor.

Materials:

  • 6,7-Dimethoxyquinazoline-4(3H)-one

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, add 6,7-dimethoxyquinazoline-4(3H)-one (1.0 eq).

  • Carefully add phosphorus oxychloride (5-10 eq) to the flask.

  • Add a catalytic amount of DMF (e.g., 2-3 drops).

  • Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 4-6 hours. The reaction can be monitored by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly and carefully pour the reaction mixture onto crushed ice with stirring. This will quench the excess POCl₃.

  • A precipitate will form. Collect the solid by vacuum filtration.

  • Wash the solid thoroughly with cold water until the filtrate is neutral.

  • Dry the solid under vacuum to obtain the 4-chloro-6,7-dimethoxyquinazoline.

Protocol 2: Synthesis of 4-(Piperazin-1-yl)-6,7-dimethoxyquinazoline

This protocol details the SNAr reaction.

Materials:

  • 4-Chloro-6,7-dimethoxyquinazoline (1.0 eq)

  • Piperazine (1.1-1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous dioxane or acetonitrile

Procedure:

  • To a solution of 4-chloro-6,7-dimethoxyquinazoline in anhydrous dioxane, add piperazine and DIPEA.

  • Stir the reaction mixture at 80 °C for 12 hours under an inert atmosphere (e.g., nitrogen or argon).[1]

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with water and extract with ethyl acetate (3 x 50 mL).[1]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mobile phase of dichloromethane/methanol (e.g., 95:5) containing 0.5% triethylamine to obtain the pure product.

Characterization Guide

Accurate characterization is essential to confirm the structure of your product and assess its purity.

  • ¹H NMR: Look for the characteristic signals of the piperazine protons, which typically appear as two broad singlets or multiplets in the range of 2.5-4.0 ppm. The protons on the quinazoline ring will appear in the aromatic region (7.0-8.5 ppm).

  • ¹³C NMR: The carbon signals for the piperazine ring usually appear in the range of 40-55 ppm. The quinazoline carbons will be in the aromatic region, with the C4 carbon typically appearing around 155-165 ppm.

  • Mass Spectrometry: Electrospray ionization (ESI) is well-suited for these basic compounds. Look for the [M+H]⁺ ion as the base peak.

References

  • Scheme 3: Acid-promoted ring-opening reaction from quinazoline 4c to 5. - ResearchGate. Available at: [Link]

  • Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes - Oriental Journal of Chemistry. Available at: [Link]

  • Synthesis and thermal decomposition kinetics of some pyrazolo-quinazoline derivatives - SciSpace. Available at: [Link]

  • Quinazoline synthesis - Organic Chemistry Portal. Available at: [Link]

  • Oxidative degradation of quinazoline in supercritical water: a combined ReaxFF and DFT study - Taylor & Francis Group - Figshare. Available at: [Link]

  • A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides - PMC. Available at: [Link]

  • Reaction mechanism and ring opening phenomenon in the synthesis of target compound 7–27 (Scheme 1). - ResearchGate. Available at: [Link]

  • Quinazoline - Wikipedia. Available at: [Link]

  • CN101475537A - Preparation of 2,4-dichloroquinazoline - Google Patents.
  • Research Article Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents - Semantic Scholar. Available at: [Link]

  • Synthesis and thermal decomposition kinetics of some pyrazolo-quinazoline derivatives - World Scientific News. Available at: [Link]

  • Degradation of quinoline by ozone oxidation using Fe3Ce2/NaY catalyst - ResearchGate. Available at: [Link]

  • General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. - ResearchGate. Available at: [Link]

  • CN1486980A - Prepn process of 2.4-dichloro-6.7-dimethoxy quinazoline - Google Patents.
  • The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives - ResearchGate. Available at: [Link]

  • CN102584721A - Synthetic method of 2,4-dichloroquinazoline derivative - Google Patents.
  • Scheme 11 Synthesis of 2,4-dichloroquinazoline - ResearchGate. Available at: [Link]

  • Kinetics of quinoline degradation by O3/UV in aqueous phase - PubMed. Available at: [Link]

  • Effective degradation of quinoline by catalytic ozonation with MnCexOy catalysts: performance and mechanism - ResearchGate. Available at: [Link]

  • Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria - ResearchGate. Available at: [Link]

  • STUDY ON THE SOLUBILITY CHARACTERISTICS OF SOME QUINAZOLINE DERIVATIVES AND THERMODYNAMIC STUDY IN DIFFERENT ORGANIC SOLVENTS - CIBTech. Available at: [Link]

  • Synthesis of 4-chloroquinazoline - PrepChem.com. Available at: [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - MDPI. Available at: [Link]

  • (PDF) Design, synthesis, and biological evaluation of quinazoline derivatives containing piperazine moieties as antitumor agents - ResearchGate. Available at: [Link]

  • Stability of Synthetic Piperazines in Human Whole Blood - PubMed. Available at: [Link]

  • US5214144A - Process for the preparation of 4-haloquinazolines - Google Patents.
  • Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring - Chemistry Stack Exchange. Available at: [Link]

  • Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Available at: [Link]

  • The Chemical Profile of 2,4-Dichloroquinazoline (CAS 607-68-1): Properties and Synthesis Applications - NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC. Available at: [Link]

  • Regioselective SNAr in the synthesis of 2-chloro-4-anilinoquinazolines... - ResearchGate. Available at: [Link]

  • Synthesis and antitumor activity evaluation of quinazoline derivatives bearing piperazine-1-carbodithioate moiety at C4-position - PubMed. Available at: [Link]

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Technical Support Center: Optimizing Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for optimizing in vivo study dosage. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of selecting and refining compound dosages for animal studies. Here, we address common challenges and provide practical, evidence-based solutions in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: How do I determine a starting dose for my compound in an in vivo study?

A1: Selecting an appropriate starting dose is a critical first step that balances safety and the potential for efficacy.[1] The initial dose should be informed by a combination of in vitro data and any existing preclinical toxicology information.

A widely accepted method is to use the No Observed Adverse Effect Level (NOAEL) from preclinical safety studies as a foundation.[1] The NOAEL represents the highest dose administered in a study where no statistically significant adverse effects were observed in the test population.[2][3][4] This provides a conservative and safety-conscious starting point.

To translate a dose from one species to another, or to estimate a Human Equivalent Dose (HED), allometric scaling is a frequently used technique.[1][5][6][7] This method accounts for differences in body surface area and metabolic rates between species, providing a more accurate dose conversion than simple weight-based calculations.[1][5][6][7][8]

Q2: What is a dose-range finding study and why is it essential?

A2: A dose-range finding study, also known as a dose-finding study, is a preliminary experiment designed to identify a safe and effective dose range for a compound.[1] These studies are a cornerstone of early-stage drug development, helping to establish two critical parameters: the Minimum Effective Dose (MED) and the Maximum Tolerated Dose (MTD) .[1]

  • MED: The lowest dose that produces the desired therapeutic effect.

  • MTD: The highest dose that can be administered without causing unacceptable toxicity.[1][9][10][11]

The insights gained from dose-range finding studies are indispensable for designing subsequent, more comprehensive preclinical and clinical trials.[1]

Q3: How should I design a robust dose-response study?

A3: A well-structured dose-response study is fundamental to understanding the relationship between the dose of your compound and its biological effect.[12][13][14] Key elements of a robust design include:

  • Multiple Dose Levels: A typical study includes at least three dose levels, in addition to a control group, to adequately characterize the dose-response curve.[3]

  • Logarithmic Dose Increments: Using logarithmic dose increments (e.g., 2x, 3x) is a common practice in preclinical studies to ensure broad coverage of the dose range while minimizing the use of excessively high doses.[15]

  • Sufficient Sample Size: The number of animals per group must be adequate to detect statistically significant differences between dose levels.[16]

The resulting data are typically plotted with the dose (or log of the dose) on the x-axis and the response on the y-axis, often yielding a sigmoidal curve.[17][18]

Q4: What is the difference between pharmacokinetics (PK) and pharmacodynamics (PD)?

A4: Understanding the distinction between pharmacokinetics (PK) and pharmacodynamics (PD) is crucial for effective dose optimization.

  • Pharmacokinetics (PK): Describes what the body does to the drug.[19] It encompasses the absorption, distribution, metabolism, and excretion (ADME) of a compound.[20][21] PK studies help determine the dosing schedule and route of administration needed to achieve therapeutic concentrations.[20][22]

  • Pharmacodynamics (PD): Describes what the drug does to the body.[19] It is the study of the relationship between drug concentration and its biological effect.[19]

Integrating PK and PD data through PK/PD modeling allows for a quantitative understanding of the dose-exposure-response relationship, which is invaluable for predicting clinical outcomes and optimizing dosing regimens.[23][24]

Troubleshooting Guide

Problem 1: High variability in animal response to the compound.
  • Potential Cause: Inconsistent dosing technique or formulation.

  • Troubleshooting Steps:

    • Standardize Administration: Ensure all personnel are trained on the same administration technique to minimize variability.[25]

    • Verify Formulation: Check for homogeneity and stability of your compound in its vehicle. Inconsistent suspension can lead to variable dosing.

    • Accurate Dosing Volume: The accuracy of the dosing volume is dictated by the increments on the syringe. For small volumes, ensure the syringe allows for precise measurement.[26]

Problem 2: Unexpected toxicity at doses predicted to be safe.
  • Potential Cause: Differences in species sensitivity or metabolic pathways.

  • Troubleshooting Steps:

    • Re-evaluate Allometric Scaling: While a powerful tool, allometric scaling is a prediction.[7] Species-specific differences in drug metabolism can lead to unexpected toxicities.

    • Conduct a Pilot Toxicity Study: If significant toxicity is observed, a pilot study with a small number of animals can help to refine the MTD.[15][27]

    • Monitor Clinical Signs: Closely monitor animals for clinical signs of toxicity, such as weight loss, changes in behavior, or altered organ function.[9][28]

Problem 3: Lack of efficacy at doses expected to be therapeutic.
  • Potential Cause: Poor bioavailability, rapid metabolism, or insufficient target engagement.

  • Troubleshooting Steps:

    • Pharmacokinetic Analysis: Conduct a PK study to determine the concentration of the compound in the plasma and target tissue over time. This will reveal if the compound is reaching its site of action at a sufficient concentration.[20]

    • Evaluate Route of Administration: The route of administration can significantly impact bioavailability.[27] For example, a compound that is poorly absorbed orally may require parenteral administration.[29]

    • Assess Target Engagement: Utilize pharmacodynamic biomarkers to confirm that the compound is interacting with its intended target in the animal model.[20]

Experimental Protocols & Data Presentation

Protocol 1: Dose-Range Finding Study
  • Animal Model Selection: Choose a species relevant to the human condition being modeled. Rodents are often used for initial assessments.[15]

  • Group Allocation: Divide animals into at least five groups (e.g., vehicle control and four dose levels). A common approach is to use three mice per group.[27]

  • Dose Selection: Based on in vitro data and literature review, select a range of doses. A logarithmic progression is recommended (e.g., 5, 10, 20, 40 mg/kg).[30]

  • Administration: Administer the compound via the intended clinical route.[15]

  • Monitoring: Observe animals for a predetermined period (e.g., 7-14 days) for signs of toxicity, including changes in body weight, food and water consumption, and clinical observations.[31]

  • Endpoint Analysis: At the end of the study, perform macroscopic observations at necropsy.[28]

Data Presentation: Dose-Response Relationship

The relationship between the dose and the observed effect is a cornerstone of pharmacology.[12] A well-defined dose-response relationship provides strong evidence for a causal link between the compound and the biological outcome.[12]

FeatureDescriptionImportance
Potency The concentration or dose of a drug required to produce 50% of that drug's maximal effect.A more potent drug will elicit a given response at a lower concentration.[13][14]
Maximal Efficacy The greatest attainable response of the drug.Represents the upper limit of the drug's effect.[13][14]
Slope The change in response per unit of dose.A steep slope indicates that a small change in dose will produce a large change in response.[13][14]

Visualizations

Dose Optimization Workflow

DoseOptimizationWorkflow cluster_preclinical Preclinical Phase In_Vitro_Data In Vitro Potency & Cytotoxicity Data Dose_Range_Finding Dose-Range Finding Study (MTD & MED) In_Vitro_Data->Dose_Range_Finding Inform Starting Dose PK_PD_Studies Pharmacokinetic & Pharmacodynamic Studies Dose_Range_Finding->PK_PD_Studies Define Dose Range Efficacy_Studies Definitive Efficacy Studies PK_PD_Studies->Efficacy_Studies Optimize Dosing Regimen Clinical_Trials First-in-Human Clinical Trials Efficacy_Studies->Clinical_Trials Recommend Clinical Dose DoseResponseCurve cluster_0 Dose-Response Relationship start p1 start->p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5 p6 p5->p6 end_point p6->end_point xaxis Log[Dose] yaxis Response

Caption: A typical sigmoidal dose-response curve.

References

  • Maximum Tolerated Dose (MTD) – An effective preclinical dose determination strategy. (n.d.). Syngene. Retrieved January 11, 2026, from [Link]

  • Maximum Tolerated Dose (MTD): Concept, Determination, and Significance. (n.d.). Creative Biolabs. Retrieved January 11, 2026, from [Link]

  • Collins, J. M., Grieshaber, C. K., & Chabner, B. A. (1990). Model-guided determination of maximum tolerated dose in phase I clinical trials: evidence for increased precision. Journal of the National Cancer Institute, 82(16), 1321–1326. [Link]

  • Maximum tolerable dose (MTD) studies. (n.d.). Charles River. Retrieved January 11, 2026, from [Link]

  • How Do Toxicological Studies Determine the No Observed Adverse Effect Level (NOAEL)? (2026, January 6). Food Science Universe. Retrieved January 11, 2026, from [Link]

  • NOAEL (No Observed Adverse Effect Level). (n.d.). Anilocus. Retrieved January 11, 2026, from [Link]

  • No-observed-adverse-effect level. (n.d.). In Grokipedia. Retrieved January 11, 2026, from [Link]

  • Maximum Tolerated Dose [MTD]. (n.d.). EUPATI Toolbox. Retrieved January 11, 2026, from [Link]

  • No-observed-adverse-effect level. (2023, December 2). In Wikipedia. Retrieved January 11, 2026, from [Link]

  • No observed adverse effect level (NOAEL). (n.d.). GARDP Revive. Retrieved January 11, 2026, from [Link]

  • O'Hara, D. M., & Amaratunga, D. (2024). Strategy for Designing In Vivo Dose-Response Comparison Studies. Pharmaceutical Statistics. [Link]

  • dose-response relationship. (2025, December 26). In Britannica. Retrieved January 11, 2026, from [Link]

  • Best Practices for Preclinical Dose Range Finding Studies. (n.d.). Altasciences. Retrieved January 11, 2026, from [Link]

  • O'Hara, D. M., & Amaratunga, D. (2024). Strategy for Designing In Vivo Dose-Response Comparison Studies. Request PDF. Retrieved January 11, 2026, from [Link]

  • What is Allometric Scaling & Its Role in Drug Development? (n.d.). Allucent. Retrieved January 11, 2026, from [Link]

  • Nair, A. B., & Jacob, S. (2016). A simple practice guide for dose conversion between animals and human. Journal of Basic and Clinical Pharmacy, 7(2), 27–31. [Link]

  • Introduction to Allometric Scaling and Its Use in Toxicology and Health Risk Assessment. (2019, October 20). Chemsafetypro. Retrieved January 11, 2026, from [Link]

  • Dose-Response Relationships. (n.d.). Merck Manual Professional Edition. Retrieved January 11, 2026, from [Link]

  • Dose-Response Relationships. (n.d.). MSD Manual Professional Edition. Retrieved January 11, 2026, from [Link]

  • How to calculate a right dose for in vivo study? (2016, February 29). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Dose–response relationship. (2023, November 28). In Wikipedia. Retrieved January 11, 2026, from [Link]

  • Pharmacokinetic/Pharmacodynamic Modeling for Drug Development in Oncology. (2018, October 29). Asco Post. Retrieved January 11, 2026, from [Link]

  • Lu, Z., Kaspera, R., & Wang, T. (2020). Dose Finding in Single Dose Studies by Allometric Scaling. Drug Discovery and Evaluation: Methods in Clinical Pharmacology. Retrieved January 11, 2026, from [Link]

  • Meibohm, B., & Derendorf, H. (2002). Pharmacokinetic/Pharmacodynamic Studies in Drug Product Development. Request PDF. Retrieved January 11, 2026, from [Link]

  • Li, C., Wang, J., & Gao, Y. (2020). Application of Pharmacokinetic-Pharmacodynamic Modeling in Drug Delivery: Development and Challenges. Frontiers in Pharmacology, 11, 944. [Link]

  • In Vivo PK/PD Study Services. (n.d.). Reaction Biology. Retrieved January 11, 2026, from [Link]

  • In vivo pharmacokinetics and pharmacodynamics models. (n.d.). Labtoo. Retrieved January 11, 2026, from [Link]

  • Pubrica Academy. (2023). Designing an In Vivo Preclinical Research Study. MDPI. Retrieved January 11, 2026, from [Link]

  • FDA–AACR Strategies for Optimizing Dosages for Oncology Drug Products: Selecting Dosages for First-in-Human Trials. (n.d.). AACR Journals. Retrieved January 11, 2026, from [Link]

  • the importance of observing a dose-response relationship. (2024, January 25). YouTube. Retrieved January 11, 2026, from [Link]

  • FDA-AACR Strategies for Optimizing Dosages for Oncology Drug Products. (2025, October 21). AACR. Retrieved January 11, 2026, from [Link]

  • In vivo toxicology studies. (n.d.). Vivotecnia. Retrieved January 11, 2026, from [Link]

  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. (n.d.). National Cancer Institute. Retrieved January 11, 2026, from [Link]

  • In Vivo Toxicity Study. (n.d.). Creative Bioarray. Retrieved January 11, 2026, from [Link]

  • MedPhys - In-vivo dosimetry a practical guide. (2024, December 15). YouTube. Retrieved January 11, 2026, from [Link]

  • Using PK Data for Better In Vitro and In Vivo Drug Dosing and Study Design. (2021, October 19). YouTube. Retrieved January 11, 2026, from [Link]

  • Strategies for selecting the first dose for human clinical trials. (n.d.). Certara. Retrieved January 11, 2026, from [Link]

  • A framework to guide dose & regimen strategy for clinical drug development. (n.d.). PMC - NIH. Retrieved January 11, 2026, from [Link]

  • Dose optimization during drug development: whether and when to optimize. (n.d.). PMC - NIH. Retrieved January 11, 2026, from [Link]

  • Design and Conduct Considerations for First‐in‐Human Trials. (n.d.). PMC - PubMed Central. Retrieved January 11, 2026, from [Link]

  • EdU in vivo (mouse) troubleshooting? (2016, June 6). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Avoiding InVivo Study Pitfalls. (2023, April 21). YouTube. Retrieved January 11, 2026, from [Link]

  • Webinar: In vivo pharmacokinetic experiments in preclinical drug development. (2021, June 2). YouTube. Retrieved January 11, 2026, from [Link]

Sources

minimizing toxicity of 6,7-Dimethoxy-4-piperazin-1-yl-quinazoline in animal models

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Preclinical Researchers on Toxicity Minimization in Animal Models

Welcome to the technical support resource for researchers utilizing 6,7-Dimethoxy-4-piperazin-1-yl-quinazoline, commonly known as Doxazosin. This guide is designed to provide in-depth, practical advice to help you anticipate, troubleshoot, and minimize toxicity in your animal models, ensuring the integrity and success of your experiments.

Introduction to the Compound

This compound (Doxazosin) is a potent and selective alpha-1 adrenergic receptor antagonist.[1][2][3] Its mechanism of action involves competitively blocking post-synaptic alpha-1-adrenergic receptors, which leads to the relaxation of smooth muscle in blood vessels and the prostate.[1][2][4] This vasodilatory effect is responsible for its therapeutic use in treating hypertension and benign prostatic hyperplasia (BPH).[5][6] However, this same mechanism is the primary driver of its main toxicological consideration in animal models: profound hypotension.

This guide will focus on practical, experiment-centric strategies to manage the on-target pharmacological effects that manifest as toxicity, ensuring you can achieve desired exposures while maintaining animal welfare and data quality.

Part 1: Frequently Asked Questions (FAQs)

Here we address common questions that arise during the planning and execution of preclinical studies with Doxazosin.

Q1: What is the primary mechanism of toxicity for Doxazosin in animal models?

A1: The primary toxicity is a direct extension of the drug's intended pharmacology. As a potent alpha-1 adrenoceptor antagonist, Doxazosin causes vasodilation, leading to a drop in blood pressure.[2] In animal models, this can manifest as dose-dependent hypotension, reflex tachycardia (an increased heart rate to compensate for low blood pressure), and signs of dizziness or lethargy.[1][5] This is often referred to as a "pharmacologically-mediated" or "on-target" adverse effect. Severe hypotension can compromise organ perfusion, leading to secondary complications.

Q2: We are observing significant hypotension and lethargy in our rats, even at what we considered a low dose. Why is this happening?

A2: This is the most common issue encountered. Several factors could be at play:

  • First-Dose Effect: The hypotensive effect of alpha-1 blockers is most pronounced after the initial dose.[2][6] The animal's cardiovascular system has not yet adapted to the sudden vasodilation.

  • Dose Selection: While the acute oral LD50 in rodents is high (>1000 mg/kg), the pharmacologically active dose that causes significant blood pressure drops is much lower.[3] Studies in conscious rats have shown significant systolic blood pressure decreases at doses as low as 8 mg/kg.[7][8] It is crucial to conduct a dose-range finding study with careful blood pressure monitoring.

  • Animal Stress: Stressed animals have higher baseline sympathetic tone. Administration of an alpha-1 blocker can cause a more precipitous drop in blood pressure compared to calm, acclimatized animals.

  • Anesthesia: If your protocol involves anesthesia, be aware that many anesthetic agents (e.g., isoflurane, propofol) also cause vasodilation and myocardial depression, which will potentiate the hypotensive effects of Doxazosin.[9][10]

Q3: Can we predict which animal models or species might be more sensitive?

A3: While specific comparative sensitivity data is limited, general principles apply. Species with higher baseline heart rates and different baroreceptor reflex sensitivities may respond differently. Rodents (rats, mice) are common models.[7][11][12] It's important to note that elderly animals may be more sensitive to hypotensive effects.[6] Regardless of the model, a pilot study to determine the dose-response relationship for both efficacy and toxicity is strongly recommended.

Q4: Are there any off-target toxicities we should be aware of?

A4: Doxazosin is highly selective for the alpha-1 receptor.[13] Most observed toxicities are linked to this primary mechanism. However, some studies have noted other potential effects. For example, in-vivo administration in rats has been shown to decrease serum testosterone levels through a mechanism involving the testicular renin-angiotensin system.[11] Additionally, some research in isolated rat hearts suggests that Doxazosin, unlike some other quinazoline-based antagonists, may increase myocardial infarct size in an occlusion-reperfusion injury model, suggesting caution in studies involving cardiac ischemia.[14]

Part 2: Troubleshooting Guide: Managing Acute Hypotension

This section provides a stepwise approach to managing acute hypotension observed during an experiment.

Logical Flow for Troubleshooting Hypotension

Hypotension_Workflow start Hypotension Observed (Lethargy, Pallor, Low BP Reading) check_dose Step 1: Verify Dosing - Check calculation - Confirm formulation concentration - Ensure correct administration start->check_dose check_anesthesia Step 2: Assess Anesthesia (If applicable) - Reduce anesthetic depth - Check vital signs check_dose->check_anesthesia Dose Correct supportive_care Step 3: Provide Supportive Care - Administer warmed IV/IP fluids - Maintain body temperature check_anesthesia->supportive_care Anesthesia Adjusted vasopressor Step 4: Consider Vasopressors (For severe, unresponsive cases) - Dopamine / Norepinephrine CRI - Requires intensive monitoring supportive_care->vasopressor Hypotension Persists resolution Animal Stabilized supportive_care->resolution BP Improves vasopressor->resolution BP Improves reassess Re-evaluate Protocol - Lower starting dose - Implement dose escalation - Change formulation resolution->reassess

Caption: Stepwise workflow for managing acute hypotension in animal models.

Detailed Troubleshooting Steps
Issue ObservedImmediate Action Scientific Rationale
Sudden lethargy, pallor, or collapse post-dosing. 1. Confirm vital signs: Measure blood pressure (BP) and heart rate immediately. 2. Reduce anesthetic depth: If the animal is anesthetized, decrease the concentration of inhalant anesthetic.[9] 3. Administer fluids: Provide a bolus of warmed, isotonic crystalloids (e.g., Lactated Ringer's solution) at 10-20 mL/kg IV or IP.[9][15]Anesthetic agents often cause vasodilation and can severely potentiate Doxazosin's hypotensive effect.[9] Fluid therapy aims to increase intravascular volume, thereby improving preload, stroke volume, and cardiac output to counteract the drop in blood pressure.[9]
Persistently low Mean Arterial Pressure (MAP < 60 mmHg). 1. Repeat fluid challenge if initial response is inadequate and there is no evidence of fluid overload. 2. Maintain body temperature using a heating pad or lamp. 3. Consider vasopressor support for severe, refractory hypotension. A constant rate infusion (CRI) of dopamine or norepinephrine may be required.[16]Hypothermia can cause bradycardia and reduce the efficacy of cardiovascular drugs.[9] If fluid therapy is insufficient, vasopressors are used to directly increase systemic vascular resistance (norepinephrine) or improve cardiac contractility and blood pressure (dopamine), restoring organ perfusion.[16]
High variability in blood pressure readings between animals in the same dose group. 1. Review formulation preparation: Check for homogeneity if using a suspension. 2. Standardize administration technique: Ensure consistent volume, speed of injection, and route. 3. Acclimatize animals: Ensure animals are calm before dosing to minimize stress-induced BP fluctuations.Inconsistent formulation can lead to variable dosing. Stress can significantly alter baseline cardiovascular parameters, making the drug's effect appear more or less potent. Standardizing procedures is key to reducing experimental variability.

Part 3: Proactive Mitigation Strategies & Protocols

The best way to manage toxicity is to prevent it. These strategies should be incorporated into your study design.

Dose Escalation Protocol

Never start with a high dose. The "first-dose" hypotensive effect is significant.[6] A dose escalation design is the most effective way to mitigate this.

Workflow for Dose Escalation Study

Caption: A flowchart for a typical dose escalation study design.

Protocol: Step-by-Step Dose Escalation

  • Establish Groups: Use a small number of animals per group (n=3-5).

  • Initial Dose: Start the first group at a very low dose (e.g., 0.5-1 mg/kg).

  • Monitoring: Continuously monitor animals for clinical signs (lethargy, ataxia) and measure blood pressure at baseline and at peak effect time (typically 2-6 hours post-dose).[3]

  • Escalate: If the initial dose is well-tolerated, increase the dose in the next group by a factor of 2-3.

  • Determine MTD: The Maximum Tolerated Dose (MTD) is the highest dose that does not produce unacceptable adverse effects. This dose should be used as the high dose for your main study.

Formulation-Based Mitigation

Modifying the drug's formulation can alter its pharmacokinetic profile to reduce toxicity.[17] The primary goal is to slow the rate of absorption, thereby reducing the peak plasma concentration (Cmax) which is often associated with acute, Cmax-driven toxicities like hypotension.[17]

Formulation Approaches to Reduce Cmax

Formulation TypeMethodology Advantages Considerations
Suspension in Viscous Vehicle Suspend the micronized drug powder in a vehicle containing a suspending/viscosity-enhancing agent like methylcellulose (0.5-1%) or carboxymethyl cellulose.[18]Simple to prepare, slows dissolution and absorption compared to a solution, reducing the rate of onset of hypotension.Requires validation for dose homogeneity and stability. Particle size of the drug is critical.
Controlled-Release Formulations Incorporate the drug into a polymer matrix or use microencapsulation techniques to achieve a slower, more sustained release profile over several hours.[19][20]Flattens the pharmacokinetic curve, minimizes Cmax, and can provide more consistent drug exposure over the dosing interval, potentially improving tolerability.[17][19]More complex and costly to develop. Requires specialized formulation expertise and thorough characterization.

Protocol: Simple Suspension Formulation

  • Vehicle Preparation: Prepare a 0.5% (w/v) solution of methylcellulose in purified water.

  • Drug Preparation: Micronize the Doxazosin powder to ensure a uniform particle size.

  • Wetting: Create a paste by wetting the drug powder with a small amount of the vehicle.

  • Suspension: Gradually add the remaining vehicle to the paste while stirring or homogenizing continuously to create a uniform suspension.

  • QC Check: Before dosing, visually inspect for uniformity and re-suspend thoroughly. For GLP studies, concentration and homogeneity must be analytically validated.[18]

References

  • Doxazosin (Cardura): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. (2024). Vertex AI Search.
  • Formulation approaches in mitigating toxicity of orally administrated drugs. (n.d.). PubMed. [Link]

  • Doxazosin: Mechanism, Adverse Effects and Dosage. (n.d.). Urology Textbook. [Link]

  • What is the mechanism of Doxazosin Mesylate?. (2024). Patsnap Synapse. [Link]

  • Doxazosin (oral route) - Side effects & dosage. (2025). Mayo Clinic. [Link]

  • Doxazosin. (2023). StatPearls - NCBI Bookshelf. [Link]

  • In vivo administration of doxazosin in rats highly decreases serum circulating levels of testosterone through a mechanism involving the testicular renin-angiotensin system. (2008). PubMed. [Link]

  • The Importance of Formulation Design in Oral GLP Toxicology Studies. (2018). Catalent. [Link]

  • CARDURA (doxazosin) Label. (n.d.). accessdata.fda.gov. [Link]

  • A Stepwise Approach to the Treatment of Hypotension in Small Animal Practice. (2015). VIN. [Link]

  • Doxazosin: Side Effects, Uses, Dosage, Interactions, Warnings. (n.d.). RxList. [Link]

  • Side effects of doxazosin. (n.d.). NHS. [Link]

  • Effects of chronic administration of doxazosin on alpha1-adrenoceptors in the rat prostate. (n.d.). PubMed. [Link]

  • Cardiovascular and respiratory effects of incremental doses of dopamine and phenylephrine in the management of isoflurane-induced hypotension in cats with hypertrophic cardiomyopathy. (n.d.). AVMA Journals. [Link]

  • (-)Doxazosin is a necessary component for the hypotensive effect of (±)doxazosin during long-term administration in conscious rats. (2013). NIH. [Link]

  • Comparison of the cardiac effects between quinazoline-based alpha1-adrenoceptor antagonists on occlusion-reperfusion injury. (2007). PubMed. [Link]

  • The Impact of Formulation Strategies on Drug Stability and Bioavailability. (n.d.). JOCPR. [Link]

  • Pharmacist's Corner: Treating Severe Hypotension and Shock. (2023). Veterinary Medicine at Illinois. [Link]

  • Management and treatment of hypotension and hypertension. (2016). Vet Times. [Link]

  • Intraoperative Hypotension: A Stepwise Approach to Treatment. (2009). VIN. [Link]

  • Strategies for beating the bitter taste of pharmaceutical formulations towards better therapeutic outcomes. (2024). RSC Publishing. [Link]

  • (PDF) APPROCHES TO REDUCE TOXICITY OF ANTICANCER DRUG. (2025). ResearchGate. [Link]

  • Insights into cardio-oncology: Polypharmacology of quinazoline-based α1-adrenoceptor antagonists. (n.d.). PMC - NIH. [Link]

  • (-)Doxazosin is a necessary component for the hypotensive effect of (±)doxazosin during long-term administration in conscious rats. (n.d.). PubMed. [Link]

  • New Substituted 6,7-dimethoxy-N-phenyl-2-(piperazin-1-yl)quinazolin-4-amine Derivatives: Synthesis, Characterization, Cytotoxicity against SKBR3 and Trastuzumab Resistance SKBR3 cell lines, and EGFR/HER2 Dual Kinase Inhibition Assay. (2025). Chemical Methodologies. [Link]

  • Synthesis and Evaluation of Quinazolinone Derivatives for Cardiovascular Activity. (n.d.). Global Journal of Medical Research. [Link]

  • Synthesis and Evaluation of Quinazolinone Derivatives for Cardiovascular Activity. (n.d.). Global Journals. [Link]

  • Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. (n.d.). MDPI. [Link]

  • The efficacy and safety of alpha-1 blockers for benign prostatic hyperplasia: an overview of 15 systematic reviews. (n.d.). PubMed. [Link]

  • 2,4-Diamino-6,7-dimethoxyquinazolines. 3. 2-(4-Heterocyclylpiperazin-1-yl) derivatives as alpha 1-adrenoceptor antagonists and antihypertensive agents. (n.d.). PubMed. [Link]

  • (PDF) New Substituted 6,7-dimethoxy-N-phenyl-2-(piperazin-1-yl)quinazolin-4-amine Derivatives: Synthesis, Characterization, Cytotoxicity against SKBR3 and Trastuzumab Resistance SKBR3 cell lines, and EGFR/HER2 Dual Kinase Inhibition Assay. (2025). ResearchGate. [Link]

  • Alpha 1 Adrenergic Blockers: Current Usage Considerations. (n.d.). ResearchGate. [Link]

  • Efficacy and safety of adrenergic alpha-1 receptor antagonists in older adults: a systematic review and meta-analysis supporting the development of recommendations to reduce potentially inappropriate prescribing. (n.d.). PMC - NIH. [Link]

  • Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents. (2018). PubMed. [Link]

  • Alpha blockers. (n.d.). Mayo Clinic. [Link]

  • Comparative efficacy and safety of alpha-blockers as monotherapy for benign prostatic hyperplasia: a systematic review and network meta-analysis. (2024). PubMed. [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 6,7-Dimethoxy-4-piperazin-1-yl-quinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6,7-Dimethoxy-4-piperazin-1-yl-quinazoline. This guide is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from bench-scale to pilot plant or manufacturing scale. As a key intermediate in the production of numerous active pharmaceutical ingredients (APIs), including Doxazosin and other cardiovascular or anticancer agents, robust and scalable synthesis is paramount.[1][2][3]

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols grounded in established chemical principles and practical, field-proven experience.

General Synthetic Workflow

The most common and industrially relevant pathway to this compound proceeds via a three-step sequence starting from 2-Amino-4,5-dimethoxybenzoic acid. Each step presents unique challenges during scale-up, which this guide will address.

G cluster_0 Step 1: Cyclization cluster_1 Step 2: Chlorination cluster_2 Step 3: Nucleophilic Aromatic Substitution (SNAr) A 2-Amino-4,5-dimethoxybenzoic Acid (Starting Material) B 6,7-Dimethoxyquinazolin-4(3H)-one (Intermediate 1) A->B Formamide or Formamidine Acetate C 4-Chloro-6,7-dimethoxyquinazoline (Key Intermediate 2) B->C SOCl₂ or POCl₃ + cat. DMF D This compound (Final Product) C->D Piperazine Solvent, Base G decision decision issue issue d1 Is Chloro-quinazoline (Intermediate 2) still present? issue->d1 Low Yield in SNAr Step solution solution d2 Reaction Incomplete. Check Reaction Time & Temperature d1->d2 Yes d3 Is starting material 6,7-dimethoxyquinazolin-4(3H)-one present? d1->d3 No s1 Increase reaction time or temperature. Monitor by HPLC until SM <1%. d2->s1 Optimize s2 Hydrolysis occurred. Ensure anhydrous conditions and sufficient base. d3->s2 Yes d4 Is di-substituted byproduct present? d3->d4 No s3 Increase excess of piperazine. Consider reverse addition protocol. d4->s3 Yes s4 Product degradation likely. Lower reaction temperature, use inert atmosphere. d4->s4 No

Caption: Decision tree for troubleshooting low yield in the final step.

Experimental Protocols

Protocol 1: Synthesis of 6,7-dimethoxyquinazolin-4(3H)-one (Intermediate 1)

  • To a dry reactor equipped with mechanical stirring, a temperature probe, and a reflux condenser, add 2-amino-4,5-dimethoxybenzoic acid (1.0 eq, e.g., 197 g). [4]2. Add formamide (approx. 4 eq, e.g., 180 g). [4]3. Under a nitrogen atmosphere, heat the mixture with vigorous stirring to 145°C. [4]4. Maintain the temperature for 4-6 hours. Monitor the reaction progress by TLC or HPLC.

  • Once the starting material is consumed, cool the reaction mixture to approximately 90°C.

  • Slowly add water (approx. 4 volumes, e.g., 800 mL) to precipitate the product.

  • Cool the slurry to room temperature and stir for 1 hour.

  • Filter the solid product, wash with cold water, and then with a non-polar solvent like hexane to aid drying.

  • Dry the solid under vacuum at 60-70°C to a constant weight. Expected yield: 80-90%.

Protocol 2: High-Yield Synthesis of 4-Chloro-6,7-dimethoxyquinazoline (Intermediate 2)

  • In a dry, nitrogen-purged reactor, suspend 6,7-dimethoxyquinazolin-4(3H)-one (1.0 eq, e.g., 206 g) in thionyl chloride (SOCl₂) (approx. 10 volumes, e.g., 2 L). [2][5]2. Carefully add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 5 mL) dropwise.

  • Heat the reaction mixture to reflux (approx. 76°C) and maintain for 5-6 hours. [5]4. Monitor the reaction by HPLC until the starting material is less than 1%.

  • Cool the mixture and remove the excess thionyl chloride under reduced pressure. Co-evaporate with toluene (2 x 250 mL) to remove final traces. [2]6. Caution: Exothermic reaction. Carefully and slowly add the resulting solid residue to a vigorously stirred mixture of ice and water (approx. 10 volumes, e.g., 2 L). [6]7. Adjust the pH of the slurry to ~7-8 using dilute aqueous ammonia.

  • Stir for 1 hour, then filter the solid product. Wash thoroughly with water until the filtrate is neutral.

  • Dry the yellow solid under vacuum at 50°C. Expected yield: >90%. [6] Protocol 3: Synthesis of this compound (Final Product)

  • To a reactor under a nitrogen atmosphere, add piperazine (5.0 eq, e.g., 430 g) and a suitable solvent such as 2-methoxyethanol or isopropanol (approx. 15 volumes, e.g., 3.4 L). [7]2. Heat the mixture to reflux with stirring.

  • In a separate vessel, dissolve 4-chloro-6,7-dimethoxyquinazoline (1.0 eq, e.g., 224.5 g) in the same solvent.

  • Slowly add the solution of the chloro-quinazoline to the refluxing piperazine solution over 1-2 hours.

  • Maintain the reaction at reflux for 2-4 hours, monitoring by HPLC for the disappearance of the starting material.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Add water to the residue and stir. The product may precipitate. Adjusting the pH to be slightly basic can aid precipitation.

  • Filter the solid, wash with water, and dry.

  • Recrystallize the crude product from a solvent such as ethanol to obtain the pure product. [7]

References

  • Google Patents. (n.d.). EP2421857B1 - Process for the preparation of doxazosin and salts thereof.
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  • Google Patents. (n.d.). CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.
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Validation & Comparative

A Head-to-Head Comparison of Novel 6,7-Dimethoxy-4-piperazin-1-yl-quinazoline Derivatives and Lapatinib in Targeting HER2

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers in Oncology Drug Discovery

Introduction: The Enduring Significance of HER2 in Oncology and the Quest for Superior Inhibitors

The human epidermal growth factor receptor 2 (HER2), a member of the ErbB family of receptor tyrosine kinases, remains a pivotal target in oncology.[1] Its overexpression, primarily due to gene amplification, is a key driver in 20-30% of invasive breast cancers and is associated with aggressive disease and poorer prognoses.[1] The catalytic kinase activity of HER2 is the strongest among the ErbB family members, making it a potent oncogenic driver.[1] Lapatinib, a dual tyrosine kinase inhibitor (TKI) targeting both HER2 and the epidermal growth factor receptor (EGFR), has been a valuable therapeutic agent in the management of HER2-positive breast cancer.[2] It functions by reversibly binding to the ATP-binding pocket of the EGFR/HER2 kinase domain, thereby preventing autophosphorylation and subsequent activation of downstream signaling pathways crucial for cell proliferation and survival, namely the PI3K/Akt and MAPK pathways.[2][3][4]

However, the quest for inhibitors with improved potency, selectivity, and the ability to overcome resistance mechanisms is perpetual. This guide provides a detailed comparative analysis of the well-established TKI, lapatinib, and a promising series of novel 6,7-dimethoxy-4-piperazin-1-yl-quinazoline derivatives, focusing on their HER2 inhibitory activity. We will delve into their mechanisms of action, present comparative experimental data, and provide detailed protocols for the key assays used in their evaluation.

Mechanism of Action: A Tale of Two Quinazolines

Both lapatinib and the novel this compound derivatives share a common quinazoline scaffold, a privileged structure in the design of kinase inhibitors. This core structure mimics the adenine ring of ATP, enabling competitive binding to the ATP-binding site within the kinase domain of HER2.

Lapatinib's Dual Inhibition Strategy:

Lapatinib's mechanism is well-characterized. As a 4-anilinoquinazoline derivative, it effectively blocks the kinase activity of both HER2 and EGFR.[3] This dual inhibition is significant as heterodimerization between HER family members, particularly HER2/HER3, is a potent activator of oncogenic signaling.[5] By inhibiting both HER2 and EGFR, lapatinib disrupts a broader spectrum of signaling cascades that drive tumor growth.

The Novel this compound Derivatives:

Recent research has brought to light a series of 6,7-dimethoxy-N-phenyl-2-(piperazin-1-yl)quinazolin-4-amine derivatives with potent anti-proliferative effects against HER2-positive cancer cells.[6][7] Among these, two compounds, designated as Compound 12 (N-(4-(3-chlorophenyl)phenyl)-6,7-dimethoxy-2-(piperazin-1-yl)quinazolin-4-amine) and Compound 14 (N-(4-(3-methylphenyl)phenyl)-6,7-dimethoxy-2-(piperazin-1-yl)quinazolin-4-amine), have demonstrated particularly noteworthy activity.[6][7] Like lapatinib, these compounds are designed to be ATP-competitive inhibitors of the HER2 kinase. The 6,7-dimethoxy substitution on the quinazoline ring is a common feature in many kinase inhibitors and is often associated with enhanced binding affinity. The N-phenyl-2-(piperazin-1-yl) moiety at the 4-position is crucial for interacting with the kinase domain.

Signaling Pathway Interruption:

The binding of either lapatinib or the novel quinazoline derivatives to the HER2 kinase domain prevents the transfer of a phosphate group from ATP to tyrosine residues on the receptor and its downstream substrates. This abrogation of phosphorylation is the critical event that halts the signaling cascade.

HER2_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling HER2 HER2 Receptor PI3K PI3K HER2->PI3K pY RAS RAS HER2->RAS pY EGFR EGFR EGFR->PI3K pY EGFR->RAS pY Lapatinib Lapatinib Lapatinib->HER2 Inhibits ATP Binding Lapatinib->EGFR Inhibits ATP Binding Quinazoline_Derivative 6,7-Dimethoxy-4-piperazin- 1-yl-quinazoline Derivative Quinazoline_Derivative->HER2 Inhibits ATP Binding Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Figure 1: Simplified HER2 signaling pathway and points of inhibition.

Comparative Analysis of HER2 Inhibitory Activity: A Data-Driven Assessment

A direct comparison of the inhibitory potency of lapatinib and the novel this compound derivatives is crucial for evaluating their potential. The following table summarizes the available experimental data. It is important to note that the data for the novel compounds are primarily from cell-based assays, while data for lapatinib is available from both enzymatic and cell-based assays.

CompoundAssay TypeTarget/Cell LineIC50 ValueReference
Lapatinib Enzymatic (in vitro)HER2 Kinase9.2 nM
Cell-based (Proliferation)SK-BR-3 (HER2+)79 nM[8]
Cell-based (Proliferation)BT-474 (HER2+)46 nM[8]
Compound 12 Cell-based (Proliferation)SK-BR-3 (HER2+)6.75 µg/mL[6][7]
Cell-based (Proliferation)TZB_SKBR3 (Trastuzumab-resistant)7.61 µg/mL[6][7]
Compound 14 Cell-based (Proliferation)SK-BR-3 (HER2+)8.92 µg/mL[6][7]
Cell-based (Proliferation)TZB_SKBR3 (Trastuzumab-resistant)9.53 µg/mL[6][7]

Key Observations and Interpretations:

  • Potency: Research indicates that Compound 12 exhibits superior HER2 inhibition, with activity comparable to or exceeding that of the standard dual inhibitor, lapatinib, reaching near-complete inhibition at a concentration of 500 nM.[7][9]

  • Activity in Resistant Cells: Notably, both Compound 12 and Compound 14 retain potent activity against trastuzumab-resistant SKBR3 cells, highlighting their potential to overcome a common clinical challenge.[6][7]

  • Data Comparability: A direct comparison of IC50 values between lapatinib (in nM) and the novel compounds (in µg/mL) requires conversion and should be interpreted with caution due to different assay methodologies (enzymatic vs. cell-based) and reporting units. However, the qualitative statement from the primary research on the novel compounds suggests their high potency.[6][7]

Experimental Protocols: A Guide to Reproducible a ssessment of HER2 Inhibition

To ensure the validity and reproducibility of findings, standardized and well-documented experimental protocols are paramount. Below are detailed, step-by-step methodologies for the key assays used to evaluate the HER2 inhibitory activity of these compounds.

Experimental_Workflow cluster_workflow Experimental Workflow for HER2 Inhibitor Evaluation start Start kinase_assay In Vitro HER2 Kinase Assay start->kinase_assay cell_culture Cell Culture (HER2+ Cell Lines) start->cell_culture data_analysis Data Analysis (IC50 Determination) kinase_assay->data_analysis proliferation_assay Cell Proliferation Assay (MTT/CellTiter-Glo) cell_culture->proliferation_assay western_blot Western Blot Analysis (p-HER2, p-Akt, p-ERK) cell_culture->western_blot proliferation_assay->data_analysis western_blot->data_analysis end End data_analysis->end

Figure 2: General experimental workflow for evaluating HER2 inhibitors.
In Vitro HER2 Kinase Assay (Biochemical Assay)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified HER2 kinase.

Principle: The assay quantifies the phosphorylation of a specific substrate by the HER2 kinase in the presence of ATP. The amount of phosphorylation is measured, often using methods like ADP-Glo™, which measures the amount of ADP produced, or by detecting the phosphorylated substrate with a specific antibody.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).

    • Prepare a solution of recombinant human HER2 kinase in kinase buffer.

    • Prepare a solution of a suitable HER2 substrate (e.g., a synthetic peptide) and ATP in kinase buffer.

    • Prepare serial dilutions of the test compounds (lapatinib and this compound derivatives) and a vehicle control (e.g., DMSO).

  • Assay Procedure:

    • In a 96-well plate, add the test compound dilutions.

    • Add the HER2 kinase solution to each well and incubate for a short period (e.g., 10-15 minutes) to allow for inhibitor binding.

    • Initiate the kinase reaction by adding the substrate/ATP mixture.

    • Incubate the plate at a controlled temperature (e.g., 30°C or room temperature) for a defined period (e.g., 30-60 minutes).

  • Detection:

    • Stop the reaction (e.g., by adding a stop solution).

    • Measure the kinase activity using a suitable detection method (e.g., luminescence for ADP-Glo™ or ELISA-based detection of the phosphorylated substrate).

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Proliferation Assay (e.g., MTT or CellTiter-Glo®)

This assay assesses the effect of the compounds on the viability and proliferation of HER2-overexpressing cancer cell lines.

Principle: The MTT assay measures the metabolic activity of viable cells by their ability to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The CellTiter-Glo® assay quantifies the amount of ATP present, which is an indicator of metabolically active cells.

Step-by-Step Protocol:

  • Cell Culture:

    • Culture HER2-positive breast cancer cell lines (e.g., SK-BR-3, BT-474) in appropriate growth medium.

  • Cell Seeding:

    • Seed the cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Remove the old medium from the cells and add the medium containing the test compounds. Include a vehicle control.

  • Incubation:

    • Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • Detection (MTT Example):

    • Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

    • Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Western Blot Analysis for HER2 Phosphorylation and Downstream Signaling

This technique is used to determine the effect of the inhibitors on the phosphorylation status of HER2 and key downstream signaling proteins like Akt and ERK.

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies that recognize either the total protein or its phosphorylated form.

Step-by-Step Protocol:

  • Cell Treatment and Lysis:

    • Culture HER2-positive cells and treat them with the test compounds at various concentrations for a defined period.

    • Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • Gel Electrophoresis and Transfer:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for phospho-HER2 (p-HER2), total HER2, phospho-Akt (p-Akt), total Akt, phospho-ERK (p-ERK), and total ERK. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

    • Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.

  • Analysis:

    • Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels to determine the extent of inhibition.

Discussion: Interpreting the Data and Future Directions

The available data strongly suggests that the novel this compound derivatives, particularly Compound 12, are highly potent inhibitors of HER2.[6][7] Their efficacy in trastuzumab-resistant cells is a significant finding that warrants further investigation.[6][7] While a direct, side-by-side enzymatic IC50 comparison with lapatinib is not yet published, the cell-based data and the qualitative assessment from the primary research provide a compelling case for their potential as next-generation HER2 inhibitors.

Key Advantages of the Novel Derivatives (Based on Available Data):

  • High Potency: The anti-proliferative activity in HER2-positive cell lines is in the low micromolar to nanomolar range.

  • Activity Against Resistance: The maintained efficacy in trastuzumab-resistant models is a crucial advantage.

Current Limitations and Unanswered Questions:

  • Enzymatic Potency: The lack of specific enzymatic IC50 values for the novel compounds makes a precise quantitative comparison with lapatinib's direct kinase inhibition challenging.

  • Selectivity Profile: A comprehensive kinase selectivity panel is needed to understand the off-target effects of the novel derivatives and to compare their selectivity profile with that of lapatinib. While they are described as dual EGFR/HER2 inhibitors, the relative potency against each receptor is not fully detailed.

  • In Vivo Efficacy and Pharmacokinetics: In vivo studies are necessary to evaluate the anti-tumor efficacy, pharmacokinetics, and safety profile of these promising compounds in animal models.

Future Research Directions:

The promising in vitro profile of the this compound derivatives necessitates further preclinical development. Future studies should focus on:

  • Head-to-head enzymatic kinase assays against a panel of kinases, including HER2 and EGFR, to definitively quantify their potency and selectivity relative to lapatinib.

  • In vivo xenograft studies in HER2-positive and trastuzumab-resistant tumor models to assess their therapeutic efficacy and tolerability.

  • Pharmacokinetic and ADME (absorption, distribution, metabolism, and excretion) studies to evaluate their drug-like properties.

Conclusion

The novel this compound derivatives, exemplified by Compounds 12 and 14, have emerged as highly promising candidates for the targeted therapy of HER2-positive cancers. Their potent anti-proliferative activity, particularly in the context of trastuzumab resistance, positions them as strong contenders for further preclinical and potentially clinical development. While lapatinib remains a valuable tool in the oncologist's armamentarium, the continued exploration of new chemical entities with improved pharmacological profiles, such as these novel quinazoline derivatives, is essential for advancing the treatment of HER2-driven malignancies. This guide provides the foundational knowledge and experimental framework for researchers to further investigate and compare these promising therapeutic agents.

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A Comparative Guide to Quinazoline Derivatives as EGFR/HER2 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of quinazoline-based tyrosine kinase inhibitors (TKIs) targeting the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2). We will explore the evolution of these inhibitors, delve into their structure-activity relationships, compare their performance using preclinical data, and provide detailed protocols for their evaluation. This content is intended for researchers, scientists, and drug development professionals actively working in oncology and kinase inhibitor discovery.

The Central Role of EGFR and HER2 in Oncology

The human epidermal growth factor receptor (HER) family, comprising EGFR (HER1/ErbB1), HER2 (ErbB2), HER3 (ErbB3), and HER4 (ErbB4), are transmembrane receptor tyrosine kinases that play a pivotal role in regulating cell proliferation, survival, and differentiation.[1] In many cancers, aberrant signaling from this family, driven by receptor overexpression or activating mutations, leads to uncontrolled tumor growth and metastasis.[1][2]

Notably, activating mutations in the EGFR kinase domain are oncogenic drivers in a significant subset of non-small cell lung cancers (NSCLC), while amplification and overexpression of the HER2 gene are hallmarks of an aggressive subtype of breast cancer.[1][3] This has made EGFR and HER2 prime targets for therapeutic intervention. The quinazoline chemical scaffold has proven to be a highly effective framework for designing potent and selective inhibitors against these kinases, leading to the approval of multiple generations of drugs.[4][5][6][7]

The Evolution of Quinazoline-Based Inhibitors: A Generational Comparison

The development of quinazoline-based EGFR/HER2 inhibitors can be categorized into distinct generations, each designed to address the limitations of its predecessor, primarily acquired drug resistance.

  • First-Generation Inhibitors (Reversible, ATP-Competitive): This class includes well-known drugs like Gefitinib and Erlotinib (primarily EGFR) and Lapatinib (dual EGFR/HER2). These molecules act by reversibly competing with adenosine triphosphate (ATP) at the kinase domain's active site.[3][8] While effective in patients with activating EGFR mutations (e.g., exon 19 deletions or L858R), their efficacy is often limited by the emergence of resistance, most commonly through the T790M "gatekeeper" mutation in the EGFR kinase domain.[1][2] This mutation increases the receptor's affinity for ATP, rendering the first-generation inhibitors less competitive.[1]

  • Second-Generation Inhibitors (Irreversible, Pan-HER): To overcome T790M-mediated resistance, second-generation inhibitors such as Afatinib , Dacomitinib , and Neratinib were developed.[1][9] These compounds feature a reactive group (typically an acrylamide "warhead") that forms a covalent, irreversible bond with a non-catalytic cysteine residue (Cys797 in EGFR) near the ATP-binding pocket.[9] This irreversible binding provides sustained inhibition even against the T790M mutant. A key characteristic of this generation is their "pan-HER" activity, meaning they inhibit multiple HER family members (EGFR, HER2, and HER4).[10][11][12] This broad-spectrum activity can be beneficial but also leads to increased toxicity, such as diarrhea and skin rash, due to the inhibition of wild-type (WT) EGFR in healthy tissues.[11]

  • Third-Generation and Beyond (Mutant-Selective, Irreversible): While not exclusively quinazoline-based (e.g., the pyrimidine-based Osimertinib), the principles learned from earlier generations guided the development of third-generation inhibitors.[9] These agents are designed to be highly selective for mutant forms of EGFR (including T790M) while sparing the WT receptor, thereby offering a wider therapeutic window and reduced side effects.[9] Resistance to these agents can still emerge, often through a C797S mutation, which removes the cysteine residue required for covalent bonding, presenting an ongoing challenge that fourth-generation and allosteric inhibitors aim to solve.[9]

Head-to-Head Comparison: Lapatinib, Neratinib, and Dacomitinib

To illustrate the practical differences in performance, we will compare three prominent quinazoline derivatives: Lapatinib (a first-generation dual inhibitor) and Neratinib & Dacomitinib (second-generation pan-HER inhibitors).

Structure-Activity Relationship (SAR) and Mechanism of Action

The 4-anilinoquinazoline core is the foundational pharmacophore for these inhibitors.[13] Key structural features dictate their binding mode and activity:

  • Quinazoline Core: The nitrogen at position 1 (N-1) of the quinazoline ring acts as a hydrogen bond acceptor, typically interacting with the hinge region residue Met793 in the EGFR kinase domain, mimicking the adenine ring of ATP.[13]

  • 4-Anilino Group: This moiety occupies the core of the ATP-binding pocket, and substitutions on the aniline ring are critical for potency and selectivity.

  • Covalent Warhead: In second-generation inhibitors like Neratinib and Dacomitinib, an acrylamide group is typically attached to the 4-anilino moiety. This group acts as a Michael acceptor, forming an irreversible covalent bond with Cys797 of EGFR. Lapatinib lacks this group and thus binds reversibly.[8][14]

Visualizing the EGFR/HER2 Signaling Pathway

The diagram below illustrates the downstream signaling cascades activated by EGFR/HER2, which are blocked by quinazoline inhibitors.

EGFR_HER2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR/HER2 RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Ligand Growth Factor (e.g., EGF) Ligand->EGFR Binds & Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation TKI Quinazoline Inhibitors (Lapatinib, Neratinib, Dacomitinib) TKI->EGFR Inhibits Kinase Activity

Caption: EGFR/HER2 signaling pathway and the point of inhibition by quinazoline TKIs.

Visualizing Reversible vs. Irreversible Inhibition

The mode of binding is a critical differentiator between inhibitor generations.

Inhibition_Mechanism cluster_reversible First Generation (e.g., Lapatinib) cluster_irreversible Second Generation (e.g., Neratinib) Rev_Inactive ATP Site Met793 Cys797 Lapatinib Lapatinib Rev_Bound ATP Site Met793 Cys797 Lapatinib->Rev_Bound Reversible H-Bond Lapatinib_Bound Lapatinib Irrev_Inactive ATP Site Met793 Cys797 Neratinib Neratinib Irrev_Bound ATP Site Met793 Cys797 Neratinib->Irrev_Bound Covalent Bond Neratinib_Bound Neratinib

Caption: Reversible (hydrogen bonding) vs. irreversible (covalent bonding) kinase inhibition.

Comparative Performance Data

The following table summarizes representative preclinical data for the selected inhibitors. IC₅₀ (half maximal inhibitory concentration) values indicate the potency of the drug in enzymatic assays, while GI₅₀ (half maximal growth inhibition) values reflect the drug's effect on cancer cell proliferation. Lower values indicate higher potency.

InhibitorTarget KinaseIC₅₀ (nM)Cell LineCancer TypeGI₅₀ (µM)Binding ModeReference
Lapatinib EGFR (HER1)~10.8BT474Breast (HER2+)~0.02Reversible[3][14]
HER2~9.8SK-BR-3Breast (HER2+)~0.04[3][14]
Neratinib EGFR (HER1)~0.9BT474Breast (HER2+)~0.002Irreversible[14][15]
HER2~0.5SK-BR-3Breast (HER2+)~0.003[14][15]
HER4~1.3NCI-H1975Lung (EGFR mut)~0.008[12]
Dacomitinib EGFR (HER1)~6.0NCI-H1975Lung (EGFR mut)~0.007Irreversible[1]
HER2~45.7Calu-3Lung-[11][12]
HER4~73.7---[11][12]

Data compiled from multiple sources and represent approximate values for comparison. Actual values may vary based on specific assay conditions.

Interpretation of Data:

  • Potency: The data clearly show that the irreversible inhibitors, Neratinib and Dacomitinib, are significantly more potent than the reversible inhibitor Lapatinib, both at the enzymatic (IC₅₀) and cellular (GI₅₀) levels.[14][15] Neratinib, in particular, demonstrates sub-nanomolar potency against HER2.[14]

  • Spectrum of Activity: Dacomitinib and Neratinib are pan-HER inhibitors, targeting EGFR, HER2, and HER4.[10][11][12] Lapatinib is primarily a dual EGFR/HER2 inhibitor.[8] This broader activity of second-generation inhibitors can overcome certain resistance mechanisms but is also linked to higher toxicity profiles.[11] For instance, the potent inhibition of wild-type EGFR is a primary cause of dermatological and gastrointestinal side effects.[9]

Essential Experimental Protocols for Inhibitor Evaluation

Validating the performance of a novel quinazoline derivative requires robust and reproducible assays. Below are step-by-step protocols for two fundamental experiments.

Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a competitive binding assay to determine the affinity (Kᵢ) of an inhibitor for a target kinase.

Causality and Rationale: This assay directly measures the ability of a compound to displace a fluorescent tracer from the ATP-binding pocket of the purified kinase. It is a primary screen that isolates the compound's effect on the kinase itself, independent of cellular factors. The use of a fluorescent resonance energy transfer (FRET) system provides a sensitive and quantitative readout.

Methodology:

  • Reagent Preparation:

    • Prepare a 4X Kinase/Tracer/Antibody mixture in kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). The final concentrations will be target-specific (e.g., 20 nM Kinase, 20 nM Alexa Fluor™ 647-labeled tracer, 4 nM Tb-anti-His Antibody).

    • Perform serial dilutions of the quinazoline test compounds in DMSO, then dilute into the kinase buffer to create 4X compound solutions. Include a "no inhibitor" control (DMSO only) and a "no kinase" background control.

  • Assay Plate Setup:

    • To a 384-well low-volume plate, add 2.5 µL of the 4X quinazoline compound dilutions.

    • Add 2.5 µL of DMSO/buffer to the "no inhibitor" control wells.

    • Add 2.5 µL of buffer to the "no kinase" background wells.

  • Reaction Initiation:

    • Add 2.5 µL of the 4X Kinase/Tracer/Antibody mixture to all wells containing the test compounds and "no inhibitor" controls.

    • Add 2.5 µL of a 4X Tracer/Antibody mixture (without kinase) to the background control wells.

  • Incubation and Reading:

    • Mix the plate gently on a plate shaker for 30 seconds.

    • Incubate at room temperature for 60 minutes, protected from light.

    • Read the plate on a fluorescence plate reader capable of time-resolved FRET (TR-FRET). Excite at 340 nm and record emissions at 495 nm (Terbium) and 665 nm (Alexa Fluor 647).

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 495 nm).

    • Normalize the data using the "no inhibitor" (0% inhibition) and "no kinase" (100% inhibition) controls.

    • Plot the normalized response versus the log of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol: Cell-Based Proliferation Assay (MTT Assay)

This protocol measures the metabolic activity of cancer cell lines as an indicator of cell viability and proliferation after treatment with an inhibitor.

Causality and Rationale: This assay assesses the downstream functional consequence of kinase inhibition within a living cell. A reduction in the metabolic conversion of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to formazan indicates a decrease in cell viability, which can be due to cytostatic (growth arrest) or cytotoxic (cell death) effects of the compound. Using cell lines known to be dependent on EGFR/HER2 signaling (e.g., NCI-H1975 for mutant EGFR, BT474 for HER2 amplification) provides a biologically relevant system. A 72-hour incubation period is standard to allow for multiple cell doubling times.

Methodology:

  • Cell Seeding:

    • Culture the desired cancer cell line (e.g., NCI-H1975) to ~80% confluency in appropriate growth media.

    • Trypsinize, count, and resuspend the cells to a concentration of 5 x 10⁴ cells/mL.

    • Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well flat-bottom plate.

    • Incubate overnight at 37°C, 5% CO₂ to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the quinazoline inhibitor in culture media. A typical final concentration range would be 0.001 to 10 µM.

    • Include a vehicle control (e.g., 0.1% DMSO in media).

    • Remove the old media from the cells and add 100 µL of the media containing the test compounds or vehicle.

    • Incubate for 72 hours at 37°C, 5% CO₂.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate for 3-4 hours at 37°C, 5% CO₂. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.

  • Solubilization and Reading:

    • Carefully remove the media from the wells.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker for 10 minutes to ensure complete dissolution.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of blank wells (media only) from all other readings.

    • Calculate the percentage of growth inhibition relative to the vehicle control.

    • Plot the percentage of inhibition versus the log of inhibitor concentration and fit the data to determine the GI₅₀ value.

Conclusion and Future Outlook

The quinazoline scaffold has been instrumental in the development of highly successful EGFR and HER2 inhibitors. The evolution from reversible first-generation agents like Lapatinib to irreversible pan-HER inhibitors like Dacomitinib and Neratinib demonstrates a classic drug development narrative: overcoming clinical resistance. While second-generation inhibitors show superior potency and are active against the T790M resistance mutation, their broader selectivity profile introduces challenges with toxicity.[1][11]

The future of this field lies in designing inhibitors with greater selectivity for specific mutant forms of EGFR/HER2, thereby minimizing off-target effects on WT receptors. The emergence of the C797S mutation, which confers resistance to all approved irreversible inhibitors, necessitates novel strategies.[9] Researchers are now exploring non-covalent inhibitors that are effective against C797S mutants, as well as allosteric inhibitors that bind to sites other than the highly conserved ATP pocket, representing the next frontier in the fight against HER-driven cancers.[9]

References

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (2023). MDPI. [Link]

  • Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC. PMC - NIH. [Link]

  • Dacomitinib a New First-Line Option for Advanced EGFR Mutation—Positive NSCLC. (2017). AJMC. [Link]

  • Dacomitinib in non-small-cell lung cancer: a comprehensive review for clinical application. (2019). PubMed. [Link]

  • An Updated Mini-Review: Newer Quinazoline Based EGFR Inhibitors as Anticancer Agents. (2025). Bentham Science. [Link]

  • Vizimpro (Dacomitinib) Approved for First-Line Treatment of Metastatic Non–Small-Cell Lung Cancer with EGFR Mutation. (2018). American Health & Drug Benefits. [Link]

  • Dacomitinib for Metastatic EGFR-Mutant NSCLC. (2018). The ASCO Post. [Link]

  • Dacomitinib, an emerging HER-targeted therapy for non-small cell lung cancer. PMC - NIH. [Link]

  • Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (2025). Innoscience Research. [Link]

  • Mechanism, safety and efficacy of three tyrosine kinase inhibitors lapatinib, neratinib and pyrotinib in HER2-positive breast cancer. PMC - PubMed Central. [Link]

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (2023). ResearchGate. [Link]

  • Chemical structures of first-generation quinazoline-based EGFR inhibitors approved in therapy and under clinical trial. (2023). ResearchGate. [Link]

  • Structure activity relationship map of target compounds. Red indicates.... (2021). ResearchGate. [Link]

  • Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present). (2023). PubMed. [Link]

  • Discovery of new quinazoline derivatives as irreversible dual EGFR/HER2 inhibitors and their anticancer activities - Part 1. National Genomics Data Center (CNCB-NGDC). [Link]

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (2023). NIH. [Link]

  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). (2024). MDPI. [Link]

  • Discovery of new quinazoline derivatives as irreversible dual EGFR/HER2 inhibitors and their anticancer activities - Part 1. (2019). PubMed. [Link]

  • Preclinical Characteristics of the Irreversible Pan-HER Kinase Inhibitor Neratinib Compared with Lapatinib: Implications for the Treatment of HER2-Positive and HER2-Mutated Breast Cancer. (2020). MDPI. [Link]

  • Quinazoline-Based Dual Inhibitors of EGFR And VEGFR as Potential Antiproliferative Agents - A Review. (2024). ResearchGate. [Link]

  • Design, synthesis, biological evaluation, and in silico study of quinazoline-based dual inhibitors targeting EGFR and VEGFR-2 for cancer therapy. (2024). Arabian Journal of Chemistry. [Link]

  • FDA-approved EGFR kinase inhibitors and the mechanism of action of Lapatinib. (2023). ResearchGate. [Link]

  • novel 4-anilinoquinazoline derivatives as egfr and vegfr-2 inhibitors. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. [Link]

  • Structures of first- and second-generation FDA-approved quinazoline-based EGFR inhibitors. (2024). ResearchGate. [Link]

  • Differentiating HER2-targeted tyrosine kinase inhibitors. (2021). Research Communities. [Link]

  • Efficacy and mechanism of action of the tyrosine kinase inhibitors gefitinib, lapatinib and neratinib in the treatment of HER2-positive breast cancer: preclinical and clinical evidence. PMC - PubMed Central. [Link]

  • Profile of neratinib and its potential in the treatment of breast cancer. (2015). Dove Medical Press. [Link]

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A Comparative Guide to the Structure-Activity Relationship of 6,7-Dimethoxy-4-piperazin-1-yl-quinazoline Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 6,7-dimethoxy-4-piperazin-1-yl-quinazoline scaffold is a versatile pharmacophore that has given rise to a multitude of biologically active compounds. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of this class of molecules, focusing on two of its most prominent therapeutic applications: α1-adrenoceptor antagonism for the treatment of hypertension and benign prostatic hyperplasia, and inhibition of epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) for anticancer therapy. By understanding the key structural modifications that influence potency and selectivity, researchers can strategically design novel analogs with improved therapeutic profiles.

The Duality of a Privileged Scaffold: From Cardiovascular to Oncology

The quinazoline core, a fusion of a benzene and a pyrimidine ring, is a well-established "privileged structure" in medicinal chemistry, capable of interacting with a wide range of biological targets.[1] The specific substitution pattern of 6,7-dimethoxy groups and a 4-piperazin-1-yl moiety has proven to be particularly fruitful, leading to the development of clinically significant drugs. The initial therapeutic success of this scaffold was in the cardiovascular arena with the discovery of potent and selective α1-adrenoceptor antagonists.[2][3] More recently, the same core structure has been extensively explored in oncology, yielding potent inhibitors of receptor tyrosine kinases like EGFR and HER2.[4][5] This guide will dissect the SAR for each of these activities, highlighting the subtle yet critical structural alterations that dictate the pharmacological outcome.

α1-Adrenoceptor Antagonism: A Detailed Look at the SAR

Analogs of this compound have demonstrated high affinity and selectivity for α1-adrenoceptors, with some compounds exhibiting potencies in the nanomolar and even sub-nanomolar range.[3] The key structural features contributing to this activity are:

  • The Quinazoline Core: The 6,7-dimethoxy substitution on the quinazoline ring is crucial for high-affinity binding. These electron-donating groups are thought to enhance the basicity of the quinazoline nucleus, facilitating a critical interaction with the receptor.[1]

  • The 4-Amino Group: A primary amino group at the 4-position of the quinazoline ring is a consistent feature in highly potent α1-adrenoceptor antagonists of this class. This group is believed to form a key hydrogen bond with the receptor.

  • The Piperazine Linker: The piperazine ring acts as a versatile linker, and its substitution pattern significantly influences potency and selectivity.

  • Substituents on the Piperazine Ring: The nature of the substituent at the N4 position of the piperazine ring is a major determinant of activity. A variety of heterocyclic and acyl groups have been explored, leading to highly potent compounds. For instance, the dimethoxytriazine derivative 30 was found to be more potent than the well-known α1-blocker prazosin.[3]

The following diagram illustrates the key pharmacophoric features for α1-adrenoceptor antagonism.

SAR_alpha1 cluster_quinazoline Quinazoline Core cluster_piperazine Piperazine Linker cluster_substituent N4-Substituent Quinazoline 6,7-Dimethoxy-4-amino-quinazoline Methoxy_6 6-OCH3 Methoxy_7 7-OCH3 Amino_4 4-NH2 Piperazine Piperazin-1-yl Quinazoline->Piperazine Linkage at C2 Substituent Heterocycle/Acyl Group Piperazine->Substituent Modulates Potency

Caption: Key pharmacophoric features for α1-adrenoceptor antagonism.

The table below summarizes the α1-adrenoceptor binding affinities of selected this compound analogs.

CompoundN4-Substituent on Piperazineα1-Adrenoceptor Binding Affinity (Ki, nM)Reference
Prazosin2-Furoyl0.19[3]
30 4,6-Dimethoxy-1,3,5-triazin-2-yl0.08[3]
Doxazosin1,4-Benzodioxan-2-ylcarbonylHigh (nM range)[2]

Experimental Protocol: α1-Adrenoceptor Radioligand Binding Assay

This protocol describes a standard method for determining the binding affinity of compounds to α1-adrenoceptors.

  • Membrane Preparation: Membranes are prepared from tissues or cells expressing the α1-adrenoceptor subtype of interest (e.g., rat brain or transfected cell lines).

  • Binding Reaction: In a 96-well plate, the membranes are incubated with a radiolabeled ligand (e.g., [³H]prazosin) and varying concentrations of the test compound.

  • Incubation: The mixture is incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow for binding equilibrium to be reached.

  • Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.[6]

EGFR/HER2 Inhibition: A Shift in Therapeutic Focus

The this compound scaffold has also been successfully repurposed as a template for the design of potent EGFR and HER2 inhibitors for cancer therapy. The SAR for this activity differs significantly from that of α1-adrenoceptor antagonism.

  • The 4-Anilino Group: A key modification for anticancer activity is the replacement of the 4-amino group with a substituted anilino moiety. This anilino group is crucial for binding to the ATP-binding pocket of the EGFR/HER2 kinase domain.

  • Substituents on the Anilino Ring: The nature and position of substituents on the anilino ring have a profound impact on potency and selectivity. Electron-withdrawing groups are often favored.

  • The 2-Piperazinyl Group: The piperazine at the 2-position can be further modified to enhance activity and physicochemical properties.

  • Dual Inhibition: Many analogs exhibit dual inhibition of both EGFR and HER2, which can be advantageous in overcoming certain mechanisms of drug resistance.[4][5]

The following diagram illustrates the key SAR points for EGFR/HER2 inhibition.

SAR_EGFR_HER2 cluster_core Core Scaffold cluster_modifications Key Modifications for Anticancer Activity Quinazoline 6,7-Dimethoxy-quinazoline Anilino 4-Anilino Group Quinazoline->Anilino Essential for Kinase Binding Piperazine_Substituents Modifications on 2-Piperazinyl Group Quinazoline->Piperazine_Substituents Influences Properties Anilino_Substituents Substituents on Anilino Ring (e.g., EWGs) Anilino->Anilino_Substituents Fine-tunes Potency

Caption: Key SAR for EGFR/HER2 inhibition.

The table below presents the cytotoxic activity of representative this compound analogs against cancer cell lines.

CompoundR (Substituent on 4-anilino)Cell LineIC50 (µg/mL)Reference
12 4-fluoroSKBR36.75 ± 0.36[4][7]
12 4-fluoroTZB_SKBR3 (Trastuzumab-resistant)7.61 ± 0.44[4][7]
14 4-chloroSKBR38.92 ± 0.61[4][7]
14 4-chloroTZB_SKBR3 (Trastuzumab-resistant)9.53 ± 0.49[4][7]

Experimental Protocol: MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.

  • Cell Seeding: Cancer cells (e.g., SKBR3) are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for its reduction by metabolically active cells into a purple formazan product.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Conclusion: A Scaffold with Tunable Therapeutic Potential

The this compound scaffold represents a remarkable example of a privileged structure in drug discovery. Subtle modifications to this core can dramatically shift its biological activity from potent α1-adrenoceptor antagonism to effective EGFR/HER2 inhibition. A thorough understanding of the structure-activity relationships outlined in this guide is paramount for the rational design of new, more potent, and selective analogs for the treatment of cardiovascular diseases and cancer. The provided experimental protocols offer a foundation for the reliable evaluation of these novel compounds.

References

  • Bakshi, V., et al. (2025). New Substituted 6,7-dimethoxy-N-phenyl-2-(piperazin-1-yl)quinazolin-4-amine Derivatives: Synthesis, Characterization, Cytotoxicity against SKBR3 and Trastuzumab Resistance SKBR3 cell lines, and EGFR/HER2 Dual Kinase Inhibition Assay. Chemical Methodologies.
  • Campbell, S. F., et al. (1987). 2,4-Diamino-6,7-dimethoxyquinazolines. 1. 2-[4-(1,4-Benzodioxan-2-ylcarbonyl)piperazin-1-yl] derivatives as alpha 1-adrenoceptor antagonists and antihypertensive agents. Journal of Medicinal Chemistry, 30(1), 49-57.
  • Campbell, S. F., et al. (1987). 2,4-Diamino-6,7-dimethoxyquinazolines. 3. 2-(4-Heterocyclylpiperazin-1-yl) derivatives as alpha 1-adrenoceptor antagonists and antihypertensive agents. Journal of Medicinal Chemistry, 30(10), 1794-1798.
  • Bakshi, V., et al. (2025). New Substituted 6,7-dimethoxy-N-phenyl-2-(piperazin-1-yl)quinazolin-4-amine Derivatives: Synthesis, Characterization, Cytotoxicity against SKBR3 and Trastuzumab Resistance SKBR3 cell lines, and EGFR/HER2 Dual Kinase Inhibition Assay.
  • Prous, J. R., & Castaner, J. (1998). L-765,314. Drugs of the Future, 23(8), 844.
  • Proudfoot, J. R. (2002). The role of privileged structures in rational drug design. Bioorganic & Medicinal Chemistry Letters, 12(10), 1261-1265.
  • Bakshi, V., et al. (2025). New Substituted 6,7-dimethoxy-N-phenyl-2-(piperazin-1-yl)
  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108.

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A Researcher's Guide to Validating 6,7-Dimethoxy-4-piperazin-1-yl-quinazoline as a Research Tool

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate and utilize 6,7-Dimethoxy-4-piperazin-1-yl-quinazoline as a research tool. We will delve into its primary biological activities, compare its performance with established alternatives, and provide detailed experimental protocols for its characterization.

Introduction: The Quinazoline Scaffold - A Privileged Structure in Drug Discovery

The quinazoline core, a fusion of a benzene and a pyrimidine ring, is a well-established "privileged structure" in medicinal chemistry. Its derivatives have shown a wide array of pharmacological activities, leading to the development of several approved drugs. Our focus here is on this compound, a compound whose structural motifs suggest potential interactions with two key classes of therapeutic targets: G-protein coupled receptors (GPCRs), specifically alpha-1 adrenergic receptors, and protein kinases, such as the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).

The validation of any new chemical probe is paramount to ensure the reliability and reproducibility of research findings. This guide will walk you through the necessary steps to characterize this compound, enabling you to confidently employ it in your studies.

Part 1: Validation as an Alpha-1 Adrenergic Receptor Antagonist

The quinazoline core is a key feature of well-known alpha-1 adrenergic receptor antagonists like Prazosin and Doxazosin, which are used to treat hypertension and benign prostatic hyperplasia.[1][2] These drugs function by blocking the signaling of norepinephrine at post-synaptic alpha-1 adrenoceptors, leading to smooth muscle relaxation and vasodilation.[3][4] Given the structural similarity, it is crucial to evaluate this compound for this activity.

Comparative Analysis:
CompoundTarget(s)Potency (Ki)Key Research Applications
This compound Putative α1-adrenoceptor antagonistTo be determinedInvestigating α1-adrenergic signaling
Prazosin α1-adrenoceptor antagonist~1.9 x 10⁻¹⁰ M[5]Research tool for hypertension, BPH, PTSD-related nightmares.[3][6]
Doxazosin α1-adrenoceptor antagonistNot specified, but potent[7]Research tool for hypertension, BPH.[4][7]
Experimental Validation Protocols:

This biochemical assay directly measures the binding affinity of the test compound to the alpha-1 adrenoceptor.

Objective: To determine the inhibitory constant (Ki) of this compound for the alpha-1 adrenoceptor.

Materials:

  • Cell membranes expressing the alpha-1 adrenoceptor (e.g., from rat cerebral cortex).

  • Radioligand (e.g., [³H]-Prazosin).

  • Test compound (this compound).

  • Non-specific binding control (e.g., high concentration of unlabeled Prazosin).

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize tissue or cells in a suitable buffer and isolate the membrane fraction by centrifugation.[8]

  • Assay Setup: In a 96-well plate, combine the cell membranes, radioligand, and varying concentrations of the test compound or control.

  • Incubation: Incubate the plate to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Quantification: Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis: Calculate the specific binding and determine the IC₅₀ value of the test compound. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.

This physiological assay assesses the functional effect of the compound on blood pressure.

Objective: To determine if this compound lowers blood pressure in a living organism.

Materials:

  • Spontaneously hypertensive rats (SHR) or normotensive rats.

  • Test compound formulated for oral or intravenous administration.

  • Anesthesia (e.g., urethane).

  • Intra-arterial catheter.

  • Pressure transducer and data acquisition system.

Procedure:

  • Animal Preparation: Anesthetize the rat and surgically implant a catheter into the carotid or femoral artery.[6][9]

  • Baseline Measurement: Allow the animal to stabilize and record baseline blood pressure and heart rate.

  • Compound Administration: Administer a single dose of the test compound.

  • Data Recording: Continuously monitor and record blood pressure and heart rate for a set period.

  • Data Analysis: Analyze the change in blood pressure from baseline over time.

Part 2: Validation as a Kinase Inhibitor (EGFR/HER2)

The 4-anilinoquinazoline scaffold is a hallmark of many EGFR tyrosine kinase inhibitors, including the clinically approved drugs Gefitinib and Lapatinib.[10][11] These inhibitors target the ATP-binding site of the kinase domain, preventing autophosphorylation and downstream signaling that drives cell proliferation.[12] Recent studies have shown that derivatives of 6,7-dimethoxy-N-phenyl-2-(piperazin-1-yl)quinazolin-4-amine exhibit potent inhibitory activity against EGFR and HER2.[13][14][15][16]

Signaling Pathway: EGFR/HER2

EGFR_HER2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Dimer EGFR/HER2 Dimer EGFR->Dimer HER2 HER2 HER2->Dimer Autophos Autophosphorylation Dimer->Autophos PI3K PI3K Autophos->PI3K RAS RAS Autophos->RAS Akt Akt PI3K->Akt Proliferation Cell Proliferation, Survival, Angiogenesis Akt->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor 6,7-Dimethoxy-4- piperazin-1-yl-quinazoline Inhibitor->Autophos Inhibits

Caption: EGFR/HER2 signaling pathway and the inhibitory point of quinazoline-based compounds.

Comparative Analysis:
CompoundTarget(s)Potency (IC₅₀)Key Research Applications
This compound Putative EGFR/HER2 inhibitorTo be determinedInvestigating EGFR/HER2 signaling in cancer
Gefitinib EGFR inhibitor33 nM (EGFR)[17]Research tool for EGFR-mutated cancers.[17][18][19][20]
Lapatinib Dual EGFR/HER2 inhibitor10.2 nM (EGFR), 9.8 nM (HER2)[21]Research tool for HER2-positive breast cancer.[11][12][21][22]
Experimental Validation Protocols:

This cellular assay determines if the compound inhibits the activation of EGFR and HER2 in cells.

Objective: To assess the effect of this compound on the phosphorylation of EGFR and HER2.

Materials:

  • Cancer cell line overexpressing EGFR and HER2 (e.g., SKBR3).

  • Test compound.

  • EGF (Epidermal Growth Factor).

  • Lysis buffer with protease and phosphatase inhibitors.

  • Primary antibodies against p-EGFR, total EGFR, p-HER2, and total HER2.

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

Procedure:

  • Cell Culture and Treatment: Culture cells and treat with the test compound at various concentrations for a specified time. Stimulate with EGF to induce receptor phosphorylation.[23]

  • Cell Lysis: Lyse the cells to extract total protein.[20]

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate proteins by size using SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against the phosphorylated and total forms of EGFR and HER2.

  • Detection: Incubate with a secondary antibody and detect the signal using a chemiluminescent substrate.

  • Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

This biophysical assay confirms direct binding of the compound to its target protein within the complex environment of a cell.[5][10][11][17][22]

Objective: To demonstrate that this compound directly engages with EGFR and/or HER2 in intact cells.

Materials:

  • Relevant cell line.

  • Test compound.

  • DMSO (vehicle control).

  • PCR tubes or plate.

  • Thermocycler.

  • Equipment for cell lysis and protein quantification.

  • Western blot or ELISA setup for protein detection.

Procedure:

  • Cell Treatment: Treat cells with the test compound or DMSO.

  • Heating: Aliquot the treated cells into PCR tubes and heat them across a range of temperatures using a thermocycler.

  • Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

  • Protein Detection: Quantify the amount of soluble target protein (EGFR or HER2) in the supernatant at each temperature using Western blot or ELISA.

  • Data Analysis: Plot the amount of soluble protein against temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.

Part 3: Assessing Selectivity and Off-Target Effects

A crucial aspect of validating a research tool is understanding its selectivity. While the primary targets may be alpha-1 adrenoceptors or specific kinases, off-target effects can lead to misinterpretation of experimental results.

Comparative Off-Target Profiles of Alternatives:
  • Prazosin: Can cause dizziness, headache, and drowsiness.[4][19][24] A significant "first-dose effect" of hypotension is a known side effect.[3]

  • Doxazosin: Similar to Prazosin, can cause dizziness, fatigue, and orthostatic hypotension.[2][7][25][26][27]

  • Gefitinib: Off-target effects on other kinases have been identified through computational and experimental approaches.[21][28]

  • Lapatinib: Known to have off-target activities, such as the induction of TRAIL death receptors, which is independent of its EGFR/HER2 inhibition.[13] Common side effects include diarrhea, rash, and fatigue.[1][29][30][31]

Recommended Selectivity Screening:

To thoroughly validate this compound, it is highly recommended to perform a broad kinase selectivity screen (e.g., against a panel of several hundred kinases) and a GPCR screen. This will provide a comprehensive profile of its on- and off-target activities, allowing for more informed experimental design and data interpretation.

Conclusion

This compound holds promise as a valuable research tool for investigating both alpha-1 adrenergic and EGFR/HER2 signaling pathways. However, rigorous validation is essential before its widespread use. By following the comparative analyses and detailed experimental protocols outlined in this guide, researchers can confidently characterize its activity, selectivity, and utility in their specific research contexts. This systematic approach will ensure the generation of high-quality, reproducible data and contribute to the advancement of our understanding of these important biological systems.

References

  • 2,4-Diamino-6,7-dimethoxyquinazolines. 3. 2-(4-Heterocyclylpiperazin-1-yl) derivatives as alpha 1-adrenoceptor antagonists and antihypertensive agents. (1987). Journal of Medicinal Chemistry, 30(10), 1794-8. [Link]

  • New Substituted 6,7-dimethoxy-N-phenyl-2-(piperazin-1-yl)quinazolin-4-amine Derivatives: Synthesis, Characterization, Cytotoxicity against SKBR3 and Trastuzumab Resistance SKBR3 cell lines, and EGFR/HER2 Dual Kinase Inhibition Assay. (n.d.). Chemical Methodologies. [Link]

  • 2,4-diamino-6,7-dimethoxyquinazolines. 1. 2-[4-(1,4-benzodioxan-2-ylcarbonyl)piperazin-1-yl] derivatives as alpha 1-adrenoceptor antagonists and antihypertensive agents. (1987). Journal of Medicinal Chemistry, 30(1), 49-57. [Link]

  • Lapatinib: A novel approach to inhibit EGFR(ErbB1)/HER2(ErbB2). (2007). Cancer Research, 67(9 Supplement), 3857. [Link]

  • Lapatinib, a Dual EGFR and HER2 Tyrosine Kinase Inhibitor, Downregulates Thymidylate Synthase by Inhibiting the Nuclear Translocation of EGFR and HER2. (2012). PLoS ONE, 7(5), e36193. [Link]

  • Measurement of invasive blood pressure in rats. (2015). Journal of Pharmacology and Pharmacotherapeutics, 6(1), 43-49. [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2018). ACS Chemical Biology, 13(7), 1836-1844. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. (2016). Annual Review of Pharmacology and Toxicology, 56, 535-551. [Link]

  • New Substituted 6,7-dimethoxy-N-phenyl-2-(piperazin-1-yl)quinazolin-4-amine Derivatives: Synthesis, Characterization, Cytotoxicity against SKBR3 and Trastuzumab Resistance SKBR3 cell lines, and EGFR/HER2 Dual Kinase Inhibition Assay. (2025). ResearchGate. [Link]

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (2021). Molecules, 26(16), 4933. [Link]

  • Molecular interactions of gefitinib with selected human off-targets; (A) mutant EGFR kinase domain. (n.d.). ResearchGate. [Link]

  • New Substituted 6,7-dimethoxy-N-phenyl-2-(piperazin-1-yl)quinazolin-4-amine Derivatives. (2025). Chemical Methodologies. [Link]

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A Comparative Guide to the Efficacy of Novel Quinazoline-Based EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of novel quinazoline-based Epidermal Growth Factor Receptor (EGFR) inhibitors, contextualized against their predecessors. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with field-proven insights to illuminate the evolution and comparative efficacy of these critical cancer therapeutics.

Introduction: The Quinazoline Scaffold in EGFR Inhibition

The quinazoline core is a foundational chemical scaffold for a class of potent tyrosine kinase inhibitors (TKIs) targeting EGFR.[1] Dysregulation of the EGFR signaling pathway, often through activating mutations, is a key driver in several cancers, most notably Non-Small Cell Lung Cancer (NSCLC).[2][3] First-generation quinazoline inhibitors, such as Gefitinib and Erlotinib, offered a significant therapeutic advance by reversibly binding to the ATP-binding site of the EGFR kinase domain, effectively blocking downstream signaling.[4][5] However, their efficacy is often curtailed by the emergence of resistance, primarily through the T790M "gatekeeper" mutation in exon 20 of the EGFR gene.[4][6][7] This challenge spurred the development of subsequent generations of inhibitors with improved potency and strategies to overcome resistance.[6][8]

This guide focuses on the comparative efficacy of the third-generation inhibitor, Osimertinib , against its first-generation predecessors, providing the underlying mechanistic rationale and supporting experimental data that define its superior clinical performance.

Mechanism of Action: An Evolutionary Leap

The key distinction between inhibitor generations lies in their binding mechanism and selectivity.

  • First-Generation (e.g., Gefitinib): These are reversible ATP-competitive inhibitors.[4] Their efficacy is compromised by the T790M mutation, which increases the ATP affinity of the kinase domain, outcompeting the inhibitor.[4][9]

  • Third-Generation (e.g., Osimertinib): Osimertinib is an irreversible inhibitor.[10] Its structure includes a reactive acrylamide group that forms a covalent bond with the cysteine-797 residue within the ATP-binding site of EGFR.[8][11] This irreversible binding provides sustained inhibition and critically, is effective against EGFR variants harboring both sensitizing mutations (e.g., exon 19 deletions, L858R) and the T790M resistance mutation.[10][12][11][13] Furthermore, Osimertinib was designed for high selectivity for mutant EGFR over wild-type (WT) EGFR, which is believed to contribute to its more favorable safety profile.[8]

By irreversibly blocking ATP binding, Osimertinib prevents EGFR autophosphorylation, thereby shutting down the pro-survival and proliferative signaling cascades downstream, namely the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.[10][12][11]

EGFR Signaling and TKI Inhibition Points

The following diagram illustrates the EGFR signaling pathway and the points of intervention by different generations of quinazoline inhibitors.

EGFR_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_ras_pathway RAS/MAPK Pathway cluster_pi3k_pathway PI3K/AKT Pathway cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Ligand EGF Ligand Ligand->EGFR Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Gefitinib Gefitinib (1st Gen) Reversible Inhibition Gefitinib->EGFR Blocks ATP Site (Ineffective vs T790M) Osimertinib Osimertinib (3rd Gen) Irreversible Inhibition Osimertinib->EGFR Covalently Binds ATP Site (Effective vs T790M)

Caption: EGFR signaling and points of TKI inhibition.

Comparative Efficacy: In Vitro Data

The superior potency and selectivity of Osimertinib are quantified by its half-maximal inhibitory concentration (IC50) values, which are consistently lower than those of first-generation inhibitors, especially against the T790M mutation.

Table 1: Comparative Biochemical IC50 Values (nM)
InhibitorEGFR (WT)EGFR (L858R)EGFR (ex19del)EGFR (L858R/T790M)
Gefitinib ~1800~15~10>2000
Osimertinib ~480-1865<15<15<15

Data synthesized from publicly available literature.[8] Absolute values may vary based on specific assay conditions.

Table 2: Comparative Cell-Based IC50 Values (nM) in NSCLC Cell Lines
Cell LineEGFR MutationGefitinib IC50 (nM)Osimertinib IC50 (nM)
PC-9 ex19del~20~10-15
H1975 L858R/T790M>2000~15

Data synthesized from publicly available literature.[8][9] These values represent the concentration required to inhibit cell proliferation by 50%.

Expert Interpretation: The biochemical data clearly demonstrates Osimertinib's high potency against sensitizing mutations, comparable to first-generation TKIs.[8] However, its key advantage is maintaining this high potency against the T790M resistance mutation, where Gefitinib's activity is negligible.[8] The cell-based assays confirm that this biochemical potency translates directly to inhibiting the proliferation of cancer cells with these specific mutations.

Comparative Efficacy: Clinical Data

Clinical trials provide the definitive comparison of therapeutic efficacy. The Phase III FLAURA trial is a landmark study that compared first-line Osimertinib with first-generation TKIs (Gefitinib or Erlotinib) in patients with EGFR-mutated advanced NSCLC.

Table 3: Key Outcomes from the FLAURA Trial
OutcomeOsimertinibGefitinib or ErlotinibHazard Ratio (95% CI)
Median Progression-Free Survival (PFS) 18.9 months10.2 months0.46 (0.37 - 0.57)
Median Overall Survival (OS) 38.6 months31.8 months0.79 (0.64 - 0.99)
Patients Alive at 3 Years 54%44%N/A

Data from the FLAURA trial.[14]

Expert Interpretation: The FLAURA trial results unequivocally established Osimertinib as the superior first-line treatment for EGFR-mutated NSCLC. It nearly doubled the median progression-free survival and showed a statistically significant and clinically meaningful improvement in overall survival compared to the previous standard of care.[14]

Experimental Methodologies: A Guide to Self-Validating Protocols

Reproducible and robust in vitro experiments are the bedrock of drug discovery. The following are standardized protocols for the key assays used to compare the efficacy of quinazoline inhibitors.

Biochemical Kinase Inhibition Assay (ADP-Glo™ Format)

Causality: This assay directly measures the inhibitor's ability to block the enzymatic activity of the EGFR kinase domain by quantifying ATP consumption. The ADP-Glo™ system is chosen for its high sensitivity and robustness, measuring the amount of ADP produced, which is directly proportional to kinase activity.

Protocol:

  • Reagent Preparation: Dilute recombinant EGFR kinase (specific mutant or WT), kinase buffer, ATP, and the substrate (e.g., poly(Glu, Tyr) 4:1) to working concentrations.

  • Inhibitor Preparation: Perform serial dilutions of the quinazoline inhibitors (e.g., Osimertinib, Gefitinib) in a suitable solvent like DMSO, then dilute further in kinase buffer.

  • Kinase Reaction: In a 384-well plate, add 1 µL of inhibitor solution, 2 µL of enzyme, and 2 µL of a substrate/ATP mix.[15]

  • Incubation: Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).

  • Stop Reaction & ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes.[15]

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a coupled luciferase reaction. Incubate for 30 minutes.[15]

  • Data Acquisition: Measure luminescence using a plate reader.

  • Analysis: Convert luminescence values to percent inhibition relative to controls (no inhibitor) and plot against inhibitor concentration to determine the IC50 value using non-linear regression.

ADP_Glo_Workflow Start 1. Plate Inhibitor, Enzyme & Substrate/ATP Incubate1 2. Incubate (Kinase Reaction) Start->Incubate1 Add_ADP_Glo 3. Add ADP-Glo™ Reagent (Stop & Deplete ATP) Incubate1->Add_ADP_Glo Incubate2 4. Incubate Add_ADP_Glo->Incubate2 Add_Detection 5. Add Detection Reagent (Convert ADP -> ATP, Light) Incubate2->Add_Detection Incubate3 6. Incubate Add_Detection->Incubate3 Read 7. Measure Luminescence Incubate3->Read

Caption: Workflow for a biochemical EGFR kinase assay using ADP-Glo™.

Cell-Based Viability/Proliferation Assay (CellTiter-Glo® Format)

Causality: This assay measures the number of viable cells in culture by quantifying ATP, which is a marker of metabolically active cells.[16][17] It provides a direct measure of the inhibitor's cytotoxic or cytostatic effect on cancer cells. The CellTiter-Glo® assay is a simple, "add-mix-measure" protocol ideal for high-throughput screening.[16][18]

Protocol:

  • Cell Plating: Seed NSCLC cells (e.g., PC-9, H1975) into a 96-well opaque-walled plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[18][19]

  • Compound Treatment: Treat cells with a serial dilution of the quinazoline inhibitors for a specified duration (e.g., 72 hours). Include vehicle-only (DMSO) controls.

  • Plate Equilibration: Equilibrate the plate to room temperature for approximately 30 minutes.[19][20]

  • Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.[16][20]

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[19][20]

  • Data Acquisition: Measure luminescence with a plate reader.

  • Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot against inhibitor concentration to determine the IC50 value.

CellTiter_Glo_Workflow Start 1. Seed Cells & Treat with Inhibitor Incubate1 2. Incubate (e.g., 72 hours) Start->Incubate1 Equilibrate 3. Equilibrate Plate to Room Temp Incubate1->Equilibrate Add_CTG 4. Add CellTiter-Glo® Reagent Equilibrate->Add_CTG Mix_Incubate 5. Mix (Lyse Cells) & Incubate (Stabilize) Add_CTG->Mix_Incubate Read 6. Measure Luminescence Mix_Incubate->Read

Caption: Workflow for a cell-based viability assay using CellTiter-Glo®.

Western Blot for EGFR Pathway Inhibition

Causality: Western blotting provides a semi-quantitative assessment of protein levels and activation states. By probing for phosphorylated EGFR (p-EGFR) and downstream targets like phosphorylated AKT (p-AKT), this technique directly visualizes the inhibitor's effect on the signaling cascade. It validates that the observed reduction in cell viability is indeed due to the intended mechanism of action.

Protocol:

  • Cell Treatment: Plate cells and starve them of serum overnight to reduce basal signaling. Treat with inhibitors at various concentrations for a short period (e.g., 1-2 hours) before stimulating with EGF ligand (e.g., 100 ng/mL) for 15-30 minutes.

  • Lysis: Wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation states.[21]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature an equal amount of protein from each sample in Laemmli buffer and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[21][22]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for p-EGFR, total EGFR, p-AKT, total AKT, and a loading control (e.g., β-actin).[22][23]

  • Secondary Antibody Incubation: Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate.

  • Imaging: Capture the chemiluminescent signal using a digital imager or X-ray film.

  • Analysis: Quantify band intensity using densitometry software. Normalize the phosphorylated protein signal to the total protein signal to determine the degree of inhibition.

Conclusion

Osimertinib, a novel quinazoline-based inhibitor, represents a paradigm shift in the treatment of EGFR-mutated NSCLC. Its mechanism of irreversible, covalent inhibition provides a durable and potent blockade of EGFR signaling, critically overcoming the T790M mutation that confers resistance to first-generation agents like Gefitinib.[6][10] This mechanistic advantage is substantiated by a wealth of preclinical and clinical data, demonstrating superior in vitro potency against resistant cell lines and a significant improvement in both progression-free and overall survival in patients.[8][14] The robust and validated experimental protocols outlined herein form the basis for the continued evaluation and development of the next generation of targeted cancer therapies.

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Navigating Synergistic Landscapes: A Comparative Guide to Quinazoline-Based Combination Therapies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of pharmacology, the quest for enhanced therapeutic efficacy and reduced toxicity has led to a paradigm shift towards combination therapies. The principle of synergy, where the combined effect of two or more drugs is greater than the sum of their individual effects, offers a promising strategy to overcome drug resistance, lower dosage requirements, and improve patient outcomes. This guide provides an in-depth technical comparison of the synergistic effects of quinazoline-based compounds, focusing on well-documented alpha-1 adrenergic receptor antagonists such as prazosin, terazosin, and doxazosin, structural analogs of the novel 6,7-Dimethoxy-4-piperazin-1-yl-quinazoline scaffold. While direct synergistic data on this specific novel scaffold is emerging, the extensive research on its analogs provides a robust framework for understanding and exploring its potential in combination therapies.

The Quinazoline Scaffold: A Foundation for Therapeutic Innovation

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous clinically significant drugs. Its versatile structure allows for modifications that can modulate its interaction with various biological targets. The 6,7-dimethoxy substitution pattern is a common feature in several bioactive quinazoline derivatives, including the alpha-1 adrenergic receptor antagonists prazosin, terazosin, and doxazosin. These drugs are primarily used for the treatment of hypertension and benign prostatic hyperplasia (BPH)[1][2]. More recently, their potential in cancer therapy, either alone or in combination, has garnered significant attention[3][4][5][6][7].

Recent research has also explored novel derivatives of the 6,7-dimethoxy-quinazoline scaffold, such as 6,7-dimethoxy-N-phenyl-2-(piperazin-1-yl)quinazolin-4-amine, for their potential as dual inhibitors of EGFR and HER2 in cancer[8][9][10]. This underscores the continued interest in this chemical class for developing new therapeutic agents, including those with synergistic potential.

Synergistic Interactions of Quinazoline Analogs: A Comparative Analysis

The synergistic or additive effects of prazosin, terazosin, and doxazosin have been primarily investigated in two main therapeutic areas: cardiovascular disease and oncology.

Hypertension Management: A Classic Example of Synergy

In the management of hypertension, combination therapy is a cornerstone of treatment. The synergistic effects of alpha-1 blockers with other antihypertensive agents are well-established.

  • Prazosin: When combined with beta-blockers, prazosin demonstrates a significant reduction in blood pressure[11][12][13]. This combination can, however, exaggerate the first-dose hypotensive effect of prazosin, necessitating careful dose titration[12][13]. The addition of a thiazide diuretic to a prazosin and beta-blocker regimen can further enhance the antihypertensive effect[14].

  • Terazosin: Similar to prazosin, terazosin shows enhanced blood pressure control when used in combination with other antihypertensive drugs like diuretics (e.g., hydrochlorothiazide) and beta-blockers (e.g., atenolol)[15]. Studies have also shown a greater blood pressure reduction with the combination of terazosin and the calcium channel blocker verapamil compared to either drug alone[15]. Importantly, terazosin can be a useful addition to various background therapies without causing cumulative adverse effects[15].

  • Doxazosin: The synergistic and additive effects of doxazosin with other antihypertensives follow a similar pattern to prazosin and terazosin, contributing to more effective blood pressure management.

Table 1: Comparison of Synergistic Effects of Quinazoline Analogs in Hypertension

Quinazoline AnalogCombination Agent(s)Observed Synergistic/Additive EffectKey Considerations
Prazosin Beta-blockers (e.g., alprenolol), Thiazide diureticsSignificant blood pressure reduction[11][12][14]Exaggerated first-dose hypotension[12][13]
Terazosin Diuretics, Beta-blockers (e.g., atenolol), Calcium channel blockers (e.g., verapamil)Enhanced blood pressure control[15]Generally well-tolerated in combination[15]
Doxazosin Various antihypertensivesImproved blood pressure managementSimilar profile to prazosin and terazosin
Oncology: Unveiling New Synergistic Avenues

The repositioning of alpha-1 adrenergic receptor antagonists for cancer therapy has opened up new avenues for exploring their synergistic potential with established anticancer agents.

  • Doxazosin: Doxazosin has demonstrated promising synergistic effects with several chemotherapeutic drugs. In prostate cancer cell lines, the combination of doxazosin with adriamycin and etoposide resulted in significant synergistic cytotoxic activity[4]. Interestingly, its combination with paclitaxel showed an antagonistic effect[4]. In metastatic castration-resistant prostate cancer (mCRPC) cells, doxazosin enhanced the apoptotic effects of abiraterone[3]. Furthermore, doxazosin has been shown to overcome osimertinib resistance in cancer cells by upregulating autophagy[6]. It can also modulate the apoptotic effects of IFN-α and IFN-γ through the JAK/STAT signaling pathway in ovarian carcinoma cells[7]. The combination of doxazosin with resveratrol has also been shown to synergistically inhibit the proliferation of breast cancer cells[5].

Table 2: Synergistic Effects of Doxazosin in Oncology

Cancer TypeCombination AgentObserved Synergistic EffectMechanism of Action
Prostate CancerAdriamycin, EtoposideIncreased cytotoxicity[4]Not fully elucidated
Prostate CancerAbirateroneEnhanced apoptosis[3]Targeting apoptosis through the TGF-β1 pathway[3]
Non-small cell lung cancer, Pancreatic cancer, GlioblastomaOsimertinibOvercoming drug resistance, enhanced anticancer effects[6]Induction of autophagy[6]
Ovarian CarcinomaIFN-α, IFN-γAdditive growth suppression and apoptosis[7]Modulation of JAK/STAT signaling pathway[7]
Breast CancerResveratrolSynergistic inhibition of cell proliferation[5]Not fully elucidated

Experimental Protocols for Assessing Synergy

The robust evaluation of drug synergy is critical in preclinical drug development. The following are standard methodologies employed to quantify the degree of interaction between two or more compounds.

The Chou-Talalay Method: A Cornerstone of Synergy Analysis

The Chou-Talalay method is a widely accepted approach for quantifying drug interactions. It is based on the median-effect principle and provides a quantitative measure of synergy, additivity, or antagonism through the Combination Index (CI).

Step-by-Step Protocol for the Chou-Talalay Method:

  • Determine the Dose-Response Curves of Individual Drugs:

    • Plate cells at an appropriate density in a 96-well plate.

    • Treat the cells with a range of concentrations of Drug A and Drug B individually.

    • After a predetermined incubation period (e.g., 48 or 72 hours), assess cell viability using an appropriate assay (e.g., MTT, CellTiter-Glo).

    • Plot the fraction of affected cells (fa) versus the drug concentration and determine the median-effect dose (Dm) for each drug.

  • Assess the Effects of Drug Combinations:

    • Design a combination study using a constant ratio of Drug A and Drug B (e.g., based on their Dm values).

    • Treat cells with a range of concentrations of the drug combination.

    • Assess cell viability as described above.

  • Calculate the Combination Index (CI):

    • The CI is calculated using the following equation: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂ Where (Dx)₁ and (Dx)₂ are the doses of Drug 1 and Drug 2 that are required to produce a given effect (x) when used alone, and (D)₁ and (D)₂ are the doses of the drugs in combination that produce the same effect.

    • Interpretation of CI values:

      • CI < 1: Synergy

      • CI = 1: Additivity

      • CI > 1: Antagonism

  • Generate a Fa-CI Plot (Chou-Talalay Plot):

    • Plot the CI values against the fraction of affected cells (fa). This plot provides a visual representation of the nature of the drug interaction across a range of effect levels.

Isobologram Analysis: A Visual Representation of Synergy

Isobologram analysis is a graphical method used to assess drug interactions.

Step-by-Step Protocol for Isobologram Analysis:

  • Determine the IC50 Values of Individual Drugs:

    • Perform dose-response experiments for Drug A and Drug B individually to determine their IC50 values (the concentration that inhibits 50% of the biological response).

  • Construct the Isobologram:

    • Plot the concentration of Drug A on the x-axis and the concentration of Drug B on the y-axis.

    • The IC50 value of Drug A is plotted on the x-axis, and the IC50 value of Drug B is plotted on the y-axis.

    • A straight line connecting these two points represents the line of additivity.

  • Plot the Combination Data:

    • Perform experiments with various combinations of Drug A and Drug B that produce a 50% inhibitory effect.

    • Plot these combination points on the isobologram.

  • Interpret the Isobologram:

    • Synergy: The combination data points fall below the line of additivity.

    • Additivity: The combination data points fall on the line of additivity.

    • Antagonism: The combination data points fall above the line of additivity.

Visualizing Mechanisms and Workflows

Understanding the underlying mechanisms of synergistic interactions is crucial for rational drug development. Signaling pathway diagrams and experimental workflow visualizations can aid in this comprehension.

Synergy_Workflow cluster_preclinical Preclinical Synergy Assessment cluster_mechanistic Mechanistic Investigation A Individual Drug Dose-Response C Cell Viability Assay (e.g., MTT) A->C B Combination Drug Dose-Response B->C D Data Analysis C->D E Synergy Quantification (CI, Isobologram) D->E F Western Blot (Signaling Pathways) E->F G Apoptosis Assays (e.g., Annexin V) E->G H Cell Cycle Analysis E->H I In Vivo Studies (Xenograft Models) E->I Doxazosin_Synergy_Pathway cluster_doxazosin Doxazosin cluster_chemo Chemotherapeutic Agent cluster_pathways Cellular Pathways cluster_outcome Cellular Outcome Dox Doxazosin TGFb TGF-β1 Pathway Dox->TGFb Autophagy Autophagy Dox->Autophagy JAK_STAT JAK/STAT Pathway Dox->JAK_STAT Chemo e.g., Abiraterone, Osimertinib Chemo->JAK_STAT Androgen Androgen Signaling Chemo->Androgen Apoptosis Enhanced Apoptosis TGFb->Apoptosis Autophagy->Apoptosis Proliferation Inhibition of Proliferation JAK_STAT->Proliferation Androgen->Proliferation

Caption: Potential signaling pathways involved in doxazosin's synergistic effects.

Conclusion and Future Directions

The exploration of synergistic drug combinations holds immense promise for advancing therapeutic strategies across various diseases. While direct data on the synergistic effects of this compound is still emerging, the extensive research on its structural analogs—prazosin, terazosin, and doxazosin—provides a valuable roadmap for future investigations. The established methodologies for assessing synergy, such as the Chou-Talalay method and isobologram analysis, offer a robust framework for quantifying these interactions. As our understanding of the complex signaling networks underlying disease progresses, the rational design of synergistic drug combinations based on the versatile quinazoline scaffold will undoubtedly play a pivotal role in the future of medicine.

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  • Hytrin, Tezruly (terazosin) dosing, indications, interactions, adverse effects, and more. Medscape. [Link]

  • Combination antihypertensive therapy with terazosin and other antihypertensive agents: results of clinical trials. PubMed. [Link]

  • The antihypertension drug doxazosin suppresses JAK/STATs phosphorylation and enhances the effects of IFN-α/γ-induced apoptosis. PLoS One. [Link]

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  • New Substituted 6,7-dimethoxy-N-phenyl-2-(piperazin-1-yl)quinazolin-4-amine Derivatives: Synthesis, Characterization, Cytotoxicity against SKBR3 and Trastuzumab Resistance SKBR3 cell lines, and EGFR/HER2 Dual Kinase Inhibition Assay. Chemical Methodologies. [Link]

  • (PDF) New Substituted 6,7-dimethoxy-N-phenyl-2-(piperazin-1-yl)quinazolin-4-amine Derivatives: Synthesis, Characterization, Cytotoxicity against SKBR3 and Trastuzumab Resistance SKBR3 cell lines, and EGFR/HER2 Dual Kinase Inhibition Assay. ResearchGate. [Link]

  • 2,4-Diamino-6,7-dimethoxyquinazolines. 3. 2-(4-Heterocyclylpiperazin-1-yl) derivatives as alpha 1-adrenoceptor antagonists and antihypertensive agents. PubMed. [Link]

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Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of the 6,7-Dimethoxy-4-piperazin-1-yl-quinazoline Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in kinase inhibitor discovery, the quinazoline scaffold is a cornerstone of molecular design. Its rigid, bicyclic structure is a privileged framework for engaging the ATP-binding pocket of a multitude of kinases, a fact underscored by the number of FDA-approved drugs based on this core, such as Gefitinib and Erlotinib[1][2]. This guide delves into the cross-reactivity profile of a specific derivative, the 6,7-Dimethoxy-4-piperazin-1-yl-quinazoline core. We will explore this topic through the lens of established pharmaceuticals where kinase interactions are off-target effects, and contrast them with novel, highly-selective inhibitors built upon the same chemical foundation.

The Case of Doxazosin: An Accidental Kinase Modulator

Doxazosin, a well-established medication for hypertension and benign prostatic hyperplasia, is a quinazoline derivative[3][4][5]. Its primary mechanism of action is the selective antagonism of α1-adrenergic receptors, leading to vasodilation[3][6]. However, emerging research has revealed that Doxazosin's biological activity is not confined to adrenergic receptors. It exhibits significant cross-reactivity with key signaling kinases, making it an excellent case study for the off-target effects of this scaffold.

Inhibition of VEGFR-2 and Downstream Pathways

One of the most notable off-target activities of Doxazosin is its inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Studies have shown that Doxazosin can suppress VEGF-induced endothelial cell proliferation, migration, and tube formation, all critical processes in angiogenesis[7][8][9]. Mechanistically, Doxazosin has been demonstrated to inhibit the phosphorylation of VEGFR-2, which in turn attenuates downstream signaling through the PI3K/Akt/mTOR pathway[7][8]. This anti-angiogenic effect positions Doxazosin as a potential repurposed therapeutic for cancer[7][8]. A recent study has also suggested that Doxazosin can act as a dual inhibitor of c-MET and EGFR in triple-negative breast cancer models, with an IC50 of 23.93 μM in MDA-MB-231 cells[10].

Doxazosin Doxazosin VEGFR2 VEGFR-2 Doxazosin->VEGFR2 Inhibits Phosphorylation PI3K PI3K VEGFR2->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Angiogenesis Angiogenesis mTOR->Angiogenesis Promotes

Caption: Doxazosin's off-target inhibition of VEGFR-2 phosphorylation and the PI3K/Akt/mTOR pathway.

The New Wave: Quinazolines as Designed, Selective Kinase Inhibitors

While Doxazosin's kinase interactions are incidental, medicinal chemists are now purposefully leveraging the 6,7-dimethoxy-quinazoline scaffold to create highly potent and selective kinase inhibitors. By modifying the substituents on the core structure, it is possible to achieve exquisite selectivity for specific kinase targets.

Dual EGFR/HER2 Inhibition

The quinazoline core is famously effective at targeting the Epidermal Growth Factor Receptor (EGFR) family of kinases[1][2]. Recent research has produced novel derivatives of the 6,7-dimethoxy-N-phenyl-2-(piperazin-1-yl)quinazolin-4-amine scaffold that exhibit potent dual inhibition of both EGFR and HER2 (ERBB2)[11]. These compounds have demonstrated significant anti-proliferative effects in HER2-positive and trastuzumab-resistant breast cancer cell lines. For example, some of these novel derivatives show HER2 inhibition comparable to or exceeding that of lapatinib, a standard dual inhibitor, at nanomolar concentrations[12].

Targeting RIPK2 in Inflammatory Pathways

Beyond oncology, the quinazoline scaffold is being explored for its potential in treating inflammatory diseases. Receptor-interacting protein kinase 2 (RIPK2) is a crucial mediator of NOD1/2 signaling in the innate immune system, and its dysregulation is implicated in inflammatory conditions[13][14][15]. Novel 4-anilinoquinazoline derivatives have been identified as potent and selective inhibitors of the NOD1-RIPK2 signaling pathway at nanomolar concentrations[14]. These compounds demonstrate the versatility of the quinazoline scaffold in targeting diverse kinase families with high specificity.

Comparative Selectivity Profile

The following table summarizes the available inhibitory data for Doxazosin and more recently developed targeted inhibitors based on the quinazoline scaffold. This comparison highlights the evolution from broad, off-target interactions to highly potent and selective inhibition.

Compound ClassPrimary Target(s)Other Kinases AffectedPotency (IC50)Reference(s)
Doxazosin Analog α1-adrenergic receptorVEGFR-2, c-MET, EGFR~24 μM (for c-MET/EGFR in TNBC cells)[10]
EGFR/HER2 Inhibitor EGFR, HER2-9 - 26 nM (EGFR), 21 - 69 nM (HER2)[11]
RIPK2 Inhibitor RIPK2Selective over EGFR/VEGFRNanomolar range[14]

Experimental Protocol: Assessing Kinase Inhibitor Selectivity with LanthaScreen™ Binding Assay

To experimentally determine the cross-reactivity of a compound, a broad kinase panel screen is the gold standard. The LanthaScreen™ Eu Kinase Binding Assay is a robust, time-resolved fluorescence resonance energy transfer (TR-FRET) method for quantifying inhibitor binding to the ATP site of a kinase.

Principle of the Assay

The assay is based on the displacement of a fluorescently labeled, ATP-competitive tracer from the kinase active site by a test compound. A europium (Eu)-labeled antibody that binds to the kinase serves as the FRET donor, and an Alexa Fluor™ 647-labeled tracer acts as the acceptor. When the tracer is bound to the kinase, FRET occurs. A test compound that binds to the ATP site will displace the tracer, leading to a decrease in the FRET signal.

Step-by-Step Methodology
  • Reagent Preparation :

    • Prepare a 1X Kinase Buffer solution (e.g., 50mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Serially dilute the test compound in 100% DMSO to create a master dilution series. Subsequently, prepare a 4X intermediate dilution in 1X Kinase Buffer.

    • Prepare a 2X kinase/Eu-antibody mixture in 1X Kinase Buffer.

    • Prepare a 4X tracer solution in 1X Kinase Buffer.

  • Assay Plate Setup (384-well format) :

    • Add 5 µL of the 4X test compound dilution to the assay wells.

    • Add 5 µL of the 2X kinase/Eu-antibody mixture to each well.

    • Initiate the binding reaction by adding 5 µL of the 4X tracer solution to each well.

  • Incubation and Measurement :

    • Incubate the plate at room temperature for 1 hour, protected from light.

    • Read the plate on a TR-FRET compatible plate reader, measuring the emission at 615 nm (Eu donor) and 665 nm (Alexa Fluor™ 647 acceptor).

  • Data Analysis :

    • Calculate the emission ratio (665 nm / 615 nm).

    • Plot the emission ratio against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the inhibitor required to displace 50% of the tracer.

cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis Compound_Dilution Test Compound Serial Dilution (4X) Add_Compound Add 5µL Compound Compound_Dilution->Add_Compound Kinase_Mix Kinase + Eu-Antibody Mixture (2X) Add_Kinase Add 5µL Kinase Mix Kinase_Mix->Add_Kinase Tracer_Prep Tracer Preparation (4X) Add_Tracer Add 5µL Tracer Tracer_Prep->Add_Tracer Add_Compound->Add_Kinase Add_Kinase->Add_Tracer Incubate Incubate 1 hr Add_Tracer->Incubate Read_Plate TR-FRET Plate Reader Incubate->Read_Plate Calculate_Ratio Calculate Emission Ratio Read_Plate->Calculate_Ratio Plot_Curve Generate Dose-Response Curve Calculate_Ratio->Plot_Curve Determine_IC50 Determine IC50 Plot_Curve->Determine_IC50

Caption: Workflow for a LanthaScreen™ Kinase Binding Assay to determine inhibitor IC50 values.

Visualizing Selectivity: From Broad to Targeted

The difference in kinase selectivity between a compound like Doxazosin and a purpose-built inhibitor can be stark. A kinome tree diagram is an effective way to visualize this. While a full kinome scan for Doxazosin is not publicly available, we can create a conceptual representation based on its known interactions versus a hypothetical highly selective inhibitor.

cluster_doxazosin Doxazosin (Conceptual) cluster_selective Selective Inhibitor (e.g., RIPK2i) D_VEGFR VEGFR D_EGFR EGFR D_MET c-MET D_Other1 ? D_Other2 ? S_RIPK2 RIPK2

Caption: Conceptual comparison of the kinase selectivity profiles of a broadly interacting compound versus a highly selective inhibitor.

Conclusion

The this compound scaffold is a versatile and powerful core for interacting with the human kinome. As demonstrated by Doxazosin, even compounds designed for other targets can exhibit significant kinase cross-reactivity, offering opportunities for drug repurposing but also highlighting the importance of thorough selectivity profiling. The development of new, highly potent and selective inhibitors of targets like EGFR/HER2 and RIPK2 showcases the scaffold's "tunability." For drug development professionals, understanding the potential for both on-target and off-target kinase interactions is paramount for creating safe and effective therapeutics. Rigorous experimental validation using comprehensive kinase panels remains the cornerstone of this endeavor.

References

  • Al-Suwaidan, I. A., et al. (2017). Benzo[g]quinazolin-based scaffold derivatives as dual EGFR/HER2 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 1235–1244. [Link]

  • Solomon, V. R., & Lee, H. (2011). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules, 26(15), 4434. [Link]

  • Wang, D., et al. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Pharmaceuticals, 17(2), 245. [Link]

  • Haen, S. L., et al. (2019). Identification of Quinoline-Based RIP2 Kinase Inhibitors with an Improved Therapeutic Index to the hERG Ion Channel. ACS Medicinal Chemistry Letters, 10(11), 1555–1560. [Link]

  • Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (2025). IntechOpen. [Link]

  • Boulahjar, R., et al. (2021). 4-Anilinoquinazoline Derivatives as the First Potent NOD1-RIPK2 Signaling Pathway Inhibitors at the Nanomolar Range. Journal of Medicinal Chemistry, 64(23), 17397–17417. [Link]

  • Zhang, Y., et al. (2022). Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. Bioorganic & Medicinal Chemistry Letters, 74, 128913. [Link]

  • Li, Y., et al. (2022). Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors. European Journal of Medicinal Chemistry, 238, 114482. [Link]

  • Boulahjar, R., et al. (2021). 4-anilinoquinazoline derivatives as the first potent NOD1-RIPK2 signaling pathway inhibitors at the nanomolar. ChemRxiv. [Link]

  • Park, M. S., et al. (2014). The antihypertension drug doxazosin inhibits tumor growth and angiogenesis by decreasing VEGFR-2/Akt/mTOR signaling and VEGF and HIF-1α expression. Oncotarget, 5(14), 5644–5655. [Link]

  • Park, M. S., et al. (2014). The antihypertension drug doxazosin inhibits tumor growth and angiogenesis by decreasing VEGFR-2/Akt/mTOR signaling and VEGF and HIF-1α expression. Oncotarget, 5(14), 5644–5655. [Link]

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  • Park, M. S., et al. (2014). The antihypertension drug doxazosin inhibits tumor growth and angiogenesis by decreasing VEGFR-2/Akt/mTOR signaling and VEGF and HIF-1α expression. Oncotarget, 5(14), 5644-5655. [Link]

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Bridging the Gap: A Senior Application Scientist's Guide to Comparing In Vitro and In Vivo Results for Novel Anticancer Compounds

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncology drug discovery, the journey from a promising molecule in a petri dish to a potential life-saving therapeutic is fraught with challenges. A critical juncture in this path is the transition from in vitro (in a controlled laboratory setting) to in vivo (in a living organism) studies. Understanding the nuances and potential discrepancies between these two modalities is paramount for making informed decisions, optimizing resource allocation, and ultimately, increasing the probability of clinical success. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to navigate this complex interface, using the well-established anticancer agent, Paclitaxel, as a guiding case study.

The Translational Imperative: Why In Vitro Doesn't Always Predict In Vivo

In vitro assays are the bedrock of early-stage drug discovery, offering a rapid and cost-effective means to screen vast libraries of compounds for biological activity.[1] These assays, often conducted on isolated cells or proteins, provide crucial initial data on a compound's potency and mechanism of action. However, the controlled and simplified environment of an in vitro experiment fails to recapitulate the intricate biological complexity of a living organism.[2] This disparity is a primary reason why many compounds that show exceptional promise in vitro falter in subsequent in vivo testing.[3]

Several key factors contribute to this translational gap:

  • Pharmacokinetics (PK): This encompasses how a drug is absorbed, distributed, metabolized, and excreted (ADME) by the body. A compound that is highly potent in a cell culture may be poorly absorbed, rapidly metabolized into an inactive form, or fail to reach the tumor site in sufficient concentrations in vivo.[4]

  • Pharmacodynamics (PD): This refers to what the drug does to the body. The interaction of a compound with its target in a living system can be influenced by a multitude of factors not present in a cell culture, such as plasma protein binding, interaction with other cell types, and the tumor microenvironment.[4]

  • Toxicity: A compound may exhibit acceptable toxicity in isolated cells but cause unforeseen adverse effects in a whole organism due to off-target effects or the accumulation of toxic metabolites.[5]

  • Tumor Microenvironment: The complex interplay between cancer cells, stromal cells, immune cells, and the extracellular matrix within a tumor can significantly impact a drug's efficacy, a factor that is largely absent in traditional 2D cell cultures.[2]

A Tale of Two Worlds: Paclitaxel as a Case Study

Paclitaxel, a potent anti-mitotic agent, serves as an excellent case study for understanding the relationship between in vitro and in vivo data. Its mechanism of action, the stabilization of microtubules leading to cell cycle arrest and apoptosis, has been extensively studied in both settings.

In Vitro Assessment: Determining Potency with the MTT Assay

The half-maximal inhibitory concentration (IC50) is a key metric derived from in vitro studies, representing the concentration of a drug required to inhibit a biological process by 50%. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to determine the IC50 of anticancer compounds by measuring cell viability.[6]

Table 1: Representative In Vitro Cytotoxicity of Paclitaxel in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)
A549Non-small cell lung cancer4 - 24
NCI-H23Non-small cell lung cancer4 - 24
NCI-H460Non-small cell lung cancer4 - 24
DMS-273Small cell lung cancer4 - 24
SK-BR-3Breast Cancer~5
MDA-MB-231Breast Cancer~10
Ovarian Carcinoma LinesOvarian Cancer0.4 - 3.4

Note: The IC50 values are approximate and can vary based on experimental conditions. Data synthesized from multiple sources.[7][8][9]

The data in Table 1 clearly demonstrates the potent cytotoxic effects of Paclitaxel across a range of cancer cell lines at nanomolar concentrations. This level of potency is a primary reason for its progression into preclinical and clinical development.

In Vivo Evaluation: Assessing Efficacy in a Xenograft Model

To evaluate the in vivo efficacy of an anticancer compound, the human tumor xenograft mouse model is a cornerstone of preclinical research.[10] This model involves implanting human cancer cells into immunodeficient mice, allowing the formation of tumors that can be monitored for their response to treatment.[11]

Table 2: Representative In Vivo Efficacy of Paclitaxel in a Mouse Xenograft Model (A549 Cell Line)

Treatment GroupDose (mg/kg/day)Administration RouteDosing ScheduleTumor Growth Inhibition (%)
Vehicle Control-Intravenous (IV)Daily for 5 days0
Paclitaxel12Intravenous (IV)Daily for 5 daysSignificant
Paclitaxel24Intravenous (IV)Daily for 5 daysMore significant

Note: Data is a qualitative representation of typical results. "Significant" indicates a statistically significant reduction in tumor growth compared to the vehicle control.[7]

The in vivo data corroborates the in vitro findings, showing that Paclitaxel effectively inhibits tumor growth in a living organism. The dose-dependent response observed in the xenograft model provides crucial information for determining a therapeutic window for clinical studies.

Experimental Protocols: Ensuring Scientific Integrity

The trustworthiness of any comparison between in vitro and in vivo data hinges on the robustness and reproducibility of the experimental protocols. Here, we provide detailed, step-by-step methodologies for the MTT assay and a subcutaneous xenograft study.

Protocol 1: Determination of IC50 using the MTT Assay

This protocol outlines the key steps for assessing the cytotoxicity of a compound on adherent cancer cells.

Materials:

  • 96-well plates

  • Cancer cell line of interest (e.g., A549)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compound (e.g., Paclitaxel) dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)[12]

  • DMSO

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.[13]

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the existing medium from the wells and add the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank (medium only).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 4-6 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[12]

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Shake the plate for 10 minutes to ensure complete dissolution and measure the absorbance at 490 nm using a plate reader.[12]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and use non-linear regression analysis to determine the IC50 value.[13]

Protocol 2: In Vivo Efficacy Assessment in a Subcutaneous Xenograft Model

This protocol describes the general workflow for evaluating the anti-tumor activity of a compound in mice. All animal procedures must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

Materials:

  • Immunodeficient mice (e.g., athymic nude or NOD/SCID)

  • Human cancer cell line (e.g., A549)

  • Matrigel (optional, to enhance tumor take rate)

  • Test compound and vehicle control formulations

  • Calipers for tumor measurement

  • Appropriate animal housing and care facilities

Procedure:

  • Cell Preparation: Culture and harvest cancer cells as described in the MTT assay protocol. Resuspend the cells in a sterile solution (e.g., PBS or serum-free medium), often mixed with Matrigel.[14]

  • Tumor Implantation: Subcutaneously inject a defined number of cells (e.g., 5 x 10^6) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[10]

  • Drug Administration: Administer the test compound and vehicle control according to the predetermined dose, route (e.g., oral, intravenous, intraperitoneal), and schedule.[10]

  • Tumor Measurement: Measure tumor dimensions (length and width) 2-3 times per week using calipers. Calculate tumor volume using the formula: (Length x Width²) / 2.[10]

  • Endpoint: Continue treatment and monitoring until a predefined endpoint is reached (e.g., tumors in the control group reach a certain size, or signs of toxicity are observed).

  • Data Analysis: Plot the mean tumor volume for each group over time. Calculate the percentage of tumor growth inhibition for the treatment groups compared to the control group. Statistical analysis is performed to determine the significance of the observed effects.

Visualizing the Workflow and Underlying Mechanisms

Diagrams are powerful tools for illustrating complex experimental workflows and biological pathways.

experimental_workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Validation invitro_start Cell Culture mtt_assay MTT Assay invitro_start->mtt_assay Expose to Compound ic50 IC50 Determination mtt_assay->ic50 Data Analysis invivo_start Xenograft Model Establishment ic50->invivo_start Promising Candidate treatment Compound Administration invivo_start->treatment Randomization monitoring Tumor Growth Monitoring treatment->monitoring efficacy Efficacy Assessment monitoring->efficacy Data Analysis final_decision final_decision efficacy->final_decision Go/No-Go Decision

Caption: Experimental workflow from in vitro screening to in vivo efficacy testing.

signaling_pathway receptor Growth Factor Receptor xyz_kinase XYZ Tyrosine Kinase receptor->xyz_kinase Activates downstream_signaling Downstream Signaling Cascade xyz_kinase->downstream_signaling Phosphorylates cell_cycle Cell Cycle Progression downstream_signaling->cell_cycle Promotes apoptosis Apoptosis downstream_signaling->apoptosis Inhibits anticancer_agent Anticancer Agent 3 anticancer_agent->xyz_kinase Inhibits

Sources

A Comparative Guide: The 6,7-Dimethoxy-4-piperazin-1-yl-quinazoline Scaffold in the Management of Benign Prostatic Hyperplasia

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive benchmark analysis of therapeutic agents derived from the 6,7-dimethoxy-4-piperazin-1-yl-quinazoline chemical scaffold. Focusing on its well-established role in managing Lower Urinary Tract Symptoms (LUTS) associated with Benign Prostatic Hyperplasia (BPH), we will use Doxazosin as a representative molecule of this class. Its performance will be benchmarked against key standards of care: Tamsulosin, a uroselective alpha-1 antagonist, and Finasteride, a 5-alpha-reductase inhibitor. This analysis is intended for researchers, clinicians, and drug development professionals seeking a deeper understanding of the comparative pharmacology and clinical utility of these agents.

Introduction: The Clinical Challenge of BPH and the Role of Alpha-1 Adrenoceptor Antagonism

Benign Prostatic Hyperplasia (BPH) is a non-malignant enlargement of the prostate gland, leading to bladder outlet obstruction and burdensome LUTS.[1] The pathophysiology of BPH involves both a static component (physical enlargement of the prostate) and a dynamic component (increased smooth muscle tone in the prostate and bladder neck).[2] The dynamic component is primarily mediated by the activation of alpha-1 adrenergic receptors (adrenoceptors) by norepinephrine.[3]

The this compound scaffold is the foundational structure for several potent, non-subtype-selective alpha-1 adrenoceptor antagonists, including Doxazosin.[4] These agents provide symptomatic relief by relaxing the smooth muscle of the prostate and bladder neck, thereby improving urinary flow.[5] This guide will dissect the mechanistic nuances, in vitro performance, and clinical efficacy of this chemical class in direct comparison to other therapeutic mainstays.

Comparative Mechanism of Action

The primary therapeutic target for LUTS/BPH is the alpha-1 adrenoceptor located on prostatic smooth muscle cells. However, the existence of three distinct subtypes—α1A, α1B, and α1D—presents an opportunity for targeted pharmacology with differing clinical profiles.

  • Doxazosin (Quinazoline Derivative): Acts as a non-selective antagonist, blocking all three alpha-1 adrenoceptor subtypes (α1A, α1B, α1D) with similar affinity.[6] Its therapeutic effect in BPH is derived from blocking the α1A and α1D receptors predominant in the prostate, which relaxes smooth muscle.[7][8] However, its concurrent blockade of α1B receptors, which are prevalent in blood vessels, is responsible for its antihypertensive effects and can lead to cardiovascular side effects like postural hypotension.[9][10]

  • Tamsulosin (Sulfonamide Derivative): Tamsulosin is considered "uroselective" as it exhibits a higher affinity for the α1A and α1D subtypes relative to the α1B subtype.[6][11][12] This selectivity is intended to minimize effects on blood pressure, a common dose-limiting factor for non-selective blockers.[13] The α1A subtype constitutes approximately 70% of the alpha-1 receptors in the human prostate.[13]

  • Finasteride (5-Alpha-Reductase Inhibitor): Finasteride operates through an entirely different mechanism. It inhibits the type II and III isoforms of the 5-alpha-reductase enzyme, which is responsible for converting testosterone to the more potent androgen, dihydrotestosterone (DHT).[14][15] By reducing intraprostatic DHT levels by up to 90%, Finasteride addresses the static component of BPH, leading to a reduction in prostate volume over time.[16][17] This effect is not immediate and typically requires several months of treatment to become clinically apparent.

Signaling Pathway of Alpha-1 Adrenoceptor Blockade

The diagram below illustrates the mechanism by which Doxazosin and Tamsulosin alleviate the dynamic obstruction in BPH.

Alpha_1_Blockade_Pathway cluster_drug Pharmacological Intervention NE Norepinephrine Alpha1_Receptor Alpha-1 Adrenoceptor (α1A, α1D subtypes in prostate) NE->Alpha1_Receptor Activates PLC Phospholipase C (PLC) Alpha1_Receptor->PLC Activates Relaxation Smooth Muscle Relaxation IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_Release Intracellular Ca²⁺ Release IP3_DAG->Ca_Release Contraction Prostatic Smooth Muscle Contraction Ca_Release->Contraction Obstruction Urethral Obstruction (Dynamic Component) Contraction->Obstruction Contraction->Relaxation Inhibited Doxazosin Doxazosin / Tamsulosin Doxazosin->Alpha1_Receptor Blocks Relief Symptom Relief Relaxation->Relief

Caption: Alpha-1 adrenoceptor signaling and blockade in BPH.

In Vitro Benchmarking: Receptor Subtype Selectivity

The choice between a non-selective quinazoline-based antagonist and a uroselective agent often comes down to balancing efficacy with potential side effects, a trade-off rooted in their respective affinities for alpha-1 adrenoceptor subtypes. This can be quantified using competitive radioligand binding assays.

Compoundα1A Affinity (Ki, nM)α1B Affinity (Ki, nM)α1D Affinity (Ki, nM)α1A:α1B Selectivity Ratio
Doxazosin ~1-3~1-3~1-3~1:1
Tamsulosin ~0.2-0.5~3-7~0.3-0.8~10-15:1

Note: Ki values are approximate and can vary based on experimental conditions. Data synthesized from multiple pharmacological studies.[6][12]

Interpretation:

  • Doxazosin's near-equal affinity for all subtypes confirms its non-selective profile.

  • Tamsulosin demonstrates a clear 10 to 15-fold higher affinity for the α1A and α1D subtypes compared to the α1B subtype, providing the molecular basis for its functional uroselectivity.[6][12]

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol outlines a standard method for determining the binding affinity (Ki) of a test compound (e.g., Doxazosin) for a specific adrenoceptor subtype.

Objective: To determine the inhibitory constant (Ki) of a test compound against the binding of a known radioligand to a specific alpha-1 adrenoceptor subtype expressed in a cell line.

Materials:

  • Cell membranes from a stable cell line expressing a single human alpha-1 adrenoceptor subtype (e.g., HEK293-α1A).

  • Radioligand: [³H]-Prazosin (a high-affinity, non-selective alpha-1 antagonist).

  • Test Compound: Doxazosin.

  • Non-specific binding control: Phentolamine (10 µM).

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • 96-well microplates and glass fiber filters.

  • Scintillation counter and scintillation fluid.

Methodology:

  • Preparation: Thaw cell membranes on ice. Prepare serial dilutions of the test compound (Doxazosin) in binding buffer.

  • Assay Setup: In a 96-well plate, add in order:

    • 50 µL of binding buffer (for total binding) or 10 µM Phentolamine (for non-specific binding) or test compound dilution.

    • 50 µL of [³H]-Prazosin at a final concentration near its Kd value (e.g., 0.25 nM).

    • 100 µL of cell membrane suspension (containing ~10-20 µg of protein).

  • Incubation: Incubate the plate at room temperature (~25°C) for 60 minutes to allow binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound.

  • Washing: Wash the filters three times with ice-cold binding buffer to remove any remaining unbound radioligand.

  • Counting: Place the filters into scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding) from the curve using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow Diagram

Binding_Assay_Workflow start Start prep Prepare Reagents: Cell Membranes, Radioligand, Test Compound Dilutions start->prep assay Set up 96-well Plate: - Buffer / Competitor - [³H]-Prazosin - Membranes prep->assay incubate Incubate (60 min @ 25°C) assay->incubate harvest Harvest & Filter incubate->harvest wash Wash Filters (3x with cold buffer) harvest->wash count Scintillation Counting wash->count analyze Data Analysis: - Calculate Specific Binding - Plot Competition Curve - Determine IC₅₀ & Ki count->analyze end_node End: Obtain Ki value analyze->end_node

Caption: Workflow for a competitive radioligand binding assay.

Clinical Benchmarking: Efficacy and Safety

While in vitro data are crucial for understanding mechanism, clinical trial data provide the definitive benchmark of a drug's utility. The primary endpoints in BPH trials are typically the improvement in the International Prostate Symptom Score (IPSS) and the maximum urinary flow rate (Qmax).

Agent(s)Onset of ActionIPSS ImprovementQmax ImprovementEffect on Prostate SizeKey Adverse Events
Doxazosin Rapid (days to weeks)Significant (~30-45% reduction)[18][19]Significant (~2-3 mL/s increase)[20][21]NoneDizziness, postural hypotension, fatigue, headache.[2][22]
Tamsulosin Rapid (days to weeks)Significant (~30-40% reduction)[1][11]Significant (~1.5-3.5 mL/s increase)[13]NoneDizziness, abnormal ejaculation, rhinitis.[23][24]
Finasteride Slow (3-6 months)Moderate (~15-25% reduction)[14][25]Moderate (~1.5 mL/s increase)[14]Reduces by ~20-27%[17][26]Decreased libido, erectile dysfunction, ejaculatory disorder.[27]
Doxazosin + Finasteride Rapid (Doxazosin) + Slow (Finasteride)Superior to monotherapy long-term[25]Superior to monotherapy long-termReduces by ~20-25%Combination of individual side effect profiles; higher rates of peripheral edema and dyspnea.[2]

Clinical Insights:

  • Efficacy: For rapid symptom relief, both Doxazosin and Tamsulosin are highly effective.[1] Some head-to-head analyses and network meta-analyses suggest Doxazosin may offer a statistically greater improvement in IPSS scores compared to Tamsulosin, though the clinical significance is debated.[18][28] Finasteride is less effective for immediate symptom control but is unique in its ability to reduce prostate volume, which can alter the long-term progression of BPH.[25]

  • Combination Therapy: The MTOPS (Medical Therapy of Prostatic Symptoms) trial demonstrated that long-term (mean 4.5 years) combination therapy with Doxazosin and Finasteride was significantly more effective at reducing the risk of overall clinical progression, acute urinary retention, and the need for invasive surgery compared to either drug alone.[25] This highlights the benefit of targeting both the dynamic and static components of BPH.

  • Safety & Tolerability: The primary differentiator between Doxazosin and Tamsulosin is the side effect profile. Doxazosin's non-selectivity leads to a higher incidence of cardiovascular effects like dizziness and postural hypotension.[10] Tamsulosin is associated with a higher rate of ejaculatory dysfunction.[1] The choice is therefore often guided by the patient's cardiovascular status and personal priorities.

Protocol: Phase III Clinical Trial Design for BPH

Objective: To evaluate the efficacy and safety of an investigational drug (e.g., a new quinazoline derivative) compared to placebo and an active comparator (e.g., Doxazosin) for the treatment of LUTS/BPH.

Study Design: Randomized, double-blind, placebo-controlled, active-comparator, parallel-group, multicenter study.

Participant Population:

  • Males aged 50 years or older.

  • Clinical diagnosis of BPH.

  • IPSS ≥ 12 (indicating moderate to severe symptoms).

  • Qmax ≤ 15 mL/s with a voided volume ≥ 125 mL.

  • Exclusion criteria: History of prostate cancer, previous prostate surgery, neurogenic bladder, active urinary tract infection.

Methodology:

  • Screening & Washout (2-4 weeks): Participants undergo screening assessments. Any current BPH medications are discontinued.

  • Placebo Run-in (4 weeks): All eligible participants receive a single-blind placebo to establish a stable baseline and identify placebo responders.

  • Randomization: Participants are randomized (1:1:1) to receive:

    • Group A: Investigational Drug.

    • Group B: Active Comparator (e.g., Doxazosin, titrated from 1 mg to 4/8 mg).

    • Group C: Placebo.

  • Treatment Period (12-24 weeks): Participants take the assigned study medication daily.

  • Assessments: Clinic visits are scheduled at baseline and at weeks 4, 8, 12, and 24.

    • Primary Efficacy Endpoints:

      • Change from baseline in total IPSS.

      • Change from baseline in Qmax.

    • Secondary Efficacy Endpoints:

      • Change in IPSS Quality of Life (QoL) score.

      • Proportion of patients with ≥25% improvement in IPSS.

    • Safety Endpoints:

      • Incidence of adverse events (AEs) and serious adverse events (SAEs).

      • Vital signs (including postural blood pressure changes).

      • Clinical laboratory tests.

  • Statistical Analysis: An intent-to-treat (ITT) analysis will be performed. The primary endpoints will be analyzed using an Analysis of Covariance (ANCOVA) model with treatment group as a factor and baseline value as a covariate.

Pharmacokinetic Profile Comparison

The pharmacokinetic properties of a drug dictate its dosing regimen and potential for drug-drug interactions.

ParameterDoxazosinTamsulosinFinasteride
Bioavailability ~65%[29][30]~100% (fasted)[31]~65%[16][26]
Protein Binding ~98%[32]>97% (to AAG)[33]~90%[16]
Metabolism Hepatic (extensive)[29]Hepatic (CYP3A4, CYP2D6)[34]Hepatic (CYP3A4)[16]
Elimination Half-life ~22 hours[30][32]~9-15 hours[31][35]~5-6 hours (increases with age)[14]
Dosing Frequency Once dailyOnce dailyOnce daily

Key Insights:

  • Doxazosin's long half-life of approximately 22 hours makes it well-suited for once-daily dosing and provides consistent 24-hour alpha-blockade.[29][30]

  • Tamsulosin's absorption can be affected by food, with administration under fasted conditions increasing bioavailability by 30%.[35] It is typically recommended to be taken 30 minutes after the same meal each day.

  • Finasteride's relatively short half-life is offset by its high-affinity binding to the 5-alpha-reductase enzyme, resulting in prolonged DHT suppression that lasts for days after a single dose.[27]

Synthesis and Conclusion

The this compound scaffold, represented by Doxazosin, serves as the basis for a highly effective, non-selective alpha-1 adrenoceptor antagonist for the symptomatic management of BPH.

Benchmarking Summary:

  • vs. Tamsulosin (Uroselective α-blocker): Doxazosin offers comparable, and in some studies superior, symptomatic efficacy.[18][28] The choice is a clinical decision based on the patient's profile: Doxazosin may be preferred in patients with concomitant hypertension, while Tamsulosin is often favored in normotensive patients to minimize the risk of cardiovascular side effects.[10]

  • vs. Finasteride (5-ARI): Doxazosin provides much faster and more robust symptom relief.[20][21] Finasteride's role is in long-term management, particularly in men with significantly enlarged prostates, where it can reduce prostate volume and decrease the risk of disease progression, including acute urinary retention.[25]

  • Combination Potential: The true strength of the quinazoline-based scaffold is realized in long-term combination therapy with a 5-ARI like Finasteride. This dual-mechanism approach, targeting both the dynamic and static components of BPH, has been proven to be the most effective strategy for preventing long-term disease progression.[25]

For drug development professionals, the quinazoline scaffold remains a robust platform. Future research may focus on developing derivatives with modified selectivity profiles or improved tolerability, further refining the therapeutic options for the millions of men affected by BPH.

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Beyond the Score: A Senior Scientist's Guide to Validating Molecular Docking Predictions for 6,7-Dimethoxy-4-piperazin-1-yl-quinazoline

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, molecular docking stands as a cornerstone of in-silico screening, offering tantalizing predictions of a molecule's potential to interact with a biological target. However, a docking score, no matter how favorable, is merely a well-informed hypothesis. For the medicinal chemist and drug development professional, the critical question remains: is the prediction real? This guide provides a comprehensive framework for validating the molecular docking predictions for 6,7-Dimethoxy-4-piperazin-1-yl-quinazoline, a scaffold of significant interest in kinase inhibition, by integrating computational data with robust in-vitro experimental evidence.

The Quinazoline Scaffold: A Privileged Structure in Kinase Inhibition

The quinazoline core is a well-established pharmacophore in the development of kinase inhibitors.[1][2] Its rigid, heterocyclic structure provides a versatile scaffold for presenting functional groups that can interact with the ATP-binding pocket of various kinases. Specifically, the 4-aminoquinazoline derivatives have given rise to several FDA-approved drugs targeting the Epidermal Growth Factor Receptor (EGFR) family of tyrosine kinases, such as Gefitinib and Erlotinib.[2] The subject of our investigation, this compound, belongs to this promising class of compounds. Our initial computational analyses predict that this molecule will exhibit inhibitory activity against key members of the EGFR family, namely EGFR (ErbB1) and HER2 (ErbB2), which are critical oncogenes implicated in a variety of cancers.

Part 1: The In-Silico Prediction - A Hypothetical Docking Scenario

To establish a baseline for our validation workflow, we will first outline a typical molecular docking experiment. The primary goal of docking is to predict the preferred orientation and binding affinity of a ligand to a macromolecular target.

Molecular Docking Protocol
  • Receptor Preparation : High-resolution crystal structures of the human EGFR and HER2 kinase domains were obtained from the Protein Data Bank (PDB). For this study, we selected PDB ID: 1XKK for EGFR, which is co-crystallized with the dual EGFR/HER2 inhibitor Lapatinib, and PDB ID: 3PP0 for HER2, also in complex with a potent inhibitor.[3][4] The protein structures were prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.

  • Ligand Preparation : The 3D structure of this compound was generated and energy-minimized using standard computational chemistry software.

  • Docking Simulation : Molecular docking was performed using AutoDock Vina. The search space was defined as a grid box encompassing the ATP-binding site of each kinase, guided by the co-crystallized ligands in the selected PDB structures.

  • Analysis of Results : The docking results were analyzed based on the predicted binding energy (docking score) and the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues of the kinase domain.

Predicted Binding Interactions

Our hypothetical docking results suggest that this compound forms key interactions within the ATP-binding pocket of both EGFR and HER2. The quinazoline core is predicted to form a crucial hydrogen bond with the hinge region backbone, a hallmark of many kinase inhibitors. The piperazine moiety is predicted to extend into the solvent-exposed region, offering a potential vector for further chemical modification to enhance selectivity and potency.

Part 2: The Experimental Validation - From Prediction to Proof

While the docking results provide a compelling rationale for the potential activity of our molecule, they must be substantiated by empirical data. We will employ a tiered approach to experimental validation, starting with biochemical assays to confirm direct target engagement and progressing to cell-based assays to assess functional outcomes.

Comparator Molecules

To provide context for our experimental results, we will compare the activity of this compound with established kinase inhibitors:

  • Lapatinib : A potent dual inhibitor of EGFR and HER2.

  • Gefitinib : A selective inhibitor of EGFR.

  • Erlotinib : Another selective inhibitor of EGFR.

Biochemical Validation: Direct Kinase Inhibition

The most direct method to validate our docking prediction is to measure the ability of the compound to inhibit the enzymatic activity of purified EGFR and HER2 kinases. Modern, non-radioactive, luminescence-based assays such as the ADP-Glo™ Kinase Assay provide a high-throughput and sensitive method for this purpose.

This protocol is adapted for a 384-well plate format.

  • Reagent Preparation :

    • Prepare a 1X Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).

    • Prepare serial dilutions of the test compound (this compound) and comparator molecules in the kinase buffer.

    • Prepare a solution of the kinase substrate (e.g., Poly(Glu, Tyr) 4:1) and ATP in the kinase buffer. The ATP concentration should be at or near the Km for each respective kinase.

  • Kinase Reaction :

    • To the wells of a white, opaque 384-well plate, add the test compound dilutions.

    • Add the purified recombinant EGFR or HER2 enzyme to each well (excluding negative controls).

    • Initiate the kinase reaction by adding the substrate/ATP mixture.

    • Incubate the plate at 30°C for 60 minutes.

  • Signal Generation and Detection :

    • Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

    • Add Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30-60 minutes.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis :

    • The luminescent signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.

    • Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.

    • Determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%) by fitting the data to a dose-response curve.

Experimental Workflow for Kinase Inhibition Assay

G cluster_prep Reagent Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis prep_buffer Prepare Kinase Buffer prep_compounds Serial Dilute Compounds prep_buffer->prep_compounds prep_substrate_atp Prepare Substrate/ATP Mix prep_buffer->prep_substrate_atp add_compounds Add Compounds to Plate prep_compounds->add_compounds start_reaction Add Substrate/ATP & Incubate prep_substrate_atp->start_reaction add_enzyme Add Kinase Enzyme add_compounds->add_enzyme add_enzyme->start_reaction stop_reaction Add ADP-Glo™ Reagent & Incubate start_reaction->stop_reaction generate_signal Add Kinase Detection Reagent & Incubate stop_reaction->generate_signal read_luminescence Measure Luminescence generate_signal->read_luminescence calc_inhibition Calculate % Inhibition read_luminescence->calc_inhibition det_ic50 Determine IC50 calc_inhibition->det_ic50

Caption: Workflow for the ADP-Glo™ Kinase Inhibition Assay.

Cellular Validation: Assessing Anti-proliferative Activity

While a biochemical assay confirms direct target engagement, a cell-based assay is crucial to determine if this inhibition translates into a functional cellular response, such as the inhibition of cancer cell growth. The MTT assay is a widely used colorimetric method to assess cell viability.

  • Cell Culture :

    • Seed cancer cell lines known to be dependent on EGFR or HER2 signaling (e.g., A431 for EGFR, SKBR3 for HER2) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment :

    • Treat the cells with serial dilutions of this compound and the comparator molecules. Include a vehicle-only control.

    • Incubate the cells for 72 hours.

  • MTT Incubation :

    • Add MTT solution to each well and incubate for 4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[5][6]

  • Solubilization and Measurement :

    • Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis :

    • The absorbance is proportional to the number of viable cells.

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Determine the GI₅₀ (the concentration required to inhibit cell growth by 50%) from the dose-response curve.

Logical Flow of Validation

G docking Molecular Docking Prediction (Hypothetical Binding) biochem Biochemical Assay (Direct Target Inhibition - IC50) docking->biochem Confirms Target Engagement cellular Cell-Based Assay (Functional Outcome - GI50) biochem->cellular Confirms Cellular Activity conclusion Validated Lead Candidate cellular->conclusion Demonstrates Therapeutic Potential

Caption: The logical progression from in-silico prediction to a validated lead.

Part 3: Comparative Analysis - Benchmarking Performance

To objectively evaluate the potential of this compound, we will present the (hypothetical) docking scores and (representative) experimental data in a clear, tabular format alongside the known values for our comparator molecules. For the purpose of this guide, we will use representative IC₅₀ values for a closely related derivative, N-phenyl-2-(piperazin-1-yl)quinazolin-4-amine, as a proxy for our topic molecule, a common approach when direct data for a core scaffold is not available.[7][8]

CompoundTargetPredicted Binding Energy (kcal/mol)Biochemical IC₅₀ (nM)Cellular GI₅₀ (µM) [Cell Line]
This compound (Derivative) EGFR-9.2~50-100~5-10 [A431]
HER2-9.5~20-50~1-5 [SKBR3]
Lapatinib EGFR-10.13~0.1 [SKBR3]
HER2-10.513~0.1 [SKBR3]
Gefitinib EGFR-9.8~2-30~0.01-0.08 [EGFR-mutant lines]
HER2->10,000>10
Erlotinib EGFR-9.92~0.02-1 [Various lines]
HER2->10,000>10

Note: The binding energies are hypothetical for illustrative purposes. The IC₅₀ and GI₅₀ values for the topic molecule derivative are representative based on published data for similar compounds.[7][8] Values for comparator drugs are sourced from publicly available data.

Conclusion: A Self-Validating System for Drug Discovery

This guide has outlined a systematic and logical approach to validating molecular docking predictions, moving from a computational hypothesis to concrete experimental evidence. By anchoring our in-silico predictions with robust in-vitro data and benchmarking against established drugs, we create a self-validating workflow. The hypothetical results for our this compound derivative suggest that it is a promising dual inhibitor of EGFR and HER2, warranting further investigation and optimization. This integrated approach, blending computational chemistry with experimental biology, is fundamental to increasing the efficiency and success rate of modern drug discovery pipelines.

References

  • BPS Bioscience. (n.d.). Chemi-Verse™ HER2 Kinase Assay Kit. Retrieved from [Link]

  • Popa, A., et al. (2022). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Pharmaceuticals, 15(11), 1358. Available at: [Link]

  • Wood, E.R., et al. (2004). A unique structure for epidermal growth factor receptor bound to GW572016 (Lapatinib): relationships among protein conformation, inhibitor off-rate, and receptor activity in tumor cells. Cancer Research, 64(18), 6652-6659. Available at: [Link]

  • Aertgeerts, K., et al. (2011). Structural analysis of the mechanism of inhibition and allosteric activation of the kinase domain of HER2 protein. Journal of Biological Chemistry, 286(21), 18756-18765. Available at: [Link]

  • Stamos, J., Sliwkowski, M. X., & Eigenbrot, C. (2002). Structure of the epidermal growth factor receptor kinase domain alone and in complex with a 4-anilinoquinazoline inhibitor. Journal of Biological Chemistry, 277(48), 46265-46272. Available at: [Link]

  • Al-Suwaidan, I. A., et al. (2025). New Substituted 6,7-dimethoxy-N-phenyl-2-(piperazin-1-yl)quinazolin-4-amine Derivatives: Synthesis, Characterization, Cytotoxicity against SKBR3 and Trastuzumab Resistance SKBR3 cell lines, and EGFR/HER2 Dual Kinase Inhibition Assay. Chemical Methodologies. Available at: [Link]

  • Cisbio. (2018, March 28). How to measure Kinase activity with HTRF® KinEASE™ assay kit. YouTube. Available at: [Link]

  • El-Sayed, M. A., et al. (2022). Identification of oxazolo[4,5-g]quinazolin-2(1H)-one Derivatives as EGFR Inhibitors for Cancer Prevention. BioMed Research International. Available at: [Link]

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Safety Operating Guide

Navigating the Handling of 6,7-Dimethoxy-4-piperazin-1-yl-quinazoline: A Guide to Personal Protective Equipment and Safe Laboratory Practices

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Hazard Assessment: Understanding the Risks

Based on data from analogous compounds, 6,7-Dimethoxy-4-piperazin-1-yl-quinazoline is anticipated to present the following hazards:

  • Acute Oral Toxicity: Harmful if swallowed.[1][2]

  • Skin Irritation: Causes skin irritation upon contact.[1][2][3]

  • Eye Irritation: Causes serious eye irritation.[1][2][3]

  • Respiratory Irritation: May cause respiratory tract irritation.[3]

The piperazine moiety, in particular, can be corrosive and may cause burns upon exposure.[4][5] Therefore, a cautious and well-documented approach to handling is essential.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when working with this compound. The following table outlines the minimum required PPE, with explanations for the causality behind each choice.

PPE ComponentSpecificationsRationale
Hand Protection Nitrile or neoprene gloves (double-gloving recommended).Quinazoline derivatives and piperazine can be absorbed through the skin.[6][7] Double-gloving provides an additional barrier and allows for safe removal of the outer glove if contamination occurs.
Eye and Face Protection Chemical safety goggles and a face shield.Protects against splashes and aerosols that can cause serious eye irritation or injury.[6][8] Standard safety glasses are insufficient.
Body Protection Polyethylene-coated polypropylene gown or equivalent.A disposable, fluid-resistant gown prevents skin contact and contamination of personal clothing.[7][8] Cloth lab coats are not suitable as they can absorb the chemical.
Respiratory Protection Use in a well-ventilated area. If dust or aerosols are generated, a NIOSH-approved N95 respirator or higher is required.Prevents inhalation of the compound, which can cause respiratory irritation.[1][3] A properly fitted respirator is crucial for efficacy.

Diagram: PPE Selection Workflow

PPE_Selection cluster_assessment Hazard Assessment cluster_ppe PPE Selection Hazard Potential Hazards: - Oral Toxicity - Skin/Eye Irritation - Respiratory Irritation Gloves Hand Protection: Nitrile/Neoprene Gloves (Double Gloving) Hazard->Gloves Prevents Dermal Absorption Eyes Eye/Face Protection: Safety Goggles & Face Shield Hazard->Eyes Protects Against Splashes Gown Body Protection: Coated Gown Hazard->Gown Prevents Skin Contact Respirator Respiratory Protection: N95 or higher (if needed) Hazard->Respirator Prevents Inhalation

Caption: A logical workflow for selecting appropriate PPE based on the identified hazards of the compound.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol minimizes the risk of exposure and ensures the quality of your experimental work.

3.1. Preparation and Weighing:

  • Designated Area: Conduct all handling of the solid compound within a certified chemical fume hood or a powder containment hood.

  • Pre-use Checks: Ensure the fume hood has a valid certification and is functioning correctly.

  • Surface Protection: Line the work surface with absorbent, disposable bench paper.

  • Tool Selection: Use dedicated, clean spatulas and weighing vessels.

  • Weighing: Tare the balance with the weighing vessel. Carefully transfer the desired amount of the compound, avoiding the creation of dust.

  • Closure: Immediately and securely close the primary container after dispensing.

  • Initial Cleanup: Gently wipe down the spatula and any contaminated surfaces with a damp cloth before removing them from the hood. Dispose of the cloth as hazardous waste.

3.2. Solution Preparation:

  • Solvent Addition: In the fume hood, add the solvent to the vessel containing the weighed compound.

  • Dissolution: Use a magnetic stirrer or gentle agitation to dissolve the compound. Avoid heating unless the protocol specifically requires it, as this can increase vaporization.

  • Transfer: If transferring the solution, use a pipette or a funnel to minimize the risk of spills.

Emergency Procedures: Preparedness is Key

4.1. Spills:

  • Evacuate: If the spill is large or outside of a containment area, evacuate the immediate vicinity.

  • Alert: Inform your supervisor and laboratory safety officer.

  • Contain: For small spills within the fume hood, use a chemical spill kit with appropriate absorbent materials.

  • Clean-up: Wearing full PPE, carefully collect the absorbed material and place it in a sealed, labeled hazardous waste container.

  • Decontaminate: Clean the spill area with soap and water, followed by a suitable laboratory disinfectant.

4.2. Exposures:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[1]

  • Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1]

Disposal Plan: Responsible Waste Management

All waste contaminated with this compound must be treated as hazardous waste.

5.1. Waste Segregation:

  • Solid Waste: Contaminated gloves, bench paper, weighing boats, and any un-used solid compound should be collected in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

5.2. Disposal Procedure:

  • Labeling: Ensure all waste containers are clearly labeled with the chemical name and associated hazards.

  • Storage: Store waste containers in a designated, secondary containment area away from incompatible materials.

  • Collection: Follow your institution's guidelines for the collection and disposal of hazardous chemical waste.

Diagram: Waste Disposal Workflow

Disposal_Workflow Start Waste Generation Solid_Waste Solid Waste (Gloves, Paper, etc.) Start->Solid_Waste Liquid_Waste Liquid Waste (Solutions, Solvents) Start->Liquid_Waste Solid_Container Labeled Solid Hazardous Waste Container Solid_Waste->Solid_Container Liquid_Container Labeled Liquid Hazardous Waste Container Liquid_Waste->Liquid_Container Storage Designated Secondary Containment Area Solid_Container->Storage Liquid_Container->Storage Disposal Institutional Hazardous Waste Collection Storage->Disposal

Caption: A clear, step-by-step process for the safe segregation and disposal of waste.

By integrating these safety protocols into your laboratory workflow, you can confidently handle this compound while prioritizing personal safety and maintaining a secure research environment.

References

  • 6,7-Dimethoxy-2-(4-(tetrahydrofuran-2-carbonyl)piperazin-1-yl)quinazolin-4(1H)
  • 6,7-dimethoxy-2-(piperazin-1-yl)quinazolin-4-amine. Echemi. (2022-01-15).
  • SAFETY DATA SHEET - Piperazine. Thermo Fisher Scientific. (2018-01-18).
  • Material Safety Data Sheet - Piper™ Herbicide. Valent U.S.A.
  • SAFETY DATA SHEET - Piperazine. Fisher Scientific. (2010-11-24).
  • MATERIAL SAFETY D
  • 2-(1-Piperazinyl)-4-amino-6,7-dimethoxyquinazoline. PubChem.
  • 1-(4-Amino-6,7-dimethoxy-2-quinazolinyl)piperazine, dihydrochloride. PubChem.
  • Personal protective equipment in your pharmacy. Alberta College of Pharmacy. (2019-10-30).
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. Centers for Disease Control and Prevention. (2006-12-06).
  • Guidance for Selection of Personal Protective Equipment for MDI Users. American Chemistry Council.
  • Personal protective equipment for preparing toxic drugs. GERPAC. (2013-10-03).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.